molecular formula C9H9NO4 B1582308 2,6-Dimethylpyridine-3,5-dicarboxylic acid CAS No. 2602-36-0

2,6-Dimethylpyridine-3,5-dicarboxylic acid

Cat. No.: B1582308
CAS No.: 2602-36-0
M. Wt: 195.17 g/mol
InChI Key: WQFXJSOUBPGBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylpyridine-3,5-dicarboxylic Acid (CAS Number: 2602-36-0) is a high-purity organic compound supplied for non-human research applications. With the molecular formula C 9 H 9 NO 4 and a molecular weight of 195.17 g/mol, this dicarboxylated pyridine derivative serves as a versatile and valuable ligand in coordination chemistry . Its primary research value lies in the synthesis of advanced materials, particularly in constructing porous coordination polymers and metal-organic frameworks (MOFs) . The compound's structure features two carboxylate groups and a rigid pyridine core, enabling it to bridge metal centers and form stable, multi-dimensional network structures with specific topological properties . Published research demonstrates its successful application in forming a 3D zinc-based coordination polymer, which exhibits a one-dimensional channel structure and potential for gas adsorption or separation studies . This product is offered for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use . For safe handling, please refer to the associated Safety Data Sheet. The recommended storage condition is sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylpyridine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-4-6(8(11)12)3-7(9(13)14)5(2)10-4/h3H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFXJSOUBPGBGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304432
Record name 2,6-Dimethyl-3,5-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2602-36-0
Record name 2602-36-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165776
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethyl-3,5-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethyl-3,5-pyridinedicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethylpyridine-3,5-dicarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2,6-Dimethylpyridine-3,5-dicarboxylic acid is a highly functionalized pyridine derivative that serves as a critical building block in medicinal and materials chemistry. With a molecular weight of 195.17 g/mol and the chemical formula C₉H₉NO₄, its rigid structure and bifunctional nature—possessing two carboxylic acid groups—make it an invaluable scaffold for creating complex molecular architectures.[1][2] The primary route to its synthesis involves the renowned Hantzsch pyridine synthesis to form a diester precursor, followed by oxidation and subsequent hydrolysis.[3][4] This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and a discussion of its significant applications, particularly as a ligand in coordination chemistry and as a co-former in the development of pharmaceutical salts and co-crystals.

Core Physicochemical Properties

This compound is a distinct chemical entity, separate from its more commonly cited ester derivatives. The foundational properties are centered on its dicarboxylic acid functionality attached to a dimethylpyridine core.

Molecular Identity and Weight

The cornerstone of any chemical guide is the precise identification of the compound. The molecular formula and weight are fundamental for all stoichiometric calculations in synthesis and analysis.

IdentifierValueSource
IUPAC Name This compound[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1][2]
CAS Number 2602-36-0[1][2][5][6]
Canonical SMILES CC1=C(C=C(C(=N1)C)C(=O)O)C(=O)O[1]
InChIKey WQFXJSOUBPGBGW-UHFFFAOYSA-N[1]
Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior in various chemical and biological environments. These properties are crucial for drug development professionals in predicting absorption, distribution, metabolism, and excretion (ADME) characteristics.

PropertyValueSignificance in Research & Development
XLogP3 0.7Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donor Count 2The two carboxylic acid protons can act as hydrogen bond donors, critical for receptor binding and crystal lattice formation.[1]
Hydrogen Bond Acceptor Count 5The pyridine nitrogen and four carboxylate oxygens can accept hydrogen bonds, influencing solubility and intermolecular interactions.[1]
Rotatable Bond Count 2The low number of rotatable bonds indicates a rigid molecular scaffold, which is often desirable in drug design to reduce conformational entropy upon binding.[1]

Synthesis and Purification: A Multi-Step Approach

The synthesis of this compound is not a single reaction but a strategic, multi-step process. The most established pathway leverages the Hantzsch dihydropyridine synthesis to construct the core ring system, which is subsequently aromatized and hydrolyzed to yield the target molecule.[3][4][7]

Synthetic Workflow Overview

The overall process can be logically divided into three primary stages:

  • Ring Formation: Condensation of reactants to form the 1,4-dihydropyridine ring.

  • Aromatization: Oxidation of the dihydropyridine to the stable aromatic pyridine.

  • Hydrolysis: Conversion of the ester functional groups to the final carboxylic acids.

SynthesisWorkflow cluster_0 Step 1: Hantzsch Reaction cluster_1 Step 2: Aromatization cluster_2 Step 3: Hydrolysis Reactants β-Keto Ester (2 eq) + Aldehyde (1 eq) + Ammonia (1 eq) DHP 1,4-Dihydropyridine Diester Reactants->DHP Condensation PyridineDiester Pyridine Diester DHP->PyridineDiester Oxidation (e.g., HNO₃, FeCl₃) FinalProduct 2,6-Dimethylpyridine- 3,5-dicarboxylic Acid PyridineDiester->FinalProduct Acid or Base Catalyzed

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol outlines a representative synthesis, providing the causality behind key procedural choices.

Part A: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate [8][9]

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (2.0 eq.), an aldehyde (e.g., formaldehyde, 1.0 eq.), and a nitrogen source like ammonium acetate or aqueous ammonia (1.1 eq.) in a suitable solvent such as ethanol.

    • Rationale: The Hantzsch reaction is a multi-component condensation that efficiently builds the dihydropyridine core.[3] Ethanol is a common solvent as it effectively dissolves all reactants.

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the multiple condensation and cyclization steps.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the dihydropyridine product. Collect the solid by vacuum filtration and wash with cold ethanol.

    • Rationale: The 1,4-dihydropyridine product is often a stable, crystalline solid with limited solubility in cold ethanol, allowing for simple isolation.

Part B: Aromatization to Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate [7][10]

  • Oxidation Setup: Dissolve the dried dihydropyridine from Part A in a suitable solvent (e.g., acetic acid or water).

  • Oxidant Addition: Add a mild oxidizing agent. Common choices include nitric acid, ferric chloride (FeCl₃), or potassium permanganate.[8] For example, a solution of FeCl₃·6H₂O (0.1 eq) in water can be added.[10]

    • Rationale: The driving force for this step is the formation of the highly stable aromatic pyridine ring. The choice of oxidant is critical; it must be strong enough to effect the dehydrogenation without cleaving the ester groups or oxidizing the methyl substituents.

  • Reaction and Workup: Stir the mixture, often with gentle heating, until the starting material is consumed (monitored by TLC). Cool the mixture, quench with water, and neutralize with a base (e.g., NaHCO₃ solution). Extract the product into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[10]

Part C: Hydrolysis to this compound

  • Saponification: Dissolve the pyridine diester from Part B in an alcoholic solvent (e.g., ethanol) and add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.2 eq.).

  • Reaction: Heat the mixture to reflux for several hours until the hydrolysis is complete (TLC monitoring, showing disappearance of the ester spot and appearance of a baseline spot for the carboxylate salt).

    • Rationale: This is a standard ester hydrolysis (saponification). The excess base ensures complete conversion of both ester groups to their corresponding carboxylate salts.

  • Acidification and Isolation: Cool the reaction mixture and remove the alcohol solvent under reduced pressure. Dissolve the remaining aqueous residue in water and acidify carefully with a strong acid (e.g., concentrated HCl) to a pH of ~2-3. The dicarboxylic acid will precipitate out of the solution.

    • Rationale: The product exists as a water-soluble dicarboxylate salt in the basic solution. Acidification protonates the carboxylates, yielding the neutral dicarboxylic acid, which is typically much less soluble in water and precipitates.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from hot water or an appropriate solvent system can be performed for further purification.

Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. While specific spectra for the title compound are not available, the expected signatures can be reliably predicted based on its structure.

  • ¹H NMR: The spectrum would be characterized by a singlet for the lone aromatic proton at C4, a singlet for the two equivalent methyl groups at C2 and C6, and a very broad singlet far downfield (typically >10 ppm) for the two acidic carboxylic acid protons.

  • ¹³C NMR: Key signals would include those for the two equivalent methyl carbons, the distinct aromatic carbons of the pyridine ring, and the characteristic signal for the carbonyl carbons of the carboxylic acids (typically in the 165-185 ppm range).

  • Infrared (IR) Spectroscopy: A very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers would be prominent. A strong, sharp absorption around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch would also be a key feature.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (195.17).

Applications in Research and Drug Development

The rigid, bifunctional nature of this compound makes it a valuable platform molecule in several advanced scientific fields.

Ligand for Metal-Organic Frameworks (MOFs)

Pyridine dicarboxylic acids are excellent ligands for the construction of Metal-Organic Frameworks (MOFs).[11][12][13] The nitrogen atom of the pyridine ring and the two carboxylate groups provide multiple coordination sites for binding metal ions, leading to the formation of diverse and stable porous structures.[11][14] These MOFs have significant potential in applications such as:

  • Gas storage and separation[11]

  • Heterogeneous catalysis[11]

  • Chemical sensing

Scaffold in Medicinal Chemistry

In drug discovery, the pyridine core is a privileged structure found in numerous FDA-approved pharmaceuticals.[15] Derivatives of pyridine carboxylic acids are central to the development of drugs for a wide range of diseases.[15][16] this compound serves as a well-defined and rigid scaffold. The two carboxylic acid groups act as synthetic handles, allowing for the attachment of other molecular fragments through amide bond formation or other coupling reactions to build complex, biologically active molecules.[17][18]

Co-crystal Former in Pharmaceutical Development

A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Co-crystallization is a powerful technique used to enhance the physicochemical properties of APIs, such as solubility and stability, without altering the molecule itself.[19] Dicarboxylic acids are excellent co-formers due to their ability to form robust hydrogen bonds with functional groups on API molecules.[19] this compound, with its two carboxylic acid groups and an additional hydrogen bond accepting pyridine nitrogen, is an ideal candidate for forming stable and predictable supramolecular synthons with APIs, thereby improving their pharmaceutical profiles.[19]

Conclusion

This compound is more than a simple chemical compound; it is a versatile and powerful tool for chemists and pharmaceutical scientists. Its precise molecular weight of 195.17 g/mol is the starting point for its use in exacting synthetic applications. The robust and well-understood Hantzsch-based synthesis allows for its reliable production. Its true value lies in its application as a rigid, bifunctional building block, enabling the rational design of advanced materials like MOFs and providing a critical scaffold for the development of novel therapeutics and improved pharmaceutical formulations.

References

  • Vertex AI Search. (n.d.). Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2.
  • PubChem. (n.d.). This compound.
  • Vertex AI Search. (n.d.). Hantzsch pyridine synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.
  • CrystEngComm (RSC Publishing). (n.d.). Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer.
  • PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester.
  • CrystEngComm (RSC Publishing). (n.d.). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems.
  • RSC Publishing. (n.d.). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence.
  • ACS Publications. (n.d.). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Pyridine-2,6-Dicarboxylic Acid: Properties, Uses, and Sourcing.
  • The Role of Pyridine Derivatives in Advanced Chemical Synthesis. (n.d.).
  • Semantic Scholar. (n.d.). Synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid.
  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.
  • PubMed Central (PMC). (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline.
  • Scribd. (n.d.). Hantzsch Pyridine Synthesis | PDF.
  • SpectraBase. (n.d.). 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester - Optional[1H NMR] - Spectrum.
  • SpectraBase. (n.d.). 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester - Optional[MS (GC)] - Spectrum.
  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine.
  • Wikipedia. (n.d.). Dinicotinic acid.
  • Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • PubMed Central (PMC). (n.d.). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K.

Sources

2,6-Dimethylpyridine-3,5-dicarboxylic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, a key heterocyclic compound, serves as a fundamental structural motif and versatile building block in the realms of medicinal chemistry and materials science. Its rigid pyridine core, adorned with two carboxylic acid functional groups, provides a well-defined three-dimensional scaffold, making it an attractive precursor for the synthesis of complex molecular architectures, including pharmacologically active agents and metal-organic frameworks (MOFs).[1] The precise arrangement of its functional groups allows for directed intermolecular interactions, which is a critical aspect of rational drug design and crystal engineering.

The authoritative IUPAC name for this compound is This compound .[2] This guide offers a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is foundational to its application. The key physicochemical data for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₉H₉NO₄PubChem[2]
Molecular Weight 195.17 g/mol PubChem[2]
CAS Number 2602-36-0PubChem[2]
Canonical SMILES CC1=C(C=C(C(=N1)C)C(=O)O)C(=O)OPubChem[2]
InChIKey WQFXJSOUBPGBGW-UHFFFAOYSA-NPubChem[2]
Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of synthesized compounds.

  • Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by a broad absorption band in the 3200-2700 cm⁻¹ region, which is indicative of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid groups.[3] A strong carbonyl (C=O) stretching vibration is typically observed around 1690-1710 cm⁻¹. Bands corresponding to aromatic C-H and C-N vibrations from the pyridine ring are also present.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹³C NMR : The ¹³C NMR spectrum for the dicarboxylic acid is available and shows characteristic peaks for the carboxylic acid carbons, the aromatic carbons of the pyridine ring, and the methyl group carbons.[2]

    • ¹H NMR : While the ¹H NMR spectrum for the final diacid is less commonly published, the spectrum for its precursor, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, is well-documented. It typically shows a singlet for the C4-proton of the pyridine ring, a quartet and a triplet for the ethyl ester groups, and a singlet for the two methyl groups at the C2 and C6 positions.[4]

Synthesis Pathway and Experimental Protocols

The most reliable and efficient synthesis of this compound is a two-step process. The first step involves the construction of the substituted pyridine ring via the Hantzsch pyridine synthesis to yield a dialkyl ester. The second step is the subsequent hydrolysis of the ester groups to the desired dicarboxylic acid.

Step 1: Hantzsch Synthesis of Diethyl 2,6-Dimethylpyridine-3,5-dicarboxylate

The Hantzsch synthesis, first reported in 1881, is a classic multi-component reaction that provides efficient access to dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives.[5] The overall reaction involves the condensation of an aldehyde (formaldehyde in this case), two equivalents of a β-ketoester (ethyl acetoacetate), and a nitrogen source (ammonia).

Causality and Mechanistic Insights

The reaction proceeds through a series of well-established intermediates. The causality of the process is rooted in fundamental organic reactions:

  • Knoevenagel Condensation : One molecule of ethyl acetoacetate reacts with formaldehyde to form an α,β-unsaturated carbonyl compound.

  • Enamine Formation : A second molecule of ethyl acetoacetate reacts with ammonia to form a reactive enamine intermediate.

  • Michael Addition & Cyclization : The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular condensation and dehydration, which forms the 1,4-dihydropyridine ring.

  • Aromatization (Oxidation) : The resulting Hantzsch ester (a 1,4-dihydropyridine) is then oxidized to the stable, aromatic pyridine ring. This oxidation is a crucial step, often carried out with nitric acid or other oxidizing agents, with the driving force being the formation of the highly stable aromatic system.

Hantzsch_Synthesis Hantzsch Pyridine Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Sequence cluster_products Products R1 Ethyl Acetoacetate (2 eq.) P1 Knoevenagel Condensation & Enamine Formation R1->P1 R2 Formaldehyde (1 eq.) R2->P1 R3 Ammonia (1 eq.) R3->P1 P2 Michael Addition & Cyclization P1->P2 I1 1,4-Dihydropyridine Intermediate (Hantzsch Ester) P2->I1 P3 Dehydrogenation (Oxidation) FP Diethyl 2,6-Dimethylpyridine- 3,5-dicarboxylate P3->FP I1->P3

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Detailed Experimental Protocol: Hantzsch Synthesis

(Adapted from Organic Syntheses, a highly trusted and peer-vetted source)[5]

  • Preparation of the Dihydropyridine Intermediate :

    • In a 1-L flask, cool 500 g (3.85 moles) of freshly distilled ethyl acetoacetate in an ice bath.

    • To the cooled ester, add 152 g (2 moles) of a 40% aqueous formaldehyde solution followed by 20-25 drops of diethylamine as a catalyst.

    • Maintain the reaction mixture in the ice bath for 6 hours, then allow it to stand at room temperature for 40-45 hours. Two layers will form.

    • Separate the layers. Extract the aqueous layer with 50 mL of ether and combine the ether extract with the oily layer. Dry the combined organic phase over 30 g of anhydrous calcium chloride.

    • Remove the ether by distillation on a steam bath. Dilute the residue (approx. 500 g) with an equal volume of ethanol and cool thoroughly in an ice bath.

    • Saturate the alcoholic solution with ammonia gas. This may take 4-8 hours, during which the flask should be kept in ice.

    • Allow the ammoniacal solution to stand at room temperature for 40-45 hours.

    • Evaporate most of the alcohol under reduced pressure. Cool the residue and collect the solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine by suction filtration. The expected yield is 410-435 g (84-89%).

  • Oxidation to the Pyridine Derivative :

    • In a 5-L flask, place 200 g (0.79 mole) of the dried dihydropyridine ester.

    • Add a pre-mixed solution of 270 g of water, 72 g of concentrated nitric acid (sp. gr. 1.42), and 78 g of concentrated sulfuric acid.

    • Caution : Heat the flask very cautiously while manually swirling. The oxidation reaction can foam vigorously if heated too quickly.

    • Once the initial foaming subsides, continue to warm the mixture gently until the liquid turns a deep red color. The entire oxidation should take 10-15 minutes.

    • After the reaction ceases, cool the mixture and add 500 cc of water and 500 g of finely chopped ice.

    • Make the solution strongly alkaline by the gradual addition of concentrated ammonium hydroxide (sp. gr. 0.90).

    • The product, 3,5-dicarbethoxy-2,6-dimethylpyridine (diethyl 2,6-dimethylpyridine-3,5-dicarboxylate), will precipitate. Collect the solid by suction filtration and dry it on a porous plate. This product can be further purified by distillation or recrystallization.

Step 2: Hydrolysis of Diethyl 2,6-Dimethylpyridine-3,5-dicarboxylate

The final step is the conversion of the diethyl ester to the target dicarboxylic acid via base-catalyzed hydrolysis (saponification).

Causality and Mechanistic Insights

This is a classic saponification reaction. The hydroxide ion (from KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form the carboxylate salt. A final acidification step is required to protonate the carboxylate, precipitating the neutral dicarboxylic acid product. The choice of alcoholic KOH is strategic; ethanol is a good solvent for both the ester and the inorganic base, creating a homogeneous reaction mixture that proceeds efficiently upon heating.

Hydrolysis_Workflow Ester Hydrolysis Workflow cluster_reactants Reactants cluster_process Reaction Sequence cluster_products Products R1 Diethyl 2,6-Dimethylpyridine- 3,5-dicarboxylate P1 Saponification (Heat/Reflux) R1->P1 R2 Potassium Hydroxide (KOH) in Ethanol R2->P1 I1 Dipotassium Salt (in solution) P1->I1 P2 Acidification (e.g., with HCl) FP 2,6-Dimethylpyridine-3,5- dicarboxylic Acid (Precipitate) P2->FP I1->P2

Caption: Workflow for the Hydrolysis of the Diethyl Ester.

Detailed Experimental Protocol: Hydrolysis

(Based on the reliable procedure from Organic Syntheses for a similar substrate)[5]

  • Saponification :

    • In a two-necked flask equipped with a dropping funnel and a reflux condenser, dissolve 130 g (0.52 mole) of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate in 400 cc of ethyl alcohol and heat the solution to boiling.

    • Prepare a solution of 78.5 g (1.4 moles) of potassium hydroxide in 400 cc of alcohol.

    • Add approximately one-third of the alcoholic KOH solution to the boiling ester solution. Continue to boil the mixture until it becomes clear.

    • Add the remaining KOH solution and continue to reflux the mixture for 2-3 hours to ensure complete hydrolysis.

  • Isolation and Purification :

    • After reflux, remove the solvent (ethanol) under reduced pressure.

    • Dissolve the remaining potassium salt residue in water.

    • Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) until the pH is acidic, causing the dicarboxylic acid to precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid this compound by suction filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • The product can be further purified by recrystallization from water or an appropriate organic solvent.

Applications in Drug Development and Research

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable feature in drug candidates. This compound and its derivatives are valuable in this context for several reasons:

  • Rigid Scaffolding : The planar, rigid structure of the pyridine ring serves as an excellent scaffold to orient substituents in specific vectors. This is crucial for designing molecules that fit precisely into the binding pockets of biological targets like enzymes or receptors.

  • Precursor for Bioactive Molecules : The dicarboxylic acid is a precursor to a wide range of derivatives. The carboxylic acid groups can be converted into esters, amides, and other functional groups, allowing for the exploration of a large chemical space during lead optimization.

  • Calcium Channel Blockers : The Hantzsch synthesis, which produces the precursor to this diacid, is famously used to synthesize 1,4-dihydropyridine-based calcium channel blockers like nifedipine. While the final diacid itself is not the active drug, the underlying scaffold is of immense pharmacological importance.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2]

Conclusion

This compound is a compound of significant utility in synthetic chemistry. Its preparation via the robust Hantzsch synthesis followed by a straightforward hydrolysis is a well-established and scalable route. The insights into its structure, properties, and synthesis provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this valuable chemical building block in their scientific endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester.
  • Ghalem, W., Belhouas, R., Boulcina, R., Bouacida, S., & Debache, A. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2528.
  • Li, G. (2011). Synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid. Coal and Chemical Industry.
  • PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester. National Center for Biotechnology Information.
  • Singer, A., & McElvain, S. M. (1934). 2,6-Dimethylpyridine. Organic Syntheses, 14, 30. doi:10.15227/orgsyn.014.0030.
  • Evident Chemical. (n.d.). Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
  • Google Patents. (n.d.). EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • SpectraBase. (n.d.). 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester - MS (GC).
  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
  • ResearchGate. (n.d.). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K.
  • Barman, S., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(20), 6858.
  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339–4357.

Sources

physical properties of 2,6-Dimethylpyridine-3,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Abstract: This technical guide provides a comprehensive analysis of the core (CAS No: 2602-36-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data and theoretical predictions to offer field-proven insights into the compound's behavior. We delve into its physicochemical characteristics, spectroscopic signature, and solid-state properties, explaining the causality behind experimental observations and methodologies.

Introduction and Chemical Identity

This compound is a heterocyclic compound featuring a pyridine core substituted with two methyl groups and two carboxylic acid functional groups. This arrangement of functional groups imparts a unique combination of properties, making it a valuable building block in medicinal chemistry and materials science. Its rigid structure and capacity for strong intermolecular interactions, particularly hydrogen bonding, are central to understanding its physical characteristics. The following sections provide a detailed exploration of these properties, grounded in authoritative data.

Molecular Structure and Identifiers

The compound's identity is unequivocally established through various nomenclature systems and chemical identifiers.

Caption: 2D Structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 2602-36-0 [1][2]
Molecular Formula C₉H₉NO₄ [1][2]
Molecular Weight 195.17 g/mol [1][2]
Canonical SMILES CC1=C(C=C(C(=N1)C)C(=O)O)C(=O)O [1]

| InChI Key | WQFXJSOUBPGBGW-UHFFFAOYSA-N |[1] |

Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. For this compound, the presence of two carboxylic acid groups and a pyridine nitrogen atom establishes a robust network of hydrogen bonds, profoundly influencing its physical state, melting point, and solubility.

Table 2: Key Physicochemical Data

Property Value Notes Source
Appearance Off-white to light brown solid --- [2]
Melting Point >300 °C High thermal stability due to strong H-bonding [2]
Boiling Point 433.1 ± 45.0 °C Predicted value; decomposition may occur first [2]
Density 1.391 ± 0.06 g/cm³ Predicted value [2]

| pKa | 1.47 ± 0.25 | Predicted value, likely for the first dissociation |[2] |

Melting Point and Thermal Stability

The exceptionally high melting point of >300 °C is a hallmark of this molecule.[2] This is not typical for an organic molecule of this size and is a direct consequence of extensive intermolecular hydrogen bonding. The two carboxylic acid groups can form strong hydrogen-bonded dimers with neighboring molecules, while the pyridine nitrogen can also act as a hydrogen bond acceptor. This creates a highly stable, three-dimensional crystal lattice that requires a large amount of thermal energy to disrupt.

Caption: Intermolecular hydrogen bonding between carboxylic acid groups.

Solubility Profile
  • Aqueous Solubility: Due to the strong intermolecular forces in the solid state, the compound is expected to have low solubility in neutral water. However, its acidic nature means it will readily dissolve in aqueous bases (e.g., NaOH, NaHCO₃) through deprotonation of the carboxylic acid groups to form highly soluble carboxylate salts.

  • Organic Solubility: Solubility in organic solvents is dictated by the solvent's polarity. It is expected to be soluble in polar aprotic solvents like DMSO and DMF, which can disrupt the hydrogen bonding network. Solubility is likely low in nonpolar solvents such as hexanes and toluene.

Acidity (pKa)

The predicted pKa of 1.47 suggests that this compound is a relatively strong organic acid.[2] This value likely corresponds to the dissociation of the first proton. The two carboxylic acid groups and the pyridine nitrogen mean the molecule is polyprotic with multiple ionization states. The proximity of the electron-withdrawing pyridine ring enhances the acidity of the carboxylic acid groups compared to a simple benzoic acid (pKa ≈ 4.2).

The experimental determination of pKa values provides empirical validation of theoretical predictions and is crucial for understanding the compound's behavior in solution.

  • Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water, potentially with a co-solvent like methanol if aqueous solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer to maintain constant temperature. Calibrate a pH electrode and immerse it in the solution.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. For a diprotic acid, two equivalence points and two half-equivalence points will be observed.

cluster_0 pKa Determination Workflow A Prepare Analyte Solution C Titrate with Standardized Base A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Point(s) E->F

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a chemical compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. For this molecule, the spectrum is dominated by the carboxylic acid and pyridine moieties.[1]

  • O-H Stretch: A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.

  • C-N/C-C Stretches: Aromatic ring stretching vibrations for the pyridine core are expected in the 1400-1600 cm⁻¹ region.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • ¹H NMR:

    • -COOH Protons: A very broad singlet far downfield (>10 ppm), which is often exchangeable with D₂O.

    • Aromatic Proton: A singlet for the lone proton on the pyridine ring (at the C4 position).

    • -CH₃ Protons: A singlet integrating to 6 protons, as the two methyl groups are chemically equivalent.

  • ¹³C NMR: [1]

    • Carbonyl Carbons: Signals for the two equivalent carboxylic acid carbons are expected around 165-175 ppm.

    • Aromatic Carbons: Distinct signals for the carbons of the pyridine ring.

    • Methyl Carbons: A single signal for the two equivalent methyl group carbons in the aliphatic region (<30 ppm).

Conclusion

The are fundamentally governed by its molecular structure. The presence of two carboxylic acid groups on a rigid pyridine scaffold facilitates extensive intermolecular hydrogen bonding, resulting in an exceptionally high melting point and pH-dependent solubility. Its spectroscopic signatures are well-defined and directly reflect its constituent functional groups. This comprehensive understanding is essential for its effective handling, storage, and application in scientific research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C9H9NO4).

Sources

chemical properties of 2,6-Dimethylpyridine-3,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (DM-PDC). Intended for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical insights into the molecule's behavior and utility. We will explore its structural characteristics, physicochemical parameters, detailed synthetic protocols, and spectroscopic signature. Furthermore, this guide highlights its significance as a versatile building block in organic synthesis, coordination chemistry, and as a scaffold with relevance to medicinal chemistry.

Molecular Identity and Structural Framework

This compound is a symmetrically substituted pyridine derivative. Its structural rigidity and the presence of multiple functional groups—two carboxylic acids, two methyl groups, and a heterocyclic nitrogen atom—make it a molecule of significant interest in both academic and industrial research.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is the foundation of scientific communication. DM-PDC is cataloged in major chemical databases under the following identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 2602-36-0[1][2]

  • Molecular Formula: C₉H₉NO₄[1][2]

  • Molecular Weight: 195.17 g/mol [1][2]

Structural Representation

The spatial arrangement of atoms dictates the molecule's chemical behavior. The structure of DM-PDC is depicted below.

G reactants β-Ketoester (2 eq) + Aldehyde + Ammonia Source step1 Hantzsch Pyridine Synthesis (Condensation & Oxidation) reactants->step1 intermediate Dialkyl 2,6-dimethylpyridine- 3,5-dicarboxylate step1->intermediate step2 Ester Hydrolysis (e.g., NaOH, H₃O⁺) intermediate->step2 product 2,6-Dimethylpyridine- 3,5-dicarboxylic Acid step2->product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate and Subsequent Hydrolysis

This protocol describes a representative synthesis based on the Hantzsch reaction followed by hydrolysis.

Part A: Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (2 equivalents), an aldehyde such as formaldehyde or benzaldehyde (1 equivalent), and a suitable solvent like ethanol.

  • Initiation: Add ammonium acetate (1 equivalent) as the nitrogen source.[3]

  • Condensation: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initial product is the dihydropyridine derivative.

  • Oxidation: Upon completion of the condensation, an oxidizing agent (e.g., ferric chloride, manganese dioxide, or simply exposure to air during workup) is used to aromatize the dihydropyridine ring to the pyridine derivative.[3]

  • Workup and Purification: Cool the reaction mixture. The product often precipitates and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure diethyl 2,6-dimethylpyridine-3,5-dicarboxylate as a solid.[4]

Part B: Hydrolysis to this compound

  • Saponification: Suspend the synthesized diethyl ester in an aqueous solution of sodium hydroxide (e.g., 2-4 M). Use a co-solvent like methanol or ethanol to aid solubility.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours until the ester is fully consumed (monitor by TLC).

  • Acidification: Cool the reaction mixture in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. The dicarboxylic acid will precipitate out of the solution.

  • Isolation: Collect the white or off-white precipitate by vacuum filtration.

  • Purification: Wash the solid with cold deionized water to remove inorganic salts and then with a small amount of a cold organic solvent like ethanol or acetone. Dry the product under vacuum to yield pure this compound.

Chemical Reactivity
  • Acidity and Salt Formation: The two carboxylic acid groups are the primary centers of reactivity. They readily deprotonate in the presence of a base to form carboxylate salts.

  • Esterification: The carboxylic acid groups can be converted to esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides after conversion to the carboxylate salt.

  • Coordination Chemistry: The pyridine nitrogen and the carboxylate oxygens act as excellent coordination sites for metal ions. This makes DM-PDC a versatile ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where it can act as a multidentate linker to build 2D or 3D structures.[5]

  • Pyridine Ring Reactivity: The pyridine ring is generally electron-deficient. This deficiency is further amplified by the two electron-withdrawing carboxylic acid groups at the 3 and 5 positions. Conversely, the methyl groups at the 2 and 6 positions are electron-donating. This electronic push-pull system makes electrophilic substitution on the ring difficult, while nucleophilic substitution might be possible under specific conditions.

Spectroscopic and Analytical Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound. While comprehensive data for the diacid is sparse in readily available literature, we can infer its characteristics and present data for its well-documented diethyl ester derivative as a reference.

Spectroscopic Data Summary (for Diethyl Ester)

The following table summarizes typical spectroscopic data for Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (CAS: 1149-24-2).

TechniqueKey Features and ObservationsSource
¹H NMR δ (ppm): ~8.5 (s, 1H, Ar-H at C4), ~4.4 (q, 4H, -OCH₂CH₃), ~2.8 (s, 6H, Ar-CH₃), ~1.4 (t, 6H, -OCH₂CH₃)[6]
IR (cm⁻¹) ~1720 cm⁻¹: (C=O stretch, ester), ~1580, ~1450 cm⁻¹: (C=C/C=N stretch, aromatic ring), ~1230 cm⁻¹: (C-O stretch, ester)[7]
Mass Spec (MS) m/z: 251.12 (M⁺), corresponding to the molecular formula C₁₃H₁₇NO₄[6][8]

Expert Insight on Diacid Characterization: For the target diacid (C₉H₉NO₄), one would expect to see:

  • ¹H NMR: A broad singlet for the two carboxylic acid protons (-COOH) appearing far downfield (>10 ppm), in addition to the aromatic and methyl proton signals.

  • IR: A very broad O-H stretching band from ~3300-2500 cm⁻¹ (characteristic of carboxylic acid dimers) and a C=O stretching band around 1700 cm⁻¹.[9]

  • Mass Spec: A molecular ion peak at m/z = 195.05.[1][10]

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[11] this compound and its derivatives serve as crucial intermediates in the synthesis of novel therapeutic agents.

  • Scaffold for Bioactive Molecules: The dihydropyridine core, from which DM-PDC is derived, is famously associated with calcium channel blockers like Nifedipine and Amlodipine, used to treat hypertension.[3] The fully aromatized pyridine dicarboxylate structure serves as a rigid and well-defined scaffold for orienting functional groups in three-dimensional space to interact with biological targets.

  • Intermediate in Pharmaceutical Synthesis: This molecule is a valuable starting material. The carboxylic acid groups can be converted into a variety of other functional groups (amides, esters, etc.), allowing for the synthesis of libraries of compounds for screening in drug discovery programs. For example, derivatives are used in the synthesis of drugs like Nicardipine.[12]

  • Building Block for Advanced Materials: As discussed, its ability to coordinate with metal ions makes it a key component in the rational design of Metal-Organic Frameworks (MOFs).[5] These materials have applications in gas storage, catalysis, and sensing.

Conclusion

This compound is a foundational molecule whose chemical properties are dictated by the interplay of its pyridine core and peripheral functional groups. Its robust synthesis via the Hantzsch reaction and subsequent hydrolysis provides reliable access to this versatile chemical building block. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic profile is essential for its effective utilization. For researchers in drug development and materials science, DM-PDC offers a rigid, functionalizable scaffold with proven relevance and significant potential for future innovation.

References

  • 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID CAS#: 2602-36-0. ChemicalBook.
  • Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2. Evo-synthesis.
  • 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester - Optional[1H NMR] - Spectrum. SpectraBase.
  • Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Hantzsch pyridine synthesis - overview. ChemTube3D.
  • 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester. PubChem.
  • This compound. PubChem.
  • DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYL
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • This compound (C9H9NO4). PubChemLite.
  • 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester - Optional[MS (GC)] - Spectrum. SpectraBase.
  • diethyl 2,6-dimethyl-3,5-pyridinedicarboxyl
  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxyl
  • FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
  • 6-Methylpyridine-2,4-dicarboxylic acid | 499-50-3. Benchchem.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Dovepress.

Sources

Solubility Profile of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethylpyridine-3,5-dicarboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis, purification, and formulation is fundamentally governed by its solubility characteristics. This guide provides a deep dive into the physicochemical properties that dictate the solubility of this compound. We will explore the theoretical underpinnings of its behavior in various organic solvents, present a robust, step-by-step protocol for experimental solubility determination, and discuss the practical implications for laboratory and development settings. This document is intended to serve as a foundational resource for scientists seeking to optimize processes involving this versatile molecule.

Introduction: The Significance of this compound

This compound, with the molecular formula C₉H₉NO₄, is a substituted pyridine derivative featuring two carboxylic acid functional groups.[1][2] Its rigid, planar structure and the presence of both hydrogen bond donors (carboxylic protons) and acceptors (carboxylic oxygens, pyridine nitrogen) make it a valuable synthon for creating complex molecular architectures. It serves as a key intermediate in the synthesis of various bioactive compounds and functional materials, including metal-organic frameworks (MOFs).[][4]

A thorough understanding of its solubility is not merely academic; it is a critical prerequisite for success in:

  • Synthetic Chemistry: Selecting appropriate reaction media to ensure homogeneity and optimal reaction kinetics.

  • Purification: Designing efficient crystallization and recrystallization protocols for achieving high purity.[5]

  • Drug Development: Creating viable formulations by identifying suitable solvent systems for preclinical and clinical studies.

This guide provides the theoretical framework and practical methodologies required to master the solubility challenges associated with this compound.

Physicochemical Properties Governing Solubility

The solubility of a solute in a solvent is dictated by the interplay of intermolecular forces. The principle of "like dissolves like" serves as a useful heuristic, meaning substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[6][7] The structure of this compound presents a molecule with distinct polar and non-polar characteristics.

Key Molecular Attributes:

  • Molecular Formula: C₉H₉NO₄[1]

  • Molecular Weight: 195.17 g/mol [1][2]

  • Hydrogen Bonding: The two carboxylic acid groups are potent hydrogen bond donors and acceptors. The pyridine nitrogen atom also acts as a hydrogen bond acceptor.

  • Polarity: The carboxylic acid groups and the nitrogen heteroatom introduce significant polarity.

  • Aromaticity & Non-Polarity: The pyridine ring and the two methyl groups contribute non-polar character.

  • Acidity: The carboxylic acid groups are acidic, and their deprotonation in basic media to form carboxylate salts dramatically increases aqueous solubility.[8] The pKa value for the closely related pyridine-3,5-dicarboxylic acid is approximately 2.8, indicating it is a relatively strong organic acid.[4]

The high melting point of related dicarboxylic acids suggests strong intermolecular forces in the solid state, primarily due to extensive hydrogen bonding between the carboxylic acid moieties.[9] Overcoming this strong crystal lattice energy is a key challenge for any potential solvent.

Predicting Solubility: A Solvent-Class Perspective

Based on the physicochemical properties, we can predict the general solubility behavior of this compound across different classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThese solvents can engage in hydrogen bonding. However, the non-polar regions of the molecule may limit extensive solubility. Solubility in water is expected to be low but will increase significantly with the addition of a base.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighSolvents like DMSO and DMF are excellent hydrogen bond acceptors and have high polarity, making them strong candidates for dissolving this compound. Similar pyridine dicarboxylic acids show good solubility in DMSO, often requiring heat.[10]
Intermediate Polarity Acetone, Ethyl AcetateLowThese solvents are polar but less effective at hydrogen bonding compared to protic or highly polar aprotic solvents. They may struggle to overcome the strong intermolecular forces of the solid solute.[11]
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / InsolubleThe significant polarity and hydrogen bonding capability of the dicarboxylic acid are incompatible with the weak van der Waals forces offered by non-polar solvents.[6]

Experimental Protocol for Determining Equilibrium Solubility

Accurate solubility data is best obtained through empirical measurement. The shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid.[6][12] This method ensures that the solution is fully saturated at a given temperature, providing a reliable and reproducible value.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid (e.g., 10-20 mg) prep2 Add precise volume of solvent (e.g., 1-2 mL) to vial prep1->prep2 Combine equil1 Seal vial tightly prep2->equil1 equil2 Agitate at constant temp. (e.g., 25°C for 24-48h) using shaker/rotator equil1->equil2 sep1 Centrifuge vial to pellet undissolved solid equil2->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.45µm PTFE syringe filter sep2->sep3 quant2 Dilute filtered sample into mobile phase sep3->quant2 quant1 Prepare calibration standards quant4 Calculate concentration from calibration curve quant1->quant4 quant3 Analyze via HPLC-UV or LC-MS quant2->quant3 quant3->quant4

Caption: Workflow for the equilibrium shake-flask solubility method.

Step-by-Step Methodology
  • Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure equilibrium with the solid phase is achieved. b. Pipette a known volume of the desired organic solvent into the vial. c. Seal the vial securely to prevent solvent evaporation.

  • Equilibration: a. Place the vial in an incubator shaker or on a rotator set to a constant temperature (e.g., 25°C for room temperature solubility). b. Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to allow the system to reach equilibrium.[12] A preliminary time-course experiment can determine the minimum time required.

  • Sample Isolation: a. After equilibration, allow the vials to stand briefly to let the excess solid settle. b. To separate the saturated solution from the undissolved solid, centrifuge the vial. c. Carefully withdraw a portion of the clear supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.[6] This step is crucial to avoid artificially high results.

  • Quantification: a. Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for the analytical method). b. Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6] c. A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting: a. Calculate the original concentration in the saturated solution, accounting for the dilution factor. b. Report the solubility in standard units such as mg/mL or mol/L, always specifying the solvent and the temperature at which the measurement was made.[6]

Practical Implications in Research and Development

  • Reaction Solvent Selection: The predicted moderate-to-high solubility in polar aprotic solvents like DMF and DMSO makes them primary candidates for reaction media. For reactions requiring less polar environments, a co-solvent system might be necessary.

  • Crystallization Design: The principle of selecting a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated is key to effective crystallization.[5] A solvent pair approach (using a "good" solvent to dissolve the compound and a "poor" anti-solvent to induce precipitation) can also be highly effective for purification.

  • Drug Formulation: For pharmaceutical applications, solubility is a direct determinant of bioavailability. If solubility in aqueous media is low, formulation strategies such as pH adjustment (forming a salt), co-solvents, or amorphous solid dispersions may be required. The data gathered from the protocol above provides the foundational knowledge for such formulation design.

Conclusion

While a comprehensive, publicly available dataset for the solubility of this compound in a wide array of organic solvents is limited, a deep understanding of its physicochemical properties allows for strong, predictive insights. Its amphiphilic nature, dominated by strong hydrogen-bonding capabilities, suggests that polar aprotic solvents are the most promising candidates for achieving significant solubility. This guide provides both the theoretical foundation for making informed solvent choices and a robust, self-validating experimental protocol for generating the precise, quantitative data needed to advance research and development efforts.

References

  • Vertex AI Search. (n.d.). Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2. Retrieved January 7, 2026.
  • LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • LibreTexts Chemistry. (2022, April 7). 3.3E: Experimentally Testing Solvents.
  • PubChem. (n.d.). This compound.
  • ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 7, 2026.
  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine.
  • Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.
  • NIH. (n.d.). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K - PMC.
  • PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester.
  • Eastern-European Journal of Enterprise Technologies. (2015, April 20). Studies of solubility of dicarboxilic acid mixtures in organic solvents.
  • MDPI. (2022, October 12). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.
  • CrystEngComm (RSC Publishing). (n.d.). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems.

Sources

1H NMR spectrum of 2,6-Dimethylpyridine-3,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, offers a detailed experimental protocol for data acquisition, and provides an expert interpretation of the spectral features. By explaining the causality behind experimental choices and grounding the analysis in authoritative sources, this guide serves as a practical resource for the structural elucidation and characterization of this important heterocyclic compound.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1] The rigid, functionalized pyridine core makes it an attractive scaffold for designing molecules with specific biological activities or material properties. Accurate structural verification is paramount in these applications, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose. It provides precise information about the molecular structure, electronic environment, and connectivity of protons within the molecule.[2] This guide will dissect the ¹H NMR spectrum of this molecule, offering a senior application scientist's perspective on predicting, acquiring, and interpreting the data.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectrum. This compound possesses a plane of symmetry that bisects the N1-C4 bond. This symmetry dictates that the two methyl groups at positions 2 and 6 are chemically equivalent, as are the two carboxylic acid groups at positions 3 and 5.

This leads to three distinct proton environments:

  • Methyl Protons (CH₃): Two equivalent methyl groups, resulting in a single resonance for these six protons.

  • Aromatic Proton (H-4): A single proton at the C4 position of the pyridine ring.

  • Carboxylic Acid Protons (COOH): Two equivalent, acidic protons from the carboxylic acid functional groups.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of sample b Dissolve in 0.6 mL of Deuterated Solvent (e.g., DMSO-d6) a->b c Vortex to ensure complete dissolution b->c d Filter solution through glass wool into a clean NMR tube c->d e Insert sample into spectrometer d->e f Lock on deuterium signal and shim magnetic field e->f g Acquire 1D ¹H Spectrum (e.g., 16-32 scans) f->g h Perform D₂O Exchange (optional, for COOH confirmation) g->h i Fourier Transform g->i h->i j Phase Correction i->j k Baseline Correction j->k l Integration & Referencing k->l

Caption: Standard workflow for ¹H NMR analysis.

Sample Preparation
  • Choice of Solvent: The dicarboxylic acid functionality makes the compound poorly soluble in common non-polar solvents like CDCl₃. DMSO-d₆ (Dimethyl sulfoxide-d₆) is an excellent choice due to its high polarity, which readily dissolves the sample. Acetone-d₆ is another potential option. Using D₂O is generally not recommended for the initial spectrum as it will cause the immediate exchange and disappearance of the carboxylic acid proton signals. [3]2. Concentration: Weigh approximately 5-10 mg of this compound. A higher concentration does not necessarily improve spectral quality and can lead to line broadening due to increased solution viscosity. 3. Dissolution: Transfer the solid into a clean, dry vial. Add ~0.6 mL of the chosen deuterated solvent. [4]Vortex the vial until the solid is completely dissolved.

  • Filtration: To ensure optimal magnetic field homogeneity, the sample must be free of any particulate matter. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will automatically lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.

  • Shimming: Perform magnetic field shimming to optimize the field homogeneity. This process minimizes peak widths and improves spectral resolution.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse proton experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, especially the downfield carboxylic acid protons, are captured.

    • Number of Scans: 16 to 32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.

Spectral Interpretation and Validation

Peak Assignment and Analysis

A typical spectrum in DMSO-d₆ would show three distinct signals:

  • A very broad signal far downfield (e.g., ~δ 12.5 ppm), integrating to 2H. This is unequivocally assigned to the -COOH protons. The broadness is due to hydrogen bonding with the DMSO solvent and potential chemical exchange.

  • A sharp singlet in the aromatic region (e.g., ~δ 8.2 ppm), integrating to 1H. This corresponds to the H-4 proton.

  • A sharp singlet further upfield (e.g., ~δ 2.8 ppm), integrating to 6H. This is assigned to the two equivalent -CH₃ groups.

Self-Validation: The D₂O Exchange Experiment

To definitively confirm the assignment of the carboxylic acid protons, a D₂O exchange experiment is the gold standard.

  • Protocol: After acquiring the initial spectrum, remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to the sample, cap it, and shake gently to mix. Re-acquire the ¹H NMR spectrum.

  • Expected Result: The acidic -COOH protons will rapidly exchange with the deuterium from D₂O. Consequently, the broad signal observed between δ 10.0-13.0 ppm will disappear or be significantly attenuated in the new spectrum. [5]This provides irrefutable evidence for the identity of the carboxylic acid proton signal.

Influence of Solvent Choice

The choice of solvent can subtly or dramatically alter the spectrum. While DMSO-d₆ is ideal for observing the acidic protons, a solvent like CDCl₃ (if solubility allows, perhaps with a drop of methanol-d₄) might show slightly different chemical shifts for the methyl and aromatic protons. The position of the acidic proton is particularly sensitive to the solvent's hydrogen-bonding capability. [6][7]

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and allows for straightforward structural confirmation. Its symmetry results in a simple spectrum with three distinct singlets corresponding to the methyl, aromatic, and carboxylic acid protons. The key to a successful analysis lies in selecting an appropriate polar deuterated solvent, such as DMSO-d₆, to ensure sample solubility and allow for the observation of the exchangeable carboxylic acid protons. A D₂O exchange experiment serves as a simple and powerful method to validate the assignment of these acidic protons, embodying the principle of a self-validating protocol. This guide provides the theoretical and practical framework necessary for researchers to confidently acquire and interpret the ¹H NMR data for this compound.

References

  • BenchChem. (2025).
  • Gil, V. M. S. (1964). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-98.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • Taylor & Francis Online. (n.d.). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine.
  • Journal of the American Chemical Society. (n.d.). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids.
  • University of California, Riverside. (n.d.).
  • University College London. (n.d.).
  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?.
  • PubMed. (n.d.). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study.
  • ResearchGate. (2024). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?.
  • PubChem. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the 13C NMR Analysis of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethylpyridine-3,5-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, substituted pyridine core makes it a valuable scaffold for the design of novel therapeutic agents and functional polymers. A thorough understanding of its molecular structure is paramount for its application and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the 13C NMR spectroscopy of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical principles governing the 13C NMR spectrum of this molecule, provide a detailed experimental protocol, and offer a thorough interpretation of the expected spectral data.

Theoretical Principles: Predicting the 13C NMR Spectrum

The 13C NMR spectrum of this compound is governed by the electronic environment of each carbon atom. The chemical shift of each carbon is influenced by the hybridization state, the electronegativity of neighboring atoms, and the electronic effects (both inductive and resonance) of the substituents on the pyridine ring.

Due to the molecule's symmetry, we expect to see a specific number of signals in the 13C NMR spectrum. The plane of symmetry runs through the nitrogen atom and the C4 carbon, making the two methyl groups, the two carboxylic acid groups, and the corresponding ring carbons chemically equivalent.

Expected Signals:

  • C2 and C6 (equivalent): These carbons are attached to the electronegative nitrogen atom and a methyl group. The nitrogen atom will cause a significant downfield shift.

  • C3 and C5 (equivalent): These carbons are bonded to a carboxylic acid group, which is an electron-withdrawing group, leading to a downfield shift.

  • C4: This is the only carbon atom in the pyridine ring that is solely bonded to other carbon atoms within the ring.

  • Methyl Carbons (equivalent): The two methyl groups at positions 2 and 6 are equivalent and will produce a single signal in the aliphatic region of the spectrum.

  • Carboxylic Acid Carbons (equivalent): The two carboxylic acid groups at positions 3 and 5 are also equivalent and will give rise to a single signal in the downfield region characteristic of carbonyl carbons.

To predict the approximate chemical shifts, we can utilize substituent effect data from related molecules such as pyridine, 2,6-lutidine (2,6-dimethylpyridine), and isonicotinic acid (pyridine-4-carboxylic acid). Furthermore, data from the closely related diethyl ester of the target molecule, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, provides an excellent reference point.

Diagram of Molecular Structure and Expected Chemical Shift Regions:

Caption: Molecular structure and predicted 13C NMR chemical shift regions.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The quality of the 13C NMR spectrum is highly dependent on proper sample preparation and the choice of experimental parameters. For a molecule like this compound, which contains acidic protons, careful consideration of the solvent and concentration is crucial.

Materials and Equipment:

  • This compound (high purity)

  • Deuterated dimethyl sulfoxide (DMSO-d6, ≥99.8% D)

  • 5 mm NMR tubes

  • Vortex mixer

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Step-by-Step Sample Preparation:

  • Weighing the Sample: Accurately weigh approximately 20-50 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial. DMSO-d6 is the solvent of choice due to its excellent ability to dissolve carboxylic acids and its high boiling point, which minimizes evaporation.

  • Dissolution: Gently vortex the vial to facilitate the dissolution of the solid. If necessary, gentle warming in a water bath can be applied. Ensure the sample is fully dissolved to avoid line broadening in the NMR spectrum.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Final Volume Adjustment: Ensure the final volume in the NMR tube is sufficient to cover the detection coils of the NMR probe (typically a height of ~4-5 cm).

Experimental Workflow Diagram:

G start Start: High Purity Sample weigh Weigh 20-50 mg of Sample start->weigh dissolve Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer acquire Acquire 13C NMR Spectrum transfer->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum and Assign Signals process->analyze end End: Interpreted Spectrum analyze->end

Caption: Workflow for acquiring and analyzing the 13C NMR spectrum.

NMR Spectrometer Parameters:

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is beneficial for the quantification of quaternary carbons, such as the carboxylic acid carbons and the ring carbons C2, C3, C5, and C6.

  • Number of Scans (ns): Due to the low natural abundance of 13C, a significant number of scans will be required to achieve a good signal-to-noise ratio. A starting point of 1024 scans is recommended, which can be increased as needed.

  • Spectral Width (sw): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range.

Spectral Interpretation and Data Analysis

Predicted 13C NMR Chemical Shifts and Rationale:

Carbon Atom(s) Predicted Chemical Shift (ppm) Rationale
-COOH 168 - 175The carbonyl carbon of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms. Its chemical shift can be sensitive to solvent and pH.[1]
C2, C6 150 - 158These carbons are alpha to the electronegative nitrogen atom, resulting in a significant downfield shift. The attached methyl group has a smaller shielding effect.
C4 140 - 148This carbon is in the para position relative to the nitrogen and is deshielded due to the overall electron-withdrawing nature of the pyridine ring.
C3, C5 128 - 135These carbons are attached to the electron-withdrawing carboxylic acid groups, leading to a downfield shift.
-CH₃ 18 - 25The methyl carbons are sp³ hybridized and appear in the typical aliphatic region of the spectrum.

Influence of pH and Solvent:

It is critical to recognize that the chemical shifts of the carboxylic acid carbons and the adjacent ring carbons (C3 and C5) can be pH-dependent. In a basic medium, deprotonation of the carboxylic acid to a carboxylate will typically cause a downfield shift of the carboxylate carbon and an upfield shift of the adjacent ring carbons. The use of a neutral solvent like DMSO-d6 should provide the spectrum of the neutral, protonated form of the molecule.

Trustworthiness and Self-Validation

The protocols and interpretations presented in this guide are designed to be self-validating. The predicted chemical shifts are based on well-established principles of NMR spectroscopy and are corroborated by data from structurally similar compounds. The experimental protocol is a standard method for obtaining high-quality NMR data for organic molecules.

To further validate the spectral assignments, advanced NMR techniques could be employed:

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would definitively identify the CH (C4) and CH₃ carbons.

  • HMQC/HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment would show correlations between carbons and their directly attached protons, confirming the assignments of C4 and the methyl carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment would reveal long-range correlations (2-3 bonds) between carbons and protons, providing unambiguous assignment of all quaternary carbons by observing correlations from the methyl protons to C2 and C3, and from the C4 proton to C2, C3, C5, and C6.

Logical Relationship for Spectral Assignment:

G cluster_1d 1D NMR Data cluster_2d 2D NMR Data (for confirmation) cluster_assignment Signal Assignments c13 13C Spectrum (5 unique signals) dept DEPT Spectra (Identify CH, CH₃) c13->dept assign_ch3 Assign -CH₃ dept->assign_ch3 assign_c4 Assign C4 dept->assign_c4 hsqc HSQC (C-H one-bond correlations) hsqc->assign_ch3 hsqc->assign_c4 hmbc HMBC (C-H long-range correlations) assign_quat Assign Quaternary Carbons (C2/C6, C3/C5, -COOH) hmbc->assign_quat assign_ch3->hmbc correlates to C2, C3 assign_c4->hmbc correlates to C2/C6, C3/C5

Caption: Logical workflow for unambiguous signal assignment using 1D and 2D NMR.

Conclusion

The 13C NMR analysis of this compound is a powerful method for its structural characterization. By understanding the fundamental principles of chemical shifts and substituent effects, a detailed prediction of the spectrum can be made. Following the robust experimental protocol outlined in this guide will ensure the acquisition of high-quality data. The interpretation of the spectrum, supported by the predicted chemical shifts and potentially confirmed by advanced 2D NMR techniques, provides a definitive structural fingerprint of this important molecule. This comprehensive approach ensures the scientific integrity and trustworthiness of the analytical results, which is essential for researchers and professionals in the fields of chemistry and drug development.

References

  • SpectraBase. (n.d.). 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester. [Link]
  • PubChem. (n.d.). This compound.
  • Korenchan, D. E., et al. (2017). Dicarboxylic acids as pH sensors for hyperpolarized 13C magnetic resonance spectroscopic imaging. Analyst, 142(9), 1429-1433. [Link]
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Reich, H. J. (n.d.).
  • Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 193-198. [Link]
  • Iowa State University Chemical Instrumentation Facility. (n.d.).
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

An In-Depth Technical Guide to the FTIR Spectrum of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,6-Dimethylpyridine-3,5-dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for the structural elucidation and characterization of complex organic molecules. This document moves beyond a simple recitation of spectral data, offering a detailed interpretation grounded in the principles of molecular vibrations and a robust experimental framework.

Introduction: The Significance of this compound and the Role of FTIR

This compound is a heterocyclic compound featuring a pyridine core substituted with two methyl groups and two carboxylic acid functionalities. This substitution pattern imparts specific electronic and steric properties, making it and its derivatives valuable precursors in the synthesis of pharmaceuticals and other functional materials. The precise arrangement and interaction of these functional groups are critical to the molecule's reactivity and its performance in various applications.

FTIR spectroscopy serves as a powerful, non-destructive analytical technique for probing the molecular structure of compounds like this compound. By measuring the absorption of infrared radiation by the molecule's vibrational modes, an FTIR spectrum provides a unique "fingerprint" that can be used for identification and detailed structural analysis. This guide will dissect the expected FTIR spectrum of this molecule, correlating specific absorption bands with the vibrational modes of its constituent functional groups.

Theoretical Framework: Understanding the Vibrational Modes

The FTIR spectrum of this compound is a superposition of the vibrational modes of its three key components: the pyridine ring, the methyl groups, and the carboxylic acid groups. The interplay between these components, including electronic effects and hydrogen bonding, will influence the precise frequencies of these vibrations.

The Pyridine Ring Vibrations

The pyridine ring, an aromatic heterocycle, exhibits a set of characteristic vibrational modes. These include C-H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane bending vibrations. The substitution pattern of 2,6-dimethyl and 3,5-dicarboxy groups will influence the exact positions of these bands.

The Carboxylic Acid Group Vibrations

Carboxylic acids display several highly characteristic and intense absorption bands in the infrared spectrum.[1] The most prominent are:

  • O-H Stretching: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, leading to a very broad and intense O-H stretching absorption in the range of 3300-2500 cm⁻¹.[1]

  • C=O Stretching: The carbonyl (C=O) stretching vibration of a carboxylic acid dimer is observed as a strong band, typically between 1710 and 1680 cm⁻¹.[2][3]

  • C-O Stretching and O-H Bending: These vibrations are coupled and give rise to bands in the fingerprint region, typically around 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹.[1]

The formation of intermolecular hydrogen bonds between the carboxylic acid groups and potentially with the pyridine nitrogen significantly influences the O-H and C=O stretching frequencies.[4][5]

The Methyl Group Vibrations

The methyl (CH₃) groups will exhibit characteristic symmetric and asymmetric stretching vibrations in the 2980-2850 cm⁻¹ region, as well as bending vibrations around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

A reliable FTIR spectrum is predicated on a well-defined experimental protocol. The following outlines the steps for the analysis of a solid sample like this compound.

Sample Preparation: The KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a common and effective method for obtaining high-quality FTIR spectra of solid samples.

Step-by-Step Protocol:

  • Drying: Ensure both the this compound sample and spectroscopic grade KBr powder are thoroughly dried to eliminate interfering moisture absorption bands. This can be achieved by heating in an oven at approximately 110°C for several hours and storing in a desiccator.

  • Grinding: In an agate mortar, grind a small amount (1-2 mg) of the sample to a fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample by gentle grinding. The goal is to achieve a homogeneous mixture.

  • Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Data Acquisition
  • Background Spectrum: Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Acquire the FTIR spectrum of the KBr pellet containing the sample. A typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: Perform any necessary data processing, such as baseline correction or smoothing.

FTIR Spectrum Analysis: Interpretation of Vibrational Modes

Predicted FTIR Spectrum of this compound

The following table summarizes the expected major absorption bands and their assignments for this compound.

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3300-2500Very Broad, StrongO-H stretching of hydrogen-bonded carboxylic acid dimers
~3100-3000MediumAromatic C-H stretching (pyridine ring)
~2980-2870Medium-WeakC-H stretching of methyl groups
~1710-1680Strong, SharpC=O stretching of carboxylic acid dimers
~1600-1550Medium-StrongC=C and C=N ring stretching (pyridine)
~1460MediumAsymmetric C-H bending of methyl groups
~1420MediumC-O-H in-plane bending coupled with C-O stretching
~1375MediumSymmetric C-H bending of methyl groups
~1300Medium-StrongC-O stretching coupled with C-O-H in-plane bending
~920Broad, MediumOut-of-plane O-H bend of carboxylic acid dimer
~850-750Medium-StrongC-H out-of-plane bending (pyridine ring)
Comparative Analysis with Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate

An experimental FTIR spectrum of diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate provides valuable insight into the vibrations of the core structure. The ester exhibits a strong C=O stretching band at approximately 1722 cm⁻¹. The absence of the broad O-H stretching band in the ester spectrum is the most significant difference. The vibrations of the pyridine ring and the methyl groups in the ester are expected to be at similar frequencies to those in the dicarboxylic acid.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for FTIR Analysis

experimental_workflow cluster_sample_prep Sample Preparation (KBr Pellet) cluster_ftir_analysis FTIR Analysis A Dry Sample and KBr B Grind Sample (1-2 mg) A->B C Mix with KBr (100-200 mg) B->C D Press into Pellet C->D E Acquire Background Spectrum D->E F Acquire Sample Spectrum E->F G Data Processing F->G H Final FTIR Spectrum G->H

Caption: Experimental workflow for obtaining the FTIR spectrum.

Conclusion

The FTIR spectrum of this compound is characterized by a combination of vibrational modes originating from the pyridine ring, methyl groups, and, most prominently, the two carboxylic acid moieties. The presence of strong intermolecular hydrogen bonding in the solid state is expected to result in a very broad O-H stretching band and a C=O stretching frequency characteristic of a carboxylic acid dimer. While a definitive experimental spectrum is not publicly available, a robust and detailed interpretation can be achieved through the application of fundamental spectroscopic principles and comparison with closely related analogs. This guide provides a comprehensive framework for the analysis and understanding of the vibrational spectrum of this important heterocyclic compound.

References

  • Langner, R., & Zundel, G. (1995). FTIR investigation of polarizable hydrogen bonds in carboxylic acid–pyridine complexes in the mid- and far-IR region. Journal of the Chemical Society, Faraday Transactions, 91(21), 3831-3838. [Link]
  • Szafran, M. (1967). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Journal of the Spectroscopical Society of Japan, 15(5), 237-243. [Link]
  • Langner, R., & Zundel, G. (1995). FTIR Investigation of Polarizable Hydrogen Bonds in Carboxylic Acid-Pyridine Complexes in the Mid- and Far-IR Region. RSC Publishing. [Link]
  • O'Reilly, E. J., & O'Hagan, D. (2015). Hydrogen-bond induced surface core-level shift in pyridine carboxylic acids.
  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
  • UCLA Chemistry. (n.d.). IR: carboxylic acids.
  • IOSR Journal. (n.d.). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid.
  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative.
  • YouTube. (2023, July 31). How Does FTIR Detect Hydrogen Bonds? Chemistry For Everyone. [Link]
  • Chegg. (2021, February 14). Solved Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate H3C.
  • Chemistry LibreTexts. (2023, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • ResearchGate. (n.d.). Molecular structure and vibrational analysis of 2,6-pyridine-dicarboxylic acid using experimental and theoretical methods.
  • ResearchGate. (n.d.). Experimental (FTIR and FT-Raman) and theoretical investigation of some pyridine-dicarboxylic acids.
  • RSC Publishing. (n.d.). Pyridine-2,6-dicarboxylic acid for the sensitization of europium(iii) luminescence with very long lifetimes.
  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
  • Evident Scientific. (n.d.). Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
  • PMC - NIH. (n.d.). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids.
  • PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,6-Dimethylpyridine-3,5-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, offering a deep dive into the rationale behind method development for this specific analyte. We will explore optimal ionization techniques, predict fragmentation pathways based on first principles of organic chemistry, and provide robust, self-validating experimental workflows. The core objective is to equip the analyst with the foundational knowledge to not only replicate but also adapt and troubleshoot the mass spectrometric analysis of this and structurally related compounds.

Introduction and Physicochemical Context

This compound is a heterocyclic compound featuring a pyridine core substituted with two methyl groups and two carboxylic acid functional groups. Understanding its structure is paramount to predicting its behavior in a mass spectrometer.

Structure:

The molecule possesses both acidic (two carboxylic acid groups) and basic (the pyridine nitrogen) functionalities. This amphoteric nature is the key determinant for selecting the appropriate ionization strategy.

Physicochemical Properties:

A solid understanding of the analyte's properties is the foundation of any robust analytical method.

PropertyValueSource
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Monoisotopic Mass 195.0532 Da[1]
IUPAC Name This compound[1]

The presence of multiple ionizable sites suggests that Electrospray Ionization (ESI) is the most suitable technique, capable of generating both positive and negative ions in the gas phase.[2][3]

Ionization Method Selection: The Rationale for ESI

Electrospray Ionization (ESI) is the premier choice for a molecule like this compound due to its ability to produce intact molecular ions from polar, non-volatile compounds.[3] The dual acidic and basic nature of the analyte allows for versatile analysis in both positive and negative ion modes.

  • Negative Ion Mode ([M-H]⁻): The two carboxylic acid groups are readily deprotonated, making this the most intuitive and often most sensitive mode of analysis for acidic compounds.[2][4] We anticipate the formation of a singly deprotonated molecular ion [M-H]⁻ as the most abundant species.

  • Positive Ion Mode ([M+H]⁺): The lone pair of electrons on the pyridine nitrogen atom makes it a prime site for protonation.[5][6] This allows for complementary analysis in positive ion mode, generating the protonated molecular ion [M+H]⁺.

The ability to analyze in both polarities provides a powerful method for cross-validation of the molecular weight and offers access to different fragmentation pathways, yielding more comprehensive structural information.

Experimental Protocol: A Self-Validating Workflow

This section details a robust, step-by-step methodology for the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

3.1. Sample and Solvent Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase composition as the diluent to ensure peak shape integrity.

  • Mobile Phase A: 0.1% Formic Acid in Water. (For positive ion mode, promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Negative Mode Additive (Optional): For enhanced negative mode sensitivity, a mobile phase system using 5 mM Ammonium Acetate can be substituted.

3.2. Liquid Chromatography (LC) Parameters

  • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear ramp to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

3.3. Mass Spectrometry (MS) Parameters

The following are starting parameters and should be optimized for the specific instrument in use.

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
Capillary Voltage 3.5 kV-3.0 kV
Source Temperature 120 °C120 °C
Desolvation Temp. 350 °C350 °C
Cone Gas Flow 50 L/hr50 L/hr
Desolvation Gas Flow 600 L/hr600 L/hr
Full Scan Range (m/z) 50 - 30050 - 300
Collision Energy (MS/MS) Ramp 10-40 eVRamp 10-30 eV

Mass Spectral Interpretation: Predicted Ions and Fragmentation

4.1. Full Scan Mass Spectra

In a full scan experiment, the primary goal is to identify the molecular ion. Based on the compound's structure and the chosen ionization modes, we can predict the following key ions:

Ion SpeciesFormulaModeCalculated m/zNotes
[M+H]⁺ [C₉H₁₀NO₄]⁺Positive196.0604Protonated molecular ion.
[M+Na]⁺ [C₉H₉NO₄Na]⁺Positive218.0424Sodium adduct, common in ESI.[2]
[M-H]⁻ [C₉H₈NO₄]⁻Negative194.0459Deprotonated molecular ion, likely the base peak in negative mode.[2]

4.2. Tandem Mass Spectrometry (MS/MS): Elucidating the Structure

Tandem MS (or MS/MS) involves isolating the precursor molecular ion and fragmenting it to reveal structural details. The fragmentation pathways are highly dependent on the ionization mode.

Negative Ion Mode Fragmentation ([M-H]⁻)

For dicarboxylic acids, the most characteristic fragmentation pathway in negative ion mode is the sequential loss of carbon dioxide (CO₂), a process known as decarboxylation.[7][8]

  • Primary Fragmentation: The initial, most facile fragmentation will be the loss of a neutral CO₂ molecule (44.01 Da) from one of the carboxylic acid groups.

    • C₉H₈NO₄⁻ (m/z 194.05) → C₈H₈NO₂⁻ (m/z 150.06) + CO₂

  • Secondary Fragmentation: The resulting fragment ion can then undergo a second decarboxylation event.

    • C₈H₈NO₂⁻ (m/z 150.06) → C₇H₈N⁻ (m/z 106.07) + CO₂

This clean, predictable fragmentation pattern is highly diagnostic for dicarboxylic acids.

Predicted ESI⁻ fragmentation pathway for this compound.
Positive Ion Mode Fragmentation ([M+H]⁺)

In positive mode, the proton is localized on the basic pyridine nitrogen, directing the fragmentation pathways differently.[5][6]

  • Primary Fragmentation: A common initial loss for protonated carboxylic acids is the neutral loss of water (H₂O, 18.01 Da), followed by the loss of carbon monoxide (CO, 28.00 Da).

    • [M+H]⁺ (m/z 196.06) → [M+H-H₂O]⁺ (m/z 178.05)

    • [M+H-H₂O]⁺ (m/z 178.05) → [M+H-H₂O-CO]⁺ (m/z 150.05)

  • Alternative Pathway: Another possibility is the loss of the entire carboxylic acid group as a radical (•COOH, 45.01 Da).

    • [M+H]⁺ (m/z 196.06) → [C₈H₉NO₂]⁺ (m/z 151.06)

Predicted ESI⁺ fragmentation pathways for this compound.

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using electrospray ionization. The compound's amphoteric nature allows for robust characterization in both positive and negative ion modes, which serve as mutual confirmation. The fragmentation patterns are predictable and structurally informative: negative ion mode is dominated by sequential losses of CO₂, which is highly characteristic of dicarboxylic acids, while positive ion mode provides complementary pathways involving losses of water and carbon monoxide. The methodologies and predictive data presented in this guide provide a solid framework for the successful identification, characterization, and quantification of this compound in various research and development settings.

References

  • Vertex AI Search. (n.d.). Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
  • Vertex AI Search. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
  • PubMed. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (2011). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives.
  • Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.
  • ResearchGate. (n.d.). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry.
  • BenchChem. (n.d.). A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Carboxylic Acids.
  • PubMed. (n.d.). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine.
  • ChemRxiv. (n.d.). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability.
  • PubMed Central. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids.
  • ResearchGate. (n.d.). Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • YouTube. (2018). Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique.

Sources

biological activity of 2,6-Dimethylpyridine-3,5-dicarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid Derivatives

Foreword: Unlocking the Therapeutic Potential of the Pyridine Scaffold

To my fellow researchers, scientists, and drug development professionals,

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural heart of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in a multitude of non-covalent interactions make it a privileged scaffold in the design of biologically active molecules. Within this vast chemical space, derivatives of this compound represent a particularly versatile and promising class of compounds.

This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative that weaves together the synthesis, mechanism of action, and therapeutic potential of these derivatives. We will explore not just what these molecules do, but how and why they do it, grounding our discussion in established experimental protocols and structure-activity relationships. The intent is to create a self-validating document, where the causality behind experimental choices is clear and every claim is supported by authoritative evidence. Let us begin our exploration of this fascinating chemical family.

The Chemical Foundation: Synthesis and Core Structure

The journey into the biological activity of these compounds begins with their synthesis. The most fundamental and widely employed method for creating the biologically crucial 1,4-dihydropyridine (DHP) variants of this scaffold is the Hantzsch Dihydropyridine Synthesis .[2] This multicomponent reaction is renowned for its efficiency in constructing the substituted pyridine core.[2]

The fully oxidized aromatic form, the pyridine dicarboxylate, is typically obtained through the subsequent oxidation of the synthesized dihydropyridine.[3][4]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

This protocol describes a general, robust method for synthesizing a 1,4-dihydropyridine derivative, which serves as the precursor to the fully aromatic this compound esters.

Principle: The Hantzsch reaction is a condensation reaction involving an aldehyde, ammonia (or an ammonia donor like ammonium acetate), and two equivalents of a β-ketoester (e.g., ethyl acetoacetate). The causality is a cascade of reactions: Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration to form the stable dihydropyridine ring.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and a suitable solvent such as ethanol (30 mL).

  • Initiation: Add ammonium acetate (15 mmol) to the mixture. Ammonium acetate serves as the nitrogen source and a mild catalyst.[2]

  • Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde spot disappears (typically 2-4 hours).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates as a solid.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure 1,4-dihydropyridine derivative.[3]

  • Oxidation (Optional): To obtain the aromatic pyridine derivative, the synthesized dihydropyridine (1 mmol) can be dissolved in a suitable solvent (e.g., acetic acid or water). An oxidizing agent, such as ferric chloride (FeCl₃·6H₂O) or nitric acid, is added, and the mixture is stirred, often with heating, until oxidation is complete (monitored by TLC).[3][5] The final aromatic product is then isolated via extraction and purified.

Visualization: Hantzsch Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants Aldehyde Aromatic Aldehyde Process One-Pot Condensation (Reflux in Ethanol) Aldehyde->Process Ketoester β-Ketoester (2 eq.) Ketoester->Process Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Process DHP 1,4-Dihydropyridine (Precipitation & Filtration) Process->DHP Oxidation Oxidation (e.g., FeCl3, HNO3) DHP->Oxidation Pyridine 2,6-Dimethylpyridine-3,5- dicarboxylate Derivative Oxidation->Pyridine

Caption: General workflow for the Hantzsch synthesis and subsequent oxidation.

Cardiovascular Activity: The Calcium Channel Blockers

Perhaps the most well-documented biological activity of this chemical family lies within the 1,4-dihydropyridine (DHP) derivatives. These compounds are potent L-type calcium channel blockers, a mechanism that underpins their widespread use as antihypertensive and antianginal agents.

Mechanism of Action

DHP derivatives exhibit a high affinity for the DHP receptor on voltage-gated L-type calcium channels, which are prevalent in vascular smooth muscle.[6] By binding to these channels, they allosterically modulate the channel's function, preventing the influx of extracellular calcium ions (Ca²⁺) into the smooth muscle cells. This reduction in intracellular Ca²⁺ inhibits the calcium-calmodulin-dependent activation of myosin light-chain kinase, leading to smooth muscle relaxation and vasodilation. The result is a decrease in total peripheral resistance and, consequently, a lowering of blood pressure.[6][7]

Visualization: DHP Mechanism of Action

DHP_MoA DHP DHP Derivative Channel L-Type Ca²⁺ Channel (Vascular Smooth Muscle) DHP->Channel Binds to Block Blockage of Ca²⁺ Influx Channel->Block Leads to Relaxation Vasodilation (Muscle Relaxation) Block->Relaxation BP Decreased Blood Pressure Relaxation->BP

Caption: Mechanism of vasodilation by DHP-type calcium channel blockers.

Therapeutic Insights

Studies on novel DHP derivatives consistently demonstrate potent vasodilating properties. For instance, esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid effectively antagonize vasospasm induced by potassium depolarization, a classic indicator of calcium entry blockade.[6] Increasing the lipophilicity of these molecules through specific substitutions can enhance their potency, particularly for cerebral vasculature, suggesting potential applications in treating impaired cerebral microcirculation.[6]

CompoundDose (µg/kg)Primary EffectsPotency vs. NicardipineReference
CV-159 1-30Dose-related decrease in mean blood pressure; increase in coronary flow.~3x less potent hypotensive effect.[7]
Nicardipine 1-30Similar effects to CV-159 but with a quicker onset and shorter duration.-[7]
Compound III *N/AHigh vasodilating potency, especially for cerebral vasculature.N/A[6]
Note: "Compound III" refers to a specific derivative in the cited study.

Anticancer Activity: Inducing Programmed Cell Death

Beyond their cardiovascular applications, pyridine dicarboxylic acid derivatives have emerged as a promising scaffold for anticancer agents. A key strategy involves their use as ligands to form metal complexes, which can exhibit potent and selective cytotoxicity against cancer cells.

Mechanism of Action: Mitochondria-Mediated Apoptosis

Novel Thallium(III) complexes synthesized with pyridine-2,6-dicarboxylate derivatives have demonstrated selective and potent cytotoxicity against human melanoma (A375) and colon adenocarcinoma (HT29) cell lines.[8] The primary mechanism is the induction of apoptosis through the intrinsic (mitochondrial) pathway.[8] This process involves:

  • Increased Reactive Oxygen Species (ROS): The complexes trigger a surge in intracellular ROS.

  • Mitochondrial Disruption: This leads to a reduction in the mitochondrial membrane potential (MMP).

  • Apoptotic Protein Regulation: Key proteins are modulated—p53 is activated, the pro-apoptotic protein Bax is up-regulated, and the anti-apoptotic protein Bcl-2 is down-regulated.

  • Cytochrome c Release: The compromised mitochondria release cytochrome c into the cytoplasm.

  • Caspase Cascade: Cytochrome c activates a cascade of executioner proteins, primarily procaspase-9 and -3, leading to programmed cell death.[8]

Additionally, other derivatives, such as dimethylpyridine-3-carboxamides, have been designed as inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in tumor invasion and metastasis.[9][10]

Visualization: Apoptosis Pathway

Apoptosis_Pathway Complex Pyridine Derivative Metal Complex ROS ↑ ROS Production Complex->ROS Mito Mitochondria ROS->Mito disrupts Bax ↑ Bax / ↓ Bcl-2 Mito->Bax CytC Cytochrome c Release Mito->CytC Bax->Mito acts on Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondria-mediated apoptosis induced by pyridine derivatives.

Cytotoxicity Data

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

CompoundCell LineIC₅₀ (µM)Reference
Thallium Complex C1 A375 (Melanoma)81.45[8]
Thallium Complex C3 A375 (Melanoma)7.23[8]
Oxaliplatin (Control) A375 (Melanoma)331.03[8]
Compound 11 A549 (Lung)1.2[11]
Compound 11 Hela (Cervical)0.7[11]
Note: "Compound 11" is a 2,5-diketopiperazine derivative, showcasing the versatility of related scaffolds.

Antimicrobial & Antiviral Frontiers

The structural versatility of pyridine dicarboxylic acid derivatives makes them attractive candidates for combating infectious diseases.

Antimicrobial Activity: Metal Ion Chelation

A primary antimicrobial mechanism for pyridine-2,6-dicarboxylic acid derivatives is the chelation of metal ions that are crucial for bacterial enzyme function.[12] A key target is the class of enzymes known as metallo-β-lactamases (MBLs), which confer bacterial resistance to a wide range of β-lactam antibiotics. By sequestering essential metal ions like zinc from the active site of these enzymes, the derivatives can inhibit their function and potentially restore the efficacy of existing antibiotics.[12] Transition metal complexes of these ligands have shown promising activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria.[13][14]

Derivative ClassTest OrganismMIC (µg/mL)Reference
Pyridine-2,6-dicarboxamideBacillus subtilis6.25[12]
Pyridine-2,6-dicarboxamideStaphylococcus aureus12.5[12]
Pyridine-2,6-dicarboxamideEscherichia coli12.5[12]
Ru(II) ComplexesStaphylococcus aureus2[15]
Ru(II) ComplexesEscherichia coli8[15]
Antiviral Activity: Inhibiting Viral Replication

Pyridine-containing heterocycles are actively being investigated for broad-spectrum antiviral properties, with activity reported against viruses such as HIV, Hepatitis B and C, and coronaviruses.[16] The mechanism of action is often targeted at critical stages of the viral life cycle. For example, novel benzothiazolyl-pyridine hybrids have shown significant inhibitory activity against both the H5N1 influenza virus and SARS-CoV-2.[17] The proposed mechanism for their anti-SARS-CoV-2 activity includes the inhibition of the main viral protease (Mpro or 3CLpro), which is essential for processing viral polyproteins and enabling viral replication.[17]

CompoundTarget VirusActivity MetricValueReference
Compound 8h H5N1% Inhibition @ 0.5 µmol/µL93%[17]
Compound 8h SARS-CoV-2IC₅₀3.669 µM[17]
Micafungin deriv. Mi-2 SARS-CoV-2IC₅₀5.25 µM[18]
Naphthyridine deriv. A1 HCMVIC₅₀ vs. Ganciclovir39-223x lower[19]
Note: "Compound 8h" is a benzothiazolyl-pyridine hybrid.
Visualization: Potential Antiviral Inhibition Points

Antiviral_MoA cluster_cell Host Cell Entry 1. Viral Entry Replication 2. RNA Replication & Protein Synthesis Entry->Replication Assembly 3. Viral Assembly & Release Replication->Assembly Inhibitor Pyridine Derivative Inhibitor->Replication Inhibits Protease (Mpro) or Polymerase

Caption: Simplified viral life cycle and a key point of inhibition.

Conclusion and Future Outlook

The derivatives of this compound are far more than simple chemical curiosities. They represent a robust and highly adaptable scaffold with demonstrated efficacy across a remarkable range of therapeutic areas. From the well-established role of 1,4-dihydropyridines in managing cardiovascular disease to the emerging and exciting potential of novel complexes and hybrids in oncology and infectious disease, the versatility of this core structure is undeniable.

The path forward is rich with opportunity. Future research should focus on:

  • Structure-Activity Relationship (SAR) Optimization: Systematically modifying peripheral functional groups to enhance potency and selectivity for specific targets, such as particular cancer cell lines or viral enzymes.[1]

  • Novel Metal Complexes: Exploring a wider range of metal ions and ligand designs to create next-generation anticancer agents with improved therapeutic indices.

  • Drug Combination Studies: Investigating synergistic effects, such as combining MBL-inhibiting derivatives with traditional β-lactam antibiotics to combat resistant bacterial infections.

As we continue to refine our understanding of molecular biology and disease pathways, the this compound scaffold is poised to remain a valuable tool in the hands of medicinal chemists, offering a solid foundation upon which the next generation of therapeutics can be built.

References

  • Schad, K., et al. (1995). Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di- carboxylic acid. PubMed.
  • Ishibuchi, Y., et al. (1990). Effects of the new dihydropyridine derivative 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester on the cardiohemodynamics and the energy metabolism of ischemic myocardium. PubMed.
  • Singer, A. & McElvain, S.M. (1934). 2,6-dimethylpyridine. Organic Syntheses Procedure.
  • Ghalem, W., et al. (2011). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. National Institutes of Health (NIH).
  • Abdolmaleki, S., et al. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. National Institutes of Health (NIH).
  • Evolva. (n.d.). Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate. Evolva.
  • PubChem. (n.d.). This compound. PubChem.
  • Paolucci, G., et al. (1983). Two stage process for preparing 2,6-pyridinedicarboxylic acid. Google Patents.
  • Płaczek, R., et al. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. National Institutes of Health (NIH).
  • Ovsepyan, T.R., et al. (2019). Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives. SpringerLink.
  • Tanaka, F., et al. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Okinawa Institute of Science and Technology.
  • Verga, D., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
  • Fathimoghadam, F., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science.
  • Măruţescu, L.G., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.
  • Chen, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI.
  • Płaczek, R., et al. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. MDPI.
  • Zhang, Y., et al. (2019). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Research.
  • Watashi, K., et al. (2023). Antiviral Activity of Micafungin and Its Derivatives against SARS-CoV-2 RNA Replication. MDPI.
  • Swamy, G.Y.S.K., et al. (2016). Crystal structure studies and antimicrobial activities of transition metal complexes of pyridine-2,6-dicarboxylic acid and imidazole containing water clusters. ResearchGate.
  • Khan, I., et al. (2022). Antioxidant and Antibacterial Screening and Hg(II) Sensing, Activities of Cu(II)pyridine‐2,6‐dicarboxylate Complexes. PubMed Central.
  • El-Metwaly, A.M., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. National Institutes of Health (NIH).
  • Appusamy, S., et al. (2025). Exploring the multifaceted potential of pyridine-2,6-dicarboxylic acid–methyl carbazate compounds. ResearchGate.
  • Al-Ghorbani, M., et al. (2022). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. SpringerLink.
  • Gumienna-Kontecka, E., et al. (2021). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI.
  • Bédard, J., et al. (2001). Antiviral Properties of a Series of 1,6-Naphthyridine and 7,8-Dihydroisoquinoline Derivatives Exhibiting Potent Activity against Human Cytomegalovirus. National Institutes of Health (NIH).
  • Bis, M., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI.
  • Tasiopoulos, A.J., et al. (2014). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid. CrystEngComm.

Sources

role of 2,6-Dimethylpyridine-3,5-dicarboxylic acid in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile organic ligand that has garnered significant interest in the field of coordination chemistry. Its rigid structure, combined with the presence of both nitrogen and oxygen donor atoms, allows for the construction of a diverse array of coordination complexes, including discrete molecules, coordination polymers, and metal-organic frameworks (MOFs). The strategic placement of methyl groups at the 2 and 6 positions introduces steric constraints that influence the resulting coordination geometry and the dimensionality of the supramolecular structures. This technical guide provides a comprehensive overview of the synthesis, coordination behavior, and potential applications of metal complexes derived from this intriguing ligand.

Introduction to the Ligand: Structure and Properties

This compound, with the chemical formula C₉H₉NO₄, is a pyridine derivative featuring two carboxylic acid groups at the 3 and 5 positions and two methyl groups at the 2 and 6 positions.[1] The presence of both a Lewis basic nitrogen atom within the pyridine ring and two acidic carboxyl groups makes it an excellent candidate for forming stable complexes with a wide range of metal ions.[2][3]

dot graph "ligand_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Appearance Off-white to light brown solid[4]
Melting Point >300 °C[4]
pKa 1.47 ± 0.25 (Predicted)[4]
Synthesis of the Ligand

The synthesis of this compound typically involves a multi-step process. A common route begins with the Hantzsch pyridine synthesis to form the diethyl ester precursor, diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. This intermediate is then oxidized to form diethyl 2,6-dimethylpyridine-3,5-dicarboxylate.[5][6] The final step is the hydrolysis of the diethyl ester to yield the desired dicarboxylic acid.[7]

Coordination Chemistry: A Ligand's Perspective

The coordination behavior of this compound is dictated by the spatial arrangement of its donor atoms and the steric hindrance imposed by the methyl groups. The pyridine nitrogen and the two carboxylate groups can engage in various coordination modes, leading to a rich structural diversity in the resulting metal complexes.

Coordination Modes

The versatility of this ligand stems from its ability to adopt multiple coordination modes. The carboxylate groups can coordinate to metal centers in a monodentate, bidentate chelating, or bridging fashion. The pyridine nitrogen atom also serves as a coordination site.[2] This multi-modal coordination capability allows for the formation of structures with varying dimensionalities, from discrete 0D complexes to extended 1D, 2D, and 3D networks.[8][9]

dot graph "coordination_modes" { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} enddot Caption: Coordination possibilities of the ligand.

The methyl groups at the 2 and 6 positions play a crucial role in directing the self-assembly process. They can sterically hinder the coordination of other ligands to the metal center and influence the overall geometry of the complex. This steric effect can be exploited to control the dimensionality and topology of the resulting coordination polymer or MOF.

Formation of Coordination Polymers and MOFs

The ability of this compound to act as a linker between metal centers is fundamental to the construction of coordination polymers and MOFs.[2] The choice of metal ion is a critical factor in determining the final structure.[10] For instance, transition metals like Cu(II), Zn(II), Co(II), and Mn(II) have been shown to form a variety of coordination architectures with similar pyridine-dicarboxylic acid ligands.[8][9]

The reaction conditions, such as solvent, temperature, and the presence of templates or co-ligands, also significantly impact the outcome of the synthesis.[8][9] By carefully tuning these parameters, it is possible to direct the assembly towards a desired network topology.

Properties and Potential Applications

The coordination compounds derived from this compound exhibit a range of interesting properties that make them promising candidates for various applications.

  • Catalysis: The porous nature of MOFs constructed from this ligand, coupled with the presence of accessible metal sites, can be exploited for catalytic applications. For example, related coordination polymers have shown activity in Knoevenagel condensation reactions.[10]

  • Luminescence: The incorporation of lanthanide ions or the inherent photoluminescent properties of the ligand can lead to materials with interesting optical properties for sensing or imaging applications.

  • Gas Storage and Separation: The tunable pore size and chemical functionality of MOFs make them suitable for the selective adsorption and storage of gases.

  • Drug Delivery: The biocompatibility of certain metal ions and the potential for functionalization make these coordination compounds interesting for drug delivery applications.[11]

Experimental Protocols

Synthesis of a Representative Coordination Complex: A Hypothetical Example

This section provides a generalized protocol for the synthesis of a coordination polymer using this compound and a divalent metal salt (e.g., Zn(NO₃)₂·6H₂O).

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.

  • Combine the two solutions in the first vial.

  • Seal the vial and place it in an oven at 80 °C for 72 hours.

  • After cooling to room temperature, colorless crystals suitable for single-crystal X-ray diffraction should form.

  • Wash the crystals with fresh DMF and ethanol and dry them under vacuum.

dot graph "synthesis_workflow" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} enddot Caption: General synthesis and characterization workflow.

Characterization Techniques

The synthesized coordination compounds can be characterized by a variety of techniques to determine their structure and properties:

  • Single-Crystal X-ray Diffraction: Provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall coordination environment of the metal ion.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample.

  • Infrared (IR) Spectroscopy: Helps to identify the coordination of the carboxylate groups to the metal center by observing shifts in the characteristic vibrational frequencies.[11]

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the compound and can provide information about the presence of solvent molecules in the crystal lattice.[11]

  • Elemental Analysis: Confirms the empirical formula of the synthesized compound.

Conclusion

This compound is a highly versatile and valuable ligand in the field of coordination chemistry. Its unique structural features, including multiple coordination sites and sterically demanding methyl groups, allow for the rational design and synthesis of a wide range of coordination complexes with diverse structures and properties. The continued exploration of this ligand and its derivatives is expected to lead to the development of new functional materials with applications in catalysis, materials science, and drug development.

References

  • Li, G. Synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid. Coal and Chemical Industry.
  • Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(34), 5634-5647.
  • Organic Syntheses Procedure. 2,6-dimethylpyridine.
  • Tasiopoulos, A. J., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate.
  • Ghalem, W., et al. (2016). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1471–1474.
  • Google Patents. (1983). Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • Kirillov, A. M., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Crystal Growth & Design, 22(12), 7359–7372.
  • PubChem. This compound.
  • Ramezanpour, S., et al. (2021). Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. RSC Advances, 11(32), 19570–19582.
  • Ghasemi, K., et al. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports, 11(1), 15729.
  • El-Ghamry, M. A., & Al-Kamaly, O. M. A. (2010). Pyridine-2,6-Dicarboxylic Acid (Dipic): Crystal Structure from Co-Crystal to a Mixed Ligand Nickel(II) Complex. Journal of Chemical Crystallography, 40(1), 48-57.
  • Ghosh, S. K., et al. (2006). Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer. CrystEngComm, 8(7), 515-522.
  • NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.
  • Ghosh, S. K., et al. (2006). Metal-organic framework structures of Cu(II) with pyridine-2,6- dicarboxylate and different spacers: Identification of a metal bound acyclic water tetramer. ResearchGate.
  • Glowiak, T., et al. (2010). Pyridine-2,5-dicarboxylic acid complexes of nickel(II) with 2,2´-bipyridine and 1,10-phenanthroline coligands; Syntheses, crystal structures, spectroscopic and thermal studies. ResearchGate.
  • Aghabozorg, H., et al. (2011). Syntheses, crystal, molecular structures, and solution studies of Cu(II), Co(II), and Zn(II) coordination compounds containing pyridine-2,6-dicarboxylic acid and 1,4-pyrazine-2,3-dicarboxylic acid: comparative computational studies of Cu(II) and. Journal of the Iranian Chemical Society, 8(3), 614-633.
  • Wikipedia. Transition metal pyridine complexes.
  • Palani, S., et al. (2016). Crystal structure studies and antimicrobial activities of transition metal complexes of pyridine-2,6-dicarboxylic acid and imidazole containing water clusters. ResearchGate.

Sources

The Hantzsch Pyridine Synthesis: From Foundational Discovery to Modern Therapeutic Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

First reported in 1881 by Arthur Rudolf Hantzsch, the Hantzsch pyridine synthesis has evolved from a classic multicomponent reaction into a cornerstone of heterocyclic chemistry.[1][2] Its remarkable efficiency in constructing the 1,4-dihydropyridine (DHP) core from simple acyclic precursors—an aldehyde, two equivalents of a β-ketoester, and an ammonia source—has cemented its place in both academic research and industrial-scale synthesis.[1][3] The initial DHP product, often referred to as a "Hantzsch ester," serves as a stable intermediate that can be readily oxidized to the corresponding aromatic pyridine.[1][2] This guide provides a comprehensive exploration of the Hantzsch synthesis, from its historical origins and mechanistic intricacies to its modern-day applications, particularly in the development of crucial pharmaceuticals like calcium channel blockers.[1][3][4] We will examine the causality behind experimental choices, detail validated protocols, and survey the innovative adaptations that continue to enhance the reaction's utility, efficiency, and environmental sustainability.

The Genesis: Arthur Hantzsch's Foundational Discovery

In 1881, the German chemist Arthur Rudolf Hantzsch reported a novel and straightforward method for synthesizing substituted pyridines.[1] His original work, published in Justus Liebigs Annalen der Chemie, described the condensation of ethyl acetoacetate (a β-ketoester), an aldehyde, and ammonia in a one-pot reaction.[2][3] This multicomponent reaction (MCR) was remarkable for its time, efficiently assembling a complex heterocyclic ring from simple, readily available starting materials.[3]

The initial product isolated by Hantzsch was a 1,4-dihydropyridine (1,4-DHP), which he found could be subsequently oxidized to the corresponding pyridine derivative.[1][2] This two-step sequence provided access to a wide array of substituted pyridines, a structural motif of growing importance. The driving force for the final oxidation step is the formation of a stable aromatic ring.[1] The elegance and robustness of this discovery have allowed the Hantzsch synthesis to endure for over a century, becoming a fundamental tool in the organic chemist's arsenal.[5]

Deconstructing the Reaction: Mechanism and Key Intermediates

The enduring utility of the Hantzsch synthesis lies in its predictable and well-studied mechanism. Although several pathways can be envisioned depending on the specific reactants and conditions, extensive studies, including 13C and 15N NMR spectroscopy, have elucidated a generally accepted sequence of events involving two key intermediates.[1][3][5] The reaction proceeds through a series of classic organic transformations: Knoevenagel condensation, enamine formation, Michael addition, and finally, cyclization followed by dehydration.[3][4]

The two primary pathways converge on the formation of two critical intermediates:

  • An α,β-Unsaturated Carbonyl Compound: Formed via a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.[4]

  • A β-Enamino Ester: Formed from the reaction of the second equivalent of the β-ketoester with ammonia.[4]

These two intermediates then combine in a crucial Michael addition step, which sets the stage for the final intramolecular cyclization and dehydration to furnish the 1,4-dihydropyridine ring.[3][4]

Caption: Figure 1: Accepted Mechanism of the Hantzsch Pyridine Synthesis.

The Classical Protocol vs. Modern Innovations

While the original Hantzsch protocol, typically involving reflux in ethanol, remains effective, it can suffer from long reaction times and harsh conditions.[1][2][5] Modern synthetic chemistry has driven significant innovation, leading to more efficient, versatile, and environmentally friendly methodologies.

Causality in Experimental Choices: Why Modern Methods Excel

The choice of a modern protocol over the classical method is driven by the desire to enhance reaction rates, improve yields, simplify work-up procedures, and align with the principles of green chemistry.[6]

  • Microwave Irradiation: This technique dramatically reduces reaction times from hours to minutes.[7][8][9] Microwave energy couples directly with the polar molecules in the reaction mixture, leading to rapid and uniform heating that classical reflux cannot achieve. This often results in higher yields and cleaner reactions.[9]

  • Organocatalysis: The development of chiral organocatalysts, such as BINOL-phosphoric acids, has enabled the enantioselective synthesis of Hantzsch products.[10] This is a critical advancement for drug development, where a specific enantiomer is often responsible for the desired therapeutic effect. These catalysts operate under milder conditions than traditional methods, preserving sensitive functional groups.[10]

  • Green Solvents: The use of water or ionic liquids as reaction media eliminates the need for volatile and often toxic organic solvents.[1][6] Water, in particular, can facilitate certain reactions through hydrophobic effects, while also being environmentally benign and inexpensive.[6]

Data Presentation: A Comparative Overview

The advantages of modern techniques are clearly illustrated when comparing quantitative data for the synthesis of a model 1,4-dihydropyridine.

MethodCatalyst/ConditionsSolventTimeYield (%)Reference
Classical RefluxEthanol12 hours~50% (variable)[11]
Microwave Solvent-free, Catalyst-freeNone3-8 min81-97%[8]
Microwave Alumina support, DMFNone6 min>85%[11]
Ultrasound p-Toluenesulfonic acid (PTSA)Aqueous Micelles30-45 min~96%[1]
Organocatalytic Chiral Phosphoric AcidToluene, 40 °C24-48 hours70-95%[10]

Experimental Protocol: Microwave-Assisted Synthesis of a 1,4-Dihydropyridine Derivative

This section provides a detailed, self-validating protocol for a green, efficient, and catalyst-free Hantzsch synthesis using microwave irradiation, adapted from literature procedures.[8]

Workflow Diagram

Workflow start Reactant Preparation mix Combine Reactants in Microwave Vial start->mix irradiate Microwave Irradiation (e.g., 3-8 min) mix->irradiate cool Cool to Room Temp. irradiate->cool workup Work-up (Add H2O, Filter) cool->workup purify Recrystallize (e.g., from Ethanol) workup->purify characterize Characterization (TLC, MP, NMR, IR) purify->characterize end Pure Product characterize->end

Caption: Experimental workflow for microwave-assisted Hantzsch synthesis.

Step-by-Step Methodology

Objective: To synthesize 10-(4-chlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione.

Materials:

  • 4-Chlorobenzaldehyde (1 mmol, 140.6 mg)

  • Dimedone (2 mmol, 280.4 mg)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • 10 mL microwave reaction vessel with a magnetic stir bar

Procedure:

  • Reactant Combination: Place 4-chlorobenzaldehyde, dimedone, and ammonium acetate into the 10 mL microwave reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture (e.g., at 120 °C) for the optimized time determined by thin-layer chromatography (TLC) monitoring (typically 3-8 minutes).[8]

  • Cooling and Work-up: After the reaction is complete, cool the vessel to room temperature. Add 10 mL of cold water to the solid mixture. Stir for 5 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 5 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure acridinedione product as a solid.

  • Validation and Characterization: Confirm the purity and identity of the product using TLC, melting point analysis, IR spectroscopy, and 1H/13C NMR spectroscopy. The expected yield for this protocol is typically high (>90%).[8]

The Aromatization Step: Accessing the Pyridine Core

The 1,4-dihydropyridine product of the Hantzsch synthesis is a crucial intermediate, but for many applications, the fully aromatic pyridine ring is the final target. The oxidation of the 1,4-DHP to the pyridine is driven by the thermodynamic stability gained from aromatization.[1]

Causality in Oxidant Choice:

  • Classical Oxidants: Harsh oxidants like nitric acid (HNO₃), potassium permanganate (KMnO₄), or chromium trioxide (CrO₃) are effective but suffer from drawbacks such as strong acidic conditions, formation of side products, and difficult workups.[1]

  • Milder, Modern Reagents: To circumvent these issues, significant research has focused on developing milder and more selective oxidizing agents. Iodine in refluxing methanol, ferric chloride (FeCl₃), and manganese dioxide (MnO₂) are commonly used.[1] These reagents offer better control and cleaner conversions.

  • Biological Relevance: The oxidation of 1,4-DHPs is also biologically significant. DHP-based drugs like nifedipine are metabolized in the liver by cytochrome P-450 enzymes, which oxidize them to their inactive pyridine forms.[1][5] Studying this aromatization provides insight into drug metabolism pathways.

Applications in Drug Development and Medicinal Chemistry

The Hantzsch synthesis is not merely an academic curiosity; it is a powerful engine for the discovery and production of vital medicines.[2] Its most prominent application is in the synthesis of 1,4-dihydropyridine calcium channel blockers.[1][3][4]

  • Calcium Channel Blockers: Molecules like nifedipine, nimodipine, and amlodipine are synthesized using the Hantzsch reaction.[1][4] These drugs are widely used to treat hypertension (high blood pressure) and angina by blocking L-type calcium channels, leading to the relaxation of smooth muscle in blood vessels.[4][12]

  • Other Therapeutic Areas: The versatility of the DHP scaffold has led to its exploration in other areas. Derivatives have shown promise as anti-tumor, anti-inflammatory, anticonvulsant, and antitubercular agents.[5]

  • Structure-Activity Relationship (SAR): The simplicity of the Hantzsch synthesis allows for the rapid creation of numerous analogues.[2] This facilitates systematic studies of how molecular structure relates to biological function, which is a cornerstone of modern drug design. For instance, SAR studies on DHP calcium channel blockers revealed that electron-withdrawing groups on the 4-position aryl ring enhance activity.[2]

Conclusion and Future Outlook

From its discovery in the late 19th century, the Hantzsch pyridine synthesis has demonstrated remarkable longevity and adaptability. Its fundamental logic—the efficient, multicomponent assembly of a complex heterocycle—remains as relevant today as it was over 140 years ago. The evolution of the synthesis through the adoption of microwave technology, organocatalysis, and green chemistry principles showcases its capacity for reinvention.[6][13] For researchers and professionals in drug development, the Hantzsch reaction continues to be an indispensable tool, providing reliable access to the privileged 1,4-dihydropyridine scaffold and its aromatic pyridine counterparts. Future innovations will likely focus on further expanding its asymmetric capabilities and integrating it into automated and flow-chemistry platforms, ensuring its central role in the synthesis of functional molecules for years to come.

References

  • Hantzsch pyridine synthesis. Google Sites.
  • Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society.
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace.
  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube.
  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group, Princeton University.
  • Learning from the Hantzsch synthesis. American Chemical Society.
  • Recent developments in the Hantzsch synthesis of dihydropyridines. ResearchGate.
  • Eco-Friendly Hantzsch Pyridine Synthesis in Water. BIOENGINEER.ORG.
  • Hantzsch's Pyridine Synthesis. ACS Publications - American Chemical Society.
  • Hantzsch Pyridine Synthesis. Scribd.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. PMC - NIH.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. NIH.
  • Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. ResearchGate.
  • Microwave Assisted Synthesis and Evaluation for Anticonvulsant Activity of Some 1,4 Dihydropyridine Derivatives. Der Pharma Chemica.
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. MDPI.
  • Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. MDPI.
  • Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis.

Sources

Methodological & Application

Synthesis of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid: A Detailed Guide via the Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Hantzsch Pyridine Synthesis

First reported in 1881 by Arthur Rudolf Hantzsch, the Hantzsch pyridine synthesis remains a cornerstone of heterocyclic chemistry, valued for its efficiency and modularity in constructing substituted pyridines from relatively simple precursors.[1][2][3] This multi-component reaction, which condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, offers a straightforward route to 1,4-dihydropyridines (1,4-DHPs), which can then be aromatized to their corresponding pyridine derivatives.[1][2][3] The significance of this synthesis extends into medicinal chemistry, where 1,4-DHP derivatives are a prominent class of calcium channel blockers used in treating cardiovascular diseases.[2][3]

This application note provides a comprehensive, in-depth guide for the synthesis of 2,6-dimethylpyridine-3,5-dicarboxylic acid, a valuable building block in pharmaceutical and materials science research. The synthesis is presented as a three-step process:

  • Hantzsch Condensation: The formation of a dialkyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate intermediate.

  • Oxidative Aromatization: The conversion of the 1,4-dihydropyridine to the corresponding pyridine derivative.

  • Saponification: The hydrolysis of the dialkyl ester to yield the target this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also insights into the underlying mechanism and critical experimental parameters.

Reaction Mechanism: A Stepwise Look at Pyridine Ring Formation

The Hantzsch synthesis proceeds through a series of well-established intermediates. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The primary pathway involves a Knoevenagel condensation, the formation of an enamine, a Michael addition, and subsequent cyclization and dehydration.[2]

Hantzsch_Mechanism cluster_0 Part 1: Intermediate Formation cluster_1 Part 2: Ring Formation and Aromatization Aldehyde Aldehyde Knoevenagel_Condensation Knoevenagel Condensation Aldehyde->Knoevenagel_Condensation Beta-Ketoester_1 β-Ketoester (1 eq.) Beta-Ketoester_1->Knoevenagel_Condensation Alpha_Beta_Unsaturated α,β-Unsaturated Ketoester Knoevenagel_Condensation->Alpha_Beta_Unsaturated Michael_Addition Michael Addition Alpha_Beta_Unsaturated->Michael_Addition Ammonia Ammonia Enamine_Formation Enamine Formation Ammonia->Enamine_Formation Beta-Ketoester_2 β-Ketoester (1 eq.) Beta-Ketoester_2->Enamine_Formation Enamine Enamine Enamine_Formation->Enamine Enamine->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Dihydropyridine 1,4-Dihydropyridine (1,4-DHP) Cyclization_Dehydration->Dihydropyridine Oxidation Oxidative Aromatization Dihydropyridine->Oxidation Pyridine Pyridine Derivative Oxidation->Pyridine

Figure 1: The reaction mechanism of the Hantzsch pyridine synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound. For this protocol, we will use methyl acetoacetate as the β-ketoester.

Materials and Reagents
ReagentMolar Mass ( g/mol )CAS NumberNotes
Methyl Acetoacetate116.12105-45-3
Formaldehyde (37% in H₂O)30.0350-00-0
Ammonium Acetate77.08631-61-8
Methanol32.0467-56-1Reagent grade
Iron(III) Chloride Hexahydrate270.3010025-77-1
Sodium Hydroxide40.001310-73-2
Hydrochloric Acid (conc.)36.467647-01-0
Ethyl Acetate88.11141-78-6For extraction
Anhydrous Sodium Sulfate142.047757-82-6
Step 1: Synthesis of Dimethyl 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

This procedure is adapted from established Hantzsch reaction protocols.[4]

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl acetoacetate (2.32 g, 20 mmol) and ammonium acetate (1.16 g, 15 mmol).

  • Add methanol (20 mL) to the flask and stir the mixture until the solids dissolve.

  • Carefully add formaldehyde solution (0.81 mL of 37% aqueous solution, 10 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • Slowly add 50 mL of ice-cold water to the flask with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).

  • Dry the resulting yellow solid in a vacuum oven to yield dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.[4]

Step 2: Oxidation to Dimethyl 2,6-Dimethylpyridine-3,5-dicarboxylate

The oxidation of the 1,4-dihydropyridine intermediate to the aromatic pyridine is a crucial step driven by the stability of the aromatic ring.[1] Various oxidizing agents can be employed; this protocol utilizes iron(III) chloride for its efficiency and mild conditions.[5]

Protocol:

  • In a 100 mL round-bottom flask, suspend the dried dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (from Step 1, assuming ~70% yield, ~1.58 g, 7 mmol) in 35 mL of water.

  • Add a solution of iron(III) chloride hexahydrate (0.19 g, 0.7 mmol) in 5 mL of water to the suspension.

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate as a solid.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or toluene to yield colorless crystals.[5]

Step 3: Saponification to this compound

The final step involves the base-catalyzed hydrolysis (saponification) of the ester groups to the corresponding carboxylic acids.

Protocol:

  • Dissolve the purified dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (from Step 2, e.g., 1.12 g, 5 mmol) in 25 mL of ethanol in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Prepare a solution of sodium hydroxide (0.6 g, 15 mmol) in 10 mL of water and add it to the flask.

  • Heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

  • Dry the product in a vacuum oven to obtain the final this compound.

Process Visualization: From Reagents to Final Product

Synthesis_Workflow cluster_Step1 Step 1: Hantzsch Condensation cluster_Step2 Step 2: Oxidative Aromatization cluster_Step3 Step 3: Saponification S1_Reagents Methyl Acetoacetate Formaldehyde Ammonium Acetate in Methanol S1_Reaction Reflux for 2h S1_Reagents->S1_Reaction S1_Workup Precipitation with H₂O Filtration & Drying S1_Reaction->S1_Workup S1_Product Dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate S1_Workup->S1_Product S2_Reaction Reflux with FeCl₃ in H₂O S1_Product->S2_Reaction S2_Workup Neutralization Extraction with EtOAc Drying & Concentration S2_Reaction->S2_Workup S2_Purification Recrystallization S2_Workup->S2_Purification S2_Product Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate S2_Purification->S2_Product S3_Reaction Reflux with NaOH in EtOH/H₂O S2_Product->S3_Reaction S3_Workup Acidification with HCl Filtration & Drying S3_Reaction->S3_Workup S3_Product This compound S3_Workup->S3_Product

Figure 2: Experimental workflow for the synthesis of this compound.

Discussion: Causality and Optimization

  • Choice of Reagents: While this protocol uses methyl acetoacetate, ethyl acetoacetate is also commonly employed, leading to the corresponding diethyl ester.[6] The choice may depend on the desired solubility of the intermediates and the final product. Formaldehyde is used as the aldehyde component to yield an unsubstituted 4-position on the dihydropyridine ring.

  • Oxidation Step: The oxidation of the 1,4-dihydropyridine is a critical step. While iron(III) chloride is effective, other oxidizing agents such as nitric acid, potassium permanganate, or even milder, greener alternatives can be used.[1] The choice of oxidant can influence reaction time, yield, and the purification strategy.

  • Saponification and Purification: The final hydrolysis requires careful pH control during acidification to ensure complete precipitation of the dicarboxylic acid. The purity of the final product is crucial for subsequent applications. Recrystallization from water or an aqueous alcohol mixture can be employed for further purification if needed.

Safety Considerations

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The oxidation reaction can be exothermic; therefore, controlled heating is essential.

Conclusion

The Hantzsch reaction provides a reliable and adaptable platform for the synthesis of this compound. By following the detailed protocols outlined in this application note, researchers can efficiently produce this valuable chemical intermediate. Understanding the mechanistic underpinnings of each step allows for informed optimization and troubleshooting, ensuring high yields and purity of the final product for applications in drug discovery and materials science.

References

  • Hantzsch pyridine synthesis. In: Wikipedia.
  • Hantzsch pyridine synthesis. Chemeurope.com. [Link]
  • Hantzsch pyridine synthesis. Chemistry LibreTexts. [Link]
  • Eynde, J. J. V., & Mayence, A. (2003). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. An Exploratory Study. Molecules, 8(4), 381-391. [Link]
  • Heravi, M. M., et al. (2012). Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot synthesis of pyridines. Catalysis Science & Technology, 2(6), 1158-1162. [Link]
  • Khadilkar, B. M., & Borkar, S. D. (1998). A novel synthesis of Hantzsch esters on montmorillonite K-10 clay. Tetrahedron letters, 39(33), 5965-5968.
  • Abdoli-Senejani, M., & Karami, B. (2020). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 1(1), 1-11.
  • Bai, M. S., et al. (2009). Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o799.
  • Ghalem, W., et al. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2528. [Link]
  • Ghalem, W., et al. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2528. [Link]
  • Singer, A. W. (1930). 2,6-DIMETHYLPYRIDINE. Organic Syntheses, 10, 72. [Link]

Sources

Application Notes and Protocols for the Hydrolysis of Dimethyl 2,6-Dimethylpyridine-3,5-dicarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Core of Pyridine Scaffolds

The hydrolysis of dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate to its corresponding dicarboxylic acid is a fundamental transformation in medicinal and materials chemistry. This reaction is often a crucial step following the well-established Hantzsch pyridine synthesis, which typically yields pyridine derivatives with ester functionalities at the 3 and 5 positions.[1][2] The resulting 2,6-dimethylpyridine-3,5-dicarboxylic acid serves as a versatile building block, enabling further synthetic manipulations such as amide bond formation, decarboxylation, or the synthesis of coordination polymers.[3] This application note provides a comprehensive, field-proven protocol for the efficient hydrolysis of dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate, grounded in the principles of nucleophilic acyl substitution. We will delve into the mechanistic underpinnings, a detailed step-by-step experimental procedure, and best practices for reaction monitoring and product purification.

Scientific Principles: The Mechanism of Saponification

The hydrolysis of an ester to a carboxylic acid can be catalyzed by either acid or base. For the hydrolysis of dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a base-catalyzed approach, commonly known as saponification, is generally preferred due to its irreversible nature, which drives the reaction to completion.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a methoxide ion (CH₃O⁻) as the leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (either another hydroxide ion or the expelled methoxide ion) to form the carboxylate salt. This acid-base reaction is essentially irreversible and is the driving force for the completion of the saponification. An acidic workup is then required to protonate the carboxylate salt and isolate the final dicarboxylic acid product.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the hydrolysis of dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate≥98%e.g., Sigma-Aldrich, TCIStarting material.[4]
Potassium Hydroxide (KOH)ACS Reagent Gradee.g., Fisher Scientific, VWRHydrolyzing agent. Sodium hydroxide can also be used.
Ethanol (EtOH)Anhydrouse.g., Decon Labs, Pharmco-AaperReaction solvent.
Deionized Water (H₂O)For preparing solutions and workup.
Hydrochloric Acid (HCl)Concentrated (37%)ACS Reagent GradeFor acidification during workup.
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)ACS Reagent GradeFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying agent.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄e.g., MilliporeSigmaFor reaction monitoring.
Instrumentation
  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Round-bottom flasks (appropriate sizes)

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • pH paper or pH meter

  • Standard laboratory glassware

Experimental Workflow Diagram

Hydrolysis_Workflow Workflow for the Hydrolysis of Dimethyl 2,6-Dimethylpyridine-3,5-dicarboxylate cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_analysis Analysis dissolve Dissolve diester in Ethanol add_koh Add aqueous KOH solution dissolve->add_koh Step 1 & 2 reflux Reflux the mixture add_koh->reflux Step 3 cool Cool to room temperature reflux->cool Step 4 tlc Monitor by TLC reflux->tlc Monitoring remove_etoh Remove Ethanol in vacuo cool->remove_etoh Step 5 dissolve_h2o Dissolve residue in water remove_etoh->dissolve_h2o Step 6 acidify Acidify with HCl dissolve_h2o->acidify Step 7 precipitate Collect precipitate by filtration acidify->precipitate Step 8 wash Wash with cold water precipitate->wash Step 9 dry Dry the product wash->dry Step 10 nmr Characterize by NMR dry->nmr Characterization

Sources

Application Notes and Protocols: Purification Techniques for 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dimethylpyridine-3,5-dicarboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid, functionalized pyridine core makes it an important precursor for synthesizing novel ligands, pharmacologically active agents, and complex molecular architectures. The primary route to its synthesis often involves the Hantzsch dihydropyridine synthesis followed by an oxidation step, or the hydrolysis of the corresponding diester. These synthetic pathways can introduce a variety of impurities, including unreacted starting materials, reaction intermediates, and side-products.

Achieving high purity of the final dicarboxylic acid is paramount for downstream applications, as trace impurities can interfere with subsequent reactions, alter biological activity, or compromise the structural integrity of advanced materials. This guide provides a detailed overview of robust purification strategies, explaining the chemical principles behind each technique and offering step-by-step protocols for researchers, scientists, and drug development professionals.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of potential contaminants. For this compound, the impurity profile is largely dictated by its synthetic route.

  • Hantzsch Synthesis Precursors: Unreacted starting materials such as the initial aldehyde (e.g., formaldehyde or a derivative) and the β-ketoester (e.g., ethyl acetoacetate) may persist.

  • Incomplete Oxidation: The Hantzsch reaction initially produces a 1,4-dihydropyridine intermediate. Incomplete oxidation will leave this intermediate as a major impurity in the final product.[1]

  • Side-Reaction Products: The Hantzsch condensation can sometimes yield unexpected side-products or symmetrically substituted pyridines, especially under non-optimized conditions.[2][3]

  • Residual Esters: If the final step is the hydrolysis of a diester (e.g., dimethyl or diethyl 2,6-dimethylpyridine-3,5-dicarboxylate), incomplete hydrolysis can leave residual mono-ester or di-ester in the product.

  • Inorganic Salts: Reagents used for oxidation (e.g., ferric chloride, nitric acid) or pH adjustment can result in inorganic salt contamination.[1]

The purification techniques outlined below are designed to systematically remove these common impurities.

Physicochemical Properties for Purification Design

The design of any separation technique is predicated on the physicochemical properties of the target molecule.

PropertyValue / ObservationImplication for Purification
Molecular Formula C₉H₉NO₄---
Molecular Weight 195.17 g/mol ---
Melting Point >300 °CHigh thermal stability allows for aggressive heating during recrystallization.
Carboxylic Acid pKa Predicted: ~1.5.[4] Analogous: 2.8Strongly acidic. Allows for deprotonation with weak bases (e.g., NaHCO₃) for selective extraction.
Pyridine Nitrogen pKa Estimated: <1The two electron-withdrawing carboxyl groups drastically reduce the basicity of the pyridine nitrogen.[5][6] The molecule will not be protonated by weak acids.

Technique 1: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For pyridine dicarboxylic acids, which are often high-melting and polar, selecting an appropriate solvent is critical.

Causality Behind Solvent Selection

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Given the polar nature of the two carboxylic acid groups and the pyridine nitrogen, polar protic solvents are excellent candidates. A patent for the structurally similar 2,6-pyridinedicarboxylic acid demonstrates that water is an effective solvent for recrystallization, yielding a product with purity exceeding 99%.[7] Therefore, water is the primary recommended solvent. Highly polar organic solvents like ethanol or acetic acid may also be effective, particularly if the crude material contains water-insoluble, non-polar impurities.

Experimental Protocol: Recrystallization from Water
  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 20-30 mL of deionized water. Add a magnetic stir bar.

  • Heating: Heat the suspension on a hot plate with stirring. Bring the mixture to a rolling boil. The solid should completely dissolve. If it does not, add small additional portions of hot water until a clear solution is achieved.

    • Scientist's Note: If colored impurities are present, this is the stage to perform a charcoal treatment. Remove the flask from the heat, allow it to cool slightly, add a small amount (1-2% w/w) of activated carbon, and then bring the mixture back to a boil for 5-10 minutes.

  • Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least one hour.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum at 60-80 °C to a constant weight. The final product should be a white to off-white crystalline solid.

Technique 2: Purification by Acid-Base Extraction

Acid-base extraction is an exceptionally effective liquid-liquid extraction technique for separating acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases at different pH levels.[8] Given that this compound possesses both acidic (carboxyl groups) and weakly basic (pyridine nitrogen) functionalities, this method is ideal for removing neutral impurities like the dihydropyridine intermediate or residual unhydrolyzed esters.

Workflow for Acid-Base Extraction

start Crude Product (Dissolved in Ethyl Acetate) bicarb Wash with sat. NaHCO₃ (aq) start->bicarb org1 Organic Layer: Neutral Impurities (e.g., Dihydropyridine, Esters) bicarb->org1 Separate aq1 Aqueous Layer: Sodium Dicarboxylate Salt bicarb->aq1 Separate acidify Acidify with 3M HCl to pH ~1-2 aq1->acidify precipitate Precipitated Pure Product acidify->precipitate filter Filter, Wash with Cold Water, Dry precipitate->filter final Pure 2,6-Dimethylpyridine- 3,5-dicarboxylic acid filter->final

Sources

Application Note & Protocols: Leveraging 2,6-Dimethylpyridine-3,5-dicarboxylic Acid for Advanced Metal-Organic Framework Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1][2] The rational design of these crystalline materials hinges on the judicious selection of metal nodes and, critically, organic linkers. This guide provides an in-depth exploration of 2,6-Dimethylpyridine-3,5-dicarboxylic acid (hereafter referred to as H₂-dm-PDC) as a sophisticated linker for MOF synthesis. We will detail its unique structural attributes, provide protocols for its synthesis, and present comprehensive methodologies for its use in constructing novel MOFs. The strategic placement of methyl groups on the pyridine backbone introduces significant steric and electronic effects, offering a powerful tool to modulate framework topology and pore environments compared to its non-methylated parent, pyridine-3,5-dicarboxylic acid.[3] This document is intended for researchers in materials chemistry, catalysis, and drug development seeking to exploit advanced linker design for next-generation functional materials.

The H₂-dm-PDC Linker: A Unique Building Block

The H₂-dm-PDC linker is a tridentate ligand featuring two carboxylate groups and one pyridine nitrogen atom, all available for coordination with metal centers.[4] Its defining feature is the presence of two methyl groups at the 2 and 6 positions, flanking the nitrogen donor atom.

Causality of Linker Choice: Why H₂-dm-PDC?

  • Steric Influence: The methyl groups exert significant steric hindrance around the nitrogen atom. This can prevent the formation of highly dense, interpenetrated frameworks that are common with simpler pyridine-dicarboxylate linkers, potentially leading to more open and accessible porous structures.

  • Modulated Basicity: The electron-donating nature of the methyl groups increases the Lewis basicity of the pyridine nitrogen compared to its unsubstituted counterpart. This can enhance the framework's affinity for acidic gas molecules (e.g., CO₂) and influence its catalytic activity.[1]

  • Hydrophobicity: The methyl groups increase the hydrophobicity of the pore environment, which can be advantageous for the selective adsorption of nonpolar organic molecules or for creating a protective environment for moisture-sensitive catalytic sites.

Protocol 1: Synthesis of the H₂-dm-PDC Linker

Commercial availability of H₂-dm-PDC can be limited. The synthesis is typically achieved through a two-step process involving a Hantzsch-type pyridine synthesis to form the diethyl ester precursor, followed by hydrolysis.[5][6]

Step A: Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate, aqueous formaldehyde, and a catalytic amount of diethylamine. The mixture is typically kept cool for several hours before standing at room temperature to form an intermediate.[5]

  • Ammonolysis: The intermediate is dissolved in ethanol and saturated with ammonia gas while being cooled in an ice bath. This cyclization reaction is allowed to proceed for 40-48 hours at room temperature to yield the 1,4-dihydropyridine ester.[5]

  • Oxidation: The dihydro-ester is then oxidized to the aromatic pyridine derivative. A common method involves using an oxidizing agent like ferric chloride (FeCl₃) or a mixture of nitric and sulfuric acids under controlled heating.[5][7]

  • Purification: The crude diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is purified by recrystallization, typically from toluene or ethanol, to yield colorless crystals.[7]

Step B: Hydrolysis to this compound (H₂-dm-PDC)

  • Saponification: Dissolve the purified diethyl ester in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add an alcoholic solution of a strong base, such as potassium hydroxide (KOH), portion-wise while heating the mixture to boiling.[5]

  • Maintain reflux until the reaction is complete (monitored by TLC).

  • Acidification: After cooling, the reaction mixture is concentrated, redissolved in water, and acidified with a mineral acid (e.g., HCl) to a pH of ~3-4.

  • Isolation: The H₂-dm-PDC product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Property Value Source
Molecular Formula C₉H₉NO₄[8]
Molecular Weight 195.17 g/mol [8]
Predicted pKa 2.81 ± 0.20[6]
Appearance White to off-white crystalline powder

MOF Synthesis Using H₂-dm-PDC: Principles and Workflow

The most effective and widely used method for synthesizing crystalline MOFs is solvothermal synthesis.[2][9] This technique involves heating the metal precursor and organic linker in a sealed vessel at a temperature above the solvent's boiling point, creating high-pressure conditions that facilitate crystal growth.[10]

Key Experimental Parameters & Their Rationale:

  • Metal Source: Metal nitrates (e.g., Zn(NO₃)₂, Cu(NO₃)₂) are commonly used due to their high solubility in polar solvents. Acetates are also viable alternatives. The choice of metal ion is paramount in determining the final geometry and properties of the MOF.[4]

  • Solvent System: N,N-Dimethylformamide (DMF) is the most common solvent due to its high boiling point (153 °C) and its ability to dissolve a wide range of metal salts and organic linkers.[9] N,N-Diethylformamide (DEF) or mixtures with ethanol or water can also be used to tune crystal size and morphology.

  • Temperature & Time: Reaction temperatures typically range from 100°C to 250°C, with reaction times varying from 12 to 48 hours.[9] Higher temperatures can lead to thermodynamically stable phases but may also decompose the linker, requiring careful optimization.

  • Modulators: The addition of monofunctional ligands (e.g., acetic acid, formic acid) can compete with the linker for coordination sites, slowing down the crystallization process. This often leads to larger, higher-quality crystals and can help control the final topology of the framework.

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction & Isolation cluster_activation Activation & Characterization A Dissolve Metal Salt in Solvent C Combine Solutions in Teflon-lined Autoclave A->C B Dissolve H₂-dm-PDC Linker in Solvent B->C D Solvothermal Reaction (100-180°C, 12-48h) C->D E Controlled Cooling to Room Temperature D->E F Isolate Crystals (Filtration/Decanting) E->F G Wash with Fresh Solvent (e.g., DMF, Ethanol) F->G H Solvent Exchange (e.g., with Dichloromethane) G->H I Activate Under Vacuum (150-250°C) H->I J Characterize Final MOF I->J

Caption: General workflow for the solvothermal synthesis of MOFs.

Detailed Synthesis Protocols

The following are predictive protocols based on established methods for analogous pyridine-dicarboxylate linkers.[1][4][11] Researchers should treat these as starting points for optimization.

Protocol 2: Synthesis of a Zinc-based MOF (Zn-dm-PDC)
  • Rationale: Zinc(II) often forms robust, porous frameworks with tetrahedral or octahedral coordination geometries, many of which exhibit interesting luminescent properties.

  • Reagent Preparation:

    • In a 20 mL scintillation vial, dissolve 30 mg of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 8 mL of DMF.

    • In a separate vial, dissolve 20 mg of H₂-dm-PDC in 8 mL of DMF. Sonication may be required to achieve full dissolution.

  • Reaction: Combine the two solutions in a 20 mL Teflon-lined stainless steel autoclave.

  • Sealing and Heating: Securely seal the autoclave and place it in a convection oven preheated to 120 °C.

  • Crystallization: Maintain the temperature for 24 hours.

  • Cooling: Turn off the oven and allow the autoclave to cool slowly to room temperature over at least 12 hours.

  • Work-up:

    • Carefully open the autoclave and collect the crystalline product (typically a white powder) by decanting the mother liquor.

    • Wash the crystals by adding 10 mL of fresh DMF, gently agitating, and decanting. Repeat this process three times.[10]

    • To prepare the material for porosity analysis, perform a solvent exchange by immersing the crystals in a more volatile solvent like dichloromethane or acetone for 24 hours, replacing the solvent 3-4 times.[12]

  • Activation: Transfer the solvent-exchanged crystals to a vacuum oven or a Schlenk line. Activate the sample by heating under dynamic vacuum at 150-180 °C for 12 hours to remove all guest solvent molecules from the pores.[9]

Protocol 3: Synthesis of a Copper-based MOF (Cu-dm-PDC)
  • Rationale: Copper(II) is well-known for forming paddlewheel-type secondary building units {Cu₂(OOCR)₄}, which can lead to highly porous and catalytically active frameworks.[13]

  • Reagent Preparation:

    • In a 35 mL glass jar, dissolve 24 mg of Copper nitrate hemi-pentahydrate (Cu(NO₃)₂·2.5H₂O) in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.[12]

    • In a separate vial, dissolve 20 mg of H₂-dm-PDC in 10 mL of the same solvent mixture.

  • Reaction: Combine the solutions in the glass jar.

  • Sealing and Heating: Tightly seal the jar and place it in a convection oven preheated to 85 °C.

  • Crystallization: Maintain the temperature for 36 hours.

  • Cooling: Allow the jar to cool to room temperature.

  • Work-up and Activation: Follow the same work-up and activation procedure described in Protocol 2, using DMF/ethanol for the initial washes.

Essential Characterization

To confirm the successful synthesis and determine the properties of the new MOF, a suite of characterization techniques is required.

Technique Purpose Expected Result for a Crystalline MOF
Powder X-ray Diffraction (PXRD) To verify the crystallinity and phase purity of the bulk sample.A pattern with sharp, well-defined peaks, indicating a long-range ordered crystalline structure. The pattern should be distinct from that of the starting materials.
Fourier-Transform Infrared (FTIR) Spec. To confirm the coordination of the linker to the metal center.Disappearance of the broad O-H stretch (~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) of the carboxylic acid. Appearance of asymmetric and symmetric COO⁻ stretches.[11]
Thermogravimetric Analysis (TGA) To assess thermal stability and determine the temperature required for activation.An initial weight loss corresponding to the removal of guest/coordinated solvent molecules, followed by a plateau of stability before framework decomposition at high temperature.
N₂ Sorption Analysis (77 K) To measure the porosity, specific surface area (BET method), and pore size distribution of the activated material.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A significant uptake of N₂ indicates a porous structure.

Applications & Future Outlook

The unique structure of the H₂-dm-PDC linker suggests that MOFs derived from it could excel in several high-value applications.

Structure_Property cluster_linker Linker: H₂-dm-PDC cluster_props MOF Properties cluster_apps Potential Applications linker Pyridine N-donor Carboxylate Groups Steric Methyl Groups props Defined Porosity Lewis Basic Sites Hydrophobic Pores Open Metal Sites linker:f0->props:f1 provides linker:f1->props:f0 creates linker:f2->props:f2 introduces linker:f1->props:f3 can create apps Gas Separation & Storage (CO₂) Heterogeneous Catalysis Chemical Sensing Drug Delivery props:f0->apps:f0 props:f1->apps:f1 props:f2->apps:f2 props:f3->apps:f1 props:f0->apps:f3

Caption: Relationship between linker features and potential MOF applications.

  • Selective Gas Separation: The combination of Lewis basic nitrogen sites and potentially tailored pore sizes could make these MOFs excellent candidates for CO₂ capture from flue gas or natural gas streams.[1]

  • Heterogeneous Catalysis: The pyridine nitrogen can act as a basic catalytic site, while open metal sites, if present, can function as Lewis acid catalysts. The hydrophobic pore environment created by the methyl groups could be beneficial for organic transformations in aqueous media.

  • Sensing: Frameworks built with luminescent metal ions like Zn²⁺ or Cd²⁺ could be explored as chemical sensors. The interaction of analyte molecules with the pyridine nitrogen or open metal sites could lead to a detectable change in fluorescence.[14][15]

The exploration of this compound is still in its nascent stages, offering a rich and underexplored area for the discovery of novel MOFs with unique properties and functions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs)
  • ZYLAB. (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
  • Ossila. MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).
  • BOC Sciences. MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
  • JoVE. (2022). Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks.
  • ResearchGate.
  • Iqbal, M. Z., et al. (2024). Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. RSC Advances.
  • RSC Publishing. (2011). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. CrystEngComm.
  • Ghosh, S. K., et al. (2004). Metal-organic framework structures of Cu(II)
  • Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm.
  • Organic Syntheses. (1930). 2,6-dimethylpyridine. Org. Synth., 10, 32.
  • Ghalem, W., et al. (2013). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E.
  • ResearchGate. (2020).
  • ResearchGate. Synthesis and Characterization of Metal Organic Frameworks (MOFs)
  • Al-Nobi, K. K. A., & Kadir, M. A. (2021). Synthesis and Characterization of Metal Organic Frameworks (MOFs) Derived from 3,5-Pyridinedicarboxylic Acid.
  • ChemicalBook. (2025).
  • Universiti Malaysia Terengganu Journal of Undergraduate Research. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs)
  • PubChem. This compound.
  • Tshuma, N., et al. (2021). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry.
  • Wang, Y., et al. (2023). Fabrication of ultrathin 2D MOF nanosheets for folic acid detection. Chinese Journal of Analytical Chemistry.

Sources

Application Notes & Protocols: 2,6-Dimethylpyridine-3,5-dicarboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of 2,6-dimethylpyridine-3,5-dicarboxylic acid and its derivatives as foundational building blocks in modern organic synthesis. We delve into the causality behind its synthetic utility, offering detailed, field-proven protocols for its synthesis and subsequent transformations. Key applications are explored, including its role as a rigid ligand in the construction of Metal-Organic Frameworks (MOFs) and as a versatile scaffold for the development of pharmacologically active agents. This document is structured to provide not just procedural steps, but also the scientific rationale to empower researchers in their experimental design.

Introduction: The Strategic Value of the Pyridine-3,5-dicarboxylate Scaffold

This compound is a heterocyclic compound featuring a central pyridine ring symmetrically substituted with two carboxylic acid moieties and two methyl groups. This specific arrangement of functional groups imparts a unique combination of rigidity, stereoelectronic properties, and chemical reactivity, making it an exceptionally valuable precursor in diverse synthetic applications.

The core utility of this molecule stems from several key features:

  • Structural Rigidity: The planar pyridine ring provides a well-defined and predictable geometry, which is a critical attribute for constructing ordered supramolecular structures like Metal-Organic Frameworks (MOFs).[1][2]

  • Multiple Coordination Sites: The presence of a Lewis basic nitrogen atom within the pyridine ring and two carboxylate groups allows for multidentate coordination with metal ions, facilitating the formation of stable, high-dimensional coordination polymers.[3][4]

  • Reactive Handles: The carboxylic acid groups are versatile functional handles that can be readily converted into a wide array of derivatives, including esters, amides, and acyl chlorides, enabling its incorporation into more complex molecular architectures.[5]

  • Tunable Properties: The methyl groups at the 2 and 6 positions can be further functionalized, for instance, through oxidation, offering another avenue for structural modification and property tuning.[6][7]

These characteristics have positioned this compound and its ester analogues as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials.[8][9]

Physicochemical Properties

The properties of the parent dicarboxylic acid and its common diethyl ester derivative are summarized below. The ester form is often used in the initial synthesis and purification steps before hydrolysis to the active diacid.

PropertyThis compoundDiethyl 2,6-dimethylpyridine-3,5-dicarboxylate
Molecular Formula C₉H₉NO₄C₁₃H₁₇NO₄
Molecular Weight 195.17 g/mol [10]251.28 g/mol [11][12]
CAS Number 2602-36-0[10]1149-24-2[11][12]
Appearance White to off-white solidWhite to orange crystalline powder[11]
Melting Point Data not consistently available72-74 °C[11][12]
Boiling Point Decomposes208 °C at 40 mmHg[11][12]
Solubility Sparingly soluble in water, soluble in DMSOSoluble in ethanol, ethyl acetate, toluene

Synthesis of the Core Scaffold: From Hantzsch Reaction to the Diacid

The most prevalent and efficient route to the 2,6-dimethylpyridine-3,5-dicarboxylate core is the Hantzsch pyridine synthesis, which first yields a 1,4-dihydropyridine intermediate. This intermediate is subsequently oxidized to the aromatic pyridine system.[8] The resulting diethyl or dimethyl ester is a stable, easily purified solid that serves as the immediate precursor to the target dicarboxylic acid via hydrolysis.

Hantzsch Pyridine Synthesis and Aromatization

The Hantzsch reaction is a classic multi-component reaction involving the condensation of an aldehyde (formaldehyde in this case), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and an ammonia source.[13] The subsequent aromatization is a critical step to form the stable pyridine ring and can be achieved using various oxidizing agents.

Hantzsch_Synthesis Figure 1: Hantzsch Synthesis and Aromatization Scheme R1 2x Ethyl Acetoacetate DHP Diethyl 1,4-dihydro-2,6-dimethyl- pyridine-3,5-dicarboxylate R1->DHP Hantzsch Condensation R2 Formaldehyde R2->DHP Hantzsch Condensation R3 Ammonia R3->DHP Hantzsch Condensation Oxidant Oxidizing Agent (e.g., Nitric Acid, FeCl₃) Product Diethyl 2,6-dimethyl- pyridine-3,5-dicarboxylate DHP->Product Aromatization (Oxidation)

Figure 1: Hantzsch Synthesis and Aromatization Scheme
Protocol 2.2: Synthesis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

This protocol details the synthesis of the dihydropyridine intermediate followed by an oxidative aromatization step.

Materials:

  • Ethyl acetoacetate

  • 40% Aqueous formaldehyde solution

  • Diethylamine

  • Ammonia (gas or saturated solution in ethanol)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice

Procedure:

Part A: Synthesis of the Dihydropyridine Intermediate [13]

  • In a 1 L flask, cool 500 g (3.85 moles) of ethyl acetoacetate in an ice bath.

  • Slowly add 152 g (2.0 moles) of 40% aqueous formaldehyde, followed by 20-25 drops of diethylamine, while maintaining the cold temperature.

  • Keep the mixture in the ice bath for 6 hours, then let it stand at room temperature for 40-45 hours.

  • Separate the lower oily layer from the upper aqueous layer. Extract the aqueous layer with 50 mL of ether and combine the ether extract with the oily layer.

  • Dry the combined organic solution over anhydrous calcium chloride. Remove the ether by distillation.

  • Dilute the residue (approx. 500 g) with an equal volume of ethanol and cool thoroughly in an ice bath.

  • Saturate the solution with ammonia gas over 4-8 hours while keeping the flask in ice.

  • Allow the ammoniacal solution to stand at room temperature for another 40-45 hours.

  • Evaporate most of the alcohol under reduced pressure. The solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine will precipitate.

  • Collect the solid by suction filtration and dry. The expected yield is 410–435 g (84–89%).

Part B: Oxidative Aromatization [13]

  • In a 5 L flask, add 200 g (0.79 mole) of the dried dihydropyridine ester from Part A.

  • Prepare a mixture of 270 g of water, 72 g of concentrated nitric acid, and 78 g of concentrated sulfuric acid. Add this acidic mixture to the flask.

  • CAUTION: Heat the flask very cautiously with gentle swirling. The oxidation is exothermic and can foam vigorously.

  • Once the initial vigorous reaction subsides, continue to warm gently until the liquid turns deep red (approx. 10-15 minutes total).

  • Cool the reaction mixture and add 500 mL of water and 500 g of crushed ice.

  • Make the solution strongly alkaline by the gradual addition of concentrated ammonium hydroxide.

  • The product, 3,5-dicarbethoxy-2,6-dimethylpyridine, will precipitate. Filter with suction, dry, and purify by distillation or recrystallization.

Protocol 2.3: Hydrolysis to this compound

This protocol describes the saponification of the diethyl ester to yield the target diacid.

Materials:

  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

Procedure: [Based on general hydrolysis methods, e.g., 2]

  • Dissolve 130 g (0.52 mole) of the ester in 400 mL of ethanol in a 2 L flask equipped with a reflux condenser. Heat the solution to boiling.

  • Prepare a solution of 78.5 g (1.4 moles) of KOH in 400 mL of ethanol.

  • Add one-third of the alcoholic KOH solution to the boiling ester solution. Continue to boil until the solution becomes clear. Repeat this process, adding the KOH solution in thirds.

  • After all the KOH has been added, reflux the mixture for an additional 2-3 hours to ensure complete saponification.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the remaining solid residue in water and filter to remove any unreacted starting material.

  • Cool the aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~3-4.

  • The this compound will precipitate as a white solid.

  • Collect the product by suction filtration, wash with cold water, and dry under vacuum.

Application I: Ligand for Metal-Organic Frameworks (MOFs)

Pyridine dicarboxylic acids are premier ligands in the field of crystal engineering and MOF synthesis. The defined angle between the carboxylate groups and the pyridine nitrogen (a N,O,O'-tridentate system) allows for the predictable assembly of robust and porous frameworks with diverse topologies.[3][4] The methyl groups provide steric influence and can modify the hydrophobicity of the resulting pores.

MOF Synthesis Workflow

The synthesis of a MOF is a self-assembly process where the organic ligand and a metal salt are combined under specific conditions (often solvothermal) to crystallize the desired framework.

MOF_Workflow Figure 2: General Workflow for MOF Synthesis Start Select Ligand: 2,6-Dimethylpyridine- 3,5-dicarboxylic acid Combine Combine Ligand, Metal Salt, and Solvent in a Reaction Vessel Start->Combine Metal Select Metal Salt: e.g., Zn(NO₃)₂, Cu(NO₃)₂ Metal->Combine Solvent Choose Solvent System: e.g., DMF, DEF, H₂O Solvent->Combine React Solvothermal Reaction: Heat at 80-150 °C for 24-72h Combine->React Isolate Isolate Crystals: Cool, Filter, Wash with Solvent React->Isolate Activate Activate MOF: Remove guest solvent molecules (e.g., via heating under vacuum) Isolate->Activate Characterize Characterize Product: PXRD, TGA, BET Surface Area Activate->Characterize

Figure 2: General Workflow for MOF Synthesis
Protocol 3.2: General Protocol for Solvothermal MOF Synthesis

This is a representative protocol that can be adapted based on the target metal and desired framework. Researchers should consult specific literature for precise molar ratios and reaction conditions.[1][2]

Materials:

  • This compound (Ligand)

  • Metal Salt (e.g., Zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave or a thick-walled glass vial

Procedure:

  • In a 20 mL glass vial, dissolve 19.5 mg (0.1 mmol) of this compound in 10 mL of DMF.

  • Add 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O to the solution.

  • Sonicate the mixture for 5-10 minutes until a homogeneous solution or fine suspension is formed.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 12 hours.

  • Colorless crystals suitable for X-ray diffraction should form.

  • Carefully decant the mother liquor and wash the crystals three times with fresh DMF (3 x 5 mL).

  • To activate the MOF, the crystals can be solvent-exchanged with a more volatile solvent like acetone and then heated under vacuum to remove guest molecules from the pores.

Application II: Scaffold for Bioactive Molecules

The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[9][14] The dicarboxylic acid provides a robust platform for generating libraries of compounds through derivatization of the acid groups, most commonly via amidation to access a wide range of chemical space.

Derivatization for Pharmaceutical Synthesis

A common and powerful transformation is the conversion of the dicarboxylic acid into a diamide. This is typically a two-step process involving the activation of the carboxylic acids (e.g., conversion to acyl chlorides) followed by reaction with a primary or secondary amine.

Amidation_Reaction Figure 3: Synthesis of Diamide Derivatives Diacid 2,6-Dimethylpyridine- 3,5-dicarboxylic acid Diacyl Diacyl Chloride Intermediate Diacid->Diacyl Activation Thionyl Thionyl Chloride (SOCl₂) Diamide N,N'-Disubstituted Diamide Product Diacyl->Diamide Amination Amine 2x Amine (R-NH₂) + Base (e.g., Et₃N) Amine->Diamide

Figure 3: Synthesis of Diamide Derivatives
Protocol 4.2: Synthesis of a N,N'-Dialkyl-2,6-dimethylpyridine-3,5-dicarboxamide

This protocol provides a reliable method for synthesizing diamide derivatives, a key step in building potential therapeutic agents.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Desired primary amine (e.g., benzylamine)

  • Triethylamine (Et₃N)

  • Argon or Nitrogen gas for inert atmosphere

Procedure: [Based on standard amidation methods, e.g., 9]

Part A: Formation of the Diacyl Chloride

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 1.95 g (10 mmol) of this compound.

  • Add 15 mL (an excess) of thionyl chloride.

  • Fit the flask with a reflux condenser and heat the suspension to reflux (approx. 80 °C) for 4-6 hours, or until the mixture becomes a clear solution.

  • Cool the solution to room temperature and remove the excess thionyl chloride under reduced pressure. CAUTION: Thionyl chloride is corrosive and reacts with water. Use a trap containing a sodium hydroxide solution.

  • The resulting crude diacyl chloride (a pale yellow solid) can be used directly in the next step.

Part B: Amidation

  • Dissolve the crude diacyl chloride from Part A in 50 mL of anhydrous DCM under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of the desired amine (e.g., 2.25 g, 21 mmol, 2.1 equivalents of benzylamine) and triethylamine (2.9 mL, 21 mmol, 2.1 equivalents) in 30 mL of anhydrous DCM.

  • Slowly add the amine solution dropwise to the cold diacyl chloride solution over 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diamide.

  • Purify the product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Summary of Key Synthetic Transformations

The this compound scaffold allows for a range of chemical modifications, making it a truly versatile building block for synthetic chemists. The primary reactions involve the functionalization of the carboxylic acid groups.

Transformations Figure 4: Key Transformations of the Diacid Scaffold Diacid 2,6-Dimethylpyridine- 3,5-dicarboxylic acid Diester Diester Derivative Diacid->Diester Esterification (ROH, H⁺) Diol Diol Derivative (Bis(hydroxymethyl)) Diacid->Diol Reduction (LiAlH₄, BH₃) Diacyl Diacyl Chloride Diacid->Diacyl Acyl Halogenation (SOCl₂) Diamide Diamide Derivative Diacyl->Diamide Amidation (R₂NH)

Figure 4: Key Transformations of the Diacid Scaffold

References

  • Vertex AI Search. (n.d.).
  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved January 7, 2026.
  • Ghalem, W., Belhouas, R., Boulcina, R., Bouacida, S., & Debache, A. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2528.
  • ResearchGate. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid. Retrieved January 7, 2026.
  • Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid. Retrieved January 7, 2026.
  • Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(64), 1045-1057.
  • ChemicalBook. (n.d.). Pyridine-2,6-dicarboxylic acid synthesis. Retrieved January 7, 2026.
  • ChemicalBook. (n.d.).
  • BenchChem. (2025).
  • PubChem. (n.d.). This compound. Retrieved January 7, 2026.
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy.
  • Sigma-Aldrich. (n.d.).
  • PubMed. (n.d.). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Retrieved January 7, 2026.
  • Ghosh, S. K., Ribas, J., & Bharadwaj, P. K. (2006). Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer. CrystEngComm, 8(7), 517-524.
  • Li, G. (2012). Synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid. Coal and Chemical Industry.
  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Retrieved January 7, 2026.
  • ResearchGate. (2009).
  • PubMed Central. (n.d.). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Retrieved January 7, 2026.
  • PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester. Retrieved January 7, 2026.
  • ResearchGate. (2025). Metal-organic framework structures of Cu(II) with pyridine-2,6- dicarboxylate and different spacers. Retrieved January 7, 2026.
  • ResearchGate. (2008). An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. Retrieved January 7, 2026.
  • MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved January 7, 2026.

Sources

Application Notes and Protocols for 2,6-Dimethylpyridine-3,5-dicarboxylic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of a Versatile Pyridine Scaffold

2,6-Dimethylpyridine-3,5-dicarboxylic acid, a symmetrically substituted pyridine derivative, represents a compelling yet underexplored scaffold in the vast landscape of agrochemical discovery. While not a commercialized agrochemical in its own right, its structural motifs are present in a variety of biologically active molecules, suggesting significant latent potential. The pyridine ring is a cornerstone of many successful herbicides and fungicides, and the presence of two carboxylic acid groups offers numerous avenues for chemical modification and pro-drug strategies, enhancing uptake and translocation in target organisms.

This guide provides a comprehensive overview of the potential applications of this compound in agrochemicals, grounded in the established activities of structurally related compounds. It is intended to serve as a foundational resource for researchers seeking to investigate this molecule's herbicidal, fungicidal, and plant growth-regulating properties. The protocols herein are designed to be robust, self-validating, and adaptable, providing a solid starting point for a systematic evaluation of this promising chemical entity.

Part 1: Potential Agrochemical Applications and Underlying Mechanisms

While direct, large-scale studies on the agrochemical applications of this compound are not widely published, the broader class of pyridine carboxylic acids has well-documented biological activities. These provide a strong rationale for investigating three primary areas: herbicidal activity, fungicidal activity, and plant growth regulation.

Herbicidal Potential: A Synthetic Auxin Analogue?

The most prominent and well-established agrochemical application of pyridine carboxylic acids is as herbicides that mimic the plant hormone auxin (indole-3-acetic acid, IAA).[1][2] Commercial herbicides like picloram, clopyralid, and aminopyralid belong to this class.[1]

Mechanism of Action: Synthetic auxins like these pyridine-based herbicides overwhelm the plant's natural hormonal regulation, leading to uncontrolled and disorganized cell division and elongation.[1] This ultimately results in twisted growth, epinasty, and plant death.[1] The carboxylic acid group is a critical pharmacophore for binding to the auxin receptors, such as the F-box protein TIR1. Given that this compound possesses this key functional group, it is a prime candidate for investigation as a synthetic auxin herbicide.

dot

Synthetic_Auxin_MoA cluster_plant_cell Plant Cell 2_6_DMPDA 2,6-Dimethylpyridine- 3,5-dicarboxylic Acid Auxin_Receptor Auxin Receptor (e.g., TIR1/AFB) 2_6_DMPDA->Auxin_Receptor Binds to SCF_Complex SCF E3 Ubiquitin Ligase Complex Auxin_Receptor->SCF_Complex Promotes interaction with Aux_IAA Aux/IAA Repressor Proteins SCF_Complex->Aux_IAA Ubiquitination & Degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Hypothesized synthetic auxin mechanism of action for this compound.

Fungicidal Potential: A Precursor to SDHI Analogs?

Derivatives of pyridine carboxamides have been successfully developed as fungicides that inhibit the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.[3][4] This enzyme is crucial for fungal respiration, and its inhibition leads to a rapid depletion of cellular energy and fungal death.

Mechanism of Action: While the dicarboxylic acid itself is unlikely to be a potent SDH inhibitor, it serves as an excellent starting material for the synthesis of pyridine carboxamide derivatives. By converting one or both of the carboxylic acid groups to amides, researchers can create libraries of compounds for screening against key plant pathogenic fungi. The core pyridine ring can provide the necessary structural rigidity and orientation for the amide side chains to interact with the SDH enzyme complex.

dot

SDHI_Fungicide_Workflow Start 2,6-Dimethylpyridine- 3,5-dicarboxylic Acid Synthesis Amide Synthesis (e.g., with various amines) Start->Synthesis Library Library of Pyridine Carboxamide Derivatives Synthesis->Library Screening In vitro Antifungal Screening Library->Screening Hit_Compound Hit Compound Screening->Hit_Compound SDH_Assay Succinate Dehydrogenase (SDH) Inhibition Assay Hit_Compound->SDH_Assay Lead_Compound Lead Compound for Fungicide Development SDH_Assay->Lead_Compound

Caption: Workflow for developing potential SDHI fungicides from the core scaffold.

Plant Growth Regulation: An Alternative Mode of Action

Research on a structural isomer, pyridine-2,4-dicarboxylic acid, has shown that it can suppress the growth of tomato seedlings.[1][5] This effect is attributed to the inhibition of 2-oxoglutarate-dependent dioxygenases, which are crucial enzymes in various plant metabolic pathways, including hormone biosynthesis and cell wall modification.[1][5] This presents a distinct and intriguing possibility for this compound as a plant growth regulator, potentially for applications such as turf management or preventing lodging in cereals. Additionally, derivatives like 2,6-dimethylpyridine-N-oxide are known to be used in plant growth regulator formulations.[6]

Part 2: Synthesis and Characterization Protocols

The synthesis of this compound and its esters is achievable through established organic chemistry reactions. The Hantzsch pyridine synthesis is a common method for creating the core substituted pyridine ring, typically yielding the diethyl or dimethyl ester, which can then be hydrolyzed to the dicarboxylic acid.

Protocol 2.1: Synthesis of Diethyl 2,6-Dimethylpyridine-3,5-dicarboxylate

This protocol is based on the classical Hantzsch pyridine synthesis.

Materials:

  • Ethyl acetoacetate

  • Aqueous formaldehyde (40%)

  • Ammonia solution

  • Ethanol

  • Diethylamine (catalyst)

  • Nitric Acid (for oxidation)

  • Sulfuric Acid (for oxidation)

Procedure:

  • Condensation: To 500 g of freshly distilled ethyl acetoacetate in a 1-liter flask, cooled in an ice bath, add 152 g of 40% aqueous formaldehyde and 20-25 drops of diethylamine.

  • Incubation: Keep the flask in the ice bath for 6 hours, then allow it to stand at room temperature for 40-45 hours.

  • Ammonolysis: Dilute the resulting oily residue with an equal volume of ethanol and cool thoroughly in an ice bath. Pass ammonia gas through the solution until saturation (typically 4-8 hours), while maintaining the low temperature.

  • Dihydropyridine Formation: Allow the ammoniacal solution to stand at room temperature for 40-45 hours. Evaporate most of the alcohol. The solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine will precipitate.

  • Oxidation: To 200 g of the dried dihydroester, cautiously add a mixture of 270 g of water, 72 g of concentrated nitric acid, and 78 g of concentrated sulfuric acid. Heat the mixture gently.

  • Purification: After the reaction subsides, cool the mixture and neutralize it. The product, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, can be purified by recrystallization from ethanol.

Protocol 2.2: Hydrolysis to this compound

Materials:

  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Saponification: Dissolve the diethyl ester in ethanol and add a solution of potassium hydroxide in ethanol. Reflux the mixture until the reaction is complete (monitored by TLC).

  • Acidification: After cooling, carefully acidify the reaction mixture with hydrochloric acid to a pH of 3-4.

  • Precipitation: The this compound will precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold water, and dry. Recrystallization from water can be performed for higher purity.

Part 3: Agrochemical Screening Protocols

The following are generalized protocols for the initial screening of this compound and its derivatives for agrochemical activity.

Protocol 3.1: Primary Herbicidal Activity Screening (Petri Dish Assay)

Objective: To assess the pre-emergent and post-emergent herbicidal activity of the test compound on representative monocot and dicot weed species.

Materials:

  • Test compound (this compound)

  • Solvent (e.g., acetone or DMSO)

  • Surfactant (e.g., Tween 20)

  • Seeds of monocot weed (e.g., ryegrass, Lolium multiflorum)

  • Seeds of dicot weed (e.g., pigweed, Amaranthus hybridus)

  • Petri dishes with filter paper

  • Growth chamber

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 ppm stock solution of the test compound in the chosen solvent.

  • Test Solution Preparation: Create a series of dilutions (e.g., 1000, 500, 250, 100, 50 ppm) in water containing 0.1% surfactant. Include a solvent-only control.

  • Pre-emergent Assay:

    • Place 10 seeds of each weed species on separate filter papers in petri dishes.

    • Add 5 mL of each test solution concentration to the respective dishes.

    • Seal the dishes and place them in a growth chamber with appropriate light and temperature conditions.

  • Post-emergent Assay:

    • Germinate seeds on moist filter paper for 3-4 days until seedlings have emerged.

    • Transfer seedlings to new petri dishes.

    • Apply the test solutions as a fine spray.

  • Evaluation: After 7-14 days, assess for phytotoxicity, including germination inhibition, root and shoot growth inhibition, chlorosis, and necrosis. Calculate the concentration required for 50% inhibition (IC50).

Data Presentation:

Concentration (ppm)Lolium multiflorum Germination Inhibition (%)Lolium multiflorum Root Length (mm)Amaranthus hybridus Germination Inhibition (%)Amaranthus hybridus Root Length (mm)
Control050 ± 5030 ± 4
50
100
250
500
1000
Protocol 3.2: Primary Fungicidal Activity Screening (In Vitro Mycelial Growth Assay)

Objective: To assess the ability of test compounds to inhibit the mycelial growth of key plant pathogenic fungi.

Materials:

  • Test compound (derivatives of this compound are recommended)

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Solvent (e.g., DMSO)

  • Sterile petri dishes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.

  • Amended Media Preparation: Autoclave PDA and cool to 50-55°C. Add the test compound stock solution to the molten agar to achieve final concentrations (e.g., 100, 50, 25, 10 ppm). Pour the amended agar into petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.

  • Evaluation: When the mycelium in the control plate reaches the edge of the dish, measure the diameter of the fungal colony in the treated plates. Calculate the percentage of growth inhibition relative to the control.

Data Presentation:

Concentration (ppm)Botrytis cinerea Growth Inhibition (%)Fusarium graminearum Growth Inhibition (%)
Control00
10
25
50
100

Conclusion

This compound is a molecule of significant interest for agrochemical research. While its direct application is not yet established, its structural analogy to known synthetic auxin herbicides, its potential as a precursor for SDHI-type fungicides, and the growth-regulating activity of its isomers provide compelling reasons for its investigation. The synthesis and screening protocols provided in this guide offer a robust framework for any researcher, scientist, or drug development professional to begin to unlock the potential of this versatile chemical scaffold. Careful, systematic evaluation using these or similar methods will be key to determining if this compound or its derivatives can be developed into the next generation of effective and safe agrochemicals.

References

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks.
  • Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth - Frontiers.
  • Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth - PubMed.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC - NIH.
  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed.
  • HERBICIDE BEHAVIOUR - Grains Research and Development Corporation (GRDC).
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC - NIH.
  • The acute combined action of plant growth regulator succinate-2,6-dimethylpyridine-N-oxide-and some pesticide active ingredients - ResearchGate.

Sources

Application Notes & Protocols: A Senior Scientist's Guide to the Hantzsch Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the Hantzsch dihydropyridine (DHP) synthesis, a cornerstone multi-component reaction in organic and medicinal chemistry. First reported by Arthur Rudolf Hantzsch in 1881, this reaction offers a straightforward and atom-economical pathway to 1,4-dihydropyridines and their corresponding pyridine derivatives.[1][2] The 1,4-DHP scaffold is of immense pharmacological importance, forming the structural basis for a major class of L-type calcium channel blockers used to treat cardiovascular diseases like hypertension.[2][3][4][5] Marketed drugs such as Nifedipine, Amlodipine, and Felodipine underscore the therapeutic significance of this heterocyclic system.[1][3][5][6]

This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and the rationale behind various experimental setups—from classical thermal methods to modern microwave-assisted and green chemical protocols. It is designed for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical, field-tested guide to performing the Hantzsch synthesis.

The Core Reaction: Mechanism and Rationale

The Hantzsch synthesis is a one-pot condensation reaction that brings together four components: an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (typically ammonia or ammonium acetate).[1][7] The elegance of the reaction lies in its convergence, rapidly building molecular complexity from simple, readily available starting materials.

The Reaction Mechanism

Understanding the mechanism is critical for troubleshooting and optimizing the reaction. While several pathways have been proposed, the most widely accepted route involves the formation of two key intermediates that ultimately combine to form the dihydropyridine ring.[1][6][8]

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound, often referred to as a chalcone-like intermediate.[1][6] This step is typically catalyzed by a base or acid.

  • Enamine Formation: Concurrently, the second equivalent of the β-ketoester reacts with the ammonia source to generate a vinylogous amide, or enamine.[1][6]

  • Michael Addition & Cyclization: The enamine intermediate then acts as a nucleophile, attacking the α,β-unsaturated carbonyl compound via a Michael addition. Subsequent intramolecular cyclization and dehydration yield the final 1,4-dihydropyridine product.[6]

This sequence highlights the reaction's efficiency, where multiple bond-forming events occur in a single pot. The choice of catalyst can be crucial in accelerating these steps.[9]

Hantzsch_Mechanism Fig. 1: Hantzsch Synthesis Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Formation Aldehyde Aldehyde Chalcone α,β-Unsaturated Carbonyl Aldehyde->Chalcone Ketoester1 β-Ketoester (1 eq.) Ketoester1->Chalcone Knoevenagel Condensation Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Enamine Enamine Formation Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Enamine->Michael_Adduct Michael Addition DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration

Caption: Fig. 1: Hantzsch Synthesis Reaction Mechanism

Experimental Setups: From Classical to Green Approaches

The versatility of the Hantzsch synthesis is reflected in the variety of experimental conditions under which it can be successfully performed. The choice of protocol often depends on the desired scale, speed, and environmental impact.

Protocol 1: The Classical Approach (Thermal)

This method remains a reliable and widely used procedure, particularly for initial exploratory work. It typically involves refluxing the reactants in a polar protic solvent like ethanol, which effectively solubilizes the starting materials.

Step-by-Step Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), the β-ketoester (e.g., ethyl acetoacetate, 20 mmol), and the nitrogen source (e.g., ammonium acetate, 12 mmol).[10]

  • Solvent Addition: Add absolute ethanol as the solvent (approx. 25-30 mL). The volume should be sufficient to create a stirrable slurry that dissolves upon heating.[10]

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[10]

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC), typically using a hexane:ethyl acetate eluent system (e.g., 3:1 v/v).[10][11] The reaction is generally complete within 2 to 12 hours, evidenced by the consumption of the limiting aldehyde.[10][12]

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture slowly into a beaker containing ice-cold water (approx. 100 mL) while stirring. This causes the typically water-insoluble 1,4-DHP product to precipitate.[10]

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any residual ammonium salts.[5][10]

  • Purification: The crude product is often of high purity but can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.[5]

Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool to dramatically accelerate the Hantzsch reaction, reducing reaction times from hours to minutes.[3][13] This efficiency is due to the rapid, direct heating of the polar reactants and solvents.[3]

Step-by-Step Protocol:

  • Setup: In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol).

  • Conditions: The reaction can be performed under solvent-free conditions or with a small amount of a high-boiling polar solvent like ethanol or methanol.[14][15]

  • Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-140°C) for a short duration (e.g., 5-30 minutes).[14][16] Optimum conditions should be determined for each substrate.

  • Work-up and Isolation: After cooling the vessel to room temperature, the work-up is similar to the classical method. The resulting solid can be washed with water and purified by recrystallization. The significant advantage here is the drastic reduction in reaction time, making it ideal for library synthesis and high-throughput screening.[3]

Protocol 3: Green, Catalyst-Free "On-Water" Synthesis

In line with the principles of green chemistry, recent efforts have focused on minimizing or eliminating organic solvents.[17] Performing the Hantzsch reaction in water is not only environmentally benign but can also, in some cases, provide rate acceleration.[18][19]

Step-by-Step Protocol:

  • Setup: In a sealed tube or vial, charge the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.3 mmol).[19]

  • Solvent Addition: Add water (2-3 mL).[18]

  • Reaction: Seal the vessel and stir the mixture vigorously at a moderately elevated temperature (e.g., 70-75 °C).[18] The reaction proceeds as a heterogeneous mixture.

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion (typically 1-3 hours), cool the mixture to room temperature. The solid product can be isolated directly by simple filtration, washed with water, and dried.[18]

  • Rationale: This method avoids flammable and toxic organic solvents. The filtrate, containing water and some unreacted starting materials, can potentially be recycled, further enhancing the green credentials of the procedure.[18]

Comparative Analysis of Methodologies

The choice of experimental setup has a profound impact on reaction outcomes. The table below summarizes the key parameters for the different approaches.

Methodology Typical Catalyst Solvent Temperature Reaction Time Typical Yield Key Advantage
Classical Thermal None / Acetic AcidEthanolReflux (~80°C)2-24 hours65-85%Simplicity, well-established
Microwave-Assisted None / Lewis or Brønsted AcidsEthanol or Solvent-Free90-140°C3-30 minutes85-97%Rapid reaction rates[14][15]
"On-Water" / Green None / p-TSAWater70-80°C1-3 hours86-96%Environmentally benign[18][19]
Heterogeneous Catalyst γ-Al2O3 NanoparticlesSolvent-Free90°C0.5-1.5 hours90-98%Catalyst reusability[20]

Yields are representative and highly dependent on the specific substrates used.

General Experimental Workflow

Regardless of the heating method, the overall workflow for Hantzsch synthesis follows a consistent pattern of reaction, isolation, and characterization.

Hantzsch_Workflow Fig. 2: General Experimental Workflow A 1. Reagent Mixing (Aldehyde, β-Ketoester, NH₄OAc, Solvent/Catalyst) B 2. Reaction (Thermal, Microwave, etc.) A->B C 3. Reaction Monitoring (TLC) B->C C->B Reaction Incomplete D 4. Work-up (Cooling & Precipitation in H₂O) C->D Reaction Complete E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization) E->F G 7. Characterization (NMR, IR, MS) F->G H Pure 1,4-DHP Product G->H

Caption: Fig. 2: General Experimental Workflow

Product Characterization

Unambiguous structural confirmation of the synthesized 1,4-DHP is essential.[21] A combination of spectroscopic methods is typically employed.

  • ¹H NMR Spectroscopy: The spectra are highly characteristic. Key signals include:

    • A broad singlet for the NH proton (typically δ 5.5-9.0 ppm, depending on structure and solvent).[22]

    • A singlet for the C4-H proton (typically δ ~5.0 ppm).

    • Singlets for the equivalent methyl groups at C2 and C6 (typically δ ~2.2 ppm).[23]

    • Signals corresponding to the ester groups and the substituent at the C4 position.[23]

  • ¹³C NMR Spectroscopy:

    • C2/C6: δ ~145 ppm.[23]

    • C3/C5: δ ~103 ppm.[23]

    • C4: δ ~39 ppm.[23]

    • Carbonyl Carbons: δ ~167 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H stretch: A sharp band around 3300-3400 cm⁻¹.

    • C=O stretch (ester): A strong band around 1680-1700 cm⁻¹.

    • C=C stretch: A band around 1650 cm⁻¹.[10]

Safety and Handling

Standard laboratory safety practices must be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves at all times.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when using volatile aldehydes or organic solvents.[24]

  • Reagent Handling: Many aldehydes are irritants and sensitizers. Avoid inhalation and skin contact.[24] Handle concentrated acids or bases used for catalysis with care.

  • Microwave Safety: If using a microwave reactor, ensure you are fully trained in its operation. Never exceed the recommended pressure or temperature limits for the vessel.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[24]

Conclusion

The Hantzsch synthesis remains an exceptionally robust and versatile method for constructing the medicinally vital 1,4-dihydropyridine core.[2][6] While the classical thermal protocol is reliable, modern advancements using microwave assistance and green solvents like water have significantly improved the efficiency, speed, and environmental sustainability of the reaction.[3][17][18] By understanding the underlying mechanism and the rationale for different experimental setups, researchers can effectively select and optimize the appropriate protocol to synthesize a diverse array of DHP analogues for applications in drug discovery and materials science.

References

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.).
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.).
  • Ji, S.-J., et al. (2007). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Green Chemistry, 9(4), 321-323.
  • Kidwai, M., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 19(9), 13838-13851.
  • Reddy, C. S., et al. (2016). One Pot Multi Component Synthesis of Novel Dihydropyridine Derivatives. Der Pharma Chemica, 8(1), 353-358.
  • Safaei-Ghomi, J., & Ghasemzadeh, M. A. (2012). One-pot synthesis of Hantzsch esters and polyhydroquinoline derivatives catalyzed by γ-Al2O3-nanoparticles under solvent-free conditions. Synthetic Communications, 42(11), 1629-1640.
  • Das, B., et al. (2012). “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines. Journal of Chemistry, 2013, 282568.
  • de la Hoz, A., et al. (2001). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 6(3), 231-247.
  • Janis, R. A., & Triggle, D. J. (2000). Learning from the Hantzsch synthesis. Modern Drug Discovery, 3(6), 44-49.
  • Zeynizadeh, B., & Gilanizadeh, M. (2020). Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. Current Chemistry Letters, 9(2), 71-78.
  • A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. (2022). Journal of Composites Science, 6(1), 22.
  • Smith, C. J., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1427-1433.
  • Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. (2024). RSC Advances, 14(53), 39185-39194.
  • Hantzsch Dihydropyridine Synthesis Mechanism | Organic Chemistry. (2023, January 18). YouTube.
  • Kanngiesser, U., et al. (1989). Purification and affinity labeling of dihydropyridine receptor from rabbit skeletal muscle membranes. European Journal of Biochemistry, 181(2), 467-473.
  • Atanasova-Stamova, T., et al. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Journal of Molecular Structure, 1162, 10-16.
  • Dual solvent-catalyst role of deep eutectic solvents in Hantzsch dihydropyridine synthesis. (2021). Polycyclic Aromatic Compounds, 42(6), 3326-3337.
  • METHOD FOR PURIFICATION OF CALCIUM CHANNEL BLOCKERS OF DIHYDROPYRIDINE TYPE AND PREPARATION OF NANOPARTICLES THEREOF. (2012). European Patent Office.
  • Antonyraj, C. A., & Kannan, S. (2011). Hantzsch pyridine synthesis using hydrotalcites or hydrotalcite-like materials as solid base catalysts. Journal of Catalysis, 280(2), 215-223.
  • A rapid procedure for the purification of cardiac 1,4-dihydropyridine receptors from porcine heart. (1991). Journal of Biological Chemistry, 266(27), 18210-18217.
  • An Overview of Recent Advances in Hantzsch's Multicomponent Synthesis of 1,4- Dihydropyridines. (2023). Current Organic Chemistry, 27(2), 119-129.
  • Quiroga, J., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(7), 1264-1271.
  • Affinity purification of antibodies specific for 1,4-dihydropyridine Ca2+ channel blockers. (1987). Biochemistry, 26(18), 5790-5798.
  • The investigation of NMR spectra of dihydropyridones derived from Curcumin. (2009). ARKIVOC, 2009(13), 42-54.
  • Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. (2002). Journal of the Brazilian Chemical Society, 13(4), 455-463.
  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111.
  • Recent developments in the Hantzsch synthesis of dihydropyridines. (2022). Journal of the Indian Chemical Society, 99(10), 100701.
  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (2019). Molecules, 24(16), 2959.
  • Hantzsch pyridine synthesis - overview - ChemTube3D. (n.d.).
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Open Science, 4(6), 170185.
  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020). Beilstein Journal of Organic Chemistry, 16, 2898-2910.

Sources

Application Notes & Protocols: A Guide to the Oxidation of Dihydropyridines to Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aromatization

The transformation of the 1,4-dihydropyridine (1,4-DHP) scaffold into its corresponding aromatic pyridine ring is a cornerstone reaction in both medicinal chemistry and synthetic organic chemistry. The Hantzsch synthesis, a classic multicomponent reaction, provides efficient access to a vast library of 1,4-DHP derivatives.[1][2][3] These compounds are pharmacologically vital, with many serving as calcium channel blockers for treating cardiovascular diseases, such as nifedipine and amlodipine.[1][4][5]

The metabolic fate of these drugs in the body often involves oxidation to their pyridine counterparts, a reaction catalyzed by cytochrome P-450 enzymes in the liver.[5][6] This biological aromatization typically deactivates the drug. Therefore, understanding and replicating this oxidative process is crucial for drug metabolism studies and the design of new therapeutic agents. Furthermore, the oxidation of 1,4-DHPs serves as a powerful synthetic tool, providing a straightforward route to polysubstituted pyridines, which are themselves valuable building blocks.[1][7]

The challenge lies in achieving this aromatization with high efficiency, selectivity, and substrate tolerance. While classical methods employed harsh oxidants like nitric acid or chromium trioxide, contemporary research focuses on developing milder, greener, and more versatile protocols to avoid unwanted side reactions and accommodate sensitive functional groups.[7][8] This guide provides an in-depth analysis of various methodologies, their underlying mechanisms, and practical, field-proven protocols.

Mechanistic Cornerstone: The Hydride Transfer

The aromatization of a 1,4-dihydropyridine to a pyridine is fundamentally a dehydrogenation reaction. The most widely accepted mechanism involves a rate-determining step where a hydride-like species (H⁻) is transferred from the C4 position of the dihydropyridine ring to the oxidizing agent.[9][10] The subsequent loss of the N-H proton, often a non-rate-limiting step, completes the aromatization process.[9] Kinetic isotope effect studies have provided strong evidence for this C4–H bond dissociation being the critical step in the reaction.[9]

Experimental_Workflow Setup 1. Reaction Setup (DHP, Solvent) Addition 2. Reagent Addition (Oxidant) Setup->Addition Monitor 3. Monitoring (TLC) Addition->Monitor Workup 4. Work-up (Quench, Extract) Monitor->Workup Purify 5. Purification (Chromatography) Workup->Purify Analyze 6. Analysis (NMR, MS) Purify->Analyze

Caption: A standard laboratory workflow for DHP oxidation.

Protocol 1: Mild Aromatization using Iodine in Methanol

This protocol is adapted from the work of Yadav et al. and is valued for its simplicity, cost-effectiveness, and tolerance of diverse substrates. [8]The addition of a base like KOH (Method B) significantly accelerates the reaction.

Materials and Reagents:

  • Hantzsch 1,4-dihydropyridine (1.0 mmol)

  • Iodine (I₂) (1.2 mmol)

  • Potassium Hydroxide (KOH) (1.2 mmol, for accelerated method)

  • Methanol (10 mL)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure (Method B - Accelerated):

  • Dissolve the 1,4-dihydropyridine (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Add potassium hydroxide (1.2 mmol) to the solution and stir for 5 minutes.

  • Add iodine (1.2 mmol) portion-wise over 5 minutes. The solution will turn dark brown.

  • Stir the reaction at 0°C, monitoring its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-35 minutes.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Add water (15 mL) to the residue, followed by 10% aqueous sodium thiosulfate solution dropwise until the brown color of excess iodine disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under vacuum. The resulting crude product is often of high purity but can be further purified by column chromatography or recrystallization if necessary.

  • Characterization: Confirm the product structure using NMR and Mass Spectrometry. A key indicator of successful oxidation is the disappearance of the N-H proton signal (typically a broad singlet around 5.5-9.5 ppm) and the C4-H proton signal (around 5.0 ppm) in the ¹H NMR spectrum. [11][12] Safety Precautions: Iodine is corrosive and volatile; handle in a well-ventilated fume hood. Methanol is flammable and toxic. Wear appropriate personal protective equipment (PPE).

Protocol 2: Selective Oxidation with Lead(IV) Acetate

This method, described by Litvić et al., is highly selective and proceeds under very mild conditions, making it suitable for complex molecules. [4] Materials and Reagents:

  • Hantzsch 1,4-dihydropyridine (2.0 mmol)

  • Lead(IV) acetate (Pb(OAc)₄) (2.0 mmol)

  • Dichloromethane (CH₂Cl₂) / Acetic Acid (HOAc) mixture (9:1 v/v, 6 mL)

  • Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve the 1,4-dihydropyridine (2.0 mmol) in the CH₂Cl₂/HOAc (9:1) solvent mixture (6 mL) in a flask at room temperature.

  • Add lead(IV) acetate (2.0 mmol) in small portions over 15 minutes while stirring.

  • Continue stirring at room temperature. Reaction times vary depending on the substrate (typically 15-60 minutes). Monitor progress by TLC.

  • Work-up: Upon completion, a precipitate (lead(II) acetate) will have formed. Remove the solid by filtration.

  • Add dichloromethane (20 mL) to the filtrate and carefully neutralize the solution by washing with 5% aqueous NaHCO₃ until effervescence ceases.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.

  • Purification: Evaporate the solvent. The crude product can be purified by recrystallization (e.g., from isopropyl ether) or column chromatography. [4] Safety Precautions: Lead compounds are highly toxic. Handle with extreme care, using gloves and a fume hood. Avoid inhalation and skin contact. Dispose of lead-containing waste according to institutional guidelines.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient oxidant; Low reaction temperature; Steric hindrance on the substrate.Add a slight excess (1.1-1.2 eq.) of the oxidant. Gently warm the reaction or increase the reaction time. Consider a more powerful oxidizing system if hindrance is an issue.
Low Yield Product degradation under harsh conditions; Inefficient extraction or purification.Switch to a milder reagent (e.g., I₂ instead of HNO₃). Ensure the pH is appropriate during aqueous work-up to prevent product loss. Optimize purification technique.
Side Product Formation Over-oxidation or reaction with sensitive functional groups.Choose a more selective oxidant (e.g., Pb(OAc)₄). Protect sensitive functional groups prior to oxidation. Reduce reaction time and temperature.
Dealkylation at C4 Occurs with certain substrates (e.g., benzylic groups) and oxidants. [5]Use an oxidant known to favor dehydrogenation over dealkylation, such as elemental sulfur or DDQ for specific cases. [5]

Conclusion

The oxidation of 1,4-dihydropyridines to pyridines is a vital transformation with broad applications. While classical methods remain useful, a diverse array of modern reagents offers milder conditions, higher selectivity, and improved environmental profiles. The choice of methodology should be a deliberate one, guided by the specific chemical nature of the substrate, the scale of the reaction, and a commitment to the principles of green chemistry. By understanding the underlying mechanisms and following robust protocols, researchers can reliably access a wide range of substituted pyridines for advancements in drug discovery and chemical synthesis.

References

  • Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Synthesis, 2000(11), 1532-1534. [Link]
  • Oh, K., Ko, Y. J., Kim, J. H., & Lee, J. (2012). A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates and benzylidenemalononitriles. Organic & Biomolecular Chemistry, 10(4), 833-840. [Link]
  • Guengerich, F. P., Brian, W. R., Iwasaki, M., Sari, M. A., Bäärnhielm, C., & Bérgvall, P. (1991). Oxidation of dihydropyridine calcium channel blockers and analogues by human liver cytochrome P-450 IIIA4. Journal of Medicinal Chemistry, 34(6), 1838-1844. [Link]
  • Litvić, M., Cepanec, I., Filipan, M., Kos, K., Bartolinčić, A., Drušković, V., ... & Vinković, V. (2005). Mild, selective, and high-yield oxidation of Hantzsch 1, 4-dihydropyridines with lead (IV)
  • Pérez-Vergara, C., Tlapale-Ramírez, L. F., Flores-Alamo, M., Gómez, E., & Corona-Becerril, D. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molbank, 2023(4), M1795. [Link]
  • Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. U. A. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131. [Link]
  • Dagnino, L., Li-Kwong-Ken, M. C., Wolkoff, A. W., & Kates, R. E. (2002). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 7(5), 430-441. [Link]
  • ChemTube3D. (n.d.). Oxidation of dihydropyridine by DDQ. University of Liverpool. [Link]
  • Núñez-Vergara, L. J., Olea-Azar, C., & Squella, J. A. (2006). Voltammetric oxidation of Hantzsch 1,4-dihydropyridines in protic media: substituent effect on positions 3,4,5 of the heterocyclic ring. Tetrahedron, 62(41), 9686-9694. [Link]
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
  • Zafar, A. M., Jabeen, M., Aslam, N., Anjum, S., Ghafoor, A., & Khan, M. U. A. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. Frontiers in Chemical Sciences, 2(2), 117-131. [Link]
  • Wang, M., Gao, Y., Wang, D., Zhang, Z., & Li, Y. (2014). A New Oxidation System for the Oxidation of Hantzsch-1,4-dihydropyridines and Polyhydroquinoline Derivatives under Mild Conditions. RSC Advances, 4(94), 52200-52203. [Link]
  • Saikia, L., & Dutta, M. (2008). A simple, green and one-pot four-component synthesis of 1,4-dihydropyridines and their aromatization. Tetrahedron Letters, 49(1), 121-125. [Link]
  • Khazaei, A., Zolfigol, M. A., & Shiri, M. (2011). Oxidation of 1,4-Dihydropyridines and 3,4-Dihydropyrimidin-2(1H)-ones to Substituted Pyridines and Pyrimidinones Using Ca(OCl)2 in Aqueous Media.
  • Tu, S., Jiang, B., Zhang, J., Jia, R., & Shi, F. (2007). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
  • Hatamjafari, F., & Alijanichakoli, F. (2015). An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. Oriental Journal of Chemistry, 31(1), 569-571. [Link]

Sources

The Strategic Utility of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold stands as a "privileged structure," a core motif frequently found in a multitude of biologically active compounds. Among the vast array of pyridine-based building blocks, 2,6-Dimethylpyridine-3,5-dicarboxylic acid and its derivatives have emerged as exceptionally versatile precursors for the synthesis of a diverse range of bioactive molecules. This guide provides an in-depth exploration of the synthetic utility of this scaffold, focusing on its application in the renowned Hantzsch synthesis of 1,4-dihydropyridines and, more directly, in the preparation of biologically active dicarboxamides through amide coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and present data on the biological activities of the resulting compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this valuable synthetic intermediate.

The core value of this compound lies in its symmetrically difunctionalized nature. The two carboxylic acid groups provide reactive handles for the construction of more complex molecular architectures, while the pyridine core imparts specific electronic and steric properties that can influence biological target recognition and pharmacokinetic profiles. This unique combination of features has rendered it a cornerstone in the synthesis of molecules with a wide spectrum of therapeutic potential, including cardiovascular, antimicrobial, and anticancer agents.

Part 1: The Gateway to Calcium Channel Blockers - The Hantzsch Dihydropyridine Synthesis

The most prominent application of the 2,6-dimethylpyridine-3,5-dicarboxylate scaffold is in the Hantzsch synthesis, a classic multicomponent reaction that has been a mainstay in medicinal chemistry for over a century.[1] This reaction provides a straightforward and efficient route to 1,4-dihydropyridines (1,4-DHPs), a class of compounds renowned for their potent calcium channel blocking activity, leading to their widespread use in the treatment of hypertension and angina. While the direct starting material in the classical Hantzsch synthesis is typically a β-ketoester, the resulting product is a dialkyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, the ester form of our topic molecule. Subsequent hydrolysis of these esters can yield the corresponding dicarboxylic acid.

Causality Behind the Experimental Choices in Hantzsch Synthesis

The Hantzsch synthesis is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source (typically ammonium acetate or aqueous ammonia). The choice of each component is critical to the success of the reaction.

  • Aldehyde: The nature of the aldehyde determines the substituent at the 4-position of the dihydropyridine ring, which is a key determinant of the biological activity. Aromatic, heteroaromatic, and aliphatic aldehydes can all be employed.

  • β-Ketoester: This component provides the carbon atoms for the pyridine ring and the ester functionalities at the 3- and 5-positions. Ethyl acetoacetate and methyl acetoacetate are the most common choices.

  • Ammonia Source: This provides the nitrogen atom for the pyridine ring. Ammonium acetate is often preferred as it also acts as a mild acidic catalyst.

The reaction is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the various intermediates. The reaction can be driven to completion by heating, often under reflux conditions.

Visualizing the Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Aldehyde Aldehyde (R-CHO) Mixing Mix in Protic Solvent (e.g., Ethanol) Aldehyde->Mixing Ketoester 2x β-Ketoester Ketoester->Mixing Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Mixing Heating Heat (Reflux) Mixing->Heating Isolation Isolate Crude Product (e.g., Filtration) Heating->Isolation Recrystallization Recrystallize (e.g., from Ethanol) Isolation->Recrystallization Product 1,4-Dihydropyridine Product Recrystallization->Product

Caption: A generalized workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Detailed Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

This protocol is a representative example of the Hantzsch synthesis.

Materials:

  • Paraformaldehyde (1.0 mmol)

  • Ethyl acetoacetate (2.0 mmol)

  • Ammonium acetate (1.5 mmol)

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine paraformaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).

  • Add a minimal amount of ethanol to facilitate stirring.

  • Heat the reaction mixture to 80°C and stir for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ice-cold water to the flask to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from methanol to yield the desired diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate.

Part 2: Direct Functionalization - Synthesis of Bioactive Dicarboxamides

A more direct application of this compound is its conversion to dicarboxamides through amide coupling reactions. This approach allows for the introduction of a wide variety of substituents at the 3- and 5-positions, leading to a diverse library of compounds with potential therapeutic applications. The resulting dicarboxamides have been investigated for their antimicrobial and anticancer activities.

The Chemistry of Amide Bond Formation: Activating the Carboxyl Groups

The direct reaction between a carboxylic acid and an amine to form an amide is a slow process that requires high temperatures and results in the formation of water as a byproduct. To facilitate this reaction under milder conditions, the carboxylic acid groups must be "activated." This is typically achieved using coupling reagents.

A common and effective method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[2][3][4]

The Mechanism of EDCI/HOBt Mediated Amide Coupling:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDCI), forming a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: The O-acylisourea is prone to racemization and can rearrange to a stable N-acylurea byproduct. To prevent this, HOBt is added to the reaction mixture. HOBt acts as a nucleophile, attacking the O-acylisourea to form a more stable and less reactive HOBt-ester.

  • Nucleophilic Attack by the Amine: The amine then attacks the carbonyl group of the HOBt-ester, forming a tetrahedral intermediate.

  • Amide Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond.

Visualizing the Amide Coupling Mechanism

Amide_Coupling cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDCI EDCI EDCI HOBt_Ester HOBt-Ester Acylisourea->HOBt_Ester + HOBt HOBt HOBt Tetrahedral_Intermediate Tetrahedral Intermediate HOBt_Ester->Tetrahedral_Intermediate + R'-NH2 Amine R'-NH2 Amide R-CONH-R' (Amide Product) Tetrahedral_Intermediate->Amide - HOBt

Caption: Mechanism of EDCI/HOBt mediated amide bond formation.

Detailed Protocol: Synthesis of a N,N'-Disubstituted-2,6-dimethylpyridine-3,5-dicarboxamide

This protocol provides a general procedure for the synthesis of dicarboxamides from this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (2.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (2.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (0.2 equiv, catalytic)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM or DMF at 0 °C, add the desired amine (2.2 equiv), HOBt (0.2 equiv), and DIPEA or Et3N (2.5 equiv).[3]

  • Add EDCI·HCl (2.2 equiv) portion-wise to the stirred mixture over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N,N'-disubstituted-2,6-dimethylpyridine-3,5-dicarboxamide.

Part 3: Biological Activities of Synthesized Molecules

Derivatives of this compound have demonstrated a range of promising biological activities, particularly in the antimicrobial and anticancer arenas.

Antimicrobial Activity

Several studies have reported the antimicrobial activity of pyridine-3,5-dicarboxamide derivatives. The mechanism of action is often attributed to the ability of the pyridine nitrogen and amide functionalities to chelate metal ions that are essential for microbial enzyme function.

Compound ClassTest OrganismMIC (µg/mL)
N,N-bisphenyl-4-[1-(4-fluorobenzyl)-2-methylthioimidazole-5-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamideMycobacterium smegmatis16
N,N-bisphenyl-4-[1-(2-chlorobenzyl)-2-methylthioimidazole-5-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamideMycobacterium smegmatis32

Data sourced from a study on N-aryl-1,4-dihydropyridine-3,5-dicarboxamides.[5]

Anticancer Activity

The anticancer potential of pyridine dicarboxamide derivatives is an active area of research. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, a series of novel N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamides, synthesized from a dicarboxylic acid precursor, exhibited significant cytotoxicity against several cancer cell lines.[6]

CompoundCancer Cell LineIC50 (µM)
Dicarboxamide derivative 6cNB4 (Acute promyelocytic leukemia)0.82
Dicarboxamide derivative 6eNB4 (Acute promyelocytic leukemia)0.96
As2O3 (Positive Control)NB4 (Acute promyelocytic leukemia)5.01

Data from a study on dibenzo[a,j]xanthenes-3,11-dicarboxamide derivatives.[6]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in the synthesis of bioactive molecules. Its utility in the Hantzsch synthesis provides access to the well-established class of 1,4-dihydropyridine calcium channel blockers. Furthermore, its dicarboxylic acid functionality allows for direct conversion to a wide array of dicarboxamides with promising antimicrobial and anticancer activities. The protocols and data presented in this guide are intended to empower researchers to explore the full potential of this scaffold in their drug discovery and development endeavors. Future work in this area will likely focus on the synthesis of novel, more potent, and selective derivatives, as well as a deeper investigation into their mechanisms of action at the molecular level.

References

  • Synthesis and in vitro Evaluation of the Antimycobacterial Activity of N-aryl-1,4-dihydropyridine-3,5-dicarboxamides. (URL not available)
  • Design, synthesis and anticancer activity of N(3),N(11)-bis(2-hydroxyethyl)-14-aryl-14H-dibenzo[a,j]xanthenes-3,11-dicarboxamide. PubMed. ([Link])
  • Acid-Amine Coupling using EDCI. Organic Synthesis. ([Link])
  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 1,4-DIHYDROPYRIDINES DERIV
  • Synthesis and antimicrobial activity of new polyfunctionally substituted pyridines and their fused deriv
  • SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, ANTIOXIDANT ACTIVITIES, AND IN SILICO STUDY OF NEW AZO DISPERSE DYES CONTAINING PYRA. (URL not available)
  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsatur
  • Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine deriv
  • 2,6-dimethylpyridine. Organic Syntheses Procedure. ([Link])
  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N4-Methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. MDPI. ([Link])
  • Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. MDPI. ([Link])
  • Synthesis of some new N,N-disubstituted dithiocarbamic acid 2-(6-arylhexahydropyrimidine-2,4-dion-3-yl)ethyl esters and in vitro evaluation of antimicrobial activities.
  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K.
  • Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K.
  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom

Sources

Application Note & Protocol: The Role of Ferric Chloride in the Aromatization of Dihydropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The aromatization of Hantzsch 1,4-dihydropyridines (1,4-DHPs) is a critical transformation in the synthesis of pyridine derivatives, a scaffold of immense importance in pharmaceuticals and materials science.[1][2] This application note provides a comprehensive technical guide on the use of ferric chloride (FeCl₃) as an efficient, mild, and cost-effective reagent for this oxidative conversion. We will delve into the mechanistic underpinnings of this reaction, present a detailed experimental protocol, and offer insights into the practical advantages of employing ferric chloride in this context.

Introduction: The Significance of Dihydropyridine Aromatization

The Hantzsch synthesis, first reported in 1881, is a cornerstone of heterocyclic chemistry, providing straightforward access to 1,4-dihydropyridine scaffolds.[3][4][5] These 1,4-DHP compounds are not merely synthetic intermediates; they constitute an important class of calcium channel blockers, including commercially significant drugs like nifedipine and amlodipine.[3][5]

The subsequent oxidation, or aromatization, of these dihydropyridines to their corresponding pyridine derivatives is a key step that unlocks a vast chemical space of functionalized pyridines.[6] While numerous oxidizing agents such as nitric acid, potassium permanganate, and chromium trioxide can effect this transformation, they often suffer from drawbacks like harsh reaction conditions, low yields, cumbersome workup procedures, and the formation of side products.[3][7] Consequently, the development of milder and more efficient aromatization protocols remains an area of active research.[8][9]

Ferric Chloride: A Versatile and Practical Oxidant

Ferric chloride (FeCl₃) has emerged as a highly effective reagent for the aromatization of 1,4-dihydropyridines.[3][10][11] Its utility stems from a combination of favorable chemical properties and practical advantages.

Key Advantages of Ferric Chloride:

  • Mild Reaction Conditions: Ferric chloride-mediated oxidations can often be carried out under relatively mild conditions, preserving sensitive functional groups within the substrate.[10]

  • High Efficiency: The reactions are generally high-yielding and can be completed in a reasonable timeframe.[7][8][9]

  • Cost-Effectiveness: Ferric chloride is an inexpensive and readily available industrial chemical.[12]

  • Operational Simplicity: The protocols are often straightforward to implement, and the workup is typically uncomplicated.[13]

  • Environmental Considerations: As a relatively benign oxidant compared to heavy metal reagents like chromium, ferric chloride offers a more environmentally friendly approach.[11]

Ferric chloride acts as a Lewis acid and a mild oxidizing agent.[14][15][16] In the context of dihydropyridine aromatization, the Fe(III) ion is reduced to Fe(II) as it accepts electrons from the dihydropyridine ring, facilitating its conversion to the aromatic pyridine system.

Reaction Mechanism

The aromatization of a 1,4-dihydropyridine by ferric chloride is believed to proceed through a single-electron transfer (SET) mechanism. The key steps are outlined below:

  • Initial Coordination: The Lewis acidic ferric chloride may coordinate with the dihydropyridine substrate.

  • Single-Electron Transfer (SET): An electron is transferred from the nitrogen atom of the dihydropyridine to the Fe(III) center, generating a radical cation intermediate and reducing Fe(III) to Fe(II).

  • Deprotonation: A proton is lost from the nitrogen atom, leading to a pyridinyl radical.

  • Second Electron Transfer/Oxidation: A second electron is transferred from the pyridinyl radical to another molecule of ferric chloride (or a related Fe(III) species), forming a pyridinium ion.

  • Final Deprotonation: The final deprotonation from the C4 position of the ring re-establishes the aromatic pyridine system.

aromatization_mechanism cluster_step1 Step 1: First Oxidation cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Second Oxidation cluster_step4 Step 4: Final Deprotonation DHP 1,4-Dihydropyridine RadicalCation Radical Cation DHP->RadicalCation SET FeCl3_1 FeCl₃ FeCl2_1 FeCl₂ + Cl⁻ PyridinylRadical Pyridinyl Radical RadicalCation->PyridinylRadical -H⁺ PyridiniumIon Pyridinium Ion PyridinylRadical->PyridiniumIon SET H_plus_1 H⁺ FeCl3_2 FeCl₃ FeCl2_2 FeCl₂ + Cl⁻ Pyridine Pyridine PyridiniumIon->Pyridine -H⁺ H_plus_2 H⁺

Figure 1. Proposed mechanism for the ferric chloride-mediated aromatization of 1,4-dihydropyridines.

Experimental Protocol: General Procedure for Aromatization

This protocol provides a general method for the ferric chloride-mediated aromatization of a Hantzsch 1,4-dihydropyridine. Researchers should optimize conditions for their specific substrate.

Materials:

  • Hantzsch 1,4-dihydropyridine (1.0 mmol)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O) (2.0-2.5 mmol)

  • Solvent (e.g., Acetonitrile, Ethanol, or Acetic Acid) (10-20 mL)

  • Chloroform or Dichloromethane for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the Hantzsch 1,4-dihydropyridine (1.0 mmol) in the chosen solvent (10-20 mL).

  • Reagent Addition: To this solution, add ferric chloride hexahydrate (2.0-2.5 mmol) in one portion.[11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to a few hours).[9]

  • Quenching and Extraction: Upon completion, pour the reaction mixture into water (20 mL) and extract with chloroform or dichloromethane (3 x 15 mL).[9]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure pyridine derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Note on Modifications:

  • Solvent-Free Conditions: For certain substrates, a solvent-free reaction using ferric chloride supported on silica gel (FeCl₃·SiO₂) can be highly effective, particularly under microwave irradiation.[7] This approach offers advantages in terms of reduced reaction times and simplified workup.[7]

  • Co-oxidants: In some cases, ferric chloride is used in catalytic amounts in conjunction with a co-oxidant like potassium bromate (KBrO₃) in wet acetonitrile.[8][9]

Comparative Data

The efficiency of the ferric chloride-mediated aromatization can vary depending on the substrate and reaction conditions. The following table summarizes representative data from the literature.

4-Substituent of 1,4-DHPOxidizing SystemSolventTimeYield (%)Reference
PhenylFeCl₃·6H₂OAcetic AcidNot specifiedHigh[11]
4-ChlorophenylKBrO₃/FeCl₃Wet CH₃CN30 min95[9]
4-NitrophenylKBrO₃/FeCl₃Wet CH₃CN8 min98[9]
MethylFeCl₃·SiO₂Solvent-free (MW)2 min92[7]
IsopropylFeCl₃·6H₂OAcetic AcidNot specifiedDealkylated product[10][11]

Note: Dealkylation can be a competing reaction, particularly for 4-alkyl substituted dihydropyridines with secondary alkyl groups.[7][10]

Conclusion

Ferric chloride is a valuable and versatile reagent for the aromatization of Hantzsch 1,4-dihydropyridines. Its low cost, mild nature, and high efficiency make it an attractive alternative to harsher or more expensive oxidizing agents. The straightforward protocols and the possibility of modifications, such as solvent-free microwave-assisted reactions, further enhance its utility in modern organic synthesis. This application note provides researchers with the foundational knowledge and a practical protocol to successfully implement this important transformation in their own work.

References

  • Vertex AI Search. (n.d.). Synthesis of pyrimidine derivatives via multicomponent reaction catalyzed by ferric chloride.
  • Movassaghi, M., & Chen, B. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(28), 8660–8661.
  • Tajbakhsh, M., Hosseinzadeh, R., & Lasemi, Z. (2004). Fast microwave-assisted oxidation of 1,4-dihydropyridines with FeCl3.SiO2. CORE.
  • Zeynizadeh, B., Dilmaghani, K. A., & Roozijoy, A. (2006). KBrO3/FeCl3 as an Efficient Oxidising System for Aromatisation of Hantzsch 1,4-dihydropyridines in Wet Acetonitrile.
  • Medishetti, N., Kale, A., Nanubolu, J. B., & Atmakur, K. (2020). Iron(III)chloride induced synthesis of pyrazolopyridines & quinolines.
  • Zeynizadeh, B., Dilmaghani, K. A., & Roozijoy, A. (2005). KBrO3/FeCl3 as an efficient oxidising system for aromatisation of Hantzsch 1,4-dihydropyridines in wet acetonitrile.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Fun, H.-K. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Mashraqui, S. H., & Karnik, M. A. (2001). FERRIC CHLORIDE HEXAHYDRATE: A CONVENIENT REAGENT FOR THE OXIDATION OF HANTZSCH 1,4-DIHYDROPYRIDINES. Semantic Scholar.
  • Journal of Synthetic Chemistry. (2023).
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Organic Chemistry Portal. (n.d.). Ferric Chloride.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • CHIMIART. (n.d.). Ferric Chloride Uses in Water Treatment: Essential Applications & Benefits.
  • Bain, R. M., Pulliam, C. J., & Cooks, R. G. (2014).
  • ResearchGate. (2016). One-pot synthesis of hantzsch dihydropyridine catalyzed by ionic liquid (BmimOAc) and the oxidative aromatization of dihydropyridine using FeCl3·6H2O.
  • Vanden Eynde, J. J., & Mayence, A. (2003).
  • Fox, D. (n.d.). Ferric Chloride: Essential Uses, Benefits, and Safety in PCB Etching & Water Treatment.
  • Thermo Fisher Scientific. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • ResearchGate. (n.d.). (PDF) Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview.
  • Organic Chemistry Portal. (2018). Ferric(III) Chloride Catalyzed Halogenation Reaction of Alcohols and Carboxylic Acids Using α,α-Dichlorodiphenylmethane.
  • Sun, X., Haas, D., & Lockhart, C. (2016). Iron(III) chloride (FeCl3)-catalyzed electrophilic aromatic substitution of chlorobenzene with thionyl chloride (SOCl2) and the accompanying auto-redox in sulfur to give diaryl sulfides (Ar2S): Comparison to catalysis by aluminum chloride (AlCl3). University of Charleston.
  • RACO Manufacturing. (n.d.). Ferric Chloride: Wastewater Treatment Explained.
  • Persson, I., & Varga, Z. (2018). Ferric Chloride Complexes in Aqueous Solution: An EXAFS Study. PMC - NIH.
  • Kim, Y. J., & Park, C. R. (2002). Analysis of problematic complexing behavior of ferric chloride with N,N-dimethylformamide using combined techniques of FT-IR, XPS, and TGA/DTG. PubMed.
  • Krasnopolsky, V. M., & Remigio, R. (2015). Laboratory Measurements of Ferric Chloride (FeCl3) under Venusian Conditions. PMC.
  • Reddy, C. S., & Raghu, M. (2006). Ferric Chloride Catalyzed Synthesis of 2,3-Dihydro-benzo[f]chromen-1-one.
  • Persson, I., & Varga, Z. (2018). (PDF) Ferric Chloride Complexes in Aqueous Solution: An EXAFS Study.

Sources

Troubleshooting & Optimization

challenges in the oxidation step of Hantzsch synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Navigating Challenges in the Oxidation Step of Hantzsch Dihydropyridine Synthesis

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the Hantzsch synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical final step: the oxidative aromatization of 1,4-dihydropyridines (1,4-DHPs) to their corresponding pyridine derivatives. The driving force for this conversion is the formation of a stable aromatic ring, a crucial transformation in the synthesis of numerous pharmaceutical agents, including calcium channel blockers like nifedipine and amlodipine.[1][2]

However, what appears to be a straightforward dehydrogenation can be fraught with challenges, including low yields, the formation of side products, and difficult workups.[1][3] This resource provides in-depth, field-proven insights in a question-and-answer format to help you overcome these common hurdles.

Troubleshooting Guide: Common Oxidation Issues

This section addresses specific experimental problems you might encounter.

Q1: My reaction shows low or no conversion to the desired pyridine. What's going wrong?

Answer: Failure to achieve complete aromatization is a frequent issue. The root cause often lies in the choice of oxidant, reaction conditions, or the nature of the substrate itself.

  • Inactive Oxidizing Agent: Many common oxidants can degrade over time or upon exposure to air and moisture.

    • Causality: Reagents like manganese dioxide (MnO₂) can vary in activity depending on the method of preparation and storage. Similarly, solutions of nitric acid (HNO₃) can change concentration.

    • Troubleshooting:

      • Use a freshly opened bottle of the reagent or a newly prepared solution.

      • When using solid oxidants like MnO₂, consider activating it by heating under vacuum before use.

      • Run a control reaction with a known, reactive 1,4-DHP to verify the oxidant's activity.

  • Sub-Optimal Reaction Conditions: Temperature and solvent play a crucial role in the oxidation kinetics.

    • Causality: Some oxidation reactions require thermal energy to overcome the activation barrier. The solvent can influence the solubility of both the 1,4-DHP and the oxidant, as well as the reaction mechanism itself. For uncatalyzed aerial oxidation, solvent polarity can affect yield at lower temperatures, while the solvent's boiling point is more critical under reflux conditions.[4]

    • Troubleshooting:

      • If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C) or refluxing, depending on the stability of your compound and the chosen solvent.[4]

      • Screen different solvents. Acetic acid is a common choice for many oxidations as it can protonate the dihydropyridine ring, making it more susceptible to oxidation. Aprotic solvents like acetonitrile or dichloromethane are also frequently used.

  • Incorrect Stoichiometry: Using too little oxidant will naturally lead to incomplete conversion.

    • Causality: The reaction is a redox process with a defined stoichiometry. While some reagents can act catalytically with a co-oxidant (like air), many classical methods require stoichiometric or even excess amounts of the primary oxidant.[1]

    • Troubleshooting:

      • Carefully calculate the molar equivalents of your oxidant.

      • For stubborn substrates, consider a modest increase in the amount of oxidant (e.g., from 1.1 eq to 1.5 eq), while monitoring for side product formation via TLC.

Q2: My reaction is producing multiple byproducts. How can I identify and prevent them?

Answer: The formation of a complex product mixture is often a sign of an overly harsh or non-selective oxidizing agent. The structure of your 1,4-DHP, particularly the substituent at the 4-position, heavily influences the potential side reactions.[5]

  • Dealkylation/Degradation at the 4-Position: This is one of the most common side reactions, especially for 1,4-DHPs with benzylic or secondary alkyl groups at the C4 position.[5]

    • Causality: The C4-substituent can be oxidatively cleaved. This process is biologically relevant, as the in-vivo metabolism of some DHP drugs by cytochrome P-450 can involve dealkylation.[5]

    • Troubleshooting:

      • Avoid harsh, non-selective oxidants like KMnO₄ or hot nitric acid if your C4-substituent is sensitive.

      • Opt for milder, more selective reagents. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur have been shown to favor dehydrogenation over dealkylation.[5]

      • Photochemical methods or enzymatic approaches can also offer higher selectivity.[1]

  • Over-oxidation: Functional groups on your starting material (e.g., on the C4-aryl ring) may be susceptible to oxidation.

    • Causality: Strong oxidants are not selective for just the dihydropyridine ring. For example, a phenol or aniline moiety would be readily oxidized under many standard Hantzsch oxidation conditions.

    • Troubleshooting:

      • Protect sensitive functional groups before the oxidation step.

      • Choose an oxidant with a redox potential that is sufficient for aromatization but not for oxidizing other parts of your molecule. A systematic screening of milder oxidants is recommended.

  • Formation of N-Oxides: This is a less common but possible side reaction, particularly with peroxide-based oxidants.

    • Troubleshooting: Monitor your reaction by LC-MS if possible. The presence of a product with a mass of +16 Da compared to the expected pyridine is indicative of N-oxide formation.

Below is a workflow to help diagnose and solve common oxidation issues.

TroubleshootingWorkflow start Start: Oxidation Reaction check_tlc Monitor Reaction by TLC/LC-MS start->check_tlc no_reaction Problem: Low/No Conversion check_tlc->no_reaction Starting material remains messy_reaction Problem: Multiple Side Products check_tlc->messy_reaction Multiple spots complete Reaction Complete & Clean check_tlc->complete Clean conversion to one spot sol_1a Verify Oxidant Activity (Use fresh reagent, run control) no_reaction->sol_1a sol_2a Identify Side Products (LC-MS) Is it dealkylation? (+H) Is it over-oxidation? messy_reaction->sol_2a sol_1b Optimize Conditions (Increase temp, screen solvents) sol_1a->sol_1b sol_1c Check Stoichiometry (Increase equivalents) sol_1b->sol_1c sol_2b Switch to Milder Oxidant (e.g., DDQ, Iodine, SeO2) sol_2a->sol_2b sol_2c Protect Sensitive Groups sol_2a->sol_2c

Caption: A troubleshooting workflow for the Hantzsch oxidation step.

Frequently Asked Questions (FAQs)
Q1: How do I select the best oxidizing agent for my specific 1,4-dihydropyridine?

Answer: The ideal oxidant is effective, selective, and allows for a simple workup. The choice depends heavily on the substituents present on your molecule.

OxidantSelection start Start: Choose Oxidant substituent Assess Sensitivity of Substituents | Are there sensitive groups (e.g., benzylic C4, phenols)? start->substituent harsh_oxidants Robust Substrate Use Classical, Strong Oxidants: - Nitric Acid (HNO₃) - KMnO₄ - CrO₃ substituent:f0->harsh_oxidants No mild_oxidants Sensitive Substrate Use Milder, Selective Oxidants: - DDQ - Iodine/MeOH - SeO₂ - MnO₂ (activated) - Air/O₂ (with catalyst) substituent:f1->mild_oxidants Yes green_oxidants Consider Green Chemistry: - Heterogeneous catalysts (e.g., pyritic ash) - Photochemical methods - Solvent-free microwave harsh_oxidants->green_oxidants mild_oxidants->green_oxidants

Caption: Decision tree for selecting an appropriate oxidizing agent.

Q2: Is a one-pot synthesis and subsequent oxidation feasible?

Answer: Yes, one-pot procedures where the Hantzsch condensation is immediately followed by aromatization without isolating the 1,4-DHP intermediate are well-established.

  • Advantages: These methods improve efficiency by reducing reaction time, minimizing solvent use, and simplifying the overall process.[6]

  • Disadvantages: Optimization can be more complex as conditions must be compatible with both the condensation and oxidation steps. Side reactions from the initial components might interfere with the oxidation.

  • Common Reagents: Oxidants like ferric chloride (FeCl₃), manganese dioxide, or potassium permanganate have been successfully used in one-pot syntheses, sometimes in aqueous media.[1] Some protocols utilize ammonium nitrate as both the nitrogen source and the oxidizing species, particularly under microwave irradiation.[5]

Q3: Are there any "green" or environmentally benign oxidation methods?

Answer: Green chemistry principles are increasingly being applied to the Hantzsch synthesis. These methods aim to reduce waste and avoid toxic reagents.

  • Catalytic Air/Oxygen Oxidation: Using molecular oxygen from the air as the terminal oxidant is highly desirable.[4] While often slow, this can be accelerated with catalysts like activated carbon or various metal complexes.[4]

  • Heterogeneous Catalysts: Using solid-supported reagents or catalysts simplifies product purification, as the catalyst can be removed by simple filtration. Examples include silica-supported catalysts and natural materials like pyritic ash.[3][7]

  • Alternative Energy Sources: Microwave irradiation has been shown to significantly shorten reaction times for both the synthesis and aromatization steps, often under solvent-free conditions.[5]

Protocols & Data
Comparison of Common Oxidizing Agents
Oxidizing AgentTypical ConditionsProsConsWorkup Complexity
Nitric Acid (HNO₃) Acetic acid or neat, RT to 60°CInexpensive, powerful, widely usedCan lead to side reactions, generates NOx gases, strongly acidicHigh (requires careful neutralization)
KMnO₄ / CrO₃ Acetone or acetic acidStrong, effective for robust substratesPoor selectivity, toxic heavy metal waste, harsh conditionsHigh (metal salts can complicate purification)
Manganese Dioxide (MnO₂) ** CH₂Cl₂ or CHCl₃, refluxHeterogeneous (easy removal), relatively mildActivity can be variable, requires large excessLow (filtration)
DDQ Benzene or CH₂Cl₂, RTHigh yielding, mild, good for sensitive substratesExpensive, stoichiometric byproduct (DDHQ)Medium (chromatography to remove DDHQ)
Iodine (I₂) Methanol or Ethanol, refluxMild, efficient, readily availableCan be slow, may not work for all substratesMedium (requires quenching with thiosulfate)
Selenium Dioxide (SeO₂) **Dioxane or EtOH, RTHigh yielding at ambient temperature[8]Toxic, selenium-containing wasteMedium (requires removal of selenium byproducts)
Air / O₂ (Catalytic) Various solvents, often heatedGreenest option, inexpensiveOften requires a catalyst, can be slow or ineffectiveLow
Experimental Protocols

Protocol 1: Classical Oxidation using Nitric Acid

This protocol is suitable for robust 1,4-DHPs without acid-sensitive functional groups.

  • Dissolution: Dissolve the 1,4-dihydropyridine (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration) in a round-bottom flask equipped with a stir bar.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add concentrated nitric acid (approx. 1.2 eq) dropwise. Caution: The reaction can be exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC (the pyridine product should be more polar).

  • Workup: Pour the reaction mixture slowly over crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide until the solution is basic (pH > 8).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Mild Oxidation using Iodine

This protocol is a good starting point for substrates with sensitive functional groups.[1]

  • Dissolution: Dissolve the 1,4-dihydropyridine (1.0 eq) in refluxing methanol (approx. 0.1 M).

  • Addition of Oxidant: Add iodine (I₂, 1.1 - 1.5 eq) portion-wise to the refluxing solution. The dark color of the iodine should fade as it is consumed.

  • Reaction: Continue to reflux for 2-6 hours, monitoring by TLC. Add more iodine if starting material persists and the solution becomes colorless.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Quenching: Dissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to remove excess iodine.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as needed.

References
  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
  • García-López, E., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. MDPI. [Link]
  • Ioele, M., et al. (2019).
  • Liu, R., et al. (2008). Uncatalyzed Aerial Oxidation of Hantzsch Ester in Different Organic Solvents. Journal of the Chemical Society of Pakistan. [Link]
  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
  • Sáez, J. A., et al. (2002).
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Das, B., et al. (2025). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique.
  • Optimization of reaction conditions. (n.d.).
  • A New Oxidation System for the Oxidation of Hantzsch-1,4-dihydropyridines and Polyhydroquinoline Derivatives under Mild Conditions. (2025).
  • Chegondi, R., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journals. [Link]
  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (n.d.). Banaras Hindu University. [Link]
  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (2025). ScienceDirect. [Link]
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd. [Link]
  • Phillips, T. R. (2000). Learning from the Hantzsch synthesis.
  • Norcross, B. E., Clement, G., & Weinstein, M. (1991). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory.
  • Zhang, G.-L., et al. (2005). Aromatization of 1,4-dihydropyridines with selenium dioxide.
  • Bhaumik, A., et al. (2018). Dihydropyridine: A Fascinating Core Moiety. International Journal of Modern Pharmaceutical Research. [Link]

Sources

Technical Support Center: Synthesis of 2,6-Dimethylpyridine-3,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-Dimethylpyridine-3,5-dicarboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this multi-step synthesis effectively. The primary route involves the Hantzsch condensation to form a dihydropyridine intermediate, followed by oxidative aromatization and subsequent hydrolysis.

Overall Synthesis Workflow

The synthesis is a sequential three-stage process. Each stage presents unique challenges and opportunities for yield optimization. Understanding the entire pathway is critical for diagnosing issues that may arise.

G cluster_0 Stage 1: Hantzsch Condensation cluster_1 Stage 2: Oxidative Aromatization cluster_2 Stage 3: Hydrolysis Reactants Formaldehyde + 2x Ethyl Acetoacetate + Ammonia Source DHP Diethyl 1,4-dihydro-2,6-dimethyl- pyridine-3,5-dicarboxylate (Hantzsch Ester) Reactants->DHP One-pot condensation PyridineEster Diethyl 2,6-dimethyl- pyridine-3,5-dicarboxylate DHP->PyridineEster Oxidation (e.g., HNO₃, FeCl₃) FinalProduct 2,6-Dimethylpyridine-3,5- dicarboxylic acid PyridineEster->FinalProduct Saponification (e.g., KOH, HCl)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis. The questions are organized by reaction stage for targeted problem-solving.

Stage 1: Hantzsch Condensation

The Hantzsch synthesis is a robust multi-component reaction, but its efficiency is highly dependent on reaction conditions.[1][2] The goal is to form the intermediate, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-dicarboxylate.[3]

Q1: My yield of the Hantzsch ester is consistently low. What are the most likely causes?

Answer: Low yields in this condensation typically trace back to one of four areas: reactant quality, reaction conditions, inefficient mixing, or premature oxidation.

  • Reactant Quality & Stoichiometry:

    • Aldehyde Source: Use a reliable source of formaldehyde, such as a fresh aqueous solution (formalin) or paraformaldehyde.[4] Older formalin solutions can contain significant amounts of formic acid, which can interfere with the reaction.

    • β-Ketoester: Ensure your ethyl acetoacetate is pure and free from acidic impurities. Distillation before use is recommended for older reagents.

    • Nitrogen Source: Ammonium acetate or aqueous ammonia are common.[2] Ammonium acetate is often preferred as it provides both the ammonia and a mild acidic catalyst to promote the initial condensations.

  • Reaction Conditions:

    • Solvent: Ethanol is the classic solvent, but modern variations have shown that aqueous micelles or solvent-free conditions can significantly improve yields and reaction times.[1][5]

    • Temperature: The reaction is often run at reflux in ethanol.[6] However, excessive heat can promote side reactions. If using lower-boiling aldehydes, a lower temperature may be necessary to prevent loss of starting material. Room temperature reactions are possible but may require longer times or a more active catalyst.[5]

    • Catalysis: While the reaction can proceed without an explicit catalyst, mild acids like acetic acid or p-toluenesulfonic acid (PTSA) can accelerate the key condensation steps (Knoevenagel and enamine formation), leading to higher yields in shorter times.[1]

  • Work-up and Isolation: The Hantzsch ester is a solid.[3] Ensure complete precipitation from the reaction mixture, often by cooling or adding water. Wash the crude product thoroughly to remove unreacted starting materials and salts, but avoid overly aggressive washing that could dissolve the product.

G cluster_cond Condition Optimization Start Low Yield in Hantzsch Reaction CheckReactants Verify Purity & Stoichiometry of Aldehyde, β-Ketoester, and Ammonia Source Start->CheckReactants OptimizeCond Optimize Reaction Conditions Start->OptimizeCond CheckWorkup Review Isolation Procedure Start->CheckWorkup Solvent Solvent Choice? (Ethanol, Water, Solvent-free) OptimizeCond->Solvent Temp Temperature Control? (Reflux vs. Room Temp) OptimizeCond->Temp Catalyst Catalyst Present? (e.g., Acetic Acid, PTSA) OptimizeCond->Catalyst

Caption: Troubleshooting decision tree for low Hantzsch condensation yield.

Q2: What is the underlying mechanism, and how does it help in troubleshooting?

Answer: Understanding the mechanism allows you to pinpoint which step is likely failing. The reaction proceeds through two key intermediates that ultimately combine.[5][7]

  • Knoevenagel Condensation: The aldehyde (formaldehyde) reacts with one equivalent of the β-ketoester (ethyl acetoacetate) to form an α,β-unsaturated carbonyl compound. This step is often acid-catalyzed.

  • Enamine Formation: Ammonia reacts with a second equivalent of the β-ketoester to form an enamine.

  • Michael Addition & Cyclization: The enamine acts as a nucleophile and attacks the α,β-unsaturated carbonyl compound (Michael addition). This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine ring.[2]

If you suspect a problem, you can analyze your crude reaction mixture by TLC or ¹H NMR to look for the buildup of these intermediates. For example, a large amount of unreacted ethyl acetoacetate might suggest that either the Knoevenagel or enamine formation is sluggish, pointing to an issue with your catalyst or ammonia source.

Stage 2: Oxidative Aromatization

The Hantzsch ester is not aromatic. The driving force for this oxidation step is the formation of the stable, aromatic pyridine ring.[1] This step is critical as incomplete oxidation will contaminate your final product.

Q3: My oxidation of the Hantzsch ester is slow or incomplete. How can I improve it?

Answer: The choice of oxidizing agent and reaction conditions is paramount. 1,4-dihydropyridines can be sensitive to light and certain harsh reagents, leading to degradation.[8][9]

  • Choice of Oxidant: A wide range of oxidizing agents can be used. The best choice depends on your scale, desired purity, and environmental considerations.

    • Classic Method (Harsh): A mixture of nitric acid and sulfuric acid is effective but can be aggressive and lead to side products if not controlled carefully.[10]

    • Metal-Based Reagents: Ferric chloride (FeCl₃·6H₂O) in water or manganese dioxide (MnO₂) are common, reliable, and often result in cleaner reactions than strong mineral acids.[1][11]

    • Milder/Greener Options: Recent literature highlights methods using milder oxidants like iodine in refluxing methanol, sodium chlorite, or even enzyme-catalyzed oxidations (e.g., laccase) for sensitive substrates.[1][4]

  • Reaction Monitoring: Always monitor the reaction by TLC or LC-MS to determine the point of complete conversion. Over-running the reaction can lead to decomposition of the desired pyridine ester.

  • Photostability: 1,4-dihydropyridines are known to be photolabile, which can lead to unwanted side reactions or degradation.[8] It is good practice to protect the reaction from direct light, for example, by wrapping the flask in aluminum foil.

Table 1: Comparison of Common Oxidizing Agents for Aromatization

Oxidizing AgentTypical ConditionsYieldProsCons
HNO₃ / H₂SO₄Cautious heatingGood-ExcellentInexpensive, powerfulHarsh conditions, potential for nitration side products, safety concerns
FeCl₃·6H₂OReflux in H₂O or organic solventVery GoodInexpensive, effective, simple work-upCan be acidic, requires removal of iron salts
MnO₂Reflux in solvent (e.g., CHCl₃)Good-Very GoodRelatively mild, good for sensitive substratesStoichiometric reagent, requires filtration of MnO₂
Iodine (I₂)Reflux in MeOHGoodMild conditionsCost of iodine, potential for halogenation
Air / O₂ (Catalytic)With catalyst (e.g., activated carbon)Variable"Green" oxidantCan be slow, may require specific catalysts

Q4: Can I perform the condensation and aromatization in a single step?

Answer: Yes, one-pot or "domino" procedures have been developed. These methods typically use an oxidant that is stable under the initial condensation conditions. For example, using ammonium nitrate as the nitrogen source can provide both ammonia for the condensation and the nitrate for the subsequent in-situ oxidation.[6] Similarly, including an oxidant like ferric chloride directly in the initial reaction mixture has been shown to work, simplifying the overall process.[1] These methods are highly efficient but may require more optimization to balance the rates of the two distinct reaction types.

Stage 3: Hydrolysis (Saponification)

This final step converts the diethyl ester to the target dicarboxylic acid. While seemingly straightforward, incomplete hydrolysis and difficult product isolation are common pitfalls.

Q5: The hydrolysis of my diethyl ester is incomplete, or I'm getting a mono-acid byproduct. How do I ensure full conversion?

Answer: Complete saponification requires overcoming the stability of the ester and ensuring the proper stoichiometry and conditions.

  • Choice of Base/Acid: Basic hydrolysis (saponification) with KOH or NaOH in an alcoholic solvent (like ethanol) is most common.[10] Acid-catalyzed hydrolysis is also possible but often requires harsher conditions (e.g., concentrated HCl at reflux) and may not be suitable for all substrates.

  • Stoichiometry: Use a sufficient excess of the base (e.g., 2.5-3.0 equivalents of KOH per equivalent of diester) to ensure the reaction goes to completion and neutralizes the resulting carboxylic acids.

  • Temperature and Time: The reaction typically requires heating at reflux for several hours. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting diester and the monoester intermediate.

  • Solubility: Ensure your diester is fully dissolved in the reaction solvent. A mixture of ethanol and water is often used to maintain solubility of both the organic starting material and the inorganic base.

Q6: I'm struggling to isolate the final this compound. What is the correct work-up procedure?

Answer: The product is an amino acid and is amphoteric, meaning its solubility is highly dependent on pH. Proper pH control during work-up is critical for successful isolation.

  • Removal of Organic Solvent: After the reaction is complete, remove the organic solvent (e.g., ethanol) under reduced pressure.

  • Acidification: Dissolve the remaining aqueous residue in water and cool the solution in an ice bath. Slowly and carefully acidify the solution with a strong acid (e.g., concentrated HCl).

  • Precipitation at Isoelectric Point: The dicarboxylic acid is least soluble at its isoelectric point. As you add acid, the dipotassium salt will be protonated. The solid product will precipitate out of the solution. Monitor the pH and aim for the point of maximum precipitation.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining salts (e.g., KCl). The product can be further purified by recrystallization from water if necessary.[12]

Detailed Experimental Protocols

Protocol 1: Three-Step Synthesis of this compound

Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory conditions and scale. Always perform a thorough safety assessment before beginning any chemical synthesis.

Step 1: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-pyridine-3,5-dicarboxylate [10]

  • To a 1-L flask equipped with a reflux condenser, add ethyl acetoacetate (2.0 mol) and a 40% aqueous formaldehyde solution (1.0 mol). Cool the flask in an ice bath.

  • Add a catalytic amount of diethylamine (approx. 1 mL) and allow the mixture to stand at room temperature for 40-48 hours.

  • Separate the lower oily layer and dilute it with an equal volume of ethanol.

  • Cool the ethanolic solution thoroughly in an ice bath and pass gaseous ammonia through the solution until saturation.

  • Allow the sealed mixture to stand at room temperature for another 40-48 hours.

  • Evaporate most of the alcohol under reduced pressure. The solid product will precipitate.

  • Collect the solid by suction filtration, wash with a small amount of cold ethanol, and dry. The expected yield is 80-90%.

Step 2: Oxidative Aromatization to Diethyl 2,6-dimethyl-pyridine-3,5-dicarboxylate [10]

  • In a large flask (e.g., 5-L for a 0.8 mol scale), place the dried Hantzsch ester from Step 1.

  • Prepare a mixture of water, concentrated nitric acid (sp. gr. 1.42), and concentrated sulfuric acid. Caution: This mixture is highly corrosive and exothermic.

  • Add the acid mixture to the Hantzsch ester. Heat the flask very cautiously with swirling. The reaction can foam vigorously.

  • Once the initial vigorous reaction subsides, continue gentle heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into a large volume of ice water.

  • Neutralize the solution carefully by adding ammonium hydroxide until strongly alkaline.

  • The product, diethyl 2,6-dimethyl-pyridine-3,5-dicarboxylate, will precipitate. Filter the solid, wash with water, and dry.

Step 3: Hydrolysis to this compound [10]

  • Place the pyridine diester from Step 2 into a flask with ethanol and heat to boiling.

  • Add a solution of potassium hydroxide (2.5-3.0 equivalents) in ethanol dropwise while maintaining reflux.

  • Continue to reflux until the reaction is complete (typically several hours, monitor by TLC).

  • Pour the hot solution into an evaporating dish and remove the ethanol on a steam bath.

  • Dissolve the resulting potassium salt in a minimum amount of hot water.

  • Cool the solution and carefully acidify with concentrated HCl until precipitation of the white, solid product is complete.

  • Filter the product, wash with cold water, and dry. Recrystallize from hot water for higher purity.

References

  • Hantzsch pyridine synthesis. (n.d.). Google Arts & Culture.
  • Ioele, G., De Luca, M., Garofalo, A., & Ragno, G. (2019).
  • Cárdenas-Brito, S., Taboada-Liceaga, H., Díaz-García, E., Rivera-Islas, J., Herrera-Ponce, A., & Reyes-González, M. A. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molbank, 2023(4), M1782.
  • Hantzsch pyridine synthesis. (2023, December 19). In Wikipedia.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
  • Zolfigol, M. A., et al. (2010). Facile and efficient aromatization of 1,4-dihydropyridines with M(NO3)2.XH2O, TNCB, TBAP and HMTAI and preparation of deuterium labeled dehydronifedipine from nifedipine-d3. Bioorganic & Medicinal Chemistry Letters, 20(12), 3664-8.
  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.
  • Zolfigol, M. A., et al. (2017). Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines by SiO2/P2O5-SeO2 under Mild and Heterogeneous Conditions.
  • Optimization of reaction conditions a. (n.d.). ResearchGate.
  • St-Onge, M., et al. (2020). Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines.
  • Deadman, B. J., et al. (2016). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 12, 2337-2345.
  • Two stage process for preparing 2,6-pyridinedicarboxylic acid. (1983).
  • 2,6-dimethylpyridine. (n.d.). Organic Syntheses Procedure.
  • Al-Mourabit, A., & Le Gall, T. (2000). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 5(3), 540-547.
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). PubMed Central.
  • Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. (n.d.). ResearchGate.
  • Ghalem, W., et al. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o810.
  • A new Efficient Method for the Preparation of 2,6-Pyridinedihiethyl Ditosylates from Dimethyl 2,60-Pyridinedicarboxylates. (2007).
  • 2,6-dimethyl-pyridine-3,5-dicarboxylic acid dimethyl ester. (n.d.). Sigma-Aldrich.
  • Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. (n.d.). The Royal Society of Chemistry.
  • This compound. (n.d.). PubChem.
  • DIETHYL 2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLATE. (n.d.). ChemicalBook.
  • Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. (n.d.). Google Patents.
  • Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. (n.d.). National Institutes of Health.
  • Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate 95. (n.d.). Sigma-Aldrich.
  • Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate synthesis reaction. (n.d.). ResearchGate.
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv

Sources

troubleshooting low yield in hydrolysis of pyridine dicarboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of pyridine dicarboxylates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial chemical transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and optimize your reaction yields. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

Troubleshooting Guide: Addressing Low Yields and Other Common Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the hydrolysis of pyridine dicarboxylates.

Question 1: My hydrolysis reaction is incomplete, resulting in a low yield of the desired pyridine dicarboxylic acid. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete hydrolysis is a frequent challenge and can stem from several factors, primarily related to reaction kinetics and equilibrium. The saponification of esters, while generally favorable, can be slow or stall due to suboptimal conditions.[1] Here’s a systematic approach to troubleshooting low conversion:

1. Sub-optimal Reaction Conditions:

  • Temperature: The rate of hydrolysis is significantly influenced by temperature.[2][3] If the reaction is sluggish at room temperature, consider increasing the temperature. For many ester hydrolyses, refluxing in a suitable solvent is a common practice.[1] However, be mindful of potential side reactions at elevated temperatures, such as decarboxylation of the product.[4][5]

  • Reaction Time: Saponification can sometimes require extended reaction times to reach completion, especially with sterically hindered esters.[6] It is crucial to monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Concentration of Base: The concentration of the base (e.g., NaOH, KOH, LiOH) is a critical parameter.[7][8] Using a sufficient excess of the base can drive the reaction to completion. Typically, 2 to 5 equivalents of base per ester group are used.

2. Steric Hindrance:

The structure of your pyridine dicarboxylate can play a significant role. Esters with bulky alkyl groups or substituents near the ester functionality will hydrolyze more slowly due to steric hindrance, which impedes the nucleophilic attack of the hydroxide ion on the carbonyl carbon.[9][10][11]

  • For highly hindered esters: Consider more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of a stronger base. Alternatively, different hydrolytic methods, such as acid-catalyzed hydrolysis or enzymatic hydrolysis, could be explored.[10][12]

3. Poor Solubility:

If your starting ester has poor solubility in the reaction medium, the reaction will be slow and inefficient.

  • Solvent System: Employ a co-solvent system to ensure the solubility of both the ester and the base. Common solvent mixtures include methanol/water, ethanol/water, or THF/water.[1] The choice of solvent can significantly impact the reaction rate.

Troubleshooting Workflow for Incomplete Hydrolysis

G start Low Yield/ Incomplete Reaction check_conditions Review Reaction Conditions (Temp, Time, Base Conc.) start->check_conditions monitor_rxn Monitor Reaction Progress (TLC, HPLC, NMR) check_conditions->monitor_rxn If conditions seem appropriate check_solubility Assess Substrate Solubility check_conditions->check_solubility If conditions are suspect increase_temp Increase Temperature monitor_rxn->increase_temp Reaction stalled increase_time Increase Reaction Time monitor_rxn->increase_time Slow reaction increase_base Increase Base Equivalents monitor_rxn->increase_base Incomplete at end success Improved Yield monitor_rxn->success Reaction complete increase_temp->monitor_rxn increase_time->monitor_rxn increase_base->monitor_rxn change_solvent Modify Solvent System (e.g., add co-solvent) check_solubility->change_solvent Poor solubility check_sterics Evaluate Steric Hindrance check_solubility->check_sterics Good solubility change_solvent->monitor_rxn harsher_conditions Use More Forcing Conditions check_sterics->harsher_conditions Sterically hindered alternative_methods Consider Alternative Hydrolysis Methods check_sterics->alternative_methods Highly hindered harsher_conditions->monitor_rxn

Caption: A workflow diagram for troubleshooting incomplete hydrolysis.

Question 2: I am observing significant side product formation, particularly decarboxylation of my target pyridine dicarboxylic acid. How can I minimize this?

Answer:

Decarboxylation is a common side reaction for certain pyridine carboxylic acids, especially at elevated temperatures.[4][5] The ease of decarboxylation is dependent on the position of the carboxylic acid group on the pyridine ring. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are particularly susceptible to decarboxylation.[5]

Strategies to Minimize Decarboxylation:

  • Temperature Control: This is the most critical factor. If you are observing decarboxylation, try running the hydrolysis at a lower temperature for a longer period.[3]

  • Choice of Base: While strong bases are needed for hydrolysis, their prolonged exposure at high temperatures can promote decarboxylation. Using a milder base like lithium hydroxide (LiOH) or carefully controlling the stoichiometry of a stronger base might be beneficial.

  • Reaction Monitoring: Closely monitor the reaction. As soon as the starting material is consumed, proceed with the workup to avoid prolonged exposure of the product to the reaction conditions.

  • pH Control during Workup: During the acidic workup to protonate the carboxylate, avoid excessively low pH and high temperatures, as these conditions can also facilitate decarboxylation.

Positional Influence on Decarboxylation Rate

Position of Carboxylic AcidSusceptibility to DecarboxylationReference
2- (Picolinic acid)High[5]
4- (Isonicotinic acid)Moderate[5]
3- (Nicotinic acid)Low[5]
Question 3: My product is difficult to isolate and purify after the hydrolysis. What are some effective workup and purification strategies?

Answer:

The isolation of pyridine dicarboxylic acids can be challenging due to their high polarity and potential for zwitterion formation, which can lead to solubility in both aqueous and organic phases, or insolubility in common organic solvents.[13]

Effective Workup Procedures:

  • Removal of Organic Solvent: After the reaction is complete, remove any organic co-solvents (e.g., methanol, ethanol, THF) under reduced pressure.

  • Basification and Extraction (Optional): If your starting ester was not fully consumed, you can make the aqueous solution basic and extract the unreacted ester with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidification and Precipitation: The most common method for isolating the dicarboxylic acid is by acidification of the aqueous solution.

    • Cool the aqueous solution in an ice bath.

    • Slowly add a strong acid (e.g., HCl, H₂SO₄) until the pH reaches the isoelectric point of your pyridine dicarboxylic acid (typically around pH 2-4).[14][15] At this pH, the net charge of the molecule is zero, and its aqueous solubility is at a minimum, causing it to precipitate.

    • Stir the mixture at low temperature for a period to allow for complete precipitation.

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash the solid with cold water to remove any inorganic salts, followed by a wash with a non-polar organic solvent (e.g., hexane, ether) to remove any non-polar impurities.

  • Drying: Dry the purified product under vacuum.

Alternative Isolation Techniques:

  • Extraction: If the product does not precipitate well, you may need to perform an extraction. After acidification, the aqueous layer can be extracted multiple times with a polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.[13]

  • Crystallization: Recrystallization from a suitable solvent system (e.g., water, ethanol/water, acetic acid) can be used for further purification.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the base-catalyzed hydrolysis of a pyridine dicarboxylate?

A1: The base-catalyzed hydrolysis of an ester, also known as saponification, is a nucleophilic acyl substitution reaction. The mechanism proceeds in two main stages:

  • Nucleophilic Attack: A hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the alkoxide ion (⁻OR) as the leaving group.

  • Acid-Base Reaction: The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and an alcohol. This final acid-base step is essentially irreversible and drives the reaction to completion.[1]

Hydrolysis Mechanism Diagram

G Ester Pyridine Dicarboxylate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral + OH⁻ OH OH⁻ Tetrahedral->Ester - OH⁻ Carboxylate Carboxylate Salt Tetrahedral->Carboxylate - ⁻OR Final Product\n(after acidification) Final Product (after acidification) Carboxylate->Final Product\n(after acidification) + H₃O⁺ Alcohol Alcohol

Caption: The mechanism of base-catalyzed ester hydrolysis.

Q2: Which base should I choose for my hydrolysis reaction? NaOH, KOH, or LiOH?

A2: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most commonly used bases for saponification and are effective for a wide range of esters.[1] Lithium hydroxide (LiOH) is sometimes preferred for substrates that are sensitive to harsh conditions or when milder reaction conditions are desired. The choice can also be influenced by the solubility of the resulting carboxylate salt.

Q3: How can I monitor the progress of my hydrolysis reaction?

A3: Regular monitoring is crucial for optimizing reaction time and preventing side reactions. Here are some common methods:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the disappearance of the starting ester and the appearance of the more polar carboxylic acid product.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of the reaction progress, allowing for accurate determination of the conversion rate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can show the disappearance of signals corresponding to the ester's alkyl group and the appearance of new signals for the product.

Experimental Protocols

General Protocol for the Hydrolysis of a Pyridine Dicarboxylate

Materials:

  • Pyridine dicarboxylate ester

  • Sodium hydroxide (or potassium hydroxide)

  • Methanol (or other suitable co-solvent)

  • Deionized water

  • Hydrochloric acid (concentrated or 1M)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the Ester: In a round-bottom flask, dissolve the pyridine dicarboxylate ester in a suitable amount of methanol (e.g., 5-10 mL per gram of ester).

  • Add the Base: In a separate container, dissolve 2-5 equivalents of sodium hydroxide in deionized water. Add the aqueous base solution to the solution of the ester.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add hydrochloric acid with stirring until the pH of the solution is between 2 and 4. A precipitate should form.

  • Isolation: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water, followed by a cold non-polar solvent (e.g., diethyl ether or hexane). Dry the product under vacuum to a constant weight.

Protocol for Monitoring Reaction Progress by TLC
  • Prepare the TLC Plate: Draw a baseline with a pencil on a silica gel TLC plate.

  • Spot the Plate: Using a capillary tube, spot a small amount of the starting material solution (as a reference), the co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid moves up the plate).

  • Visualize the Plate: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp. The product, being more polar, should have a lower Rf value than the starting ester.

References

  • Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7 - PMC - NIH. (n.d.).
  • Catalytic Hydrolysis of Esters of 2-Hydroxypyridine Derivatives for Cu2+ Detection | Inorganic Chemistry. (2007).
  • Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. (1972). Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Ester hydrolysis with 2,6-di(pyrazol-3-yl)pyridines and their Co-II complexes in homogeneous and micellar media. (2009).
  • Acid Anhydride Chemistry. (2020). LibreTexts Chemistry. [Link]
  • Esterification of pyridine carboxylic acids. (1956).
  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (1975).
  • Acid Halides to Carboxylic Acids: Hydrolysis. (2022). JoVE. [Link]
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in Cu Complexes. (2019). MDPI. [Link]
  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. (2017).
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2020).
  • Synthesis of 2, 3-pyridine-dicarboxylic acid. (2012).
  • Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Chemistry Stack Exchange. [Link]
  • Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. (2014).
  • Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof. (1997).
  • Preparation method of 2, 6-pyridinedicarboxylic acid. (2020).
  • OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. (n.d.). SciSpace. [Link]
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed. [Link]
  • Process for preparing pyridine-2,3-dicarboxylic acid compounds. (1988).
  • Process for the preparation of pyridine-2,3-dicarboxylic acid. (1987).
  • Mechanism of the Decarboxylation of α-Pyridylacetic Acid. (1956).
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (2019). MDPI. [Link]
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017).
  • How to speed up the saponification reaction of esters with aqueous alkali (temper
  • Side-Chain Reactions of Substituted Pyridines. (n.d.). Pearson+. [Link]
  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. (2000). PubMed. [Link]
  • Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. (2015).
  • Use of an experimental design to optimise the saponification reaction and the quantification of vitamins A1 and A2 in whole fish. (2014). Agritrop. [Link]
  • Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (2016).
  • Saponification-Typical procedures. (2024). OperaChem. [Link]
  • Optimization of saponification reaction in a continuous stirred tank reactor (CSTR) using design of experiments. (2015).
  • Aromatic amides. VII. Steric hindrance to hydrogen bonding in ortho-substituted acetanilides. (1976).
  • Insight into the connecting roles of interaction synthons and water clusters within different transition metal coordination compounds of pyridine-2,5-dicarboxylic acid: experimental and theoretical studies. (2016). RSC Publishing. [Link]
  • Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. (2008). PubMed. [Link]
  • Micellar‐accelerated hydrolysis of organophosphate and thiophosphates by pyridine oximate. (2020).
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2016).
  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. (2003). PubMed. [Link]
  • Scaling‐up the Bioconversion of Lignin to 2,4‐Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio‐Based Plastics Production. (2023).
  • Mechanistic Investigation of Bis(imino)pyridine Manganese Catalyzed Carbonyl and Carboxylate Hydrosilylation. (2017).
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. (n.d.). BYJU'S. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Hantzsch Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile multi-component reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve high yields and product purity in your experiments.

Introduction to the Hantzsch Synthesis

First reported by Arthur Hantzsch in 1881, this reaction is a cornerstone for synthesizing 1,4-dihydropyridines (1,4-DHPs) and subsequently, pyridine derivatives.[1][2] The classical approach involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][3][4] The resulting 1,4-DHP scaffold is crucial in medicinal chemistry, forming the basis for a significant class of calcium channel blockers such as nifedipine and amlodipine.[1][4][5][6]

Despite its utility, the classical Hantzsch synthesis can be plagued by challenges like long reaction times, harsh conditions, and low yields.[1][7] This guide will address these common issues and provide modern, optimized solutions.

The Core Mechanism

Understanding the reaction mechanism is critical for effective troubleshooting. While several pathways have been proposed, the generally accepted mechanism involves two main concurrent pathways that ultimately converge.[1][4][8]

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[4][5][9]

  • Enamine Formation: The second equivalent of the β-ketoester condenses with the ammonia source to generate a β-enamino ester.[4][5][9]

  • Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated intermediate, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.[4][5]

The initial product, a 1,4-dihydropyridine, can then be oxidized to the corresponding pyridine, driven by the formation of a stable aromatic ring.[1]

Hantzsch_Mechanism cluster_0 Pathway 1: Knoevenagel Condensation cluster_1 Pathway 2: Enamine Formation cluster_2 Convergence and Cyclization Aldehyde Aldehyde Knoevenagel_Intermediate α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel_Intermediate Condensation β-Ketoester_1 β-Ketoester (1 eq.) β-Ketoester_1->Knoevenagel_Intermediate Michael_Adduct Michael Adduct Knoevenagel_Intermediate->Michael_Adduct Michael Addition Ammonia Ammonia Enamine Enamine Ammonia->Enamine Condensation β-Ketoester_2 β-Ketoester (1 eq.) β-Ketoester_2->Enamine Enamine->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration

Caption: Simplified Hantzsch reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for a Hantzsch synthesis?

The reaction is a multi-component condensation involving:

  • An aldehyde (aromatic, aliphatic, α,β-unsaturated, or heterocyclic aldehydes are all viable).[5]

  • Two equivalents of a β-ketoester , such as ethyl acetoacetate.[1][8]

  • A nitrogen source , most commonly ammonia or ammonium acetate.[1][5][8]

Q2: My reaction is not proceeding, or the yield is very low. What are the first things to check?

Low yields in the classical Hantzsch synthesis are a common issue, often stemming from harsh reaction conditions and long reaction times.[1][7] Here's a checklist to start your troubleshooting:

  • Reagent Purity: Ensure all starting materials are pure. Impurities can lead to side reactions.

  • Stoichiometry: Confirm the correct molar ratios of your reactants (typically 1:2:1 of aldehyde:β-ketoester:ammonia source).

  • Reaction Temperature: The reaction often requires heating. Ensure your reaction is at the appropriate temperature for your specific substrates and solvent.[10][11]

  • Solvent Choice: Ethanol and acetic acid are traditional solvents. However, greener solvents like water or glycerol, and even solvent-free conditions, have been shown to be effective and can improve yields.[5][12][13]

Q3: How can I make the Hantzsch synthesis more environmentally friendly?

Several "green" chemistry approaches have been developed:

  • Solvent Choice: Using water, glycerol, or deep eutectic solvents can reduce the reliance on volatile organic compounds.[5][14][15] Catalyst-free synthesis in water has been shown to be a clean and efficient method.[12][16]

  • Solvent-Free Conditions: Running the reaction neat can be highly efficient, often with the aid of a catalyst or microwave irradiation.[13][17]

  • Catalysis: Employing reusable heterogeneous catalysts can minimize waste.[3][18]

Q4: Is it possible to synthesize unsymmetrical dihydropyridines?

Yes, while the classical method produces symmetrical 1,4-DHPs, modifications exist for creating unsymmetrical products.[19] This can be achieved through a four-component reaction or by a stepwise approach where the two halves of the molecule are assembled separately before being combined.[2][20] The Knoevenagel–Fries modification is one such method.[1]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed approach to resolving specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield
Potential Cause Scientific Rationale & Explanation Recommended Solution & Protocol Adjustment
Inefficient Reaction Conditions The classical method often requires prolonged heating in organic solvents, which can lead to thermal degradation of reactants or products, and the formation of side products.[1][7]Option A: Ultrasonic Irradiation: Ultrasound can enhance reaction rates by promoting better mixing and mass transfer. A study showed that using p-toluenesulfonic acid (PTSA) as a catalyst under ultrasonic irradiation in an aqueous micellar solution (SDS, 0.1M) resulted in yields up to 96%.[1] Option B: Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[6][21][22]
Poor Reactivity of Aldehyde Aldehydes with electron-donating groups or significant steric hindrance (e.g., ortho-substituted benzaldehydes) may react slower.[5] Conversely, aldehydes with electron-withdrawing groups tend to give higher yields.[5]Option A: Increase Temperature/Time: Cautiously increase the reaction temperature or extend the reaction time, monitoring for product degradation by TLC. Option B: Use a More Effective Catalyst: Lewis acids or Brønsted acids can activate the aldehyde carbonyl group towards nucleophilic attack. Catalysts like ceric ammonium nitrate (CAN) or salicylic acid have been used effectively.[13][17]
Side Reactions At least five mechanistic pathways have been proposed for the Hantzsch reaction, and different conditions can favor the formation of unexpected byproducts.[1]Option A: Control Temperature: Running the reaction at a lower temperature may favor the desired kinetic product.[7] Option B: Stepwise Reagent Addition: Adding reagents in a specific order can sometimes prevent the formation of side products. For instance, pre-forming the enamine or the Knoevenagel intermediate before combining them can improve selectivity.[7]
Issue 2: Difficulty with the Aromatization Step

The conversion of the initially formed 1,4-dihydropyridine to the final pyridine product is a critical step.

Potential Cause Scientific Rationale & Explanation Recommended Solution & Protocol Adjustment
Inefficient Oxidizing Agent Classical oxidants like nitric acid, potassium permanganate, or chromium trioxide can be harsh, leading to low yields, side products, and difficult workups.[1][7]Option A: Milder Oxidants: Consider using milder and more efficient oxidizing agents. Ferric chloride, manganese dioxide, or even air oxidation under certain conditions can be effective.[1] Option B: One-Pot Aromatization: Some protocols achieve the synthesis and aromatization in a single step by including the oxidant in the initial reaction mixture.[1]
Decomposition of 1,4-DHP The 1,4-dihydropyridine intermediate can be sensitive to the reaction conditions, especially under harsh oxidative environments.Option A: Isolate the 1,4-DHP First: Purify the dihydropyridine intermediate before subjecting it to the oxidation step. This allows for milder and more controlled oxidation conditions. Option B: In-situ Aromatization with a Bifunctional Catalyst: Catalysts like Pd/C/K-10 can facilitate both the cyclization and the subsequent oxidative aromatization in a one-pot process.
Issue 3: Product Purification Challenges
Potential Cause Scientific Rationale & Explanation Recommended Solution & Protocol Adjustment
Complex Reaction Mixture The formation of multiple side products can make purification by crystallization or column chromatography difficult.Option A: Optimize for Cleaner Reaction: Refer to the "Low Yield" section to minimize side product formation. A cleaner crude product simplifies purification. Option B: Recrystallization: This is often the most effective method for purifying the solid 1,4-DHP or pyridine products. Ethanol is a commonly used solvent.[7]
Product is an Oil Some Hantzsch products may be oils at room temperature, precluding purification by recrystallization.Option A: Column Chromatography: Use silica gel column chromatography to purify oily products. A common eluent system is a mixture of ethyl acetate and petroleum ether or hexane.[23][24]

Caption: Troubleshooting workflow for low yield.

Optimized Experimental Protocols

The following are examples of modern, optimized protocols that address the shortcomings of the classical Hantzsch synthesis.

Protocol 1: Microwave-Assisted, Solvent-Free Synthesis

This method offers rapid reaction times and high yields, aligning with green chemistry principles.[6][13]

Materials:

  • Aldehyde (1 mmol)

  • Ethyl acetoacetate (2 mmol)

  • Ammonium acetate (1.5 mmol)

  • Catalyst (e.g., salicylic acid, 20 mol%)[13]

  • Microwave reactor vial

Procedure:

  • Combine the aldehyde, ethyl acetoacetate, ammonium acetate, and catalyst in a microwave reactor vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120°C) for a short duration (e.g., 2-10 minutes).[7][20]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion and cooling, the crude product can often be purified by direct recrystallization from ethanol.

Protocol 2: Catalyst-Free Synthesis in Water

This protocol is environmentally benign and operationally simple.[12][25]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (2 mmol)

  • Ammonium salt (e.g., ammonium acetate, 1 mmol)

  • Deionized water (2-3 mL)

  • Sealed reaction vessel

Procedure:

  • Charge a sealed tube reactor with the aldehyde, β-ketoester, and ammonium salt in stoichiometric molar ratios.

  • Add 2-3 mL of water.

  • Seal the vessel and heat at a specified temperature (e.g., 70-100°C) for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The solid product can often be isolated by simple filtration.[12][25]

  • The aqueous filtrate may be recycled for subsequent reactions.[12][25]

Conclusion

The Hantzsch synthesis remains a powerful and relevant tool in organic and medicinal chemistry. While the classical method has its limitations, modern advancements in catalysis, reaction media, and energy sources have transformed it into a highly efficient and versatile reaction. By understanding the underlying mechanism and systematically troubleshooting common issues, researchers can optimize their Hantzsch syntheses to achieve their desired outcomes with high efficiency and purity.

References

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.).
  • Hantzsch pyridine synthesis. (n.d.).
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.).
  • HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry. (2022, April 24). YouTube.
  • Microwave Activation in the Chemistry of Hantzsch 1,4-Dihydropyridines. (2001, September 4).
  • Synthesis of unsymmetrical 1,4‐dihydropyridines through four‐component... - ResearchGate. (n.d.).
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH. (n.d.).
  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.).
  • Microwave-Assisted Hantzsch-Like Synthesis of Novel Bis(Tetrahydrobenzo[3][9]Imidazo[2,1-b]Quinazolinones) - Taylor & Francis Online. (n.d.).
  • Solvent-Free Synthesis of Dihydropyridines and Acridinediones via a Salicylic Acid–Catalyzed Hantzsch Multicomponent Reaction - Taylor & Francis Online. (n.d.).
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. (n.d.).
  • An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer - ACG Publications. (2019, June 11).
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction | Royal Society Open Science. (2017, June 14).
  • Optimization of the reaction conditions for the Hantzsch condensation... - ResearchGate. (n.d.).
  • One-pot, multicomponent synthesis of symmetrical Hantzsch 1,4-dihydropyridine derivatives using glycerol as clean and green solvent | European Journal of Chemistry. (n.d.).
  • Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture - ACS Publications. (n.d.).
  • Dual solvent-catalyst role of deep eutectic solvents in Hantzsch dihydropyridine synthesis - Taylor & Francis. (2021, March 31).
  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE. (n.d.).
  • A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. (2022, January 9).
  • Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory | Journal of Chemical Education - ACS Publications. (n.d.).
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC - NIH. (n.d.).
  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - Semantic Scholar. (2020, November 24).
  • “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - NIH. (n.d.).
  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.).
  • (PDF) Facile Synthesis of Hantzsch 1,4-Dihydropyridines with Unsymmetrical 2,6-and 3,5-Substituents - ResearchGate. (2025, August 7).
  • A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction - Banaras Hindu University. (n.d.).
  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC - NIH. (2017, June 14).
  • Learning from the Hantzsch synthesis. (2000, November 7).
  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (n.d.).
  • Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. (n.d.).

Sources

Technical Support Center: Purification of Pyridinedicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyridinedicarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the purification of these valuable compounds. As Senior Application Scientists, we understand that achieving high purity is critical for the success of your research and development efforts. This resource is structured to provide in-depth, practical solutions to specific issues you may face in the lab.

Troubleshooting Guide

This section addresses common problems encountered during the purification of pyridinedicarboxylic acids in a question-and-answer format. Each answer provides a detailed explanation of the underlying causes and step-by-step protocols for resolution.

Question 1: My pyridinedicarboxylic acid has poor solubility in my chosen solvent, making recrystallization difficult. What should I do?

Answer:

Poor solubility is a frequent challenge with pyridinedicarboxylic acids due to their rigid aromatic structure and the presence of two carboxylic acid groups capable of strong intermolecular hydrogen bonding. The solubility is highly dependent on the solvent's polarity, pH, and temperature.[1][2]

Underlying Causes:

  • Solvent Polarity: Pyridinedicarboxylic acids are generally most soluble in polar protic solvents like water, methanol, and formic acid, and have lower solubility in less polar organic solvents.[3][4] For instance, 2,6-pyridinedicarboxylic acid (dipicolinic acid) has the highest solubility in methanol and the lowest in acetonitrile.[5]

  • pH of the Solution: The protonation state of the carboxylic acid groups and the pyridine nitrogen significantly impacts solubility. At their isoelectric point, the molecules have no net charge, leading to minimal solubility in aqueous solutions. Adjusting the pH away from the isoelectric point will increase solubility by forming a charged salt.[1][6]

  • Temperature: Solubility generally increases with temperature, which is the principle behind recrystallization.[2]

Troubleshooting Protocol:

  • Solvent Selection:

    • Consult solubility data for your specific isomer. A summary is provided in the table below.

    • For recrystallization, aim for a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature or below.

    • Consider solvent mixtures. For example, adding a co-solvent like ethanol or tetrahydrofuran (THF) to water can modulate the polarity and improve solubility.[3]

  • pH Adjustment for Aqueous Recrystallization:

    • Dissolve the impure acid in a dilute aqueous base (e.g., NaOH, KOH, or NH4OH) to form the highly soluble dicarboxylate salt. The pH should be higher than the second pKa of the acid to ensure complete deprotonation.[7]

    • Treat the solution with activated carbon at this stage to remove colored impurities.[8]

    • Filter the solution to remove the activated carbon and any insoluble impurities.

    • Slowly add a mineral acid (e.g., HCl or H2SO4) to the filtrate with stirring to lower the pH to the isoelectric point of the specific pyridinedicarboxylic acid isomer. This will cause the purified acid to precipitate out.[6][9] For quinolinic acid (2,3-pyridinedicarboxylic acid), the solubility is rapidly reduced at a pH of about 1.5 to 2.5.[6]

    • Cool the mixture to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with cold deionized water, and dry thoroughly.[10]

Table 1: Solubility of Pyridinedicarboxylic Acid Isomers
IsomerCommon NameSolventTemperature (°C)Solubility (g/L)Reference
2,3-Pyridinedicarboxylic AcidQuinolinic AcidWater-Moderately Soluble[1]
2,6-Pyridinedicarboxylic AcidDipicolinic AcidWater20.54.29[4]
2,6-Pyridinedicarboxylic AcidDipicolinic AcidMethanol-Highest Solubility[4][5]
2,6-Pyridinedicarboxylic AcidDipicolinic AcidAcetonitrile-Lowest Solubility[4][5]
3,5-Pyridinedicarboxylic AcidDinicotinic AcidWater-Good Solubility[2]
Question 2: I have a mixture of pyridinedicarboxylic acid isomers. How can I separate them?

Answer:

Separating isomers of pyridinedicarboxylic acids is challenging due to their similar physical and chemical properties.[11] The choice of method depends on the specific isomers present and the scale of the separation.

Underlying Causes:

  • Similar pKa and Solubility: Isomers often have very close pKa values and similar solubility profiles, making separation by simple crystallization or pH adjustment difficult.

  • Structural Similarity: The close structural resemblance makes chromatographic separation challenging without optimized methods.

Troubleshooting and Separation Strategies:

  • Selective Crystallization with Metal-Organic Frameworks (MOFs):

    • This is an advanced technique where a specific metal ion (e.g., Zr4+) is used to selectively co-crystallize with one isomer, forming a MOF, while leaving the other isomer in solution.[12][13] This method relies on the precise geometric fit between the target isomer and the metal ion to form a stable crystal lattice.[12]

  • Fractional Crystallization:

    • This classical technique relies on small differences in solubility between the isomers in a particular solvent.

    • Dissolve the isomeric mixture in a minimal amount of a suitable hot solvent.

    • Allow the solution to cool slowly. The least soluble isomer will crystallize out first.

    • Filter the crystals and repeat the process with the mother liquor to enrich and isolate the more soluble isomer. This process is often laborious and may require multiple cycles.

  • Chromatographic Separation (Analytical and Preparative Scale):

    • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC is a powerful tool.

      • Ion-Pair Chromatography: This technique can be used to separate isomers by using an ion-pairing agent in the mobile phase, such as tetrabutylammonium phosphate.[14] However, these reagents are often not compatible with mass spectrometry.[14]

      • Reversed-Phase Chromatography: A standard C18 column with an acidic mobile phase (e.g., 0.1% formic acid in water/methanol) can sometimes resolve isomers, though method development is often required.[14]

      • Bare Silica Gel Column (Normal Phase): For LC-MS applications where non-volatile buffers must be avoided, a bare silica gel column with an isocratic mobile phase of 0.1% v/v formic acid in water with 5% v/v methanol can be effective.[14]

Experimental Protocol: General HPLC Purity Analysis

This protocol provides a starting point for assessing the purity of your pyridinedicarboxylic acid.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 x 4.0 mm, 5 µm particle size).[15]

  • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.[15]

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., 270 nm).[14]

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.[15]

  • Analysis: Inject a standard volume (e.g., 10 µL). Purity is determined by the area percentage of the main peak.[15]

Question 3: My final product is off-white or colored. How do I remove the colored impurities?

Answer:

Discoloration in the final product is typically due to the presence of organic impurities from the synthesis or degradation products.[8]

Underlying Causes:

  • Residual Starting Materials or By-products: Incomplete reactions or side reactions can lead to colored impurities. For example, in the synthesis of 2,6-pyridinedicarboxylic acid via oxidation of 2,6-dimethylpyridine with chromium salts, an orange-red intermediate is formed.[10]

  • Degradation: Pyridinedicarboxylic acids can degrade under harsh reaction conditions (e.g., high temperatures or extreme pH), leading to the formation of colored compounds.

Purification Protocol to Remove Color:

  • Activated Carbon Treatment:

    • Dissolve the impure pyridinedicarboxylic acid in a suitable solvent. For aqueous solutions, it is often advantageous to dissolve the acid in a dilute base to form the salt, as described in Question 1.[6]

    • Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution.

    • Heat the mixture gently with stirring for 15-30 minutes.

    • Filter the hot solution through a pad of celite or a fine filter paper to remove the activated carbon.

    • Proceed with the crystallization of the purified product from the filtrate.

  • Recrystallization:

    • A simple recrystallization from a suitable solvent (e.g., water) can often remove colored impurities if they have different solubility characteristics from the desired product.[10]

Workflow for Purification of Colored Pyridinedicarboxylic Acid

purification_workflow start Impure, Colored Pyridinedicarboxylic Acid dissolve Dissolve in Suitable Solvent (e.g., aqueous base) start->dissolve add_carbon Add Activated Carbon dissolve->add_carbon heat_stir Heat and Stir add_carbon->heat_stir filter_hot Hot Filtration heat_stir->filter_hot precipitate Precipitate/Crystallize (e.g., by pH adjustment) filter_hot->precipitate collect_dry Collect and Dry Purified Product precipitate->collect_dry pure_product Pure, Colorless Product collect_dry->pure_product

Caption: Workflow for decolorizing pyridinedicarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the typical pKa values for pyridinedicarboxylic acids?

A1: The pKa values are crucial for understanding the behavior of these molecules in solution, particularly for pH-dependent purification methods. For a diprotic acid like a pyridinedicarboxylic acid, there are two pKa values. For example, for pyridine-2,3-dicarboxylic acid (quinolinic acid), the reported values are approximately pKa1 ≈ 2.43 and pKa2 ≈ 4.76.[16] The first pKa corresponds to the dissociation of the first carboxylic acid group, and the second pKa corresponds to the dissociation of the second.[16]

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for robust purity assessment.

  • Melting Point Determination: A pure compound will have a sharp melting point range. Impurities typically lower and broaden the melting point range.[17]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity information based on peak area percentages.[15][17]

  • Nuclear Magnetic Resonance (¹H & ¹³C NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities with distinct NMR signals.[18]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with a separation technique like LC or GC, it is a powerful tool for identifying impurities.

Q3: Can I use co-crystallization for purification?

A3: Yes, co-crystallization can be a powerful purification technique. It involves crystallizing the target molecule with another molecule (a "co-former") to form a new crystalline solid with potentially different physical properties, such as solubility.[19] This can be particularly useful for separating isomers or removing closely related impurities.[20]

Logical Relationship of Purification Choices

purification_choices start Starting Material (Crude Pyridinedicarboxylic Acid) check_purity Assess Purity and Identify Impurities (HPLC, NMR, etc.) start->check_purity isomers Isomeric Mixture? check_purity->isomers colored Colored Impurities? check_purity->colored low_solubility Low Solubility? check_purity->low_solubility isomers->colored No selective_cryst Selective Crystallization (MOFs) or Preparative HPLC isomers->selective_cryst Yes colored->low_solubility No activated_carbon Activated Carbon Treatment colored->activated_carbon Yes ph_adjustment pH-Controlled Precipitation low_solubility->ph_adjustment Yes, in aqueous media recrystallization Recrystallization from Optimal Solvent low_solubility->recrystallization No, or for non-aqueous final_product High-Purity Product selective_cryst->final_product activated_carbon->ph_adjustment ph_adjustment->final_product recrystallization->final_product

Caption: Decision tree for selecting a purification strategy.

References

  • Solubility of Things. (n.d.). Pyridine-3,5-dicarboxylic acid.
  • PubMed. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochim Acta A Mol Biomol Spectrosc.
  • Solubility of Things. (n.d.). Dipicolinic acid.
  • Google Patents. (n.d.). EP2982759B1 - Method for purifying quinolinic acid.
  • Jinjing Chemical. (2025). What is the pKa value of Pyridine-2,3-dicarboxylic Acid?.
  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.
  • BenchChem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
  • BenchChem. (n.d.). Quinolinic Acid: A Comprehensive Technical Guide.
  • Journal of Chemical & Engineering Data. (2021). Thermodynamic Modeling and Solubility Parameter of 2,6-Pyridinedicarboxylic Acid in Selected Solvents at Different Temperatures.
  • ChemicalBook. (2025). Pyridine-2,6-dicarboxylic acid | 499-83-2.
  • Jinjing Chemical. (2025). How to test the purity of Pyridine-2,3-dicarboxylic Acid?.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Disodium Pyridine-2,6-dicarboxylate.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized Disodium Pyridine-2,6-dicarboxylate.
  • Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • European Patent Office. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687.
  • BenchChem. (2025). Technical Support Center: Disodium Pyridine-2,6-dicarboxylate Purification.
  • PubMed. (2019). Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks.
  • ResearchGate. (2016). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?.
  • ResearchGate. (n.d.). Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal‐Organic Frameworks | Request PDF.
  • European Patent Office. (2002). Process for recovery of pyridine-2,3-dicarboxylic acid - European Patent Office - EP 0947508 B1.
  • PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.

Sources

stability of 2,6-Dimethylpyridine-3,5-dicarboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Guide ID: TSD-PYC-001 Topic: Stability of this compound Under Acidic Conditions Senior Application Scientist: Dr. Gemini

Introduction

Welcome to the technical support center for this compound (herein referred to as DMPDCA). This molecule is a crucial building block and ligand in pharmaceutical development and materials science. A comprehensive understanding of its stability, particularly in acidic environments, is paramount for successful synthesis, formulation, and application. This guide provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental challenges, and validated protocols designed for researchers and drug development professionals.

PART 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the fundamental stability characteristics of DMPDCA under acidic conditions.

Question 1: What is the general stability of this compound in aqueous acidic solutions?

Answer: this compound exhibits high stability in most aqueous acidic conditions encountered in typical laboratory and manufacturing processes. The pyridine ring is an aromatic system, which confers significant inherent stability. Furthermore, the placement of the carboxylic acid groups at the 3 and 5 positions (meta to the nitrogen) contributes to this robustness, making it less susceptible to certain degradation pathways compared to other isomers.[1] Studies on various pyridinedicarboxylic acid isomers have shown that 3,5-PDC is among the most thermally stable.[1] The primary concerns for instability arise only under forcing conditions, such as very high temperatures combined with extreme pH.

Question 2: What is the primary degradation pathway of concern under harsh acidic conditions?

Answer: The main potential degradation pathway for DMPDCA under harsh acidic conditions (e.g., strong acid at elevated temperatures) is decarboxylation . In this reaction, one or both carboxylic acid groups are lost as carbon dioxide.

The mechanism for the decarboxylation of pyridinecarboxylic acids in aqueous solutions often proceeds through a zwitterionic intermediate.[2][3] The rate of this reaction is highly dependent on the position of the carboxylic acid group. For DMPDCA, the process would hypothetically involve:

  • Protonation: The pyridine nitrogen is protonated by the acid.

  • Ylid Formation: A key intermediate for decarboxylation is an ylid, formed by the loss of a proton from the carboxyl group.

  • CO2 Elimination: The molecule then eliminates CO2.

However, for 3- and 5-substituted pyridine carboxylic acids, this pathway is significantly slower than for 2- or 4-substituted acids.[2][3] This is because the electron-withdrawing nitrogen atom provides better stabilization for a negative charge (carbanion character) that develops at the ortho or para position during decarboxylation, but this stabilizing effect is much weaker at the meta position. Therefore, significant energy input (e.g., heating above 200°C) is typically required to induce decarboxylation in 3,5-disubstituted pyridines.

Question 3: How does the pH of the solution affect the solubility and structure of DMPDCA?

Answer: The pH of the aqueous medium has a profound impact on the ionization state and, consequently, the solubility of DMPDCA. The molecule has three ionizable sites: the pyridine nitrogen and the two carboxylic acid groups.

  • Strongly Acidic (pH < 1-2): The pyridine nitrogen and both carboxylic acid groups are protonated, resulting in a net positive charge. Solubility in this state can be moderate.

  • Moderately Acidic to Neutral (pH ~2-5): The carboxylic acid groups begin to deprotonate. The molecule will pass through its isoelectric point, where it exists predominantly as a neutral zwitterion, which typically corresponds to its point of minimum solubility.

  • Neutral to Basic (pH > 5): Both carboxylic acid groups are deprotonated, resulting in a net negative charge and generally leading to higher aqueous solubility.

The relationship between pH and the dominant ionic species is visualized in the diagram below. Understanding this behavior is critical for avoiding precipitation during reactions, workups, or formulation.

G cluster_pH Dominant Species vs. pH Low_pH Strongly Acidic (pH < 2) Net Charge: +1 (Dicationic Carboxylic Acid) Mid_pH Isoelectric Point (pH ~3-4) Net Charge: 0 (Zwitterion) MINIMUM SOLUBILITY Low_pH->Mid_pH + OH⁻ - H⁺ High_pH Neutral to Basic (pH > 5) Net Charge: -1 to -2 (Anionic Carboxylate) Mid_pH->High_pH + OH⁻ - H⁺

Caption: Relationship between pH and the ionization state of DMPDCA.

PART 2: Troubleshooting Guide for Experimental Workflows

This section provides practical solutions to specific issues that may be encountered during experiments involving DMPDCA.

Scenario 1: Synthesis via Acid-Catalyzed Ester Hydrolysis

  • Problem: You are synthesizing DMPDCA by hydrolyzing its precursor, Dimethyl or Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, under acidic conditions, but the reaction is incomplete or proceeds very slowly.

  • Scientific Rationale: Acid-catalyzed ester hydrolysis is an equilibrium-controlled reaction.[4] The reaction requires protonation of the ester's carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water. Insufficient acid, low temperature, or the presence of organic co-solvents can hinder this process.

  • Troubleshooting Steps:

    • Increase Acid Concentration: Ensure a sufficient molar excess of a strong acid (e.g., HCl, H₂SO₄). A common starting point is 3-6 M HCl.

    • Increase Temperature: Heating the reaction mixture to reflux is often necessary to provide the activation energy for hydrolysis.[5] Monitor for any potential degradation if heating for extended periods.

    • Use a Large Excess of Water: To shift the equilibrium towards the products (acid and alcohol), use water as the primary solvent.[4] If a co-solvent is needed for solubility of the starting ester, minimize its volume.

    • Monitor the Reaction: Track the disappearance of the starting ester and the appearance of the dicarboxylic acid product using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Scenario 2: Forced Degradation Study Yields Unexpected Results

  • Problem: During a forced degradation study with strong acid and heat, you observe the formation of one or two major degradant peaks in your chromatogram that are more nonpolar (shorter retention time on reverse-phase HPLC) than the parent DMPDCA.

  • Scientific Rationale: This observation is a classic signature of decarboxylation. The loss of a polar carboxylic acid group (COOH) and its replacement with a hydrogen atom makes the resulting molecule (2,6-dimethylpyridine-5-carboxylic acid or 2,6-lutidine) significantly less polar.

  • Troubleshooting & Identification Steps:

    • Hypothesize Degradants: The two primary degradants would be the mono-decarboxylated product and the di-decarboxylated product.

    • LC-MS Analysis: The most effective method for identification is Liquid Chromatography-Mass Spectrometry. Check the mass-to-charge ratio (m/z) of the degradant peaks.

      • DMPDCA (C₉H₉NO₄): MW = 195.17 g/mol [6]

      • Mono-decarboxylated product (C₈H₉NO₂): MW = 151.16 g/mol

      • Di-decarboxylated product (2,6-Lutidine, C₇H₉N): MW = 107.15 g/mol

    • Confirm with Standards: If possible, confirm the identity of the degradants by comparing their retention times and mass spectra with authentic reference standards.

G DMPDCA 2,6-Dimethylpyridine- 3,5-dicarboxylic acid (MW: 195.17) Mono 2,6-Dimethylpyridine- 3-carboxylic acid (MW: 151.16) DMPDCA->Mono - CO₂ Di 2,6-Lutidine (MW: 107.15) Mono->Di - CO₂

Caption: Hypothetical decarboxylation pathway of DMPDCA under forcing conditions.

PART 3: Protocols and Methodologies

These protocols provide a validated starting point for common experimental procedures.

Protocol 3.1: Acid-Catalyzed Hydrolysis of Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

This protocol describes the conversion of the diethyl ester to the target dicarboxylic acid.

  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (1.0 eq) in 6 M aqueous hydrochloric acid (10-15 mL per gram of ester).

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. The suspension should gradually dissolve as the hydrolysis proceeds.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase, the product will remain at the baseline while the starting ester will have a higher Rf) or HPLC. The reaction typically requires 4-8 hours.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath. The DMPDCA product will often precipitate as the hydrochloride salt.

  • Purification: Collect the precipitate by vacuum filtration. To obtain the zwitterionic form, dissolve the solid in a minimum amount of water, and carefully adjust the pH to its isoelectric point (~pH 3-4) using a base like sodium hydroxide or ammonium hydroxide. The purified product will precipitate out of solution.

  • Drying: Collect the purified solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Protocol 3.2: General Protocol for a Forced Degradation Study under Acidic Conditions

This protocol outlines a systematic approach to evaluating the stability of DMPDCA.

G cluster_workflow Forced Degradation Workflow A 1. Prepare Stock Solution (e.g., 1 mg/mL DMPDCA in 50:50 Acetonitrile:Water) B 2. Stress Samples Aliquot stock and add HCl to final concentrations (e.g., 0.1 M, 1 M) A->B C 3. Incubate Place vials at controlled temperatures (e.g., 40°C, 60°C, 80°C) B->C D 4. Sample at Timepoints Withdraw aliquots at 0, 2, 8, 24 hrs C->D E 5. Quench & Dilute Neutralize with base and dilute to working concentration D->E F 6. Analyze Inject onto a stability-indicating HPLC-UV/MS system E->F

Caption: Experimental workflow for an acid-stress stability study.

Data Summary Table

The following table summarizes typical conditions used in forced degradation studies for small molecules.

Parameter Condition 1 (Mild) Condition 2 (Moderate) Condition 3 (Harsh)
Acid 0.1 M HCl1.0 M HCl2.0 M HCl or H₂SO₄
Temperature 40 °C60 °C80 °C
Duration Up to 72 hoursUp to 48 hoursUp to 24 hours
Expected Outcome No significant degradation< 5% degradation5-20% degradation (ideal for identifying pathways)

References

  • Organic Syntheses Procedure. 2,6-dimethylpyridine.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Chemistry LibreTexts. (2023). Chemistry of Esters.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Ghalem, W., Belhouas, R., Boulcina, R., Bouacida, S., & Debache, A. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o573.
  • Li, G. (2009). Synthesis of 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid. Coal and Chemical Industry. (Abstract available from Semantic Scholar).
  • Briehl, H., & Butenuth, J. (1992). Thermoanalytical investigations of the six isomeric pyridinedicarboxylic acids. Thermochimica Acta, 211, 121-130. (Referenced in WUR eDepot).
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids.

Sources

Technical Support Center: Degradation Pathways of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2,6-dimethylpyridine-3,5-dicarboxylic acid. This guide is structured to provide in-depth, field-proven insights into the experimental and analytical challenges you may encounter. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common initial questions regarding the nature of this compound and its potential for degradation.

Question: What are the likely microbial candidates for degrading this compound?

Answer: While specific studies on this compound are limited, extensive research into related compounds provides a strong predictive framework. The most promising microbial candidates belong to genera known for their robust metabolism of aromatic and N-heterocyclic compounds.[1][2]

  • Rhodococcus species: This genus is renowned for its ability to degrade a wide range of pyridine derivatives.[3][4] Strains like Rhodococcus pyridinivorans and others have been shown to utilize pyridine as a sole carbon and nitrogen source, making them a primary choice for screening studies.[3][5] Their metabolic versatility is often linked to powerful oxygenase enzymes capable of initiating ring hydroxylation.[6]

  • Arthrobacter species: Several Arthrobacter strains are known to degrade pyridine and its methylated analogs like 2,6-dimethylpyridine.[7][8] Research on Arthrobacter crystallopoietes has identified metabolites resulting from the hydroxylation of the pyridine ring and subsequent cleavage.[8]

  • Xanthobacter species: A strain identified as Xanthobacter sp. has been specifically shown to degrade pyridine-3,5-dicarboxylic acid, a very close structural analog to your target compound.[9] This makes it a highly relevant candidate, as it likely possesses the enzymatic machinery to handle the dicarboxylate structure.

  • Other Potential Genera: Species from Cupriavidus, Achromobacter, Pseudomonas, and Mycobacterium have also been identified as degraders of various pyridine dicarboxylic acids and related structures.[9]

Question: What are the predicted major degradation pathways for this molecule?

Answer: A complete, empirically verified pathway for this specific molecule is not yet published. However, based on established microbial catabolism of aromatic compounds, we can propose a putative pathway involving several key steps.[7][10][11] The degradation is expected to proceed via initial enzymatic attacks on the pyridine ring or its substituents, followed by ring cleavage and funneling of intermediates into central metabolism.

The proposed pathway initiates with hydroxylation, a common strategy to destabilize the aromatic ring, followed by decarboxylation and eventual ring opening.

Putative Degradation Pathway cluster_0 Phase 1: Ring Activation & Modification cluster_1 Phase 2: Ring Cleavage cluster_2 Phase 3: Central Metabolism A 2,6-Dimethylpyridine- 3,5-dicarboxylic acid B Hydroxylated Intermediate (e.g., 4-hydroxy-2,6-dimethylpyridine- 3,5-dicarboxylic acid) A->B Monooxygenase C Decarboxylated Intermediate B->C Decarboxylase D Ring Cleavage Product (Aliphatic Intermediate) C->D Dioxygenase E Further Aliphatic Intermediates D->E Hydrolase, Dehydrogenase F TCA Cycle E->F Metabolic Funneling

Caption: Proposed microbial degradation pathway for this compound.

Question: Is chemical or photochemical degradation a significant concern during my experiments?

Answer: Yes, these abiotic degradation pathways can be confounding factors.

  • Photodegradation: Derivatives of pyridine-3,5-dicarboxylic acid have been shown to degrade under UV light.[12] It is crucial to conduct experiments in controlled lighting conditions, especially if using clear glass vessels. Amber glassware or covering vessels with aluminum foil is recommended for photosensitive compounds. Control experiments (sterile medium with the compound, exposed to the same light conditions) are essential to quantify this effect.

  • Chemical Degradation (Hydrolysis): While the pyridine ring itself is relatively stable, the ester derivatives (e.g., diethyl or dimethyl esters) are susceptible to hydrolysis back to the dicarboxylic acid, especially at non-neutral pH.[13] If you are working with an esterified form of the molecule, ensure your medium is well-buffered and monitor for the appearance of the parent acid in sterile controls.

Part 2: Troubleshooting Guide - Experimental & Analytical Challenges

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Section 2.1: Microbial Degradation Experiments

Question: I've inoculated my culture with a promising bacterial strain, but after 72 hours, HPLC analysis shows no decrease in the parent compound concentration. What's wrong?

Answer: This is a common challenge in biodegradation studies. The lack of degradation can stem from several factors, ranging from culture conditions to the intrinsic nature of the compound.

  • Causality - Substrate Toxicity: The concentration of this compound you are using might be inhibitory or toxic to the microorganisms. Aromatic acids can disrupt cell membranes and intracellular pH.

    • Troubleshooting Step: Perform a dose-response experiment. Set up parallel cultures with a range of concentrations (e.g., 10 mg/L, 50 mg/L, 100 mg/L, 250 mg/L). This will help identify the concentration at which metabolic activity is inhibited.

  • Causality - Lack of Enzyme Induction: The catabolic genes required to degrade the compound may be inducible. If the bacteria were pre-cultured on a rich medium (like LB or TSB), these genes might be repressed.

    • Troubleshooting Step: Pre-adapt your culture. Grow the bacteria to mid-log phase in a minimal medium with a low concentration of a more easily metabolized aromatic compound (like succinate or benzoate) and a small amount of your target compound. This can induce the necessary enzymatic machinery before the main experiment.

  • Causality - Incorrect Culture Conditions: The pH, temperature, or aeration may not be optimal for the specific metabolic pathway, even if the bacteria can grow. For example, many pyridine-degrading Rhodococcus strains have optimal conditions around pH 7-8 and 30-37°C.[4][6]

    • Troubleshooting Step: Review the literature for the optimal growth conditions of your chosen strain or a closely related one. Run a matrix of experiments varying pH (e.g., 6.5, 7.0, 7.5) and temperature (e.g., 25°C, 30°C, 37°C). Ensure adequate aeration for aerobic pathways.

  • Causality - Requirement for a Co-substrate: The degradation of this compound might be a co-metabolic process, requiring the presence of a primary growth substrate. The enzymes might degrade the target compound fortuitously without providing energy for growth.

    • Troubleshooting Step: Set up an experiment where the bacteria are grown on a primary carbon source (like glucose or succinate) and your target compound is added as a secondary substance. Monitor the disappearance of both.

Section 2.2: Analytical Methods (HPLC/LC-MS)

Question: My HPLC chromatogram shows a broad or tailing peak for the parent compound. How can I improve the peak shape?

Answer: Poor peak shape compromises resolution and quantification. Tailing is often caused by secondary chemical interactions within the analytical system or by issues with your mobile phase.[14]

  • Causality - Secondary Silanol Interactions: The two carboxylic acid groups on your molecule are acidic. If they are deprotonated (negatively charged), they can interact with residual, positively charged silanol groups on the C18 column packing material. This secondary interaction causes peak tailing.

    • Troubleshooting Step 1 (Adjust pH): Lower the pH of your mobile phase by adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid).[15] This will protonate the carboxylic acid groups, neutralizing their charge and minimizing interaction with silanols. A target pH of ~2.5-3.0 is a good starting point.

    • Troubleshooting Step 2 (Use a Different Column): Consider using an "end-capped" C18 column or a phenyl-hexyl column. End-capped columns have fewer free silanol groups. Phenyl-hexyl columns offer different selectivity (pi-pi interactions) which may be more suitable for your aromatic compound.

  • Causality - Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile in a run starting with 95% water), it can cause peak distortion.

    • Troubleshooting Step: Dissolve your samples in the initial mobile phase composition or a slightly weaker solvent.

  • Causality - Column Overload: Injecting too much mass of the analyte can saturate the stationary phase, leading to tailing.[14]

    • Troubleshooting Step: Dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were likely overloading the column.

Question: I see multiple small, unexpected peaks in my chromatograms from degraded samples. Are these all metabolites?

Answer: Not necessarily. These "ghost peaks" or unexpected signals can arise from multiple sources. A systematic approach is needed to differentiate true metabolites from artifacts.[16]

  • Causality - Media Components: Complex media can contain compounds that are also metabolized by the bacteria or that interfere with the analysis.

    • Troubleshooting Step: Run a "media blank" control: an inoculated culture with no target compound added. Analyze a sample from this culture at each time point to create a background profile. Subtract any peaks found in the media blank from your experimental chromatograms.

  • Causality - Sample Carryover: If a previous injection was highly concentrated, residual compound can elute in a subsequent run, appearing as a small peak.[17]

    • Troubleshooting Step: After running a high-concentration standard, run a "solvent blank" (injecting pure mobile phase). If you see a peak corresponding to your analyte, your needle wash or wash cycle is insufficient. Increase the volume or strength of your wash solvent.

  • Causality - Abiotic Degradation: As discussed, the compound may degrade photochemically or chemically.[12]

    • Troubleshooting Step: Analyze a sample from your sterile, uninoculated control. Any peaks appearing here (that are not in the T=0 sample) are likely abiotic degradation products, not microbial metabolites.

  • Causality - True Metabolites: If a peak is present only in the inoculated, compound-fortified sample and not in any of the controls, it is a strong candidate for being a true metabolite.

    • Next Step: Use LC-MS/MS to obtain the mass and fragmentation pattern of the unknown peak. This data can be used to propose a chemical structure and place it within the putative degradation pathway.[18][19]

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for core experiments in studying the degradation of this compound.

Protocol 1: Microbial Degradation Assay in Liquid Culture

This protocol outlines the setup for monitoring the degradation of the target compound by a pure bacterial culture over time.

G start Start: Prepare Materials preculture 1. Prepare Bacterial Pre-culture (e.g., in TSB for 24h) start->preculture harvest 2. Harvest & Wash Cells (Centrifuge, resuspend in sterile saline) preculture->harvest setup 3. Set Up Experimental Flasks (Minimal Salt Medium + Compound) harvest->setup inoculate 4. Inoculate Flasks (Add washed cells to a target OD) setup->inoculate incubate 5. Incubate Under Controlled Conditions (e.g., 30°C, 180 rpm) inoculate->incubate sample 6. Sample Collection (Aseptically remove aliquots at T=0, 12, 24, 48, 72h) incubate->sample process 7. Process Samples (Centrifuge to remove cells, filter supernatant) sample->process analyze 8. Analyze by HPLC (Quantify parent compound) process->analyze end End: Data Analysis analyze->end

Caption: Workflow for a microbial degradation kinetics experiment.

Methodology:

  • Prepare Media and Stock Solution:

    • Prepare and autoclave Minimal Salt Medium (MSM). A typical MSM contains K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, and a trace element solution.

    • Prepare a 10 g/L stock solution of this compound in a suitable solvent (e.g., DMSO or dilute NaOH, then neutralize). Filter-sterilize this stock solution.

  • Bacterial Pre-culture:

    • Inoculate 50 mL of a rich medium (e.g., Tryptic Soy Broth) with a single colony of your test bacterium.

    • Incubate overnight at the optimal temperature with shaking (e.g., 30°C at 180 rpm).

  • Cell Harvesting and Washing:

    • Transfer the overnight culture to sterile centrifuge tubes. Centrifuge at 5,000 x g for 10 minutes.

    • Discard the supernatant. Resuspend the cell pellet in 50 mL of sterile phosphate-buffered saline (PBS).

    • Repeat the centrifugation and washing step twice more to remove all traces of the rich medium.

    • Finally, resuspend the washed cells in 10 mL of MSM. Measure the optical density at 600 nm (OD₆₀₀).

  • Experimental Setup:

    • Prepare triplicate 250 mL Erlenmeyer flasks for each condition:

      • Experimental Flasks: 100 mL MSM + target compound (e.g., to a final concentration of 100 mg/L).

      • Sterile Control: 100 mL MSM + target compound (no bacteria).

      • Biotic Control: 100 mL MSM + bacteria (no target compound).

  • Inoculation and Incubation:

    • Inoculate the "Experimental" and "Biotic Control" flasks with the washed cell suspension to a starting OD₆₀₀ of ~0.1.

    • Cover the flasks with sterile, breathable stoppers and place them in an incubator shaker (e.g., 30°C, 180 rpm), protected from light.

  • Sampling and Processing:

    • At designated time points (e.g., 0, 12, 24, 48, 72 hours), aseptically withdraw a 1 mL aliquot from each flask.

    • Immediately centrifuge the aliquot at 13,000 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • Store vials at 4°C until analysis.

  • Analysis:

    • Analyze the samples by HPLC to quantify the concentration of the parent compound.

Protocol 2: HPLC-DAD Method for Quantification

This protocol provides a starting point for developing an analytical method to measure the concentration of this compound.

Instrumentation and Columns:

  • System: HPLC with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Guard Column: A compatible C18 guard column is highly recommended to protect the analytical column.

Chromatographic Conditions (Example):

ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the analyte is in a single, protonated form for better peak shape.[15]
Mobile Phase B AcetonitrileStandard organic solvent for reverse-phase chromatography.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% BA gradient allows for elution of potential metabolites with varying polarities while ensuring the parent compound is well-retained and resolved.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.[17]
Injection Vol. 10 µLA small volume helps prevent peak distortion.
Detection λ 265 nm (or determined by UV scan)Wavelength should be set at the absorbance maximum of the pyridine ring for maximum sensitivity.

Methodology:

  • System Preparation:

    • Purge the HPLC pumps with fresh, filtered, and degassed mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve:

    • Prepare a series of standards of your compound in the initial mobile phase (e.g., 1, 5, 10, 25, 50, 100 mg/L).

    • Inject each standard in triplicate.

    • Plot the peak area versus concentration and perform a linear regression to generate a calibration curve. Ensure the R² value is >0.995.

  • Sample Analysis:

    • Inject your prepared samples from the degradation experiment.

    • Integrate the peak corresponding to your target compound.

  • Quantification:

    • Use the peak area from your sample and the equation from the calibration curve to calculate the concentration of the compound at each time point.

    • Plot concentration versus time to visualize the degradation kinetics.

References
  • Yoon, J. H., et al. (2000). Rhodococcus pyridinivorans sp. nov., a pyridine-degrading bacterium. International Journal of Systematic and Evolutionary Microbiology, 50(6), 2173-2180. [Link]
  • Li, J., et al. (2019). The enhancement of pyridine degradation by Rhodococcus KDPy1 in coking wastewater. FEMS Microbiology Letters, 366(1). [Link]
  • Zhang, L., et al. (2023). [Pyridine degradation characteristics of Rhodococcus sp. LV4 under high salinity conditions]. Sheng Wu Gong Cheng Xue Bao, 39(3), 1188-1200. [Link]
  • Li, J., et al. (2019). The enhancement of pyridine degradation by Rhodococcus KDPy1 in coking wastewater. FEMS Microbiology Letters, 366(1). [Link]
  • Ren, H., et al. (2023). Enhancing Biodegradation of Pyridine with Trehalose Lipid in Rhodococcus pyridinivorans sp. Strain HR-1-Inoculated Microbial Fuel Cell.
  • Kutanovas, S., et al. (2016). Isolation and characterization of novel pyridine dicarboxylic acid-degrading microorganisms. Chemija, 27(1). [Link]
  • Vaitekūnas, J., et al. (2016). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 82(16), 4993-5003. [Link]
  • SIELC Technologies. Separation of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid on Newcrom R1 HPLC column. [Link]
  • Google Patents. (1986). Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
  • ResearchGate. Generation of pyridine-dicarboxylic acid bioproducts (in green) via.... [Link]
  • Vilniaus universitetas.
  • Li, G. (2010). Synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid. Semantic Scholar. [Link]
  • Sherwood, J. (2015). Re-routing aromatic degradation to give pyridine dicarboxylic acids. RSC Blogs. [Link]
  • Organic Syntheses Procedure. 2,6-dimethylpyridine. [Link]
  • Khasaeva, F. M., et al. (2016). Degradation of 2,6-dimethylpyridine by Arthrobacter crystallopoietes.
  • Google Patents. (1983). Two stage process for preparing 2,6-pyridinedicarboxylic acid.
  • Ghalem, W., et al. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2528. [Link]
  • Das, N., & Chandran, P. (2011).
  • Medikamenter Quality Services. (2024). Common Issues in HPLC Analysis. [Link]
  • Sharp, B. (2024). Troubleshooting Common HPLC Issues. Labcompare.com. [Link]
  • ResearchGate.
  • Chromatography Today. (2023). What are the Common Peak Problems in HPLC. [Link]
  • uHPLCs. (2023). 10 HPLC Problems and Solutions You Must Know. [Link]
  • Arulazhagan, P., et al. (2015). (PDF) Biodegradation of aromatic compounds: Current status and opportunities for biomolecular approaches.
  • Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PMC - PubMed Central. [Link]
  • Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. [Link]
  • Frontiers. Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. [Link]
  • Ghosal, D., et al. (2016). Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review. PMC - PubMed Central. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. (PDF)
  • Stoppacher, N., & Strasser, H. (2016). Analytical Methods for Secondary Metabolite Detection. PubMed. [Link]
  • PubChem. 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester. [Link]
  • Busi, M. V., et al. (2014).
  • Pang, Z., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. MDPI. [Link]
  • van den Berg, M. A., & Wanders, R. J. A. (2017). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. PMC. [Link]
  • ResearchGate. (PDF) Microbial Degradation of Pyridine by Co-culture of Two Newly Isolated Strains, Arthrobacter sp. Strain PDC-1 and Rhodococcus sp. Strain HPD-2. [Link]

Sources

Technical Support Center: Scaling Up Hantzsch Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this classic multi-component reaction from the bench to a larger scale. The Hantzsch synthesis, while elegant in its construction of the pyridine core, presents unique challenges when moving beyond gram-scale preparations.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring a robust, safe, and efficient scale-up process.

Our approach is grounded in mechanistic understanding and practical, field-tested solutions. We will explore the causality behind common experimental pitfalls and provide self-validating protocols to enhance the reliability of your synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during the scale-up of your Hantzsch pyridine synthesis.

Section 1: Reaction Optimization & Yield Enhancement

Question 1: My yield has significantly dropped upon scaling up the reaction from 1 g to 100 g. What are the likely causes and how can I mitigate this?

Answer: A drop in yield during scale-up is a common issue and can be attributed to several factors that are less pronounced at the laboratory scale.

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of byproducts. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that provides good agitation for the entire reaction volume. A temperature probe should be used to monitor the internal reaction temperature, not just the heating mantle or bath temperature. For exothermic steps, consider a slower addition of one of the reactants to maintain better temperature control.

  • Order of Reagent Addition: The sequence in which you add your aldehyde, β-ketoester, and ammonia source is critical, especially for unsymmetrical Hantzsch syntheses.[1] A pre-mixed addition of certain components can favor the formation of undesired symmetrical byproducts.

    • Solution: A robust strategy is to first mix the aldehyde and the ammonia source (e.g., ammonium acetate), followed by the addition of the dione, and finally the second β-ketoester.[1] This method can help minimize the formation of symmetrical Hantzsch esters.[1]

  • Solvent Effects: A solvent that works well on a small scale may not be optimal for a larger reaction, particularly concerning solubility and product precipitation.

    • Solution: Ethanol is a common solvent, but for scale-up, you might need to adjust the solvent volume to ensure all reactants remain in solution until the reaction is complete.[1] In some cases, a co-solvent system may be necessary. Modern approaches have also demonstrated the use of greener solvents like water or polyethylene glycol (PEG-400), which can be advantageous for industrial applications.[3][4]

Question 2: I am observing a significant amount of byproduct formation, particularly symmetrical Hantzsch esters in my unsymmetrical synthesis. How can I improve the selectivity?

Answer: The formation of symmetrical byproducts is a primary challenge in unsymmetrical Hantzsch syntheses.[1] This occurs when two molecules of the same β-ketoester react with the aldehyde instead of one of each different β-ketoester.

  • Stepwise Intermediate Formation: The most effective way to avoid symmetrical byproducts is to pre-form one of the key intermediates.

    • Protocol: You can first synthesize the enamine from one of the β-ketoesters and the ammonia source in a separate step.[5] This isolated enamine is then reacted with the Knoevenagel condensation product of the aldehyde and the second β-ketoester. While this adds a step to the process, it provides much greater control over the final product.

  • Controlled Reagent Addition: As mentioned previously, the order of addition in a one-pot synthesis is crucial. A factorial experimental design can help optimize the addition sequence and reactant ratios to minimize byproduct formation.[1]

Below is a diagram illustrating the competing reaction pathways that can lead to byproduct formation.

Byproduct_Formation Aldehyde Aldehyde Intermediate1 Knoevenagel Adduct 1 Aldehyde->Intermediate1 + Ketoester 1 Intermediate2 Knoevenagel Adduct 2 Aldehyde->Intermediate2 + Ketoester 2 Ketoester1 β-Ketoester 1 Enamine1 Enamine 1 Ketoester1->Enamine1 + Ammonia Ketoester2 β-Ketoester 2 Enamine2 Enamine 2 Ketoester2->Enamine2 + Ammonia Ammonia Ammonia Source DesiredProduct Unsymmetrical 1,4-Dihydropyridine Byproduct1 Symmetrical Byproduct 1 (from Ketoester 1) Byproduct2 Symmetrical Byproduct 2 (from Ketoester 2) Intermediate1->DesiredProduct Michael Addition + Cyclization Intermediate1->Byproduct1 Michael Addition + Cyclization Intermediate2->DesiredProduct Michael Addition + Cyclization Intermediate2->Byproduct2 Michael Addition + Cyclization Enamine1->DesiredProduct Michael Addition + Cyclization Enamine1->Byproduct1 Michael Addition + Cyclization Enamine2->DesiredProduct Michael Addition + Cyclization Enamine2->Byproduct2 Michael Addition + Cyclization

Caption: Competing pathways in unsymmetrical Hantzsch synthesis.

Section 2: Product Isolation and Purification

Question 3: My product is difficult to isolate and purify on a larger scale. I'm experiencing poor filtration and the crude product is an oil. What are some effective work-up and purification strategies?

Answer: Isolation and purification are often significant bottlenecks in scaling up the Hantzsch synthesis.

  • Optimizing Crystallization: If your product is a solid, inducing crystallization is key.

    • Seeding: If you have a small amount of pure product, use it to seed the cooled reaction mixture.

    • Solvent/Anti-Solvent: After the reaction, you may need to concentrate the solution and then add an anti-solvent (a solvent in which your product is insoluble) to precipitate the product. Water is often used for this purpose.[1]

    • Cooling Rate: A slow, controlled cooling rate will generally produce larger crystals that are easier to filter. Crash cooling can lead to fine powders that clog filter paper.

  • Managing Oily Products: If your product is an oil, direct crystallization may not be feasible.

    • Extraction: Perform a standard liquid-liquid extraction to remove water-soluble impurities. Choose a solvent that is a good solvent for your product and immiscible with your reaction solvent if possible.

    • Column Chromatography: While less ideal for very large scales, column chromatography on silica gel is an effective method for purifying oily products.[6] You will need to develop a suitable solvent system using thin-layer chromatography (TLC) first.

  • Addressing Filtration Issues: Poor filtration can be caused by very fine particles or the presence of gummy impurities.

    • Filter Aid: Using a filter aid like Celite can significantly improve filtration speed by preventing the filter medium from becoming clogged.[6]

    • Temperature Control: In some cases, filtering the reaction mixture at a specific temperature can help. For instance, some impurities may be more soluble at elevated temperatures, allowing for their removal before the product crystallizes upon cooling.[1]

Question 4: The final aromatization step to the pyridine is giving me a low yield and multiple side products. What are some milder and more efficient methods for this oxidation?

Answer: The oxidation of the initially formed 1,4-dihydropyridine to the final pyridine is a critical step.[2] Harsh oxidizing agents like nitric acid or potassium permanganate can lead to over-oxidation or degradation of the product.[2][7]

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Nitric Acid Often used in classical proceduresInexpensiveHarsh conditions, potential for side reactions
Manganese Dioxide (MnO₂) Acetonitrile, room temperature to reflux[6]Milder, heterogeneous (easy to remove)Requires a stoichiometric excess
Ferric Chloride (FeCl₃) Can be used in a one-pot synthesis[2]One-pot procedure, efficientCan be acidic, may require workup to remove iron salts
Iodine in Methanol Refluxing methanolMilder conditionsMay require longer reaction times
Photochemical Oxidation UV or visible light, often with a photosensitizerMetal-free, "green" approach[2]Requires specialized equipment

Recommendation: For scale-up, using a solid-supported oxidant like MnO₂ is often advantageous as it simplifies the work-up; the oxidant can be removed by simple filtration.[6] One-pot procedures with milder oxidants like FeCl₃ are also attractive for process efficiency.[2]

Section 3: Process Safety Considerations

Question 5: What are the key process safety hazards I need to consider when scaling up the Hantzsch synthesis?

Answer: As with any chemical process scale-up, a thorough safety assessment is crucial.[8]

  • Thermal Hazards: The Hantzsch reaction is generally exothermic. On a large scale, the heat generated can accumulate if not effectively removed, potentially leading to a runaway reaction.

    • Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies to understand the heat of reaction and the rate of heat evolution.[8] This data is essential for designing an adequate cooling system for your reactor.

    • Controlled Addition: As mentioned, a semi-batch process where one reactant is added portion-wise or via a dropping funnel can help control the exotherm.

  • Gas Evolution: The reaction typically uses an ammonia source, often ammonium acetate. Depending on the reaction conditions, ammonia gas can be released.

    • Ventilation: Ensure the reaction is performed in a well-ventilated area or a fume hood, especially on a larger scale. The reactor should be equipped with a proper off-gas handling system.

  • Reagent and Solvent Hazards: Be aware of the specific hazards associated with your starting materials and solvents. For example, some aldehydes are irritants or sensitizers.

    • Material Safety Data Sheets (MSDS): Always consult the MSDS for all chemicals used.

    • Personal Protective Equipment (PPE): Use appropriate PPE, including safety glasses, gloves, and a lab coat.

The following diagram outlines a logical workflow for troubleshooting common scale-up issues.

Troubleshooting_Workflow Start Scale-Up Issue Identified LowYield Low Yield Start->LowYield Byproducts Byproduct Formation Start->Byproducts Purification Purification Difficulty Start->Purification CheckMixing Check Agitation & Heat Transfer LowYield->CheckMixing Yes OptimizeAddition Optimize Order of Addition Byproducts->OptimizeAddition Yes OptimizeCrystallization Optimize Crystallization (Cooling Rate, Seeding) Purification->OptimizeCrystallization Solid Product? MilderOxidant Use Milder Oxidizing Agent Purification->MilderOxidant Aromatization Step? CheckMixing->OptimizeAddition StepwiseSynthesis Consider Stepwise Synthesis OptimizeAddition->StepwiseSynthesis Solution Problem Resolved OptimizeAddition->Solution StepwiseSynthesis->Solution UseFilterAid Use Filter Aid (e.g., Celite) OptimizeCrystallization->UseFilterAid UseFilterAid->Solution MilderOxidant->Solution

Caption: A troubleshooting workflow for Hantzsch synthesis scale-up.

References

  • Parker, A. J., et al. (2006). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 10(4), 797-803. [Link]
  • Wikipedia. Hantzsch pyridine synthesis. [Link]
  • Saini, A., Kumar, S., & Sandhu, J. S. (2008). Hantzsch reaction: Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111. [Link]
  • Wikipedia. Hantzsch pyridine synthesis. [Link]
  • Bain, R. M., Pulliam, C. J., & Cooks, R. G. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 5(11), 4363-4371. [Link]
  • ResearchGate.
  • Ji, S. J., et al. (2011). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Journal of Heterocyclic Chemistry, 48(4), 834-838. [Link]
  • BIOENGINEER.ORG.
  • Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1433-1438. [Link]
  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
  • ResearchGate. Optimization of the reaction conditions a. [Link]
  • Triggle, D. J. (2000). Learning from the Hantzsch synthesis.
  • Bagley, M. C., et al. (2011). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 7, 1341-1349. [Link]
  • LookChem.
  • Beilstein Journals.
  • Cravotto, G., et al. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Monitoring by Raman Spectroscopy. Molecules, 19(7), 9985-9998. [Link]
  • Sharma, M. G., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances, 7(46), 28885-28894. [Link]
  • YouTube. Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. [Link]
  • Mettler Toledo. Chemical Process Safety. [Link]

Sources

Technical Support Center: Managing Reaction Exotherms in Dihydropyridine Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing reaction exotherms during the oxidation of dihydropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the laboratory and during scale-up. Our focus is on ensuring reaction safety, maintaining process control, and achieving high product purity through a deep understanding of reaction thermodynamics and kinetics.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the management of exothermic reactions in dihydropyridine oxidation.

Q1: What makes the oxidation of dihydropyridines an exothermic process?

A1: The oxidation of a 1,4-dihydropyridine (a Hantzsch ester) to its corresponding pyridine derivative is an aromatization reaction.[1][2] The significant release of energy (exotherm) is primarily driven by the formation of a highly stable aromatic pyridine ring from a less stable dihydropyridine ring.[1] This thermodynamic driving force is substantial and can lead to a rapid increase in reaction temperature if not properly controlled.

Q2: Which oxidizing agents are known to cause significant exotherms?

A2: Strong oxidizing agents are often associated with highly exothermic reactions. For dihydropyridine oxidation, reagents like potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and nitric acid (HNO₃) can generate substantial heat.[1] While effective, their use requires careful consideration of heat management, especially on a larger scale. Milder oxidants may be employed to achieve the desired transformation under more controlled conditions.[1]

Q3: What is a thermal runaway and how can it occur during dihydropyridine oxidation?

A3: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure.[3][4] This occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[4] In dihydropyridine oxidation, a thermal runaway can be triggered by factors such as incorrect reagent stoichiometry, rapid addition of a potent oxidant, or inadequate cooling. The consequences can range from product degradation to violent reactor failure.[3]

Q4: How can I qualitatively assess the exothermic potential of my reaction?

A4: A simple, qualitative assessment can be done on a small scale in the lab. When adding the oxidizing agent, carefully monitor the temperature of the reaction mixture with a thermometer. A noticeable and rapid temperature increase upon addition of a small amount of the oxidant is a clear indicator of an exothermic process. For more quantitative and scalable data, reaction calorimetry is the industry standard.[3][5]

Q5: What are the initial signs of a loss of control over a reaction exotherm?

A5: Early warning signs include a temperature rise that is faster than expected, an increase in the pressure of a closed system, unexpected color changes, or an increase in the rate of gas evolution. It is crucial to have a clear emergency plan to address these signs immediately, which may involve emergency cooling, stopping reagent addition, or initiating a reaction quench.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to exotherm management in dihydropyridine oxidation.

Issue 1: Uncontrolled Temperature Spike During Oxidant Addition
Potential Cause Troubleshooting Steps
Oxidant added too quickly 1. Reduce Addition Rate: Immediately stop the addition of the oxidant. Once the temperature is under control, resume addition at a significantly slower rate. 2. Dilute the Oxidant: Consider diluting the oxidizing agent in a suitable, inert solvent to allow for a more controlled addition.
Inadequate Cooling 1. Increase Cooling Capacity: Ensure your cooling bath is at the lowest possible temperature and that the cooling coils or jacket have maximum surface area contact with the reactor. 2. Improve Agitation: Increase the stirring rate to improve heat transfer from the reaction mixture to the cooling medium.
Incorrect Reaction Concentration 1. Dilute the Reaction Mixture: A more dilute reaction will have a higher heat capacity, which can help to absorb the heat generated. However, be mindful that this may also affect reaction kinetics.
Issue 2: Reaction Temperature Continues to Rise After Oxidant Addition is Complete
Potential Cause Troubleshooting Steps
Accumulation of Unreacted Reagents 1. Hold at Temperature: Maintain the current reaction temperature and continue to monitor it. The temperature should start to decrease as the remaining reagents are consumed. 2. Reaction Calorimetry: For future batches, use reaction calorimetry to determine the rate of heat release and ensure that the addition rate does not exceed the cooling capacity of the reactor.[3][6]
Decomposition of Reagents or Products 1. Quench the Reaction: If the temperature continues to rise uncontrollably, a thermal runaway may be imminent. Immediately initiate the pre-planned quenching procedure. 2. Analytical Investigation: After quenching, analyze the reaction mixture to identify any unexpected byproducts that may indicate a decomposition pathway.
Issue 3: Inconsistent Results and Poor Reproducibility
Potential Cause Troubleshooting Steps
Variable Heat Transfer 1. Standardize a Protocol: Ensure that the reactor setup, including the vessel size, stirrer type and speed, and cooling bath temperature, are consistent for every experiment. 2. Use a Reaction Calorimeter: This will provide precise data on heat flow, allowing for highly reproducible reaction conditions.[3][5]
"Hot Spots" in the Reaction Mixture 1. Improve Agitation: Inadequate mixing can lead to localized areas of high temperature, which can affect reaction kinetics and product distribution. Ensure the stirring is vigorous enough to maintain a homogenous mixture.
Logical Flow for Troubleshooting Exotherms

G Start Exotherm Management Issue Identified TempSpike Uncontrolled Temperature Spike During Addition? Start->TempSpike ReduceAddition Reduce Oxidant Addition Rate Dilute Oxidant TempSpike->ReduceAddition Yes CheckCooling Inadequate Cooling? TempSpike->CheckCooling No TempRiseAfter Temperature Rises After Addition is Complete? Accumulation Accumulation of Unreacted Reagents? TempRiseAfter->Accumulation Yes InconsistentResults Inconsistent Results? HeatTransfer Variable Heat Transfer? InconsistentResults->HeatTransfer Yes ReduceAddition->TempRiseAfter ImproveCooling Increase Cooling Capacity Improve Agitation CheckCooling->ImproveCooling Yes CheckConcentration Incorrect Concentration? CheckCooling->CheckConcentration No ImproveCooling->TempRiseAfter CheckConcentration->TempRiseAfter No DiluteReaction Dilute Reaction Mixture CheckConcentration->DiluteReaction Yes DiluteReaction->TempRiseAfter HoldTemp Hold at Temperature Use Reaction Calorimetry for Future Batches Accumulation->HoldTemp Yes Decomposition Decomposition Occurring? Accumulation->Decomposition No End Issue Resolved HoldTemp->End Decomposition->InconsistentResults No Quench QUENCH REACTION Analytical Investigation Decomposition->Quench Yes Quench->End Standardize Standardize Protocol Use Reaction Calorimeter HeatTransfer->Standardize Yes HotSpots Hot Spots in Mixture? HeatTransfer->HotSpots No Standardize->End ImproveAgitation Improve Agitation HotSpots->ImproveAgitation Yes ImproveAgitation->End G Start Start: Reaction Setup Dissolve Dissolve Dihydropyridine in DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddOxidant Portion-wise Addition of MnO2 Cool->AddOxidant MonitorTemp Monitor Internal Temperature AddOxidant->MonitorTemp CheckTemp Temperature Rise > 5°C? MonitorTemp->CheckTemp SlowAddition Slow Down Addition Rate CheckTemp->SlowAddition Yes MonitorReaction Monitor by TLC/LC-MS CheckTemp->MonitorReaction No SlowAddition->AddOxidant CheckCompletion Reaction Complete? MonitorReaction->CheckCompletion CheckCompletion->MonitorReaction No Filter Filter Through Celite® CheckCompletion->Filter Yes Wash Wash Filter Cake with DCM Filter->Wash Concentrate Concentrate Filtrate Wash->Concentrate Purify Purify Crude Product Concentrate->Purify End End: Pure Pyridine Derivative Purify->End

Sources

Technical Support Center: Selection and Troubleshooting of Oxidizing Agents for the Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch pyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction. The final, critical step of the Hantzsch synthesis is the aromatization of the 1,4-dihydropyridine (DHP) intermediate to the corresponding pyridine derivative.[1][2] The choice of oxidizing agent is paramount and often dictates the success, yield, and purity of the final product.

This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and frequently asked questions regarding the selection and implementation of oxidizing agents for this transformation.

Frequently Asked Questions (FAQs)

Q1: Why is a dedicated oxidation step necessary in the Hantzsch reaction?

The initial product of the multi-component condensation between an aldehyde, a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) is a 1,4-dihydropyridine (1,4-DHP), often called a "Hantzsch Ester".[3][4] While some DHPs may spontaneously oxidize, most are stable, isolable intermediates. The conversion to the final pyridine product requires the removal of two hydrogen atoms from the DHP ring. The significant thermodynamic driving force for this step is the formation of a stable, aromatic pyridine ring.[3] This aromatization is not only crucial for achieving the desired molecular architecture but is also biologically significant, as many 1,4-DHP based drugs are metabolized in the liver via oxidation by cytochrome P-450 enzymes.[3][5]

Q2: What are the "classical" oxidizing agents, and what are their drawbacks?

Historically, strong, aggressive oxidizing agents were commonly employed for the aromatization of Hantzsch esters. These include:

  • Nitric Acid (HNO₃) [6]

  • Potassium Permanganate (KMnO₄) [3]

  • Chromium Trioxide (CrO₃) [3]

While effective in some cases, these classical reagents are often problematic. Their use is frequently associated with harsh reaction conditions, low chemical yields, the formation of side products, and burdensome workups to remove inorganic byproducts.[3][7] The strong oxidative and acidic nature of these reagents can be incompatible with sensitive functional groups on the substrate, limiting the scope and utility of the reaction.

Q3: What key factors should I consider when selecting an oxidizing agent for my specific substrate?

The ideal oxidizing agent is effective, selective, and convenient. Consider the following factors before starting your experiment:

  • Substrate Sensitivity: Does your molecule contain functional groups sensitive to strong acids or oxidants (e.g., certain protecting groups, oxidizable heteroatoms like sulfur, or acid-labile esters)? If so, a mild, neutral oxidant is required.

  • Reaction Conditions: Do you require mild, room-temperature conditions, or can your substrate tolerate heat? Some methods require refluxing temperatures, while others, like those using Ceric Ammonium Nitrate (CAN), can proceed at ambient temperature.[3][8]

  • Scale and Workup: Are you running a small-scale screening reaction or a large-scale synthesis? Reagents that result in solid byproducts (like MnO₂) can be easily filtered off, simplifying purification, which is a significant advantage for larger scales.[9] Conversely, reagents requiring extensive aqueous extraction or chromatography may be less desirable.

  • One-Pot vs. Two-Step: Do you wish to isolate the DHP intermediate or perform a one-pot synthesis? Some oxidants, like ferric chloride or manganese dioxide, have been successfully used for direct aromatization in a one-pot procedure.[3]

  • Cost and Availability: For process development and large-scale applications, the cost and commercial availability of the reagent are critical considerations.

Q4: What are some recommended "mild" and efficient modern oxidizing agents?

Significant research has focused on developing milder and more efficient aromatization methods.[3] Several excellent alternatives to the classical oxidants are now widely used:

  • Ceric Ammonium Nitrate (CAN): A versatile and rapid oxidizing agent that often works at room temperature.[8][10][11]

  • Manganese Dioxide (MnO₂): An inexpensive, heterogeneous oxidant that is highly effective, especially under microwave irradiation, and is easily removed by filtration.[5][9][12]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful organic oxidant that works via a hydride transfer mechanism under mild conditions.[13][14]

  • Iodine: A mild and effective reagent, often used in refluxing methanol.[3]

  • Air/Oxygen: The "greenest" oxidant, air can be used, sometimes uncatalyzed or in the presence of a catalyst, to achieve aromatization.[15][16]

Q5: Can the oxidation be performed in a one-pot synthesis with the initial condensation?

Yes, one-pot procedures that combine the initial Hantzsch condensation with the subsequent aromatization have been successfully developed. This approach improves efficiency by avoiding the isolation and purification of the DHP intermediate. Reagents such as ferric chloride, manganese dioxide, and potassium permanganate have been demonstrated to work effectively in one-pot syntheses, particularly in aqueous media.[3] Ceric Ammonium Nitrate (CAN) has also been employed as a catalyst for the entire one-pot process.[8][17]

Troubleshooting Guide

Q1: My oxidation reaction is giving a very low yield of the pyridine product. What are the possible causes and solutions?

Low yield is a common issue that can stem from either incomplete conversion or product degradation.

  • Possible Cause 1: Incomplete Reaction. The oxidizing agent may be too weak or used in insufficient quantity.

    • Solution: Monitor the reaction by TLC or LCMS to confirm the consumption of the starting DHP. If starting material remains after a reasonable time, consider increasing the equivalents of the oxidant or switching to a more powerful one (e.g., from MnO₂ to DDQ). For heterogeneous oxidants like MnO₂, ensure vigorous stirring to maximize surface contact.

  • Possible Cause 2: Product Degradation. The reaction conditions or the oxidant itself may be too harsh for your product. Classical oxidants like HNO₃ are known to cause side reactions and decomposition.[3][7]

    • Solution: Switch to a milder oxidizing agent. The table below provides several options. For example, if you are using nitric acid, consider trying CAN at room temperature or iodine in refluxing methanol.[3][8]

  • Possible Cause 3: Poor Solubility. The DHP intermediate may have poor solubility in the chosen solvent, limiting its reaction with the oxidant.

    • Solution: Experiment with different solvents. While acetonitrile and chloroform have shown good results for aerial oxidation, you may need to find a solvent system that fully dissolves your specific substrate.[16]

Q2: I am observing significant side product formation. How can I improve the selectivity of the oxidation step?

Side product formation is typically caused by over-oxidation or reaction with sensitive functional groups.

  • Possible Cause 1: Over-oxidation. The chosen oxidant is too strong and is reacting with other parts of your molecule or the desired pyridine product.

    • Solution: The most effective strategy is to switch to a milder, more selective oxidizing agent. DDQ is a high-potential quinone but is often very selective for DHP oxidation.[13] Activated MnO₂ is also a good choice for selective oxidations.[18]

  • Possible Cause 2: Dealkylation. If you have a substituent at the C4 position (e.g., benzyl or secondary alkyl), some oxidative conditions can cleave this group.

    • Solution: This is a known side reaction, particularly with older methods using nitrous fumes.[5] Milder, modern reagents are less prone to causing this. If dealkylation persists, you may need to screen several mild oxidants (e.g., mild heating with MnO₂, iodine, or photochemical methods) to find one that is compatible with your specific C4 substituent.[3]

Q3: My starting 1,4-dihydropyridine (DHP) is not being consumed. What should I do?

Failure to consume the starting material points to an issue with reaction activation or oxidant potency.

  • Solution 1: Check Oxidant Activity. Ensure your oxidizing agent is fresh and active. Some reagents, like commercial MnO₂, can have varying activity levels. Consider using "activated" MnO₂ or purchasing from a reliable supplier.

  • Solution 2: Increase Temperature. Many oxidation reactions, even with "mild" reagents, require thermal energy. If your room temperature reaction is sluggish, try gentle heating (e.g., 40-60 °C) or refluxing, provided your substrate is stable.

  • Solution 3: Consider a Stronger Oxidant. If milder options fail, a more powerful oxidant may be necessary. DDQ is generally stronger than MnO₂ or iodine.[13] Ceric Ammonium Nitrate (CAN) is also a very potent and rapid oxidant.[10]

Q4: The workup for my oxidation reaction is difficult due to the oxidant byproducts. What are some cleaner alternatives?

Difficult workups are a hallmark of classical oxidants like CrO₃ and KMnO₄.[3][7]

  • Solution 1: Use a Heterogeneous Oxidant. Manganese dioxide (MnO₂) is an excellent choice. After the reaction is complete, the MnO₂ and its reduced forms can be simply filtered off, leaving a much cleaner crude product solution.[9]

  • Solution 2: Use an Organic Oxidant. With DDQ, the byproduct is the hydroquinone (DDHQ), which can often be removed via a mild basic wash or chromatography.[13]

  • Solution 3: Use a Catalytic System. Employing a catalytic amount of an oxidant with a co-oxidant like air (O₂) is an elegant solution. This minimizes the amount of reagent-derived byproducts that need to be removed.

Data & Protocols

Comparative Summary of Common Oxidizing Agents
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages / Common Issues
Nitric Acid (HNO₃) Acetic acid, heatInexpensive, potentHarsh conditions, low yields, side reactions, difficult workup.[3][7]
Manganese Dioxide (MnO₂) Reflux in CHCl₃, Toluene; or MWHeterogeneous (easy workup), inexpensive, mild.[9]Activity can vary, may require heat or long reaction times.
Ceric Ammonium Nitrate (CAN) Acetonitrile or Acetic Acid, RTFast reactions, often high yielding, works at room temp.[8][10]Stoichiometric use generates cerium salt waste, can be acidic.
DDQ DCM or Toluene, RT or gentle heatHigh potential, very effective, mild conditions.[13]Expensive, hydroquinone byproduct removal needed.
Iodine (I₂) Reflux in MeOH or EtOHMild, inexpensive, simple procedure.[3]May require heat, potential for iodination side products.
Air / Oxygen (O₂) Various solvents, often with catalyst"Greenest" oxidant, no byproducts.[16]Can be slow, may require a catalyst or specific conditions.
Workflow & Decision Making

The following diagrams illustrate the general workflow of the Hantzsch synthesis and a decision tree for selecting an appropriate oxidizing agent.

HantzschWorkflow cluster_0 Stage 1: DHP Synthesis cluster_1 Stage 2: Aromatization A Aldehyde + 2x β-Ketoester + Ammonia Source B Multicomponent Condensation A->B C 1,4-Dihydropyridine (DHP) 'Hantzsch Ester' B->C E Oxidation C->E Aromatization Step D Oxidizing Agent D->E F Final Pyridine Product E->F

Caption: General workflow of the two-stage Hantzsch pyridine synthesis.

OxidantSelection decision decision result Mild & Selective: Mild: I₂, Air/O₂ Selective: DDQ, MnO₂ start Start: Select Oxidant d1 Substrate has sensitive groups? start->d1 d2 Is a one-pot reaction desired? d1->d2 No d1->d2 d3 Is easy workup critical (scale)? d1->d3 Yes d1->d3 d2->result Yes d2->d3 No one_pot One-Pot Options: FeCl₃, MnO₂, CAN d2->one_pot Yes strong Potent / Fast: Ceric Ammonium Nitrate (CAN) DDQ d2->strong No d3->result Yes d3->d2 No workup Easy Workup: Manganese Dioxide (MnO₂) (Heterogeneous) d3->workup Yes

Caption: Decision tree for selecting a suitable oxidizing agent.

Experimental Protocols

Protocol 1: Oxidation using Ceric Ammonium Nitrate (CAN)

This protocol is adapted from procedures described for the rapid, high-yield oxidation of Hantzsch-type 1,4-dihydropyridines.[10]

  • Dissolution: Dissolve the Hantzsch 1,4-dihydropyridine (1.0 eq) in a suitable solvent such as acetonitrile or glacial acetic acid (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: In a separate flask, dissolve Ceric Ammonium Nitrate (CAN) (2.2 - 2.5 eq) in a minimal amount of water or the reaction solvent.

  • Reaction: Add the CAN solution dropwise to the stirring solution of the DHP at room temperature. The reaction is often exothermic and accompanied by a color change from yellow/orange to a deep red/brown, which then fades.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LCMS. Reactions are typically complete within 5-30 minutes.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Oxidation using Activated Manganese Dioxide (MnO₂)

This protocol is a general method for the heterogeneous oxidation of DHPs, which can also be adapted for microwave-assisted synthesis.[9]

  • Setup: To a round-bottom flask containing the Hantzsch 1,4-dihydropyridine (1.0 eq), add a suitable solvent such as dichloromethane, chloroform, or toluene (approx. 0.1 M).

  • Reagent Addition: Add activated manganese dioxide (5-10 eq by weight) to the flask. The exact amount may need optimization depending on the activity of the MnO₂.

  • Reaction: Stir the suspension vigorously at room temperature or, more commonly, at reflux. For microwave-assisted reactions, heat the mixture to 100 °C for 1-5 minutes.[9]

  • Monitoring: Monitor the reaction by TLC or LCMS by filtering a small aliquot of the suspension. Reactions can take from 1 to 24 hours depending on the substrate and temperature.

  • Workup: After completion, cool the reaction mixture to room temperature.

  • Purification: Filter the suspension through a pad of Celite® or silica gel to remove the MnO₂ and its byproducts. Wash the pad thoroughly with the reaction solvent or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be further purified if necessary.

References

  • Hantzsch pyridine synthesis. In Wikipedia. Retrieved January 7, 2026. [Link]
  • Hantzsch pyridine synthesis - overview. ChemTube3D. Retrieved January 7, 2026. [Link]
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Retrieved January 7, 2026. [Link]
  • Learning from the Hantzsch synthesis. American Chemical Society. (2000). Retrieved January 7, 2026. [Link]
  • Oxidation of dihydropyridine by DDQ. ChemTube3D. Retrieved January 7, 2026. [Link]
  • General Mechanism of Hantzsch 1,4-dihydropyridines.
  • Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines Using Manganese Dioxide. ResearchGate. (2007). Retrieved January 7, 2026. [Link]
  • Ko, S., & Yao, C. F. (2006). Ceric Ammonium Nitrate (CAN) catalyzes the one-pot synthesis of polyhydroquinoline via the Hantzsch reaction. Tetrahedron, 62(31), 7293-7299. [Link]
  • Kamal, A., & Singh, M. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111. [Link]
  • One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journals. (2020). Retrieved January 7, 2026. [Link]
  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry. (2014). Retrieved January 7, 2026. [Link]
  • Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. PubMed. (2005). Retrieved January 7, 2026. [Link]
  • Pfister, J. R. (1990).
  • Uncatalyzed Aerial Oxidation of Hantzsch Ester in Different Organic Solvents. Asian Journal of Chemistry. (2009). Retrieved January 7, 2026. [Link]
  • Ceric Ammonium Nitrate (CAN) Catalyzes the One-Pot Synthesis of Polyhydroquinoline via the Hantzsch Reaction. ResearchGate. (2006). Retrieved January 7, 2026. [Link]
  • A study of the temperature effect on Hantzsch reaction selectivity using Mn and Ce oxides under solvent-free conditions. CONICET. (2014). Retrieved January 7, 2026. [Link]
  • GATE-2018, Question about Hantz pyridine synthesis. YouTube. (2019). Retrieved January 7, 2026. [Link]
  • Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. The Bhawanipur Education Society College. (2023). Retrieved January 7, 2026. [Link]
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC - NIH. (2005). Retrieved January 7, 2026. [Link]
  • Crystalline Thymine Dimers Splitting by an Interfacial Photomechanochemical Single Electron Transfer Chain Reaction. ACS Publications. (2023). Retrieved January 7, 2026. [Link]
  • (PDF) Oxidation of Hantzsch 1,4-Dihydropyridines of Pharmacological Significance by Electrogenerated Superoxide. ResearchGate. (2005). Retrieved January 7, 2026. [Link]
  • The reactivity of manganese dioxide towards different substrates in organic solvents. New Journal of Chemistry. (2014). Retrieved January 7, 2026. [Link]

Sources

Validation & Comparative

A Comparative Guide to 2,6-Dimethylpyridine-3,5-dicarboxylic Acid and Other Seminal MOF Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount. The choice of the organic linker is a critical determinant of the final material's topology, porosity, and functional properties. This guide provides an in-depth comparison of 2,6-Dimethylpyridine-3,5-dicarboxylic acid with two of the most foundational linkers in MOF chemistry: terephthalic acid (benzene-1,4-dicarboxylic acid, BDC) and trimesic acid (benzene-1,3,5-tricarboxylic acid, BTC).

This analysis moves beyond a simple cataloging of properties. It delves into the causality behind the structural and functional differences imparted by these linkers, supported by experimental data and detailed protocols to provide a practical framework for linker selection in the design of next-generation MOFs for applications ranging from gas storage and separation to catalysis and drug delivery.

The Architectural Influence of the Organic Linker

The organic linker in a MOF acts as the "strut" connecting the metal-based secondary building units (SBUs). Its geometry, functionality, and rigidity dictate the resulting framework's dimensionality, pore size, and chemical environment.[1] The linkers compared herein represent three distinct yet related classes of building blocks for MOF synthesis.

  • This compound: A V-shaped dicarboxylate linker with a pyridine core. The presence of the nitrogen atom in the pyridine ring introduces a Lewis basic site, a feature absent in the purely carbocyclic linkers.[2] The methyl groups provide steric hindrance that can influence the coordination environment and the final framework topology.

  • Terephthalic acid (BDC): A linear and rigid dicarboxylate linker that is perhaps the most widely used building block in MOF chemistry. Its simple geometry has led to the formation of iconic and highly porous structures like MOF-5.[3]

  • Trimesic acid (BTC): A trigonal tricarboxylate linker that provides three points of connection. This higher connectivity often results in more robust and thermally stable frameworks, such as the well-known HKUST-1.[4]

The choice between these linkers fundamentally alters the design possibilities for a MOF, as illustrated below.

G cluster_linkers Organic Linker Selection cluster_properties Resulting MOF Properties 2,6-Dimethylpyridine-3,5-dicarboxylic_acid 2,6-Dimethylpyridine- 3,5-dicarboxylic acid Topology_and_Porosity Topology and Porosity 2,6-Dimethylpyridine-3,5-dicarboxylic_acid->Topology_and_Porosity V-shape, steric hindrance Chemical_Functionality Chemical Functionality 2,6-Dimethylpyridine-3,5-dicarboxylic_acid->Chemical_Functionality Lewis basic nitrogen site Stability Thermal and Chemical Stability 2,6-Dimethylpyridine-3,5-dicarboxylic_acid->Stability Terephthalic_acid Terephthalic acid (BDC) Terephthalic_acid->Topology_and_Porosity Linear, high symmetry Terephthalic_acid->Chemical_Functionality Aromatic core Terephthalic_acid->Stability Trimesic_acid Trimesic acid (BTC) Trimesic_acid->Topology_and_Porosity Trigonal, high connectivity Trimesic_acid->Chemical_Functionality Higher carboxylate density Trimesic_acid->Stability Increased connectivity

Fig. 1: Influence of linker choice on MOF properties.

Comparative Performance Metrics: A Data-Driven Analysis

The following table summarizes key performance indicators for MOFs synthesized from this compound, terephthalic acid, and trimesic acid. It is important to note that direct comparisons can be challenging due to variations in synthesis conditions and metal nodes. The data presented here are for representative examples to illustrate the general trends.

PropertyZn-2,6-dimethylpyridine-3,5-dicarboxylateMOF-5 (Zn-BDC)HKUST-1 (Cu-BTC)
BET Surface Area (m²/g) ~546 (calculated: 3,160)[5]2900 - 3800[3]1500 - 2100[6]
Pore Volume (cm³/g) Not reported~1.4[1]~0.8[7]
Thermal Stability (°C) Not reported~450-500[8]~240-300[9][10]
CO₂ Adsorption Capacity Not reported~7.8 mmol/g (at 1000 kPa, 35°C)[3]~8.75 mmol/g (at 196 K, 100 kPa)[11]
Key Structural Feature 3D framework with zeolite-like topology[3]Interpenetrating cubic network3D network with paddle-wheel SBUs

Analysis of Performance Data:

  • Surface Area and Porosity: MOF-5, constructed from the linear BDC linker, exhibits one of the highest known BET surface areas, a direct consequence of its open cubic framework.[3] The trigonal BTC linker in HKUST-1 leads to a more compact structure with a still impressive but lower surface area.[6] The calculated surface area for the MOF from this compound is high, but the experimentally measured value is significantly lower, suggesting a flexible structure that may be sensitive to guest removal.[5]

  • Gas Adsorption: Both MOF-5 and HKUST-1 are benchmark materials for CO₂ adsorption.[3][11] The high surface area and open metal sites in HKUST-1 contribute to its excellent performance. The pyridine nitrogen in MOFs derived from linkers like this compound can enhance CO₂ adsorption through dipole-quadrupole interactions.

Experimental Protocols: Synthesis and Characterization

To ensure a valid comparison, standardized experimental procedures are crucial. The following section details the synthesis and characterization protocols for representative MOFs from each linker class.

Synthesis Protocols

The solvothermal method is a common and effective technique for producing high-quality crystalline MOFs.[12]

1. Synthesis of a Zinc-2,6-dimethylpyridine-3,5-dicarboxylate MOF [3]

  • Reactants:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • This compound (H₂mpdc)

    • Triethylamine ((Et)₃N)

    • Deionized water

  • Procedure:

    • A mixture of Zn(NO₃)₂·6H₂O (1.5 mmol), H₂mpdc (0.5 mmol), (Et)₃N (0.07 mL), and deionized water (10 mL) is prepared.

    • The mixture is sealed in a 25 mL Teflon-lined stainless steel autoclave.

    • The autoclave is heated to 180°C for 72 hours.

    • After cooling to room temperature, the resulting crystals are washed with methanol.

2. Synthesis of MOF-5 (Zn-BDC) [1]

  • Reactants:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • Terephthalic acid (H₂BDC)

    • N,N-dimethylformamide (DMF)

  • Procedure:

    • Dissolve Zn(NO₃)₂·6H₂O (0.5 mmol) and H₂BDC (0.1 mmol) in 15 mL of DMF at room temperature.

    • Transfer the solution to a 25 mL Teflon-lined autoclave.

    • Heat the autoclave to 120°C for 21 hours.

    • After cooling, the product is washed with fresh DMF and then solvent-exchanged with chloroform before activation.

3. Synthesis of HKUST-1 (Cu-BTC) [7][13]

  • Reactants:

    • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

    • Trimesic acid (H₃BTC)

    • Ethanol

    • Deionized water

  • Procedure:

    • Dissolve Cu(NO₃)₂·3H₂O in a mixture of ethanol and deionized water.

    • In a separate container, dissolve H₃BTC in a mixture of ethanol and deionized water.

    • Combine the two solutions and stir.

    • Transfer the resulting solution to a Teflon-lined autoclave and heat at a temperature between 80°C and 120°C for 12-24 hours.

    • The resulting blue crystals are collected, washed with ethanol, and dried.

G cluster_workflow General MOF Synthesis and Characterization Workflow Reactants Metal Salt + Organic Linker + Solvent Solvothermal_Synthesis Solvothermal Synthesis (Heating in Autoclave) Reactants->Solvothermal_Synthesis Washing_and_Activation Washing and Solvent Exchange Solvothermal_Synthesis->Washing_and_Activation Characterization Characterization Washing_and_Activation->Characterization PXRD Powder X-ray Diffraction (PXRD) Characterization->PXRD BET Brunauer-Emmett-Teller (BET) Analysis Characterization->BET TGA Thermogravimetric Analysis (TGA) Characterization->TGA Gas_Adsorption Gas Adsorption Measurement Characterization->Gas_Adsorption

Fig. 2: General experimental workflow for MOF synthesis and characterization.
Characterization Protocols

1. Powder X-ray Diffraction (PXRD)

PXRD is essential for confirming the crystallinity and phase purity of the synthesized MOFs.[14] The experimental diffraction pattern is compared with the simulated pattern from single-crystal X-ray diffraction data or with patterns of known phases.

2. Brunauer-Emmett-Teller (BET) Analysis

The specific surface area of the MOFs is determined by nitrogen adsorption-desorption isotherms at 77 K.[15] Before the measurement, the samples must be activated by heating under vacuum to remove any guest molecules from the pores. The BET equation is then applied to the adsorption data to calculate the surface area.[16]

3. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the MOFs. The analysis is typically carried out under an inert atmosphere (e.g., nitrogen), with the temperature increasing at a constant rate.[17] The weight loss at different temperatures indicates the removal of solvents and the decomposition of the framework.[9]

4. Gas Adsorption Measurements

The gas adsorption capacities of the MOFs are measured using a volumetric gas adsorption analyzer.[18] The measurements are performed at a specific temperature (e.g., 273 K or 298 K) and pressure. The amount of gas adsorbed is plotted against pressure to generate an adsorption isotherm.

Conclusion: Selecting the Optimal Linker for Your Application

The choice of an organic linker is a critical first step in the design of a functional MOF.

  • For applications requiring ultrahigh porosity and thermal stability , the linear and rigid terephthalic acid (BDC) remains a prime candidate, leading to robust frameworks with large accessible surface areas.

  • When high connectivity and framework stability are paramount , the trigonal trimesic acid (BTC) is an excellent choice, often yielding highly stable structures with good porosity.

  • For applications where tailored chemical functionality is desired , such as catalysis or selective adsorption, This compound offers unique advantages. The introduction of a Lewis basic nitrogen site into the framework can enhance interactions with specific guest molecules, like CO₂, and provide active sites for catalytic reactions. The steric bulk of the methyl groups can also be exploited to fine-tune the pore environment.

Ultimately, the selection of the optimal linker is a balance between desired structural properties and the functional requirements of the target application. This guide provides a foundational understanding and practical protocols to aid researchers in making informed decisions in the exciting and rapidly evolving field of Metal-Organic Frameworks.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.
  • Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. ResearchGate.
  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. MDPI.
  • Walton, K. S., & Snurr, R. Q. (2007). Applicability of the BET method for determining surface areas of microporous metal-organic frameworks. Journal of the American Chemical Society, 129(27), 8552–8556.
  • Evaluation of the BET Method for Determining Surface Areas of MOFs and Zeolites that Contain Ultra-Micropores. ACS Publications.
  • 381a Applicability of the B.E.T Method for Obtaining Surface Areas in Metal-Organic Frameworks. AIChE.
  • Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. JoVE.
  • Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. MDPI.
  • Chen, Y., et al. (2011). Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. The Journal of Physical Chemistry C, 115(45), 22238-22245.
  • Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(43), 15155-15167.
  • Direct Synthesis of HKUST-1 onto Cotton Fabrics and Properties. MDPI.
  • a). Thermogravimetric analysis (TGA) of dry MOF-5 with a heating rate... ResearchGate.
  • Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(43), 15155-15167.
  • The thermogravimetric analysis (TGA) curves of the as-synthesized and activated samples of metal−organic framework (MOF) 1 showing the continuous weight loss before ca. 500 °C. ResearchGate.
  • Preparation method for MOF-5 metal-organic frameworks. Google Patents.
  • Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. YouTube.
  • Facile synthesis and characterization of trimesic acid-Cu based metal organic frameworks. ResearchGate.
  • Characterization of Metal-Organic Frameworks Using X-ray Diffraction. ResearchGate.
  • A database to compare possible MOFs for volumetric hydrogen storage, taking into account the cost of their building blocks. ChemRxiv.
  • Investigation of Gas Adsorption Behaviour in Metal-Organic Frameworks. DiVA.
  • Synthesis of MOF-5 using terephthalic acid as a ligand obtained from polyethylene terephthalate (PET) waste and its test in CO2 adsorption. Semantic Scholar.
  • Tranchemontagne, D. J., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557.
  • Preparation of Ti-MOF and Ni-MOF using Terephthalic Acid as Ligands. AIP Publishing.
  • Step-by-Step Seeding Procedure for Preparing HKUST-1 Membrane on Porous alpha-Alumina Support. ResearchGate.
  • Webinar: Water Sorption and Gas Adsorption Measurements on MOFs. YouTube.
  • Solvent-Free Synthesis of HKUST-1 with Abundant Defect Sites and Its Catalytic Performance in the Esterification Reaction of Oleic Acid. ACS Omega.
  • Metal-Organic Frameworks Characterization via Inverse Pulse Gas Chromatography. MDPI.
  • Synthesis and Characterization of an SWCNT@HKUST-1 Composite: Enhancing the CO2 Adsorption Properties of HKUST-1. ACS Omega.
  • He, Y., et al. (2011). Poly[(μ5-2,6-dimethylpyridine-3,5-dicarboxylato)zinc]. Acta Crystallographica Section E: Structure Reports Online, 67(8), m1083.
  • Metal-organic frameworks meet Uni-MOF: a revolutionary gas adsorption detector. ChemRxiv.
  • Gas Adsorption Study on Mesoporous Metal−Organic Framework UMCM-1. The Journal of Physical Chemistry C.
  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate.
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm.
  • Room temperature synthesis of metal organic framework MOF-2. SciSpace.

Sources

validation of 2,6-Dimethylpyridine-3,5-dicarboxylic acid structure by spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Validation of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. Synthesis of a target compound is merely the first step; rigorous structural validation is paramount. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to validate the structure of this compound, a key heterocyclic building block.

We will move beyond a simple recitation of data, explaining the why behind the experimental choices and interpreting the spectral data in an integrated fashion. This guide is designed to be a self-validating framework, demonstrating how multiple spectroscopic techniques converge to provide irrefutable proof of chemical identity.

The Target Molecule: this compound

Before delving into the spectra, let's analyze the target structure. This molecule, with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol , possesses several key features that will be interrogated by spectroscopy[1]:

  • A substituted pyridine ring.

  • Two magnetically equivalent methyl groups at the C2 and C6 positions.

  • Two equivalent carboxylic acid groups at the C3 and C5 positions.

  • A single aromatic proton at the C4 position.

  • A plane of symmetry running through the nitrogen atom and the C4 carbon.

This inherent symmetry is a crucial feature that simplifies the expected spectra, particularly in NMR.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We utilize both ¹H and ¹³C NMR to create a complete picture.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: ¹H NMR provides information on the chemical environment, number, and connectivity of protons. For our target molecule, the high degree of symmetry leads to a very simple, predictable spectrum. Any deviation from this simplicity would immediately indicate an impurity or an incorrect structure.

Predicted vs. Experimental Data:

Predicted SignalPredicted δ (ppm)MultiplicityIntegrationExperimental Finding
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet2HA broad signal in this region is expected, which would disappear upon D₂O exchange.
Pyridine Ring (C4-H)~8.5Singlet1HThe deshielding effect of the ring nitrogen and adjacent carboxyl groups places this proton significantly downfield.
Methyl Groups (-CH₃)~2.5Singlet6HThe two methyl groups are chemically equivalent due to symmetry, resulting in a single, sharp peak.

Comparison with an Alternative: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

To highlight the power of NMR, let's compare the expected spectrum to that of its diethyl ester derivative. The ester would show additional signals for the ethyl groups: a quartet around 4.4 ppm (2H, -OCH₂CH₃) and a triplet around 1.4 ppm (3H, -OCH₂CH₃)[2][3]. The absence of these signals and the presence of the very broad downfield -COOH peak are key differentiators.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Expertise & Experience: ¹³C NMR reveals all unique carbon atoms in the molecule. Given the molecular symmetry, we predict only five distinct carbon signals, a key validation checkpoint.

Predicted vs. Experimental Data:

Carbon Atom(s)Predicted δ (ppm)Experimental Finding
C=O (Carboxylic Acid)165 - 175A signal in this region confirms the carboxyl groups.
C2 / C6150 - 160These carbons, attached to nitrogen, are significantly deshielded.
C3 / C5125 - 135Carbons bearing the carboxylic acid groups.
C4135 - 145The sole CH carbon in the aromatic ring.
-CH₃ (Methyl)20 - 25A typical upfield signal for sp³ hybridized methyl carbons attached to an aromatic ring.

Trustworthiness: The observation of exactly five signals in the ¹³C NMR spectrum is a strong confirmation of the molecule's C₂ᵥ symmetry. A less symmetric isomer, such as 2,3-Dimethylpyridine-4,5-dicarboxylic acid, would exhibit nine unique carbon signals.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the dried compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is a good choice due to its ability to dissolve carboxylic acids and keep the acidic proton signals sharp.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. Subsequently, acquire a proton-decoupled ¹³C spectrum.

  • D₂O Exchange (Optional but Recommended): After initial acquisition, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The disappearance of the -COOH signal confirms its identity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The vibrations of these groups absorb IR radiation at characteristic frequencies. For this molecule, we are primarily looking for confirmation of the carboxylic acid and the aromatic ring system.

Predicted vs. Experimental Data:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Experimental Finding
Carboxylic AcidO-H stretch2500 - 3300 (very broad)A hallmark broad absorption in this region is definitive evidence for the H-bonded carboxylic acid dimer[4].
Carboxylic AcidC=O stretch1680 - 1720A strong, sharp peak in this region confirms the carbonyl group[4].
Pyridine RingC=C / C=N stretches1450 - 1600Multiple sharp bands in this fingerprint region are characteristic of the aromatic pyridine core[4].
Methyl/AromaticC-H stretches2850 - 3100Absorptions corresponding to both sp³ (methyl) and sp² (aromatic) C-H bonds are expected.

Trustworthiness: The combination of the extremely broad O-H stretch and the strong C=O stretch is a highly reliable indicator of a carboxylic acid functional group. Comparing this to its dimethyl ester, for instance, would show the disappearance of the broad O-H band and a shift in the C=O stretch to ~1720-1740 cm⁻¹[5].

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Confirming Molecular Weight

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, serving as the final confirmation of the elemental formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the molecular formula C₉H₉NO₄.

Predicted vs. Experimental Data:

Ionm/z (Mass-to-Charge Ratio)TechniqueConfirmation
[M+H]⁺196.0604ESI-HRMS (Positive Mode)The calculated exact mass for C₉H₁₀NO₄⁺ is 196.0604. Observing this ion within a 5 ppm mass accuracy window confirms the elemental composition.
[M-H]⁻194.0459ESI-HRMS (Negative Mode)The calculated exact mass for C₉H₈NO₄⁻ is 194.0459. This is often a stronger signal for acidic compounds.
Molecular Ion (M⁺˙)195.0532EI-MSThe calculated exact mass for C₉H₉NO₄ is 195.0532[1].

Trustworthiness: HRMS is a self-validating technique. An incorrect structure, for example, one with an extra CH₂ group, would result in a mass difference of over 14 Da, an easily detectable deviation. Fragmentation patterns can also provide structural clues, such as the characteristic loss of a carboxyl group (-45 Da).

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

Integrated Spectroscopic Validation Workflow

G cluster_0 Hypothesized Structure This compound cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation start C9H9NO4 MW: 195.17 nmr NMR Spectroscopy (¹H & ¹³C) start->nmr Interrogation ir IR Spectroscopy start->ir Interrogation ms Mass Spectrometry (HRMS) start->ms Interrogation nmr_data ¹H: 3 signals (2H, 1H, 6H) ¹³C: 5 signals Confirms C-H framework & symmetry nmr->nmr_data ir_data Broad O-H (~3000 cm⁻¹) Strong C=O (~1700 cm⁻¹) Confirms -COOH group ir->ir_data ms_data [M+H]⁺ = 196.0604 Confirms C9H9NO4 formula ms->ms_data conclusion Structure Validated nmr_data->conclusion Convergent Evidence ir_data->conclusion Convergent Evidence ms_data->conclusion Convergent Evidence

Caption: Integrated workflow for spectroscopic validation.

Conclusion

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
  • SpectraBase. (n.d.). 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester - Optional[1H NMR] - Spectrum.
  • Filo. (2025, January 6). analyse the 13c nmr spectra of Diethyl 2,6 dimethylpyridine 3,5 dicarboxylate.
  • Evidentic. (n.d.). Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate.

Sources

A Senior Application Scientist's Guide to Pyridine-Based Dicarboxylic Acids in Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyridine-based dicarboxylic acids (PDCs) are a class of exceptionally versatile organic ligands, pivotal in the architecture of advanced catalytic systems. Their rigid framework, combined with the strategic placement of a nitrogen donor and two carboxylate groups, allows for the synthesis of highly active and selective metal-organic catalysts. However, the catalytic performance is profoundly influenced by the isomeric form of the PDC ligand. This guide provides a comparative analysis of common PDC isomers, offering researchers, scientists, and drug development professionals an in-depth understanding of the structure-performance relationships that govern their catalytic efficacy. We will delve into specific applications, present comparative experimental data, and provide robust protocols to empower your research and development.

The Structural Foundation: How Isomerism Dictates Catalytic Potential

The catalytic heart of a PDC-based system is the metal-ligand complex. The specific geometry and electronic properties of this complex are dictated by the isomeric structure of the PDC ligand. The position of the two carboxylic acid groups on the pyridine ring determines the chelation mode, bite angle, and steric environment around the metal center. These factors are critical in defining the catalyst's activity, selectivity, and stability.

The most common isomers—2,6-pyridinedicarboxylic acid (dipicolinic acid), 2,5-pyridinedicarboxylic acid, and 3,5-pyridinedicarboxylic acid—exhibit distinct coordination behaviors.

  • 2,6-Pyridinedicarboxylic Acid (2,6-PDC or Dipicolinic Acid): This isomer acts as a powerful tridentate O,N,O-pincer ligand.[1] The carboxylate groups at the 2 and 6 positions create a rigid, planar coordination environment that can stabilize metal ions in various oxidation states, making it a frequent choice for oxidation and polymerization catalysis.[1]

  • 2,5-Pyridinedicarboxylic Acid (2,5-PDC or Isocinchomeronic Acid): With carboxylates at the 2 and 5 positions, this isomer offers a different coordination geometry. It often coordinates through the nitrogen and the carboxylate at the 2-position, with the 5-carboxylate group available for bridging to other metal centers, facilitating the formation of coordination polymers and metal-organic frameworks (MOFs).[2][3][4][5]

  • 3,5-Pyridinedicarboxylic Acid (3,5-PDC or Dinicotinic Acid): The meta-positioning of the carboxylate groups in this isomer creates a divergent, angled geometry.[6] This structure is highly conducive to forming complex, porous network structures, making it a valuable linker for heterogeneous catalysis within MOFs.[6][7]

Comparative Analysis in Catalytic Oxidation

Oxidation reactions are fundamental to organic synthesis, and PDC-based catalysts have emerged as highly efficient systems. The choice of isomer can dramatically impact reaction outcomes. For instance, in the oxidation of terpenes like α-pinene, a valuable renewable feedstock, different PDC isomers coordinated to copper(II) have shown varied performance.[8][9]

Comparative Performance in α-Pinene Oxidation

PDC Isomer LigandMetal CenterSubstrateKey ProductsConversion (%)Catalyst Type
3,4-PDCCu(II)α-PineneVerbenone, Pinene Oxide, Verbenol~90%Coordination Polymer
3,4-PDCCu(II)α-Pinene4-tert-butylperoxy-2-pinene, VerbenoneUp to 93%Coordination Polymer

Data synthesized from multiple sources demonstrating the utility of PDC ligands in copper-catalyzed terpene oxidation.[8][9]

Causality Behind Performance: The superior performance of certain copper-PDC complexes can be attributed to the ligand's ability to stabilize the metal center and facilitate the formation of reactive oxygen species. The specific geometry enforced by the PDC isomer influences the accessibility of the substrate to the active site and the subsequent product distribution. For example, the structure of a 3,4-PDC based copper polymer was shown to be particularly effective, achieving high conversion rates and specific product yields under optimized conditions.[8]

Mechanistic Insight: A Representative Catalytic Cycle

The catalytic cycle for many PDC-metal catalyzed oxidations involves the activation of an oxidant (like O₂ or a peroxide) at the metal center. The PDC ligand stabilizes the high-energy intermediates and facilitates the transfer of oxygen to the organic substrate.

Catalytic_Oxidation_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs Catalyst [M(II)-PDC] Activated [M(III)-PDC-OOH] Catalyst->Activated + ROOH Oxo [M(IV)=O-PDC] Activated->Oxo - H₂O Product_Release Product Release Oxo->Product_Release + Substrate Product_Release->Catalyst - Product Product Oxidized Product Product_Release->Product Substrate Substrate (e.g., α-pinene) Substrate->Oxo Oxidant Oxidant (ROOH) Oxidant->Activated caption Fig. 1: Generalized catalytic cycle for oxidation.

Caption: Fig. 1: Generalized catalytic cycle for oxidation.

Experimental Protocol: Synthesis of a Copper-3,4-PDC Catalyst for α-Pinene Oxidation

This protocol describes a robust method for synthesizing a copper(II)-3,4-pyridinedicarboxylate coordination polymer and evaluating its catalytic activity.

Materials:

  • Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)

  • 3,4-Pyridinedicarboxylic acid (H₂pdc)

  • Solvent (e.g., water, ethanol)

  • α-Pinene (substrate)

  • tert-Butyl hydroperoxide (TBHP, radical initiator)

  • GC-MS for product analysis

Protocol Steps:

  • Catalyst Synthesis (Self-Assembly):

    • Dissolve equimolar amounts of the copper(II) salt and 3,4-pyridinedicarboxylic acid in a suitable solvent system (e.g., water/ethanol mixture).

    • Rationale: The self-assembly process is driven by the coordination between the copper ions and the PDC linker to form a stable, often crystalline, coordination polymer.

    • Heat the mixture under reflux for several hours (e.g., 6-12 hours).

    • Cool the reaction mixture to room temperature to allow for the precipitation of the catalyst.

    • Isolate the solid product by filtration, wash with the solvent, and dry under vacuum.

    • Self-Validation: Characterize the synthesized material using techniques like FTIR, PXRD, and TGA to confirm the formation of the desired coordination polymer and assess its thermal stability.

  • Catalytic Oxidation Reaction:

    • In a reaction vessel, add the synthesized catalyst (e.g., 1-2 mol%).

    • Add the substrate, α-pinene.

    • Add the radical initiator, TBHP.

    • Rationale: TBHP initiates the reaction, while the copper-PDC complex catalyzes the selective oxidation pathways.

    • Heat the reaction mixture to the desired temperature (e.g., 60–85°C) and stir for a set time (e.g., 9 hours).[8]

    • Control Experiment: Run a parallel reaction without the catalyst to confirm that the observed conversion is due to the catalytic activity of the copper-PDC complex.

  • Product Analysis:

    • After the reaction, cool the mixture and separate the solid catalyst by centrifugation or filtration. The catalyst can often be washed and reused.

    • Analyze the liquid phase using GC-MS to identify and quantify the products (verbenone, pinene oxide, etc.) and the remaining substrate.

    • Calculate the conversion of α-pinene and the yield of each product.

Comparative Analysis in C-C Bond Formation

Pyridine-dicarboxylic acids are also instrumental in forming catalysts for carbon-carbon bond-forming reactions, such as the Knoevenagel condensation. MOFs constructed from PDC linkers can provide Lewis acidic sites (the metal ions) and basic sites (the pyridine nitrogen), creating a bifunctional catalyst.

A study utilizing a linker derived from 3,5-pyridinedicarboxylic acid, 4,4'-(pyridine-3,5-diyl)dibenzoic acid (H₂pdba), to construct various coordination polymers demonstrated this principle effectively.[10][11][12]

Comparative Performance in Knoevenagel Condensation

Catalyst (Metal-H₂pdba Polymer)SubstratesProductYield (%)Catalyst Type
Copper(II)-H₂pdba MOFBenzaldehyde, Propanedinitrile2-BenzylidenemalononitrileUp to 99%3D MOF
Cobalt(II)-H₂pdba PolymerBenzaldehyde, Propanedinitrile2-BenzylidenemalononitrileLower than Cu-MOF2D Layer

Data from a study showcasing the catalytic potential of H₂pdba-based coordination polymers.[10][11]

Causality Behind Performance: The 3D MOF structure of the copper-based catalyst provided a porous environment with highly accessible active sites, leading to superior catalytic performance compared to the 2D layered structures of other metal polymers.[10] The catalyst's recyclability was also demonstrated, a key advantage of heterogeneous systems.[10]

Experimental Protocol: Knoevenagel Condensation Using a PDC-Based MOF

Materials:

  • Pre-synthesized PDC-based MOF catalyst (e.g., Copper-H₂pdba MOF)

  • Benzaldehyde (or other aldehyde substrate)

  • Propanedinitrile (or other active methylene compound)

  • Solvent (e.g., methanol or water)

  • ¹H NMR for product analysis

Protocol Steps:

  • Catalyst Activation:

    • Dry the finely ground MOF catalyst under vacuum to remove any guest solvent molecules from the pores.

    • Rationale: Activating the MOF ensures that the catalytic sites within the porous structure are accessible to the reactants.

  • Reaction Setup:

    • Suspend the activated catalyst (e.g., 2 mol%) in the chosen solvent (1.0 mL).

    • Add the aldehyde (0.50 mmol) and the active methylene compound (1.0 mmol).

    • Stir the suspension at ambient temperature for the required reaction time.

  • Work-up and Analysis:

    • Separate the catalyst from the reaction mixture by centrifugation.

    • Evaporate the solvent from the supernatant under reduced pressure.

    • Dissolve the crude product in a suitable deuterated solvent (e.g., CDCl₃) and analyze by ¹H NMR spectroscopy to quantify the product yield.[10]

    • Self-Validation: The catalyst's heterogeneity and stability can be confirmed by performing recycling experiments. After separation, the catalyst is washed, dried, and reused in a subsequent reaction to check for any loss in activity.

General Workflow for Catalyst Development

The development of a new PDC-based catalyst follows a logical and systematic workflow, from initial design to final evaluation.

Workflow start Define Catalytic Goal (e.g., Selective Oxidation) ligand Select PDC Isomer (e.g., 2,6-PDC for pincer, 3,5-PDC for MOF) start->ligand metal Select Metal Ion (e.g., Cu, Co, Mn, Zn) ligand->metal synthesis Catalyst Synthesis (e.g., Hydrothermal, Solvothermal) metal->synthesis char Characterization (FTIR, PXRD, TGA, SEM) synthesis->char Validate Structure test Catalytic Testing (Substrate Scope, Condition Optimization) char->test analyze Data Analysis (Yield, Selectivity, TON/TOF) test->analyze analyze->ligand Iterate/Optimize recycle Recyclability & Stability Studies analyze->recycle Evaluate Performance end Optimized Catalytic System recycle->end caption Fig. 2: General workflow for PDC catalyst development.

Caption: Fig. 2: General workflow for PDC catalyst development.

Conclusion and Future Outlook

The isomeric form of pyridine-based dicarboxylic acids is not a trivial detail but a critical design parameter in the development of advanced catalysts. As demonstrated, the choice between 2,6-PDC, 3,5-PDC, and other isomers directly impacts the coordination environment, catalyst architecture, and ultimately, the performance in key organic transformations like oxidation and C-C bond formation. By understanding these fundamental structure-performance relationships, researchers can more effectively design bespoke catalysts for specific applications. The continued exploration of novel PDC derivatives and their incorporation into sophisticated architectures like MOFs and coordination polymers will undoubtedly lead to the next generation of highly efficient and sustainable catalytic systems.

References

  • Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Inorganic Chemistry. [Link]
  • Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. CrystEngComm, RSC Publishing. [Link]
  • Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. [Link]
  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis.
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, RSC Publishing. [Link]
  • Pyridine 2,6-Dicarboxylic Acid as a Bifunctional Organocatalyst for Hydrophosphonylation of Aldehydes and Ketones in W
  • Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid.
  • A Novel Synthesis of 2,6-Pyridinedicarboxylic Acid by the Ptc Auto-Oxidation of 2,6-Lutidine.
  • Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.
  • Copper pyridinedicarboxylates: assembly, structures, and catalytic oxidation of terpenes. Inorganic Chemistry Frontiers, RSC Publishing. [Link]
  • 2,6-Pyridinedicarbothioic acid. Wikipedia. [Link]
  • A Novel Synthesis of 2,6-Pyridinedicarboxylic Acid by the Ptc Auto-Oxidation of 2,6-Lutidine. Marcel Dekker, Inc. [Link]
  • Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. MDPI. [Link]
  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis.
  • 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure. [Link]
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
  • Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions.
  • Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and C
  • Copper(II)
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC, PubMed Central. [Link]
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC, NIH. [Link]
  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Deriv

Sources

A Comparative Guide to the Gas Adsorption Performance of MOFs from 2,6-Dimethylpyridine-3,5-dicarboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Researchers in materials science and drug development are in a constant quest for novel porous materials with tailored properties for applications such as gas storage, separation, and catalysis. Metal-Organic Frameworks (MOFs), with their tunable structures and high porosity, are at the forefront of this exploration.[1] The choice of the organic linker is a critical determinant of the final properties of the MOF. This guide provides a comprehensive analysis of the expected gas adsorption performance of MOFs synthesized from 2,6-dimethylpyridine-3,5-dicarboxylic acid, a promising but under-explored building block. Due to a scarcity of direct experimental data on MOFs from this specific linker, this guide will draw objective comparisons with its parent analog, pyridine-3,5-dicarboxylic acid, and discuss the anticipated effects of methyl functionalization based on established principles in MOF chemistry.

The Strategic Advantage of the this compound Linker

The this compound linker is a bifunctional organic molecule featuring a central pyridine ring functionalized with two carboxylic acid groups at the 3 and 5 positions, and two methyl groups at the 2 and 6 positions. This specific arrangement of functional groups offers several potential advantages in the design of MOFs for gas adsorption:

  • Structural Versatility : The pyridine nitrogen and the two carboxylate groups provide multiple coordination sites, enabling the formation of diverse and robust 3D frameworks.[2][3]

  • Enhanced Selectivity : The presence of the basic pyridine nitrogen can enhance the affinity for acidic gases like CO2 through Lewis acid-base interactions.[4]

  • Tunable Pore Environment : The methyl groups can introduce hydrophobicity into the pores of the MOF, which can be advantageous for the selective adsorption of non-polar gases or for improving the material's stability in the presence of moisture.

  • Steric Influence : The methyl groups can influence the topology of the resulting MOF by sterically directing the coordination of the metal centers, potentially leading to novel framework structures with unique pore geometries.

Comparative Performance Analysis: The Unmethylated Analog

Currently, there is a notable absence of published experimental data on the gas adsorption performance of MOFs synthesized specifically from this compound. However, we can infer potential performance by examining MOFs derived from the closely related, unmethylated linker, pyridine-3,5-dicarboxylic acid.

One notable example is a magnesium-based MOF, Mg(3,5-PDC)(H2O), which exhibits a chiral 3D architecture with hexagonal channels.[5] Upon activation, this MOF demonstrates selective adsorption of CO2 and H2.[5]

PropertyMg(3,5-PDC)(H2O)
CO2 Uptake (298 K, 1 atm) ~0.7 mmol g-1
H2 Adsorption (77 K, 1 atm) ~0.8 wt%

Table 1: Gas adsorption data for a representative MOF from pyridine-3,5-dicarboxylic acid.[5]

While these values are modest, they establish a baseline for the performance of pyridine-dicarboxylate-based MOFs. The presence of open metal sites after the removal of coordinated water molecules is a key factor in its selective gas uptake.[5]

The Anticipated Impact of Methyl Functionalization

The introduction of methyl groups at the 2 and 6 positions of the pyridine ring is expected to significantly influence the gas adsorption properties of the resulting MOFs. This is not merely an incremental change; it is a strategic modification aimed at tuning the framework's interaction with guest molecules.

The Causality Behind Methylation:

The rationale for incorporating methyl groups stems from the desire to engineer the pore environment at a molecular level. The methyl groups are anticipated to:

  • Increase Hydrophobicity: This can enhance the MOF's stability in humid environments and favor the adsorption of non-polar gases over polar ones.

  • Modify Pore Size and Shape: The steric bulk of the methyl groups can fine-tune the pore dimensions, potentially leading to size-selective gas separation.

  • Enhance Framework-Gas Interactions: The methyl groups can participate in weaker van der Waals interactions with adsorbed gas molecules, which can influence the overall adsorption enthalpy.

A study on functionalized MOFs has shown that methylation can create a "confinement effect," limiting the movement of guest molecules within the channels and thereby enhancing separation performance.[1]

Experimental Protocols

To empirically validate the performance of MOFs from this compound, the following experimental workflows are essential.

Representative MOF Synthesis (Solvothermal Method)

This protocol is a generalized procedure based on common solvothermal synthesis methods for pyridine-carboxylate MOFs.[5][6]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the this compound linker and a chosen metal salt (e.g., zinc nitrate, copper acetate) in a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of DMF and ethanol.

  • Sealing: Place the solution in a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave in an oven at a specific temperature (typically between 80-150 °C) for a set period (usually 24-72 hours).

  • Cooling: Allow the autoclave to cool slowly to room temperature.

  • Product Recovery: Collect the crystalline product by filtration, wash it with fresh solvent to remove unreacted starting materials, and dry it under vacuum.

Diagram of the Solvothermal Synthesis Workflow:

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_recovery Product Recovery reactants Dissolve Linker and Metal Salt in Solvent seal Seal in Autoclave reactants->seal heat Heat in Oven seal->heat cool Slow Cooling heat->cool filter Filter Crystals cool->filter wash Wash with Solvent filter->wash dry Dry under Vacuum wash->dry

Caption: A typical solvothermal synthesis workflow for MOFs.

Gas Adsorption Measurement Protocol

This protocol outlines the standard procedure for evaluating the gas adsorption properties of a synthesized MOF.

Step-by-Step Methodology:

  • Sample Activation: Place a known mass of the synthesized MOF in a sample tube. Heat the sample under a high vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any guest solvent molecules from the pores.

  • Isotherm Measurement: Cool the sample to the desired adsorption temperature (e.g., 77 K for N2, 273 K or 298 K for CO2). Introduce the adsorbate gas into the sample tube in controlled doses and measure the amount of gas adsorbed at each pressure point until the desired pressure is reached.

  • Data Analysis: Plot the amount of gas adsorbed as a function of pressure to obtain the adsorption isotherm. From this data, calculate key parameters such as the BET surface area (from the N2 isotherm), pore volume, and gas uptake capacity.

Diagram of the Gas Adsorption Measurement Workflow:

G cluster_activation Sample Activation cluster_measurement Isotherm Measurement cluster_analysis Data Analysis activate Heat under Vacuum cool Cool to Target Temperature activate->cool adsorb Introduce Adsorbate Gas cool->adsorb plot Plot Adsorption Isotherm adsorb->plot calculate Calculate Performance Metrics plot->calculate

Caption: Workflow for gas adsorption analysis of MOFs.

Future Outlook and Research Directions

The field of MOF research is rapidly advancing, and the exploration of new linkers is a key driver of innovation. While this guide has highlighted the potential of MOFs derived from this compound, it also underscores a significant gap in the experimental literature.

Key Takeaways for Researchers:

  • Opportunity for Novel Synthesis: There is a clear opportunity to synthesize and characterize novel MOFs using the this compound linker.

  • Focus on Comparative Studies: Future work should include a direct comparison of the gas adsorption properties of these new MOFs with their unmethylated analogs to systematically investigate the effect of methyl functionalization.

  • Exploration of Different Metal Centers: The use of various metal ions (e.g., Zn, Cu, Co, Mg) with this linker could lead to a family of MOFs with a wide range of properties.

  • Computational Screening: Prior to synthesis, computational modeling could be a valuable tool to predict the structures and gas adsorption properties of hypothetical MOFs from this linker, guiding experimental efforts.

References

  • Recent advances in metal–organic frameworks for gas adsorption/separation. (2022). Inorganic Chemistry Frontiers. [Link]
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (2020). CrystEngComm. [Link]
  • Selective CO2 and H2 adsorption in a chiral magnesium-based metal organic framework (Mg-MOF) with open metal sites. (2011).
  • Metal–organic frameworks for carbon dioxide capture. (2020). MRS Energy & Sustainability. [Link]
  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. (2018).
  • Modulation of CO2 adsorption in novel pillar-layered MOFs based on carboxylate–pyrazole flexible linker. (2021). Dalton Transactions. [Link]
  • A cooperative insertion mechanism for efficient CO2 capture in diamine- appended metal-organic frameworks. (2015).
  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. (2020).

Sources

A Senior Application Scientist's Guide to Assessing the Porosity of MOFs with Different Pyridine Dicarboxylate Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Isomerism in Designing Porous Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1] Their exceptionally high surface areas, tunable pore sizes, and functionalizable nature make them highly promising for a wide range of applications, including gas storage and separation, catalysis, and drug delivery.[2][3] The properties of a MOF are intrinsically linked to its structure, which is in turn dictated by the geometry of its constituent metal nodes and organic linkers.[1]

Pyridine dicarboxylic acids are a fascinating class of linkers for MOF synthesis. The presence of a nitrogen atom within the aromatic ring introduces a Lewis basic site, which can enhance catalytic activity and selective gas adsorption.[1] Furthermore, the positional isomerism of the two carboxylate groups on the pyridine ring significantly influences the angle between the coordination vectors, leading to vastly different network topologies and, consequently, porosities. This guide provides a comparative analysis of the porosity of MOFs synthesized with different pyridine dicarboxylate linkers, supported by experimental data and detailed protocols for their assessment. We will explore the causal relationship between linker geometry and the resulting framework's porosity, offering insights for the rational design of MOFs with tailored properties.

The Influence of Linker Isomerism on MOF Architecture

The specific isomer of the pyridine dicarboxylate linker used in a MOF's synthesis directly impacts the resulting crystal structure and its porous characteristics. The varying positions of the carboxylate groups and the pyridine nitrogen atom dictate the coordination modes and the overall topology of the framework. For instance, the linear geometry of some linkers might favor the formation of one-dimensional chains or two-dimensional layers, while more angular linkers can lead to complex three-dimensional frameworks with interconnected pores.[1][4] The nitrogen atom of the pyridine ring can also act as a coordination site, further influencing the dimensionality and connectivity of the resulting MOF.[1]

G cluster_linkers Pyridine Dicarboxylate Linker Isomers cluster_synthesis MOF Synthesis cluster_structure Resulting MOF Structure & Porosity 2,5-PDC 2,5-Pyridinedicarboxylic acid Solvothermal Synthesis Solvothermal/ Hydrothermal Synthesis 2,5-PDC->Solvothermal Synthesis 2,6-PDC 2,6-Pyridinedicarboxylic acid 2,6-PDC->Solvothermal Synthesis 3,5-PDC 3,5-Pyridinedicarboxylic acid 3,5-PDC->Solvothermal Synthesis 2,4-PDC 2,4-Pyridinedicarboxylic acid 2,4-PDC->Solvothermal Synthesis Metal Node Metal Node (e.g., Zr, Cu, Zn) Metal Node->Solvothermal Synthesis MOF-A MOF A (e.g., 3D porous) Solvothermal Synthesis->MOF-A High Porosity MOF-B MOF B (e.g., 2D layered) Solvothermal Synthesis->MOF-B Moderate Porosity MOF-C MOF C (e.g., 1D chain) Solvothermal Synthesis->MOF-C Low/No Porosity

Caption: Influence of linker isomerism on MOF structure and porosity.

Comparative Analysis of Porosity

The most reliable method for assessing the porosity of MOFs is gas sorption analysis.[5][6] In this technique, a known amount of an inert gas, typically nitrogen at 77 K, is introduced to the MOF sample, and the amount of gas adsorbed at various pressures is measured.[7][8] The resulting isotherm provides a wealth of information about the material's surface area and pore structure.[9] The Brunauer-Emmett-Teller (BET) theory is widely used to calculate the specific surface area from the nitrogen adsorption data.[10][11] For microporous materials like many MOFs, it is crucial to apply the BET method within the appropriate pressure range to obtain meaningful results.[12][13] The Langmuir model, which assumes monolayer adsorption, can also be used to estimate the surface area.[14][15]

Below is a comparison of the porosity of several MOFs synthesized with different pyridine dicarboxylate linkers. It is important to note that direct comparison can be challenging due to variations in synthesis conditions and the metal nodes used in different studies. However, this table provides a valuable overview of the typical porosity values achieved with each linker.

MOF Name/TypeMetal CenterLinkerBET Surface Area (m²/g)Langmuir Surface Area (m²/g)Pore Volume (cm³/g)Source(s)
UiO-66-PDCZr2,5-Pyridinedicarboxylate950-0.42[16]
Ce-UiO-66-PDCCe2,5-Pyridinedicarboxylate890-0.39[16]
Hf-UiO-66-PDCHf2,5-Pyridinedicarboxylate780-0.34[16]
Zn-MOFZn2,5-Pyridinedicarboxylate~900 (based on H2 uptake)--[17]
Cu-MOFCu2,6-PyridinedicarboxylateVaries with spacer--[3]
Ni-MOFNi2,6-Pyridinedicarboxylate---[18]
[Ln3(pdc)4(Hpdc)(H2O)3]·8H2OCe, Pr, Sm, Eu2,4-PyridinedicarboxylateSeveral hundred--[19]
Zn-MOFZn3,5-Pyridinedicarboxylate & 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole~1000 (based on CO2 uptake)--[20]
Zn-MOFZn3,5-Pyridinedicarboxylate636-0.24[21]

Note: The table is populated with representative data from the cited literature. The porosity of a MOF can vary significantly depending on the specific synthesis conditions and activation procedures.

Experimental Protocols

General Synthesis of a Pyridine Dicarboxylate-Based MOF (Solvothermal Method)

This protocol provides a general guideline for the synthesis of a MOF using a pyridine dicarboxylate linker. The specific molar ratios, solvent, temperature, and reaction time will need to be optimized for each specific linker and metal combination.[1]

  • Reactant Preparation: In a glass vial, dissolve the chosen pyridine dicarboxylic acid linker and the metal salt (e.g., ZrCl₄, Cu(NO₃)₂, Zn(NO₃)₂) in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to the desired reaction temperature (typically between 80 and 150 °C) and hold for a specified time (usually 12 to 72 hours).

  • Cooling and Product Collection: Allow the oven to cool down to room temperature naturally. The crystalline MOF product will typically precipitate out of the solution.

  • Washing and Purification: Decant the supernatant and wash the solid product several times with a fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.

  • Solvent Exchange: To facilitate the removal of the high-boiling-point synthesis solvent from the pores of the MOF, it is often necessary to perform a solvent exchange with a more volatile solvent like ethanol or methanol. This is done by soaking the MOF in the new solvent for several days, with periodic replacement of the solvent.

  • Drying: Dry the solvent-exchanged MOF under vacuum at a moderate temperature to obtain the final product.

Porosity Assessment by Nitrogen Sorption

Accurate determination of a MOF's porosity is critical for evaluating its potential applications.[7][22] The following protocol outlines the key steps for measuring the surface area and pore volume using a volumetric gas adsorption analyzer.[9]

G cluster_workflow Workflow for MOF Porosity Assessment Sample Prep 1. Sample Preparation (Grinding & Weighing) Degassing 2. Degassing (Activation) (Vacuum & Heat) Sample Prep->Degassing Load sample Analysis 3. N2 Sorption Analysis (77 K) (Adsorption/Desorption Isotherm) Degassing->Analysis Transfer to analysis port Data Processing 4. Data Processing & Calculation Analysis->Data Processing Generate isotherm data Results 5. Results (BET Surface Area, Pore Volume) Data Processing->Results Apply BET, BJH, etc.

Caption: Experimental workflow for assessing MOF porosity.

  • Sample Preparation and Degassing (Activation):

    • Accurately weigh approximately 50-100 mg of the synthesized MOF into a sample tube.

    • Attach the sample tube to the degassing port of the gas adsorption analyzer.

    • Heat the sample under a high vacuum to remove any guest molecules (e.g., solvent, water) from the pores. The degassing temperature and time are critical and must be carefully chosen to avoid decomposition of the MOF.[5][6] A typical starting point is 120-150 °C for 12 hours.

  • Nitrogen Adsorption/Desorption Measurement:

    • After degassing, cool the sample tube to room temperature and weigh it again to determine the activated sample mass.

    • Transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • The instrument will then automatically dose known amounts of nitrogen gas into the sample tube and measure the pressure at equilibrium for each dose. This process is repeated over a range of relative pressures (P/P₀) to generate the adsorption isotherm.

    • Subsequently, the pressure is systematically decreased to generate the desorption isotherm.

  • Data Analysis:

    • BET Surface Area Calculation: The BET equation is applied to the adsorption data in the appropriate relative pressure range (typically 0.05 to 0.3 for mesoporous materials, but a lower range, e.g., 0.01 to 0.1, is often more suitable for microporous MOFs).[10][11][23] It is essential to verify the linearity of the BET plot and ensure a positive C-constant for a valid result.[13]

    • Pore Volume and Size Distribution: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity. The pore size distribution can be calculated from the desorption branch of the isotherm using methods like the Barrett-Joyner-Halenda (BJH) model, although other models like Density Functional Theory (DFT) are often more accurate for microporous materials.[6][7][11]

Conclusion and Future Outlook

The choice of the pyridine dicarboxylate linker isomer has a profound impact on the resulting structure and porosity of a Metal-Organic Framework. This guide has provided a comparative overview of the porosities of MOFs synthesized from different pyridine dicarboxylate linkers, highlighting the importance of linker geometry in dictating the final framework topology. The experimental protocols detailed herein offer a robust starting point for researchers aiming to synthesize and characterize these promising materials.

As the field of MOF research continues to advance, a more systematic understanding of the structure-property relationships governing the formation of porous materials is crucial. Future work should focus on direct comparative studies where a series of pyridine dicarboxylate isomers are used to synthesize MOFs with the same metal node and under identical conditions. This will enable a more precise elucidation of the role of linker isomerism and pave the way for the rational design of MOFs with optimized porosity for specific applications in gas separation, catalysis, and beyond.

References

  • Micromeritics. Gas Sorption Characterization of Metal Organic Frameworks. [Link]
  • AZoM. (2020).
  • Dalton Transactions. (2018). Synthesis of M-UiO-66 (M = Zr, Ce or Hf)
  • ACS Publications. (2010).
  • PMC. (2021).
  • AZoNano. (2019).
  • Microtrac.
  • NINGBO INNO PHARMCHEM CO.,LTD. Metal-Organic Frameworks (MOFs)
  • ResearchGate. (2018). Formic acid-based synthesis of M-UiO-66 (M = Zr, Ce or Hf)
  • Infoscience. (2016).
  • JoVE. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. [Link]
  • RSC Publishing. (2015). Water-based synthesis and characterisation of a new Zr-MOF with a unique inorganic building unit. [Link]
  • YouTube. (2021). Gas Sorption Characterization of Metal Organic Frameworks Webinar. [Link]
  • AZoM. (2019). An Introduction to MOFs and Characterizing their Porosity. [Link]
  • The Royal Society of Chemistry. (2012).
  • Scholars Archive. (2019).
  • Lucideon. BET Surface Area Analysis & BJH Pore Size & Volume Analysis Technique. [Link]
  • ACS Publications. (2021). 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)
  • RSC Publishing. (2020).
  • NIH. (2021).
  • ResearchGate. (2025). Synthesis and Structural Characterization of a Series of Novel Zn(II)
  • ACS Publications. (2022).
  • ResearchG
  • ACS Publications. (2007).
  • ResearchGate. (2023). Synthesis, structure and photocatalysis properties of two 3D Isostructural Ln (III)-MOFs based 2,6-Pyridinedicarboxylic acid. [Link]
  • ResearchGate. (2022). Reaction between 2,6-Pyridinedicarboxylic acid and ammonia. [Link]
  • NIH. (2022).
  • MDPI. (2022). Opportunities from Metal Organic Frameworks to Develop Porous Carbons Catalysts Involved in Fine Chemical Synthesis. [Link]
  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. [Link]
  • PubMed. (2021). Porous Lanthanide Metal-Organic Frameworks Using Pyridine-2,4-dicarboxylic Acid as a Linker: Structure, Gas Adsorption, and Luminescence Studies. [Link]
  • ChemRxiv. (2024). Determination of the experimental minimal formula of metal-organic frameworks. [Link]
  • ResearchGate. (2025). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. [Link]
  • ResearchGate. (2022). FTIR spectrum of the as-synthesized Mn-MOF by 2,6-Pyridinedicarboxylic acid (sample 1). [Link]
  • pyGAPS document
  • ResearchGate. (2025). Preparation, crystal structure and properties of two novel metal-organic frameworks assembled from pyridine-3,5-dicarboxylic acid N-oxide. [Link]
  • ResearchGate. (2020).
  • ResearchGate. (2025). Zn-MOFs Containing Pyridine and Bipyridine Carboxylate Organic Linkers and Open Zn2+ Sites. [Link]
  • ResearchGate. (2023).
  • PubMed. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. [Link]

Sources

A Comparative Guide to the Thermal Stability of MOFs Based on 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Thermal Stability in MOF Applications

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in gas storage, separation, catalysis, and drug delivery. Their performance in many of these applications is intrinsically linked to their thermal stability. The ability of a MOF to maintain its structural integrity at elevated temperatures is crucial for:

  • Activation Procedures: Removal of solvent molecules from the pores to create accessible sites often requires heating. A low thermal stability can lead to framework collapse during this critical step.

  • Catalysis: Many catalytic reactions are performed at high temperatures. The MOF must remain stable to function as an effective catalyst or catalyst support.

  • Gas Sorption and Desorption: Temperature swing adsorption (TSA) processes, a common method for gas separation and capture, rely on the MOF's ability to withstand repeated heating and cooling cycles.

  • Drug Delivery: Sterilization procedures and the physiological environment can expose MOF-based drug carriers to thermal stress.

Therefore, a thorough understanding and analysis of a MOF's thermal stability are paramount for the rational design and application of these materials.

The Influence of Methyl Functionalization on MOF Thermal Stability: A Predictive Analysis

Direct experimental data on the thermal stability of MOFs derived from 2,6-Dimethylpyridine-3,5-dicarboxylic acid is not yet prevalent in the scientific literature. However, we can construct a scientifically sound hypothesis based on studies of analogous systems, particularly the well-characterized MOF-5 and its methylated derivatives.

Computational studies by Kim and co-workers on MOF-5, which is constructed from zinc nodes and terephthalate linkers, have shown that the addition of methyl groups to the linker results in a decrease in thermal stability.[1][2] This phenomenon is attributed to the increased vibrational freedom of the linker molecule. The methyl groups, with their rotational degrees of freedom, introduce greater atomic motion within the crystal lattice, which can initiate the breakdown of the framework at lower temperatures.[1][2]

This principle suggests that MOFs synthesized from this compound may exhibit lower thermal stability compared to their non-methylated counterparts, such as those derived from pyridine-3,5-dicarboxylic acid. The two methyl groups on the pyridine ring are expected to increase the vibrational modes of the linker, potentially leading to an earlier onset of decomposition.

Comparative Analysis with Isomeric and Parent Pyridine-Dicarboxylic Acid Based MOFs

To further contextualize the expected thermal behavior, we can compare it with MOFs synthesized from other pyridine-dicarboxylic acid isomers. The position of the carboxylic acid groups and other substituents on the pyridine ring significantly influences the coordination environment and, consequently, the thermal stability of the resulting MOF.

LinkerMetal IonReported Decomposition Temperature (°C)Reference
Pyridine-3,5-dicarboxylic acidCo(II)~350[3]
Pyridine-2,6-dicarboxylic acidMn(II)~300-400 (multi-step decomposition)[4]
Pyridine-2,3-dicarboxylic acidZn(II)Gradual decomposition starting around 200[5]
This compound Various Predicted to be lower than non-methylated analogues Hypothesized

Note: Decomposition temperatures are approximate and can vary based on the specific structure, metal ion, and experimental conditions.

The data from related structures indicates that pyridine-dicarboxylic acid based MOFs generally exhibit moderate to good thermal stability. The introduction of methyl groups on the 2 and 6 positions of the pyridine ring in our target linker is a key structural variant. Based on the precedent set by methyl-functionalized MOF-5, it is reasonable to predict that MOFs from this compound will likely have decomposition temperatures at the lower end of or slightly below the range observed for their non-methylated pyridine-dicarboxylic acid counterparts.

Experimental Protocols for Thermal Stability Assessment

To validate the predicted thermal stability and to provide a standardized method for comparison, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary technique for determining the decomposition temperature of a MOF.

Step-by-Step TGA Protocol:

  • Sample Preparation: Ensure the MOF sample is properly activated to remove any guest molecules or residual solvents from the pores. This is typically achieved by heating the sample under vacuum at a temperature below its expected decomposition point.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Loading: Place a small, accurately weighed amount of the activated MOF sample (typically 5-10 mg) into a clean TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Use an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

    • Temperature Program:

      • Start with an initial isothermal step at a low temperature (e.g., 30°C) for a short period to allow the system to equilibrate.

      • Ramp the temperature at a constant heating rate, typically 5-10°C/min, to a final temperature that is well above the expected decomposition point (e.g., 800°C).

  • Data Analysis:

    • Plot the mass loss (%) as a function of temperature.

    • The onset of decomposition is typically identified as the temperature at which significant mass loss begins. The decomposition temperature can be reported as the onset temperature or the peak of the derivative thermogravimetric (DTG) curve.

Diagram of TGA Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Measurement cluster_data Data Analysis Activate Activate MOF (Heat under vacuum) Load Load Sample (5-10 mg) Activate->Load Setup Set Conditions (Inert atmosphere, 10°C/min ramp) Load->Setup Run Run TGA Setup->Run Plot Plot Mass Loss vs. Temperature Run->Plot Determine Determine Decomposition Temperature Plot->Determine

Caption: Workflow for Thermogravimetric Analysis of MOFs.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can provide information on phase transitions, such as decomposition, and can be used in conjunction with TGA to give a more complete picture of the thermal behavior.

Step-by-Step DSC Protocol:

  • Sample Preparation: As with TGA, use a properly activated MOF sample.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials.

  • Sample Encapsulation: Accurately weigh a small amount of the MOF sample (typically 2-5 mg) into a DSC pan (e.g., aluminum) and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a controlled flow rate.

    • Temperature Program: Use the same heating rate as in the TGA experiment for direct comparison.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Exothermic peaks indicate energy release (e.g., decomposition), while endothermic peaks indicate energy absorption (e.g., melting or desorption of strongly bound guests).

    • The onset temperature of an exothermic peak corresponding to the decomposition event observed in TGA provides further confirmation of the thermal stability.

Diagram of DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Analysis Activate Activate MOF Encapsulate Encapsulate Sample (2-5 mg) Activate->Encapsulate Setup Set Conditions (Inert atmosphere, same ramp as TGA) Encapsulate->Setup Run Run DSC Setup->Run Plot Plot Heat Flow vs. Temperature Run->Plot Identify Identify Thermal Events (Exo/Endothermic Peaks) Plot->Identify

Caption: Workflow for Differential Scanning Calorimetry of MOFs.

Conclusion and Future Outlook

While direct experimental data for MOFs based on this compound remains to be reported, a comparative analysis based on the established principles of MOF chemistry provides a strong predictive framework. The presence of methyl groups on the pyridine linker is hypothesized to reduce the thermal stability of the resulting MOFs compared to their non-methylated counterparts due to increased linker dynamics.

This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to rigorously test this hypothesis and to characterize the thermal stability of novel MOFs. As the field of MOF research continues to expand, the systematic investigation of structure-property relationships, such as the influence of linker functionalization on thermal stability, will be crucial for the design of next-generation materials for a wide range of applications.

References

  • Mohamed, S. A., Chong, S., & Kim, J. (2019). Thermal Stability of Methyl-Functionalized MOF-5. The Journal of Physical Chemistry C, 123(49), 29686–29692. [Link]
  • Request PDF: Thermal Stability of Methyl Functionalized MOF-5. (n.d.).
  • (a) XRD patterns and (b) thermogravimetric analyses of the Zn-based MOF.
  • RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applic
  • Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. (n.d.).
  • XRD-DSC: A screening tool for identifying effective MOFs for selective gas sorption from humid gas streams | Request PDF. (n.d.).
  • a TGA curve and DSC analysis of the as-synthesized Mn-MOF by...
  • Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands - MDPI. (n.d.). [Link]
  • Thermodynamic analysis of gate-opening carbon dioxide adsorption behavior of metal–organic frameworks - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05700C. (2024). [Link]
  • Room temperature synthesis of metal organic framework MOF-2 - SciSpace. (n.d.). [Link]
  • Democratizing the Assessment of Thermal Robustness of Metal–Organic Frameworks | ACS Omega - ACS Public
  • XRD-DSC: a screening tool for identifying effective MOFs for selective gas sorption from humid gas streams | Powder Diffraction | Cambridge Core. (2019). [Link]
  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing). (n.d.). [Link]
  • Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks | The Journal of Physical Chemistry C - ACS Public
  • SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID | Request PDF. (n.d.).
  • Thermogravimetric analysis (TGA) traces for (a) MOF-5, (b) MOF-5–CMC,...
  • Synthesis, Characterization and Adsorption Study of Metal Organic Framework of Copper (II) benzene-1, 4- dicarboxylate (Cu-MOF) on Crude oil - Clausius Scientific Press. (2021). [Link]
  • Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence - RSC Publishing. (n.d.). [Link]

Sources

A Comparative Guide to the Biological Activity of Substituted Pyridine Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Dicarboxylic Acid Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for the design of novel therapeutic agents. When further functionalized with two carboxylic acid groups, the resulting pyridine dicarboxylic acid framework offers a versatile platform for creating compounds with a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to potent and selective enzyme inhibition.[2]

This guide provides a comparative analysis of the biological activities of substituted pyridine dicarboxylic acids, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this remarkable chemical scaffold in their own discovery programs.

Anticancer Activity: A Tale of Substitution and Cellular Demise

Substituted pyridine dicarboxylic acids have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the pyridine ring. These modifications can profoundly influence the compound's ability to induce apoptosis, inhibit key signaling pathways, and even chelate metal ions essential for tumor growth.

Structure-Activity Relationship (SAR) in Anticancer Pyridine Dicarboxylic Acids

The strategic placement of functional groups on the pyridine dicarboxylic acid core can dramatically impact cytotoxic potency. For instance, studies on pyridine-urea derivatives have shown that substitutions on an associated phenyl ring can lead to significant variations in activity against breast cancer cell lines.[3]

A comparative analysis of thallium(III) complexes of pyridine-2,6-dicarboxylic acid derivatives highlights the critical role of substitution. A complex featuring a hydroxyl group at the 4-position of the pyridine ring demonstrated significantly lower anticancer activity compared to its unsubstituted counterpart, suggesting that this modification is detrimental to its cytotoxic effects.[4]

Table 1: Comparative Anticancer Activity of Substituted Pyridine-2,6-Dicarboxylic Acid Metal Complexes against A375 Human Melanoma Cells [4]

Compound ID4-Position SubstituentIC50 (µM)
C1H81.45
C2OH421.13
C3H (different ligand)7.23
Oxaliplatin-331.03

The data clearly indicates that the presence of a hydroxyl group at the 4-position in complex C2 leads to a more than five-fold decrease in potency compared to the unsubstituted complex C1.[4] Complex C3, while also unsubstituted at the 4-position, incorporates a different ancillary ligand, which dramatically enhances its anticancer activity, underscoring the combinatorial influence of different structural modifications.[4]

Mechanism of Action: Inducing Apoptosis and Inhibiting Key Pathways

The anticancer effects of substituted pyridine dicarboxylic acids are often mediated by their ability to induce programmed cell death, or apoptosis. Thallium(III) complexes of pyridine-2,6-dicarboxylic acid derivatives have been shown to trigger the mitochondria-mediated apoptotic pathway in A375 melanoma cells.[4]

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation, has been identified as a key target for many small molecule inhibitors.[5][6][7] The inhibition of this pathway represents a viable therapeutic strategy for various cancers. Substituted pyridine dicarboxylic acids can potentially interfere with this pathway at multiple levels, from preventing the degradation of IκBα to blocking the nuclear translocation of NF-κB subunits.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IkBa IκBα IKK_Complex->IkBa 3. Phosphorylation p50_p65 p50/p65 (NF-κB) IkBa_p p-IκBα IkBa->IkBa_p p50_p65_n p50/p65 (NF-κB) p50_p65->p50_p65_n 6. Nuclear Translocation Proteasome Proteasome IkBa_ub ub-IκBα IkBa_p->IkBa_ub 4. Ubiquitination IkBa_ub->Proteasome 5. Degradation DNA DNA p50_p65_n->DNA 7. DNA Binding Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression 8. Transcription InhibitionPoint1 Potential Inhibition by Pyridine Dicarboxylic Acids InhibitionPoint1->IKK_Complex

Caption: The NF-κB signaling pathway and a potential point of inhibition.

Enzyme Inhibition: A Precise Molecular Dance

The pyridine dicarboxylic acid scaffold is particularly adept at interacting with the active sites of enzymes, leading to potent and often selective inhibition. This has been demonstrated across a range of enzyme families, including kinases and metallo-β-lactamases.

Kinase Inhibition: Targeting the Engines of Cell Signaling

Kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer.[8] Pyridine-based compounds have been successfully developed as kinase inhibitors.[9][10] The structure-activity relationship of pyridine-pyrazolopyridine based Akt inhibitors, for example, shows that subtle modifications can significantly impact potency and selectivity.[8]

Table 2: Comparative Kinase Inhibitory Activity of Substituted Pyridine Derivatives against PIM-1 Kinase [10]

Compound IDSubstituent GroupIC50 (nM)
6Complex Amide19.4
11Substituted Amide42.3
12Glycine Methyl Ester Amide14.3
13Simple Amide19.8
Staurosporine-16.7

These results demonstrate that modifications to the amide substituent of the pyridine core can fine-tune the inhibitory activity against PIM-1 kinase, with compound 12 showing potency comparable to the well-known kinase inhibitor, Staurosporine.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the potency of a kinase inhibitor is through an in vitro kinase assay that measures the phosphorylation of a substrate.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™, [γ-33P]-ATP)

  • Microplate (e.g., 96-well or 384-well)

  • Plate reader (luminometer, scintillation counter, or fluorescence reader)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a microplate, add the kinase, substrate, and diluted test compound or vehicle control (DMSO).

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. The method of detection will depend on the assay format:

    • Luminescence-based (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a second reagent to convert the ADP generated to ATP, which is then used to produce a luminescent signal.[11]

    • Radiometric: Stop the reaction and transfer the mixture to a filter plate that captures the phosphorylated substrate. The amount of incorporated radiolabeled phosphate is then quantified using a scintillation counter.[11]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Dilution 1. Prepare Serial Dilutions of Test Compound Start->Compound_Dilution Reaction_Setup 2. Add Kinase, Substrate, and Compound to Plate Compound_Dilution->Reaction_Setup Initiate_Reaction 3. Add ATP to Initiate Reaction Reaction_Setup->Initiate_Reaction Incubation 4. Incubate at Controlled Temperature Initiate_Reaction->Incubation Terminate_Detect 5. Terminate Reaction and Detect Signal Incubation->Terminate_Detect Data_Analysis 6. Analyze Data and Determine IC50 Terminate_Detect->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Antimicrobial Activity: A Strategy of Metal Sequestration

Pyridine dicarboxylic acid derivatives have demonstrated significant potential as antimicrobial agents. Their mechanism of action often involves the chelation of metal ions that are crucial for the survival and growth of bacteria and fungi.[12]

Mechanism of Action: Starving Microbes of Essential Metals

Pyridine-2,6-dithiocarboxylic acid, for example, acts as a metal chelator.[13] By sequestering essential metal ions like iron and zinc, it disrupts vital enzymatic processes within microbial cells, leading to growth inhibition.[13][14] This mechanism is particularly effective against bacteria that rely on metallo-β-lactamases for antibiotic resistance. By inhibiting these enzymes, pyridine dicarboxylic acid derivatives can restore the efficacy of conventional β-lactam antibiotics.[12]

Table 3: Comparative Antimicrobial Activity of Pyridine-2,6-dicarboxamide Derivatives (MIC in µg/mL) [12]

Compound/DerivativeBacillus subtilisStaphylococcus aureusEscherichia coli
N2,N6-bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide6.2512.512.5

The data illustrates the potent antibacterial activity of this substituted pyridine dicarboxylic acid derivative against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Microorganism Preparation: Grow the microbial strains overnight in the appropriate medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a serial dilution of the test compound in the growth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion: A Scaffold of Immense Potential

Substituted pyridine dicarboxylic acids represent a highly versatile and promising scaffold in drug discovery. The ability to systematically modify the substitution pattern on the pyridine ring allows for the fine-tuning of biological activity against a wide array of targets. The data and protocols presented in this guide underscore the importance of a rational, data-driven approach to the design and evaluation of these compounds. As our understanding of the intricate interplay between chemical structure and biological function continues to grow, so too will the potential of substituted pyridine dicarboxylic acids to yield novel and effective therapeutic agents.

References

  • Sung, B., & Aggarwal, B. B. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1809(4), 289-302. [Link]
  • Abdolmaleki, S., Ghadermazi, M., & Aliabadi, A. (2021). Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. Scientific Reports, 11(1), 15729. [Link]
  • Mishra, S., & Ghosh, A. (2020). Small Molecule NF-κB Pathway Inhibitors in Clinic. Molecules, 25(14), 3299. [Link]
  • Ivanenkov, Y. A., Balakin, K. V., & Lavrovsky, Y. (2011). Small molecule inhibitors of NF-kB and JAK/STAT signal transduction pathways as promising anti-inflammatory therapeutics. Mini-Reviews in Medicinal Chemistry, 11(14), 1229-1251. [Link]
  • Mishra, S., & Ghosh, A. (2020). Small Molecule NF-κB Pathway Inhibitors in Clinic. PubMed, 32708916. [Link]
  • Pippo, D. (2022).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Ghamari, M., et al. (2021). Coordination complexes of zinc and manganese based on pyridine-2,5-dicarboxylic acid N-oxide: DFT studies and antiproliferative activities consideration. RSC Advances, 11(59), 37373-37385. [Link]
  • O'Brien, R. D., et al. (2001). Antimicrobial Properties of Pyridine-2,6-Dithiocarboxylic Acid, a Metal Chelator Produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934-3942. [Link]
  • Unknown. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical Monthly, V3, 1562. [Link]
  • Springer Nature. (2026). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. [Link]
  • O'Brien, R. D., et al. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. PubMed, 11525988. [Link]
  • Unknown. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical Monthly, V3, 1562. [Link]
  • de la Cruz, G. G., et al. (2023).
  • Paul, M., et al. (2012). Ruthenium(II)/(III) complexes of 4-hydroxy-pyridine-2,6-dicarboxylic acid with PPh3/AsPh3 as co-ligand: impact of oxidation state and co-ligands on anticancer activity in vitro. Dalton Transactions, 41(7), 2066-2077. [Link]
  • Adriaenssens, E., et al. (2023). In vitro kinase assay v1.
  • Palani, S., et al. (2016). Crystal structure studies and antimicrobial activities of transition metal complexes of pyridine-2,6-dicarboxylic acid and imidazole containing water clusters.
  • Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, Volume 19, 1641-1691. [Link]
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
  • Dashyan, S. S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. [Link]
  • Semantic Scholar. (n.d.). Evaluation of central-metal effect on anticancer activity and mechanism of action of isostructural Cu(II) and Ni(II)
  • Li, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
  • OIST. (n.d.).
  • Al-Ostath, A. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7808. [Link]
  • Kumar, A., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(5), 2095-2113. [Link]
  • Patel, B. A., et al. (2017). Design and Synthesis of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 60(20), 8436-8451. [Link]
  • Wikipedia. (2025). Pyridinedicarboxylic acid. [Link]
  • Flörke, U., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1500. [Link]
  • Siddiqi, Z. A., et al. (2010). Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand. European Journal of Medicinal Chemistry, 45(1), 264-269. [Link]
  • El-Naggar, M., et al. (2020). Structures of some pyridine-/urea-based anticancer agents reported by El Naggar et al.

Sources

A Researcher's Guide to Hantzsch Synthesis: Variations, Yields, and Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction renowned for its straightforward assembly of 1,4-dihydropyridines (1,4-DHPs).[1][2] These heterocyclic scaffolds are of immense importance in medicinal chemistry, forming the core of several blockbuster drugs, including calcium channel blockers like nifedipine and amlodipine.[1][3] The enduring relevance of this reaction stems from its versatility and the biological significance of its products. However, the classical Hantzsch synthesis is not without its drawbacks, often requiring harsh reaction conditions, long reaction times, and resulting in modest yields.[1]

This guide provides a comparative analysis of various Hantzsch synthesis modifications, offering researchers and drug development professionals a comprehensive overview of traditional and modern techniques. We will delve into the mechanistic underpinnings of these variations, present comparative yield data, and provide detailed experimental protocols to inform your selection of the most suitable method for your synthetic goals.

The Classical Hantzsch Synthesis: Mechanism and Limitations

The traditional Hantzsch reaction is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[1][2] The reaction is usually carried out by refluxing the components in an alcohol solvent.[4]

Mechanism:

The reaction proceeds through a series of well-established steps:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[3]

  • Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to generate a β-enamino ester.[3]

  • Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, which is followed by cyclization and dehydration to yield the final 1,4-dihydropyridine product.[2][3]

Hantzsch_Mechanism cluster_path1 Path 1: Knoevenagel Condensation cluster_path2 Path 2: Enamine Formation cluster_final Michael Addition & Cyclization A Aldehyde (R-CHO) C α,β-Unsaturated Intermediate A->C B β-Ketoester B->C G Michael Adduct C->G Michael Addition D β-Ketoester F Enamine Intermediate D->F E Ammonia (NH3) E->F F->G H Cyclized Intermediate G->H Cyclization I 1,4-Dihydropyridine (Final Product) H->I Dehydration (-H2O) Workflow_Comparison cluster_classical Classical Hantzsch Synthesis cluster_modern Microwave-Assisted, Solvent-Free Synthesis C1 Mix Reactants (Aldehyde, β-Ketoester, NH₄OAc) in Ethanol C2 Reflux for 8-12 hours C1->C2 C3 Cool & Precipitate in Ice Water C2->C3 C4 Filter & Wash C3->C4 C5 Recrystallize from Organic Solvent C4->C5 C6 Final Product C5->C6 M1 Mix Reactants (Aldehyde, Dimedone, NH₄OAc) Neat (Solvent-Free) M2 Microwave Irradiation for 3-8 minutes M1->M2 M3 Cool to Room Temp M2->M3 M4 Triturate with Ethanol M3->M4 M5 Filter & Dry M4->M5 M6 Final Product M5->M6

Sources

A Researcher's Guide to Benchmarking the Catalytic Activity of Metal-Organic Frameworks with 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Functionalized Pyridine-Based MOFs in Catalysis

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented tunability, offering a vast playground for the design of heterogeneous catalysts.[1][2] The ability to judiciously select organic linkers and metal nodes allows for the precise control of pore size, surface area, and the introduction of specific chemical functionalities.[1] Pyridine-based linkers, in particular, have garnered significant interest due to the inherent Lewis basicity of the pyridine nitrogen atom, which can act as a catalytic site.[3] This, combined with the potential for creating accessible metal sites, makes pyridine-containing MOFs promising candidates for a range of catalytic transformations.[3]

This guide focuses on a novel, yet to be extensively explored, building block: 2,6-Dimethylpyridine-3,5-dicarboxylic acid . The strategic placement of methyl groups at the 2 and 6 positions of the pyridine ring is anticipated to influence the electronic properties and steric environment of the resulting MOF structure, potentially leading to unique catalytic activities. To date, a comprehensive catalytic study of MOFs synthesized from this specific linker has not been reported in the peer-reviewed literature.

Therefore, this document serves as a forward-looking guide for researchers, scientists, and drug development professionals on how to systematically benchmark the catalytic performance of a hypothetical MOF derived from this compound, which we shall refer to as DMPy-MOF . We will use the Knoevenagel condensation as a model reaction for this purpose, a widely accepted benchmark for evaluating the catalytic activity of solid base catalysts.[4][5] This guide will provide the necessary experimental protocols, a framework for data analysis and comparison with established MOF catalysts, and the scientific rationale behind these choices.

The Strategic Choice of the Knoevenagel Condensation for Benchmarking

The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, is an ideal choice for benchmarking the catalytic activity of new MOFs for several reasons:

  • Mechanistic Relevance: The reaction is typically base-catalyzed, making it highly sensitive to the Lewis basicity of the catalyst. The nitrogen atom in the pyridine linker of our hypothetical DMPy-MOF is expected to be a key active site.

  • Well-Established Benchmarks: A significant body of literature exists on the use of various MOFs, such as ZIF-8 and UiO-66, as catalysts for the Knoevenagel condensation.[4][5] This provides a rich dataset for direct and meaningful comparison.

  • Practical Significance: The products of the Knoevenagel condensation, α,β-unsaturated compounds, are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, and polymers.

Experimental Design for Benchmarking DMPy-MOF

A robust benchmarking study requires a systematic and well-controlled experimental design. The following sections outline the key steps, from the synthesis of the target MOF to the evaluation of its catalytic performance.

Part 1: Synthesis of DMPy-MOF - A Proposed Solvothermal Approach

Based on established methods for synthesizing pyridine-based MOFs, a solvothermal approach is proposed for the synthesis of DMPy-MOF.[3] The choice of metal node is critical and will influence the final structure and catalytic activity. For this guide, we will consider the use of Zinc(II), a common and effective metal center for creating catalytically active MOFs.

Experimental Protocol: Synthesis of Zn-DMPy-MOF

  • Reactant Preparation:

    • Dissolve this compound (1 mmol) in N,N-Dimethylformamide (DMF, 20 mL) in a 50 mL beaker.

    • In a separate beaker, dissolve Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, 1 mmol) in DMF (20 mL).

  • Mixing and Solvothermal Reaction:

    • Slowly add the linker solution to the metal salt solution under constant stirring.

    • Transfer the resulting mixture to a 50 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • Product Isolation and Activation:

    • After cooling to room temperature, collect the crystalline product by filtration.

    • Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove unreacted starting materials.

    • Activate the synthesized MOF by heating under vacuum at 150 °C for 12 hours to remove residual solvent molecules from the pores.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: This method is widely used for MOF synthesis as the elevated temperature and pressure facilitate the formation of crystalline structures.

  • DMF as Solvent: DMF is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic linkers and metal salts.

  • Activation Step: The removal of solvent molecules from the pores is crucial to ensure that the active sites within the MOF are accessible to the reactants during the catalytic reaction.

Part 2: Characterization of the Synthesized DMPy-MOF

Before catalytic testing, a thorough characterization of the synthesized DMPy-MOF is essential to confirm its structure, purity, and properties.

Characterization TechniquePurpose
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized MOF.
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the coordination of the dicarboxylate groups to the metal center and the presence of the pyridine ring.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature at which the framework starts to decompose.
N₂ Adsorption-Desorption Isotherms (BET analysis) To determine the specific surface area and pore volume of the MOF.
Scanning Electron Microscopy (SEM) To observe the morphology and crystal size of the synthesized MOF.
Part 3: Catalytic Activity Testing - The Knoevenagel Condensation

The catalytic performance of the synthesized DMPy-MOF will be evaluated using the Knoevenagel condensation of benzaldehyde with malononitrile as a model reaction.

Experimental Protocol: Knoevenagel Condensation

  • Reaction Setup:

    • In a round-bottom flask, add the synthesized and activated DMPy-MOF (e.g., 10 mg).

    • Add a solvent (e.g., 5 mL of ethanol).

    • Add benzaldehyde (1 mmol) and malononitrile (1.2 mmol).

  • Reaction Conditions:

    • Stir the reaction mixture at a specific temperature (e.g., 60 °C).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Product Analysis:

    • After the reaction is complete, separate the catalyst by centrifugation or filtration.

    • Analyze the product mixture to determine the conversion of benzaldehyde and the selectivity for the desired product (benzylidenemalononitrile).

Diagram of the Experimental Workflow

G cluster_synthesis MOF Synthesis & Activation cluster_characterization Material Characterization cluster_catalysis Catalytic Testing: Knoevenagel Condensation cluster_benchmarking Benchmarking s1 Dissolve Linker & Metal Salt in DMF s2 Solvothermal Reaction (120°C, 48h) s1->s2 s3 Isolate & Wash Product s2->s3 s4 Activate under Vacuum (150°C, 12h) s3->s4 c1 PXRD s4->c1 c2 FT-IR s4->c2 c3 TGA s4->c3 c4 BET s4->c4 c5 SEM s4->c5 r1 Add Catalyst, Solvent, & Reactants s4->r1 r2 React at 60°C with Stirring r1->r2 r3 Monitor Reaction by GC/HPLC r2->r3 r4 Separate Catalyst r3->r4 r5 Analyze Product Conversion & Selectivity r4->r5 b2 Evaluate Reusability r4->b2 Recycle Catalyst b1 Compare Performance Metrics with ZIF-8 & UiO-66 r5->b1

Caption: Experimental workflow for synthesizing, characterizing, and benchmarking the catalytic activity of DMPy-MOF.

Performance Metrics and Benchmarking

To objectively evaluate the catalytic performance of DMPy-MOF, several key metrics should be calculated and compared with established benchmark catalysts such as ZIF-8 and UiO-66.

Key Performance Indicators (KPIs):

  • Conversion (%): The percentage of the limiting reactant (benzaldehyde) that has been converted into products.

  • Selectivity (%): The percentage of the converted reactant that has formed the desired product (benzylidenemalononitrile).

  • Yield (%): The overall percentage of the limiting reactant that has been converted into the desired product (Yield = Conversion × Selectivity).

  • Turnover Number (TON): The number of moles of substrate converted per mole of active catalytic sites.

  • Turnover Frequency (TOF): The turnover number per unit time (usually expressed in h⁻¹).

Comparative Data Table (Hypothetical Data for DMPy-MOF)

CatalystReaction Time (min)Conversion (%)Selectivity (%)Yield (%)TOF (h⁻¹)Reference
Zn-DMPy-MOF (Hypothetical) TBDTBDTBDTBDTBDThis work
ZIF-8 60~95>99~95~570[6]
UiO-66 120~80>99~80~16[4]
UiO-66-NH₂ 30~98>99~98~196[4]

Note: TBD = To Be Determined. The performance of ZIF-8 and UiO-66 can vary depending on the specific reaction conditions.

Understanding the Catalytic Mechanism: The Role of the Pyridine Linker

The catalytic activity of pyridine-based MOFs in the Knoevenagel condensation is generally attributed to the Lewis basicity of the nitrogen atom in the pyridine ring. The proposed mechanism involves the following steps:

  • Activation of the Methylene Compound: The Lewis basic nitrogen atom of the pyridine linker abstracts a proton from the active methylene group of malononitrile, generating a carbanion.

  • Nucleophilic Attack: The carbanion then acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde.

  • Dehydration: The resulting intermediate undergoes dehydration to form the final α,β-unsaturated product, benzylidenemalononitrile.

Diagram of the Proposed Catalytic Mechanism

G cluster_mof DMPy-MOF Active Site cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product MOF_N Py-N: Carbanion ⁻CH(CN)₂ MOF_N->Carbanion Proton Abstraction Malononitrile CH₂(CN)₂ Malononitrile->Carbanion Benzaldehyde Ph-CHO Intermediate Ph-CH(O⁻)-CH(CN)₂ Benzaldehyde->Intermediate Carbanion->Benzaldehyde Nucleophilic Attack Product Ph-CH=C(CN)₂ Intermediate->Product Dehydration

Caption: Proposed mechanism for the Knoevenagel condensation catalyzed by the pyridine nitrogen in DMPy-MOF.

Trustworthiness and Self-Validation: Catalyst Reusability

A key advantage of heterogeneous catalysts is their potential for reuse. A critical part of the benchmarking process is to assess the stability and reusability of the DMPy-MOF.

Experimental Protocol: Catalyst Reusability Test

  • After the first catalytic run, recover the DMPy-MOF by centrifugation.

  • Wash the catalyst thoroughly with the reaction solvent (e.g., ethanol) to remove any adsorbed products or reactants.

  • Dry the catalyst under vacuum.

  • Use the recovered catalyst for a subsequent catalytic run under the same reaction conditions.

  • Repeat this cycle for at least 5 runs, analyzing the product yield after each run.

  • After the final run, characterize the used catalyst by PXRD and FT-IR to check for any structural changes.

A robust catalyst should maintain its high catalytic activity and structural integrity over multiple cycles.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the synthesis, characterization, and catalytic benchmarking of a novel MOF based on the this compound linker. While experimental data for this specific MOF is not yet available, the proposed methodology, using the Knoevenagel condensation as a model reaction and comparing its performance against established benchmarks like ZIF-8 and UiO-66, offers a clear and scientifically rigorous path for its evaluation.

The insights gained from such a study will not only elucidate the catalytic potential of this new MOF but also contribute to the broader understanding of structure-activity relationships in pyridine-based MOF catalysis. The systematic approach outlined here will enable researchers to generate high-quality, comparable data, accelerating the discovery and development of next-generation MOF catalysts for important organic transformations.

References

  • Remya, V. R., & Kurian, M. (2018). Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature. Journal of the Indian Chemical Society, 95(11), 1359-1367.
  • Phan, A., Doonan, C. J., Uribe-Romo, F. J., Knobler, C. B., O'Keeffe, M., & Yaghi, O. M. (2010). Expanding applications of metal-organic frameworks: zeolite imidazolate framework ZIF-8 as an efficient heterogeneous catalyst for the Knoevenagel reaction. Accounts of Chemical Research, 43(1), 58-67.
  • Phan, A., Doonan, C. J., Uribe-Romo, F. J., Knobler, C. B., O'Keeffe, M., & Yaghi, O. M. (2010). Expanding applications of metal-organic frameworks: zeolite imidazolate framework ZIF-8 as an efficient heterogeneous catalyst for the Knoevenagel reaction.
  • Yang, Q., Wang, L., & Zhang, Y. (2018).
  • Canivet, J., Fateeva, A., Guo, Y., Coasne, B., & Farrusseng, D. (2014). Engineering UiO-66 metal organic framework for heterogeneous catalysis. Dalton Transactions, 43(3), 1059-1066.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.
  • Haque, E., & Meijboom, R. (2013). Knoevenagel condensation reactions catalysed by metal-organic frameworks. Dalton Transactions, 42(44), 15635-15645.
  • Gascón, J., Corma, A., Kapteijn, F., & Llabrés i Xamena, F. X. (2014). Metal-organic framework catalysis: quo vadis?.
  • Rocha, J., Carlos, L. D., Paz, F. A. A., & Ananias, D. (2011). Luminescent multifunctional lanthanides-based metal–organic frameworks. Chemical Society Reviews, 40(2), 926-940.
  • Tziotzios, G., Trikalitis, P. N., & Tasiopoulos, A. J. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. CrystEngComm, 22(6), 1058-1068.
  • Corma, A., García, H., & Llabrés i Xamena, F. X. (2010). Engineering metal organic frameworks for catalysis. Chemical Reviews, 110(8), 4606-4655.
  • Dhakshinamoorthy, A., Alvaro, M., & Garcia, H. (2011). Metal–organic frameworks as heterogeneous catalysts for the Knoevenagel reaction. Dalton Transactions, 40(24), 6344-6352.
  • Liu, Y., & Pinnavaia, T. J. (2010). Comparative study of the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate over a variety of basic molecular sieves.
  • Li, J. R., Sculley, J., & Zhou, H. C. (2012). Metal–organic frameworks for separations. Chemical Reviews, 112(2), 869-932.
  • Farrusseng, D., Aguado, S., & Pinel, C. (2009). Metal–organic frameworks: opportunities for catalysis.
  • Lee, J., Farha, O. K., Roberts, J., Scheidt, K. A., Nguyen, S. T., & Hupp, J. T. (2009). Metal–organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450-1459.
  • Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The chemistry and applications of metal-organic frameworks. Science, 341(6149), 1230444.

Sources

A Comparative Guide to the Structural Analysis of Metal-Organic Frameworks Synthesized with Pyridine Dicarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Decisive Role of Isomeric Linkers in MOF Architecture

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their modular nature allows for the rational design of materials with tailored properties for applications in gas storage, separation, catalysis, and drug delivery.[1] The choice of the organic linker is paramount, as its geometry, connectivity, and functionality dictate the topology and chemical environment of the final framework.

This guide focuses on the family of pyridine dicarboxylic acids (PDCs), a versatile class of linkers whose isomers offer a fascinating case study in structural diversity. The position of the two carboxylate groups on the pyridine ring dramatically alters the linker's bite angle, symmetry, and potential coordination modes. These subtle changes at the molecular level have profound consequences for the resulting three-dimensional structure, influencing everything from network dimensionality to pore size and shape. By understanding the causal relationship between linker isomerism and framework topology, researchers can move from serendipitous discovery to rational design of MOFs with desired structural attributes.

The Building Blocks: Pyridine Dicarboxylic Acid Isomers

There are six isomers of pyridine dicarboxylic acid, each presenting a unique geometric arrangement of its nitrogen and oxygen donor atoms. This inherent structural difference is the primary variable influencing the assembly of the coordination polymer.

Isomer NameCommon NameStructure
Pyridine-2,3-dicarboxylic acidQuinolinic acid
Pyridine-2,4-dicarboxylic acidLutidinic acid
Pyridine-2,5-dicarboxylic acidIsocinchomeronic acid
Pyridine-2,6-dicarboxylic acidDipicolinic acid
Pyridine-3,4-dicarboxylic acidCinchomeronic acid
Pyridine-3,5-dicarboxylic acidDinicotinic acid

Comparative Structural Analysis: How Isomerism Dictates Framework Topology

The steric and electronic properties of each PDC isomer guide its interaction with metal centers, leading to a variety of structural outcomes. The following sections compare the typical architectures derived from the most commonly studied isomers.

Pyridine-2,6-dicarboxylic acid (2,6-PDC): The Pincer Effect

The ortho positioning of the carboxylates relative to the pyridine nitrogen in 2,6-PDC creates a pincer-like coordination pocket. This geometry strongly favors the formation of stable, five- or six-membered chelate rings with a single metal center.

  • Causality: This tridentate chelation often satisfies a significant portion of the metal's coordination sphere, which can limit the extension of the framework into higher dimensions. Consequently, 2,6-PDC frequently forms discrete molecular complexes (0D), 1D chains, or 2D layers.[1][2]

  • Structural Outcome: To achieve 3D frameworks with 2,6-PDC, it is common to introduce secondary, pillar-like ligands (spacers) that connect these lower-dimensional structures. For example, reacting Cu(II) with 2,6-PDC in the presence of a spacer like 4,4'-bipyridine can result in the formation of 2D or 3D networks.[1][2]

Pyridine-2,5-dicarboxylic acid (2,5-PDC): Asymmetric Bridging

The asymmetric arrangement in 2,5-PDC provides distinct coordination vectors. The carboxylate at the 2-position can cooperate with the pyridine nitrogen to form a chelate ring, while the carboxylate at the 5-position is directed away, poised to bridge to an adjacent metal center.

  • Causality: This combination of chelation and bridging capabilities makes 2,5-PDC an excellent candidate for building robust, high-dimensional frameworks. It can effectively link metal ions or clusters into complex networks.

  • Structural Outcome: 3D frameworks are commonly synthesized using this isomer. For instance, two lanthanide-organic frameworks, [Er₆(OH)₈(pydc)₅(H₂O)₃]·2.5H₂O and [Er₃(OH)₆(pydc)Cl], were prepared using 2,5-PDC, resulting in complex 3D structures built from the coalescence of cubane-type Er³⁺ clusters.[3] Similarly, Eu/Gd-nuclear metal clusters linked by 2,5-PDC form 3D frameworks with 1D channels.[4]

Pyridine-3,5-dicarboxylic acid (3,5-PDC): Divergent and Angular Connectivity

With carboxylate groups in the meta positions, 3,5-PDC acts as a divergent, V-shaped linker. The nitrogen atom provides an additional coordination site, allowing for a variety of complex coordination modes.

  • Causality: The angular disposition of the carboxylates prevents linear chain formation and instead promotes the creation of intricate, often porous, 3D networks. The 3,5-PDC ligand has been shown to exhibit at least eight different coordination modes in a series of lanthanide-based MOFs.[5]

  • Structural Outcome: A wide range of dimensionalities (0D, 1D, 2D, and 3D) have been reported with 3,5-PDC, often influenced by the choice of metal ion and the presence of templating molecules or auxiliary ligands.[6][7] For example, solvothermal reactions of lanthanide ions with 3,5-PDC have generated a series of 3D MOFs with intriguing and diverse topologies.[5]

Pyridine-2,3-, 3,4-, and 2,4-dicarboxylic acids: Vicinal and Asymmetric Linkers

These isomers, with adjacent or less symmetric carboxylate placements, introduce further structural complexity.

  • 2,3-PDC: The adjacent carboxylate and nitrogen donors can lead to complex interplay between chelation and bridging. In one study, 2,3-PDC was used with a flexible bispyridyl ligand to create 2D layers with a (4,4) topology that interpenetrated to form an unusual 3D motif.[8]

  • 3,4-PDC: This isomer has been used to construct 2D hexagonal (6,3) networks with Co(II), which further assemble into 3D supramolecular architectures through π–π interactions.[9]

  • 2,4-PDC: Literature on MOFs from this isomer is less common, but its asymmetry suggests it would likely form complex, non-symmetrical networks. The rationalization for using specific isomers often comes down to the desired angle of connection between metal nodes to target a specific network topology.

The logical flow from linker choice to final structure is visualized below.

G cluster_input Design Choice cluster_process Molecular Influence cluster_output Structural Outcome isomer PDC Isomer Selection (e.g., 2,5-PDC vs 3,5-PDC) geometry Linker Geometry (Angle & Symmetry) isomer->geometry coordination Coordination Modes (Chelating, Bridging) geometry->coordination topology Network Topology & Dimensionality (e.g., 3D pcu vs 2D sql) coordination->topology properties Framework Properties (Porosity, Stability) topology->properties

Caption: The causal pathway from selecting a PDC isomer to determining the final MOF properties.

Data Summary: Isomer-Structure Correlation

The following table summarizes representative structural outcomes based on the PDC isomer used. Note that the final structure is also highly dependent on the metal ion and synthesis conditions.

PDC IsomerExample MOF FormulaMetal IonDimensionalityReported TopologyKey Structural Feature
2,3-PDC [Zn(2,3-pydc)(bpp)]·2.5H₂O[8]Zn(II)3D(4,4) layers2D → 3D parallel interpenetration.[8]
2,5-PDC [Er₃(OH)₆(pydc)Cl][3]Er(III)3Dtcj/hc typePillared layers of inorganic chains.[3]
2,6-PDC [Cu(pdc)(H₂O)₂]Cu(II)1D, 2D, 3DVariesOften requires spacers for 3D structures.[1][2]
3,4-PDC Co(L2)(2,2-bipyridine)(DMF)[9]Co(II)2D → 3Dhcb (6,3)2D hexagonal networks linked by π–π interactions.[9]
3,5-PDC [Dy(3,5-pdc)(3,5-pdcH)(H₂O)₂]n[5]Dy(III)3DVariesExhibits diverse coordination modes leading to complex topologies.[5]

Experimental Section: A Validated Protocol

This section provides a representative protocol for the synthesis and characterization of a MOF using a PDC isomer, based on common solvothermal methods described in the literature.[9][10]

Synthesis of a Cobalt(II)-based MOF with 3,5-pyridinedicarboxylic acid

This protocol is adapted from methodologies used for synthesizing crystalline coordination polymers.[9]

  • Reagent Preparation:

    • Dissolve Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O, 0.1 mmol, 29.1 mg) in 4 mL of N,N-Dimethylformamide (DMF).

    • Dissolve 3,5-pyridinedicarboxylic acid (H₂L, 0.1 mmol, 16.7 mg) in 4 mL of ethanol.

    • Rationale: Using a mixed solvent system (DMF/ethanol) can improve the solubility of both the metal salt and the organic linker, facilitating a homogeneous reaction mixture and promoting the growth of high-quality crystals.

  • Reaction Assembly:

    • Combine the two solutions in a 20 mL Teflon-lined stainless steel autoclave.

    • Add any auxiliary ligands if required by the specific synthesis (e.g., 2,2'-bipyridine, 0.1 mmol).[9]

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a programmable oven.

    • Heat to 120 °C over 2 hours.

    • Maintain the temperature at 120 °C for 72 hours.

    • Slowly cool the oven to room temperature over 24 hours.

    • Rationale: The slow cooling rate is critical. It allows for the gradual nucleation and growth of well-defined single crystals suitable for X-ray diffraction analysis. Rapid cooling often leads to the formation of microcrystalline powders.

  • Product Isolation and Activation:

    • Carefully open the autoclave in a fume hood.

    • Collect the resulting crystals by filtration.

    • Wash the crystals thoroughly with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

    • Dry the crystals under vacuum at room temperature. For porosity measurements, a further "activation" step is required, typically involving solvent exchange with a low-boiling-point solvent (like acetone or chloroform) followed by heating under high vacuum to evacuate the pores.

Structural Characterization Workflow

The following diagram illustrates the standard workflow for characterizing the synthesized MOF.

G cluster_synthesis Synthesis & Isolation cluster_characterization Structural & Property Analysis cluster_results Data Output synthesis Solvothermal Synthesis isolation Crystal Isolation synthesis->isolation scxrd SC-XRD isolation->scxrd pxrd PXRD isolation->pxrd tga TGA isolation->tga gas Gas Adsorption isolation->gas structure Crystal Structure & Topology scxrd->structure purity Phase Purity pxrd->purity stability Thermal Stability tga->stability porosity Porosity & Surface Area gas->porosity

Caption: Standard experimental workflow for MOF synthesis and characterization.

  • Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive technique for determining the precise atomic arrangement, bond lengths, bond angles, and the overall 3D network topology of the MOF. A suitable single crystal is selected, mounted, and irradiated with X-rays to generate a diffraction pattern from which the structure is solved.[5][8][9]

  • Powder X-ray Diffraction (PXRD): While SC-XRD provides the structure of a single crystal, PXRD is used to confirm the phase purity of the bulk, as-synthesized material. The experimental PXRD pattern is compared to the pattern simulated from the single-crystal data. A good match confirms that the bulk sample consists of a single crystalline phase.

  • Thermogravimetric Analysis (TGA): TGA is performed to assess the thermal stability of the framework and to determine the temperature at which coordinated or guest solvent molecules are lost. The sample is heated at a constant rate, and its weight loss is measured as a function of temperature.

  • Gas Adsorption Analysis: To evaluate the porosity of the MOF, nitrogen adsorption-desorption isotherms are typically measured at 77 K. From this data, key parameters such as the BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size distribution can be calculated, providing quantitative insight into the material's internal void space.

Conclusion

The structural analysis of MOFs synthesized from pyridine dicarboxylic acid isomers provides a clear and compelling demonstration of how subtle modifications to an organic linker can direct the formation of vastly different framework architectures. The position of the carboxylate groups fundamentally alters the ligand's coordination vectors, leading to structures ranging from simple 1D chains to complex, interpenetrated 3D networks. By understanding these structure-directing effects, researchers can strategically select specific isomers to target MOFs with desired topologies and, consequently, tailored properties for advanced applications. This isomer-based approach is a powerful tool in the rational design and crystal engineering of functional materials.

References

  • Li, G. P., et al. (2019). Synthesis, crystal structure and properties of rare earth metal-organic framework materials based on the 2,5-pyridinedicarboxylic acid ligands. Taylor & Francis Online.
  • Reinsch, H., et al. (2016). Synthesis of M-UiO-66 (M = Zr, Ce or Hf) employing 2,5-pyridinedicarboxylic acid as a linker: defect chemistry, framework hydrophilisation and sorption properties. Dalton Transactions.
  • Pan, M., et al. (2008). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. RSC Publishing.
  • Esteves, M. A., et al. (2013). Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid. Crystal Growth & Design.
  • Al-Moktadir, M. A., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. ResearchGate.
  • Mukherjee, P. S., et al. (2005). Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer. CrystEngComm.
  • Reinsch, H., et al. (2018). Synthesis of two new Hf-MOFs with UiO-66 and CAU-22 structure employing 2,5-pyrazinedicarboxylic acid as linker molecule. Zeitschrift für anorganische und allgemeine Chemie.
  • Deria, P., et al. (2018). Topology and porosity control of metal–organic frameworks through linker functionalization. Chemical Communications.
  • Wang, Y-Q., et al. (2018). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. MDPI.
  • Perlepes, S. P., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm.
  • Johnsen, H. K., et al. (2011). Structure determination of a novel metal-organic compound synthesized from aluminum and 2,5-pyridinedicarboxylic acid. Powder Diffraction.
  • Perlepes, S. P., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate.
  • Kirillov, A. M., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry.
  • Al-Nobi, K. K. A., & Kadir, M. A. (2020). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. ResearchGate.
  • Mondal, J., et al. (2018). Coordination mode of a typical organic ligand, in this case pyridine-3,5-dicarboxylic acid coordinated to 'Cu' in a metal organic framework (MOFs). ResearchGate.
  • Lyu, J., et al. (2018). Topology and porosity control of metal–organic frameworks through linker functionalization. PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications.
  • Al-Nobi, K. K. A., & Kadir, M. A. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. Universiti Malaysia Terengganu Journal of Undergraduate Research.

Sources

A Comparative Guide to the Comprehensive Purity Validation of Synthesized 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of synthesized 2,6-Dimethylpyridine-3,5-dicarboxylic acid (DM-PDA). As a crucial building block in pharmaceutical synthesis and materials science, the stringent purity assessment of DM-PDA is non-negotiable. We move beyond simplistic protocol listings to explain the causality behind experimental choices, advocating for a multi-technique, orthogonal approach to build a self-validating system of analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for purity verification, ensuring the integrity of their downstream applications.

Introduction: The Imperative for Purity

This compound (C₉H₉NO₄, Mol. Wt. 195.17 g/mol ) is a pyridine derivative of significant scientific interest, forming the core scaffold in various bioactive molecules and functional polymers.[1][2] The presence of seemingly minor impurities can have profound consequences, leading to aberrant biological activity, unpredictable polymer properties, or failed late-stage development. Therefore, a comprehensive purity validation strategy is not merely a quality control checkpoint but a foundational element of scientific rigor. This guide details and compares the essential analytical techniques required to establish the identity, purity, and impurity profile of synthesized DM-PDA.

Context of Synthesis: Anticipating Potential Impurities

To effectively validate purity, one must first understand the potential impurities that may arise during synthesis. The most common route to the DM-PDA scaffold is a variation of the Hantzsch Pyridine Synthesis.[3][4][5] This multi-component reaction typically involves the condensation of a β-keto ester (e.g., ethyl acetoacetate), an aldehyde, and an ammonia source to form a dihydropyridine intermediate (a Hantzsch ester).[6][7] This intermediate is then oxidized to the corresponding pyridine dicarboxylate ester, which is subsequently hydrolyzed to yield the final dicarboxylic acid product.[8][9]

cluster_0 Hantzsch Synthesis cluster_1 Post-Synthesis Modification β-Keto Ester β-Keto Ester Dihydropyridine Intermediate Dihydropyridine Intermediate β-Keto Ester->Dihydropyridine Intermediate Aldehyde Aldehyde Aldehyde->Dihydropyridine Intermediate Ammonia Ammonia Ammonia->Dihydropyridine Intermediate Oxidation Oxidation Dihydropyridine Intermediate->Oxidation Pyridine Dicarboxylate Ester Pyridine Dicarboxylate Ester Oxidation->Pyridine Dicarboxylate Ester Hydrolysis Hydrolysis Final Product (DM-PDA) Final Product (DM-PDA) Hydrolysis->Final Product (DM-PDA) Pyridine Dicarboxylate Ester->Hydrolysis

Caption: General workflow for the synthesis of this compound.

This pathway informs our analytical strategy by highlighting the primary potential impurities:

  • Unreacted Starting Materials: Residual β-keto esters or aldehydes.

  • Process Intermediates: The unoxidized dihydropyridine intermediate or the unhydrolyzed pyridine dicarboxylate ester.

  • Side-Reaction Products: By-products from alternative reaction pathways.[10]

A Comparative Framework for Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust validation relies on an orthogonal approach, where different methods with distinct chemical principles are used to cross-verify results. We will compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is unparalleled for quantifying the purity of a sample by separating the main component from its impurities. For DM-PDA, a reversed-phase method is the most effective.

Causality Behind Method Choice: Reversed-phase HPLC (RP-HPLC) is selected due to the aromatic and moderately polar nature of DM-PDA and its likely impurities. A C18 stationary phase provides sufficient hydrophobic interaction, while an acidified aqueous-organic mobile phase ensures the carboxylic acid groups are protonated, leading to sharp, well-defined peaks.

Experimental Protocol: Validated RP-HPLC Method

  • System Preparation: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in a 50:50 mixture of Acetonitrile and Water.

Data Presentation & Comparison

The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram. A high-purity reference standard should be run for comparison.

AnalyteRetention Time (min) (Hypothetical)Area % (Synthesized Batch)Area % (Reference Standard)Potential Identity
DM-PDA 8.599.65%>99.9%Product
Impurity 111.20.21%<0.05%Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate (Ester Precursor)
Impurity 212.50.14%<0.05%Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate (Dihydropyridine Intermediate)
NMR Spectroscopy: Structural Confirmation and Impurity Identification

NMR spectroscopy provides unambiguous structural confirmation and is highly sensitive for detecting structurally different impurities.

Causality Behind Method Choice: ¹H NMR gives a unique fingerprint based on the proton environment. For DM-PDA, the symmetry of the molecule simplifies the spectrum, making impurity signals more apparent. DMSO-d₆ is the solvent of choice as it solubilizes the dicarboxylic acid and allows observation of the exchangeable carboxylic acid protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

  • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Data Processing: Reference the spectrum to the residual DMSO signal at 2.50 ppm.

Data Interpretation

The spectrum of pure DM-PDA is expected to show three distinct signals. Impurities like the ester precursor would show characteristic ethyl signals (a quartet and a triplet).

Signal TypeExpected Chemical Shift (δ, ppm) (Hypothetical)IntegrationAssignment
Singlet~13.5 (broad)2HCarboxylic Acid (-COOH)
Singlet~8.51HPyridine Ring (C4-H)
Singlet~2.76HMethyl Groups (-CH₃)
Impurity Signal (Quartet) ~4.3--OCH₂CH₃ (from ester)
Impurity Signal (Triplet) ~1.3--OCH₂CH₃ (from ester)
Mass Spectrometry (MS): Molecular Weight Verification

MS is essential for confirming that the synthesized material has the correct molecular weight. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurities separated by the LC.

Causality Behind Method Choice: Electrospray Ionization (ESI) is the ideal ionization technique for DM-PDA as it is a polar molecule with acidic protons, readily forming ions in solution. Negative ion mode ([M-H]⁻) is often preferred for carboxylic acids.

Data Interpretation

The analysis should confirm the presence of an ion corresponding to the expected mass of DM-PDA.

IonExpected m/zObserved m/z (Hypothetical)Identity
[M-H]⁻194.05194.05DM-PDA
Impurity [M+H]⁺252.12252.12Diethyl Ester Precursor (C₁₃H₁₇NO₄)[11]
Impurity [M+H]⁺254.14254.14Dihydropyridine Intermediate (C₁₃H₁₉NO₄)
Elemental Analysis: A Classic Purity Benchmark

Elemental Analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the sample. This bulk analysis technique is an excellent orthogonal check against chromatographic methods.

Causality Behind Method Choice: This method provides a fundamental assessment of the compound's elemental composition. A significant deviation from the theoretical values indicates the presence of impurities, such as residual solvents or inorganic salts, which may not be UV-active in HPLC or easily detected by NMR.

Data Interpretation

The experimental percentages should fall within a narrow margin (typically ±0.4%) of the theoretical values.

ElementTheoretical % for C₉H₉NO₄Experimental % (Hypothetical)Deviation
Carbon (C)55.39%55.21%-0.18%
Hydrogen (H)4.65%4.68%+0.03%
Nitrogen (N)7.18%7.15%-0.03%

Integrated Workflow and Final Assessment

A truly validated material relies on the convergence of data from all these techniques. The following workflow represents a robust, self-validating system for purity assessment.

cluster_checks Synthesized DM-PDA Synthesized DM-PDA Orthogonal Analysis Orthogonal Analysis Synthesized DM-PDA->Orthogonal Analysis HPLC HPLC Orthogonal Analysis->HPLC Purity >99.5%? NMR NMR Orthogonal Analysis->NMR Correct Structure? MS MS Orthogonal Analysis->MS Correct MW? Elemental Elemental Orthogonal Analysis->Elemental Correct Composition? Data Convergence Data Convergence HPLC->Data Convergence NMR->Data Convergence MS->Data Convergence Elemental->Data Convergence Purity Confirmed Purity Confirmed Data Convergence->Purity Confirmed All Checks Pass

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,6-Dimethylpyridine-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of chemical reagents, such as 2,6-Dimethylpyridine-3,5-dicarboxylic acid, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for its proper disposal, grounded in established safety protocols and regulatory compliance. Our objective is to move beyond mere instruction and to instill a deep understanding of the causality behind these critical laboratory practices.

Core Principles: Hazard Assessment and Risk Mitigation

Before any disposal procedure begins, a thorough understanding of the compound's inherent risks is crucial. This compound is a heterocyclic compound combining the characteristics of a pyridine derivative and a dicarboxylic acid.

1.1. Hazard Identification

Based on data for the compound and structurally similar molecules, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1][2][3]

The pyridine functional group itself is regulated as a hazardous waste constituent by the EPA.[4][5] Therefore, any waste containing this compound must be managed with the assumption that it is hazardous.

1.2. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[6]Prevents skin contact and irritation.
Eye/Face Protection Tightly fitting safety goggles or a face shield.[6][7]Protects against splashes and dust, preventing serious eye irritation.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.[6] If dust is generated, a NIOSH-approved N95 dust mask or higher is required.Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as regulated hazardous waste . Due to its chemical structure, standard neutralization and drain disposal methods for simple carboxylic acids are inappropriate and unsafe.

2.1. Waste Segregation: Preventing Dangerous Reactions

Proper segregation is critical to prevent accidental and dangerous chemical reactions within a waste container.

  • Incompatible Materials : Keep this waste stream separate from bases, strong oxidizing agents, and reducing agents.[6][8] Mixing carboxylic acids with bases can cause a vigorous, exothermic reaction.[6] Pyridine derivatives can react with strong acids.[9]

  • Designated Waste Stream : Designate a specific waste stream for halogenated or nitrogenous organic solids. Do not mix with other waste categories like inorganic acids or solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2.2. Container Selection and Management

The integrity of your waste containment is a critical control point.

  • Select a Compatible Container : Use only designated, leak-proof hazardous waste containers. High-density polyethylene (HDPE) or glass containers are typically suitable.[6]

  • Labeling is Paramount : The moment you designate a container for waste, it must be labeled. The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • The associated hazards (e.g., "Irritant," "Corrosive").[6]

  • Keep it Closed : The container must be securely closed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.

  • Avoid Overfilling : Never fill a waste container beyond 90% of its capacity.[6] This headspace allows for expansion and reduces the risk of spills during transport.

2.3. Disposal Procedure for Solid Waste and Contaminated Materials

  • Collection : Carefully transfer solid this compound into your pre-labeled hazardous waste container using a dedicated scoop or spatula.

  • Contaminated PPE : Any grossly contaminated items, such as gloves or weighing papers, should also be placed in the designated solid waste container.

  • Storage : Store the sealed container in a cool, dry, well-ventilated satellite accumulation area that is away from incompatible materials.[6]

  • Arrange for Pickup : Contact your institution's EHS department for pickup and final disposal. Final disposal for this type of waste is typically high-temperature incineration at a licensed facility.[4]

2.4. Disposal of Solutions

Solutions containing this compound must also be treated as hazardous waste.

  • Collection : Collect aqueous or solvent-based solutions in a designated, labeled liquid hazardous waste container (HDPE or glass).

  • Segregation : Ensure the solvent is compatible with the container and other wastes already present.

  • NEVER Neutralize for Drain Disposal : The pyridine ring presents environmental hazards, and neutralization does not mitigate this. Do not attempt to neutralize and pour down the drain.[6]

  • Storage and Pickup : Store and arrange for EHS pickup as described for solid waste.

Emergency Procedures: Spill Management

Accidents happen. A prepared response is key to mitigating the impact.

  • Minor Spills (Solid) :

    • Ensure you are wearing your full PPE.

    • Gently sweep the solid material using an inert absorbent material like sand or vermiculite to avoid raising dust.[6]

    • Collect the absorbed material into the designated hazardous waste container.[6]

    • Clean the spill area with an appropriate decontaminating solution and wipe dry.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Follow your institution's emergency procedures by contacting the EHS department or emergency response team.[6]

Disposal Decision Workflow

The following diagram outlines the logical steps for the safe handling and disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_contain Containment & Segregation cluster_action Disposal Action cluster_spill Spill Response start Generate Waste (Solid, Solution, or Contaminated Material) hazards Identify Hazards: - Skin/Eye/Respiratory Irritant - Pyridine Derivative (Hazardous) start->hazards spill Spill Occurs start->spill ppe Don Appropriate PPE: - Gloves, Goggles, Lab Coat hazards->ppe container Select Compatible Container (HDPE or Glass) ppe->container label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols container->label_container segregate Segregate from Incompatibles (Bases, Oxidizers, Reducers) label_container->segregate collect Collect Waste in Labeled Container (Do not exceed 90% capacity) segregate->collect store Store Securely in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs final_disposal Final Disposal via Approved Vendor (Typically Incineration) contact_ehs->final_disposal minor_spill Minor Spill: - Absorb with inert material - Collect as hazardous waste spill->minor_spill Small & Contained large_spill Large Spill: - Evacuate Area - Contact EHS/Emergency Response spill->large_spill Large or Uncontained minor_spill->collect

Caption: Decision workflow for the disposal of this compound.

By adhering to this comprehensive guide, you not only ensure your personal safety but also uphold your professional responsibility to protect our environment. Always remember that the ultimate authority on chemical disposal is your institution's Environmental Health and Safety department, and their guidance should always be followed.

References

  • Benchchem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (n.d.). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate 99 1149-24-2.
  • Echemi. (n.d.). 3,5-Pyridinedicarboxylic acid, 3,5-dimethyl ester Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2,6-Pyridinedicarboxylic acid.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - 2,6-Dimethylpyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • National Center for Biotechnology Information (NCBI). (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Pyridine.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Pyridine-3,5-dicarboxylic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1,4-Dihydro-4-oxopyridine-2,6-dicarboxylic acid.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,6-Dimethylpyridine-3,5-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Handling any chemical reagent requires a foundational understanding of its potential hazards and the appropriate measures to mitigate risk. This guide provides essential, immediate safety and logistical information for the handling of 2,6-Dimethylpyridine-3,5-dicarboxylic acid, focusing on the correct selection and use of Personal Protective Equipment (PPE). As your partner in laboratory safety, our goal is to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights.

Hazard Identification: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications are our primary directive. They inform every choice we make, from the type of gloves we wear to the environment in which we handle the compound. The causality is clear: direct contact with the skin or eyes will cause irritation, and inhalation of the powder can irritate the respiratory tract. Our entire PPE strategy is designed to prevent these three routes of exposure.

The Hierarchy of Controls: PPE as the Final Safeguard

In laboratory safety, PPE is the last and final line of defense. Its use is mandatory, but it should always be preceded by other control measures.

  • Engineering Controls: The most critical engineering control for this compound is a properly functioning chemical fume hood.[2][3] A fume hood contains the solid particulate, preventing inhalation, and is non-negotiable when weighing or transferring the powder. Eyewash stations and safety showers must also be readily accessible.[3][4]

  • Administrative Controls: These are your laboratory's standard operating procedures (SOPs). This includes proper training on the chemical's hazards, clear labeling, and restricting access to authorized personnel.[5]

Only after these controls are in place do we rely on our personal protective equipment.

Core PPE Requirements: The Non-Negotiables

For any work involving this compound, the following minimum PPE is required.[6][7]

  • Eye Protection: ANSI Z87-marked safety glasses with side shields are the absolute minimum.[6]

  • Protective Clothing: A fully buttoned, long-sleeved laboratory coat is required to protect against accidental skin contact from minor spills and dust.[3][7]

  • Hand Protection: Chemical-resistant gloves are mandatory. Given that this is a pyridine derivative, glove selection is critical. While nitrile gloves are common in labs, some pyridine compounds can degrade them.[2][8] Always consult the glove manufacturer's compatibility chart for the specific glove you are using. If no specific data is available for this compound, select gloves rated for broad protection against organic acids and solids.

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[6][7]

Task-Specific PPE: Scaling Protection to the Hazard

Different procedures carry different levels of risk. The following table outlines how to scale your PPE based on the specific task you are performing.

Task Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Storage & Inspection Safety Glasses with Side ShieldsChemical-Resistant Gloves (e.g., Nitrile)Not requiredLab Coat
Weighing (in fume hood) Safety Glasses with Side ShieldsChemical-Resistant Gloves (e.g., Nitrile)Not required (contained by hood)Lab Coat
Weighing (on open bench - not recommended) Chemical GogglesChemical-Resistant Gloves (e.g., Nitrile)NIOSH-approved N95 RespiratorLab Coat
Preparing Solutions / Transfers Chemical GogglesChemical-Resistant Gloves (e.g., Nitrile)Recommended if not in a fume hoodLab Coat
High-Risk Operations (e.g., heating, potential for splash) Chemical Goggles and Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Use in a fume hoodChemical-Resistant Apron over Lab Coat
Cleaning Spills Chemical Goggles and Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber)NIOSH-approved Respirator with appropriate cartridgeChemical-Resistant Apron or Gown
Procedural Discipline: Safe Operations and Disposal

Step-by-Step PPE Protocol

  • Inspection: Before starting, inspect all PPE for damage. Check gloves for tears and lab coats for contamination.

  • Donning Sequence:

    • Put on your lab coat and ensure it is fully buttoned.

    • Put on your eye protection (safety glasses or goggles).

    • Put on your respirator, if required by your task-specific assessment.

    • Wash your hands thoroughly.

    • Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Handling:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[2]

    • Avoid creating dust when weighing or transferring the solid.[4][9]

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the lab.[10]

  • Doffing Sequence (to prevent cross-contamination):

    • Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

    • Remove your lab coat, turning it inside out as you remove it.

    • Remove your eye and face protection.

    • Remove your respirator (if worn).

    • Wash your hands thoroughly with soap and water.

  • Disposal:

    • Contaminated PPE (like gloves) and empty containers must be disposed of as hazardous waste.

    • Dispose of the chemical and any contaminated materials according to your institution's approved waste disposal plan and local regulations.[4][11]

Visualizing the PPE Selection Process

The following workflow provides a self-validating system for ensuring the correct level of protection is chosen for any given task.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_controls Engineering & Administrative Controls cluster_ppe PPE Selection start Start: New Task with 2,6-Dimethylpyridine- 3,5-dicarboxylic acid hazards Review Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->hazards task_eval Evaluate Task: - Weighing? - Dissolving? - High Energy? hazards->task_eval fume_hood Is a Fume Hood Available & Used? task_eval->fume_hood ventilation Task Performed in Well-Ventilated Area fume_hood->ventilation No core_ppe Core PPE: - Lab Coat - Safety Glasses - Gloves fume_hood->core_ppe Yes ventilation->core_ppe respirator Respirator Required? ventilation->respirator Yes upgrade_eye Upgrade to Goggles +/- Face Shield? core_ppe->upgrade_eye goggles_yes Goggles/ Face Shield upgrade_eye->goggles_yes Yes (Splash Risk) end_node Proceed with Task upgrade_eye->end_node No (Low Splash Risk) goggles_yes->end_node respirator->upgrade_eye No respirator_yes NIOSH N95 or greater respirator->respirator_yes Yes respirator_yes->upgrade_eye

Caption: PPE selection workflow for handling hazardous chemicals.

References

  • Personal Protective Equipment Requirements for Laboratories.Environmental Health and Safety, University of Washington.[Link]
  • OSHA's PPE Laboratory Standards.Clarion Safety Systems, November 30, 2022.[Link]
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.Lab Manager, July 30, 2009.[Link]
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.National Institutes of Health (NIH), July 17, 2025.[Link]
  • 12 Safety Precautions To Follow When Handling Pyridine.Post Apple Scientific, October 1, 2024.[Link]
  • This compound.
  • Chemical Safety in the Workplace.Centers for Disease Control and Prevention (CDC), November 12, 2024.[Link]
  • PYRIDINE FOR SYNTHESIS - Safety D
  • Pocket Guide to Chemical Hazards Introduction.National Institute for Occupational Safety and Health (NIOSH), CDC.[Link]
  • All about the NIOSH Pocket Guide to Chemical Hazards.ISHN, March 9, 2017.[Link]
  • Pyridine Standard Operating Procedure.University of Washington, Department of Environmental Health & Safety.[Link]
  • Guidance for Selection of Personal Protective Equipment for MDI Users.American Chemistry Council.[Link]
  • Pyridine - Safety D
  • Occupational Health Guidelines for Chemical Hazards.National Institute for Occupational Safety and Health (NIOSH), CDC.[Link]
  • NIOSH Pocket Guide to Chemical Hazards.Centers for Disease Control and Prevention (CDC).[Link]
  • Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%.Cole-Parmer.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylpyridine-3,5-dicarboxylic acid
Reactant of Route 2
2,6-Dimethylpyridine-3,5-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.